2,2,2-Trichloroethyl sulfamate
Description
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Properties
IUPAC Name |
2,2,2-trichloroethyl sulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4Cl3NO3S/c3-2(4,5)1-9-10(6,7)8/h1H2,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKONKGVTXWZJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)OS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Cl3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20219273 | |
| Record name | Sulfamic acid, 2,2,2-trichloroethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20219273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69226-51-3 | |
| Record name | Sulfamic acid, 2,2,2-trichloroethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69226-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfamic acid, 2,2,2-trichloroethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069226513 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfamic acid, 2,2,2-trichloroethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20219273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 2,2,2-Trichloroethyl Sulfamate: Properties, Synthesis, and Applications in Modern Organic Chemistry
Executive Summary
In the landscape of complex molecule synthesis, particularly within pharmaceutical and agrochemical research, the strategic use of protecting groups is paramount to achieving high yields and chemo-selectivity. The sulfamate functional group has emerged as a critical moiety in medicinal chemistry, and its manipulation requires robust and reliable chemical tools. This guide provides an in-depth technical overview of 2,2,2-Trichloroethyl sulfamate (TCE-sulfamate), a versatile reagent employed for the protection of hydroxyl groups, particularly phenols. We will explore its fundamental physicochemical properties, propose a sound synthetic strategy, detail its application in protecting group chemistry, and provide field-proven protocols for both its installation and cleavage. The narrative is grounded in the principles of mechanistic causality and supported by authoritative references to empower researchers in leveraging this reagent to its full potential.
Introduction: The Strategic Role of the TCE-Sulfamate Protecting Group
Protecting groups are temporary modifications of a functional group that prevent it from reacting during a synthetic sequence.[1] An ideal protecting group should be easy to introduce, stable to a wide range of reaction conditions, and readily removable with high selectivity and yield.[2] The 2,2,2-trichloroethyl (TCE) moiety has been extensively used in protecting groups for acids and alcohols due to its unique removal conditions, which typically involve reductive cleavage with zinc dust.[3][4] This provides an orthogonal deprotection strategy that is distinct from acid-labile (e.g., Boc, Trityl), base-labile (e.g., Fmoc), or standard hydrogenolysis-labile (e.g., Cbz, Benzyl) groups.[2][5]
When applied to the sulfamate group, the TCE moiety offers a powerful tool for masking phenols as aryl sulfates.[3] Aryl sulfate monoesters are crucial in many biological processes, but their synthesis is complicated by their polarity and instability, especially towards acids.[3] Protecting the phenol as a TCE-sulfate ester allows it to be carried through multiple synthetic steps under both acidic and weakly basic conditions before a final, mild deprotection step.[3] This guide serves as a comprehensive resource for the effective application of this compound.
Physicochemical Properties and Structure
This compound, also known as Sulfamic Acid 2,2,2-Trichloroethyl Ester or 2,2,2-Trichloroethoxysulfonamide, is a crystalline solid at room temperature.[6][7] Its structure features the robust sulfamate core esterified with the electron-withdrawing 2,2,2-trichloroethyl group.
Structure:
Table 1: Key Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 69226-51-3 | [6][8] |
| Molecular Formula | C₂H₄Cl₃NO₃S | [7][8] |
| Molecular Weight | 228.48 g/mol | [7][9] |
| Appearance | White to off-white crystalline powder | [6] |
| Melting Point | 52-58 °C | [7][10] |
| SMILES | C(C(Cl)(Cl)Cl)OS(=O)(=O)N | [8] |
| InChIKey | VOKONKGVTXWZJI-UHFFFAOYSA-N | [7][8] |
Synthesis of this compound
While various methods exist for the synthesis of sulfamate esters, a direct and reliable approach for an O-alkyl sulfamate involves the reaction of the corresponding alcohol with sulfamoyl chloride. This method is analogous to the well-established synthesis of sulfonamides from sulfonyl chlorides and amines.[7] The causality is clear: the electrophilic sulfur atom of sulfamoyl chloride is readily attacked by the nucleophilic oxygen of the alcohol.
Proposed Experimental Protocol: Synthesis from 2,2,2-Trichloroethanol
-
Reaction Principle: Nucleophilic attack of 2,2,2-trichloroethanol on sulfamoyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,2,2-trichloroethanol (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: Add a non-nucleophilic base such as triethylamine (1.1 eq.) or pyridine (1.1 eq.) to the solution.
-
Reagent Addition: Dissolve sulfamoyl chloride (H₂NSO₂Cl) (1.05 eq.) in a minimal amount of anhydrous DCM/THF and add it dropwise to the cooled solution via the dropping funnel over 30 minutes. Caution: Sulfamoyl chloride is moisture-sensitive and corrosive.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC until the starting alcohol is consumed.
-
Work-up: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel, wash the organic layer sequentially with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white solid.
Core Application: Protection of Phenolic Hydroxyl Groups
The primary application of TCE-sulfamate chemistry in drug development is the protection of phenols. The resulting TCE-protected aryl sulfate is remarkably stable across a range of conditions that would cleave other common protecting groups.
-
Mechanism and Rationale: The protection reaction proceeds via the formation of a sulfamoylating agent from the phenol and a suitable sulfur trioxide source, which is then esterified. However, a more direct laboratory synthesis involves reacting the phenol with pre-formed 2,2,2-trichloroethyl sulfurochloridate (Cl₃CCH₂OSO₂Cl). The stability of the resulting protected group stems from the robust S-O bond and the steric and electronic properties of the TCE group, which is not susceptible to standard acidic or basic hydrolysis.[3]
Experimental Protocol: Protection of a Phenol (e.g., 4-Fluorophenol)
-
Preparation: In a dry flask under a nitrogen atmosphere, dissolve the phenol (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C.
-
Reagent Addition: Add a solution of 2,2,2-trichloroethyl sulfurochloridate (1.2 eq.) in DCM dropwise.
-
Reaction: Stir the mixture at 0 °C for 30 minutes and then at room temperature for 12-16 hours.
-
Work-up and Purification: Upon completion, dilute the reaction with DCM, wash with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic phase over MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography on silica gel to yield the protected aryl sulfate.[3]
Visualization: Phenol Protection Workflow
Caption: Workflow for the protection of a phenolic hydroxyl group.
Chemoselective Deprotection Strategies
The key advantage of the TCE protecting group is its selective removal under reductive conditions, leaving many other functional groups intact. The choice of reducing agent can be tailored to the substrate.
-
Causality behind Deprotection Choices: The deprotection mechanism involves a two-electron reduction of the trichloroethyl group by a metal, typically zinc. This initiates an elimination cascade that cleaves the C-O bond, releasing the free sulfate, carbon dioxide, and 1,1-dichloroethylene. This specific reductive cleavage provides orthogonality to acid- or base-labile groups. Zinc with ammonium formate provides a neutral deprotection environment, which is highly advantageous for sensitive substrates.[3] Palladium-catalyzed hydrogenolysis is an alternative but may affect other reducible groups like benzyl ethers or nitro groups.[3]
Experimental Protocol: Reductive Deprotection using Zinc and Ammonium Formate
-
Setup: To a solution of the TCE-protected aryl sulfate (1.0 eq.) in a suitable solvent (e.g., methanol or THF), add ammonium formate (HCOONH₄) (5-10 eq.).
-
Reagent Addition: Add activated zinc dust (10-20 eq.) portion-wise to the stirring solution. The reaction is often exothermic.
-
Reaction: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC. Reaction times can vary from 30 minutes to a few hours.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the excess zinc and salts, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. The residue can then be purified by standard methods, such as chromatography or recrystallization, to yield the deprotected aryl sulfate monoester.[3]
Visualization: Deprotection of TCE-Aryl Sulfate
Caption: Reductive cleavage of the TCE group to release the aryl sulfate.
Applications in Complex Molecule Synthesis
The robustness and orthogonal removal of the TCE-sulfamate group have made it instrumental in challenging synthetic campaigns.
-
Case Study: Synthesis of Estrone Sulfate Derivatives: The standard method of sulfating the phenolic hydroxyl group at the end of the synthesis was not feasible for certain estrone derivatives. By protecting the phenol as a TCE-sulfate early in the synthesis, the molecule could be carried through multiple transformations. The final deprotection with zinc and ammonium formate proceeded in high yield to furnish the desired estrone sulfate derivatives, a task that was previously intractable.[3]
-
Case Study: Synthesis of Per-Sulfated Flavonoids: The synthesis of flavonoids with multiple sulfate groups is challenging due to the difficulty in controlling the degree of sulfation. Using the TCE-sulfate protecting group strategy, a two-step synthesis was developed that exclusively yields the per-sulfated product in high overall yields. These compounds were then studied as potential inhibitors of factor Xa, a key enzyme in the blood coagulation cascade.
Safety, Handling, and Storage
As with any active chemical reagent, proper handling of this compound and its precursors is essential.
-
Hazard Profile: The compound is classified as harmful if swallowed and causes serious eye damage. It may also cause drowsiness or dizziness.
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Storage conditions are subject to change and the supplier's recommendations should be followed.[6]
Conclusion and Future Outlook
This compound is a highly effective and strategic reagent for the protection of hydroxyl groups, particularly phenols, in multi-step organic synthesis. Its key strengths lie in the stability of the protected form to a broad range of non-reductive reagents and the mild, chemoselective conditions required for its removal. This orthogonality makes it an invaluable tool in modern drug discovery and development, enabling the synthesis of complex molecules that would otherwise be difficult to access. Future research may focus on expanding its application to other sensitive functional groups or developing new catalytic, non-metal-based methods for its cleavage to further enhance its utility and environmental profile.
References
-
Cid, E., et al. (2004). Synthesis and Protection of Aryl Sulfates Using the 2,2,2-Trichloroethyl Moiety. The Journal of Organic Chemistry. Available from: [Link]
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Cole, K. P., et al. (2017). Synthesis of N-Substituted Sulfamate Esters from Sulfamic Acid Salts by Activation with Triphenylphosphine Ditriflate. Organic Letters. Available from: [Link]
-
Desai, U. R. (2005). Synthesis of per-sulfated flavonoids using 2,2,2-trichloro ethyl protecting group and their factor Xa inhibition potential. Bioorganic & Medicinal Chemistry. Available from: [Link]
-
Cid, E., et al. (2004). Synthesis and Protection of Aryl Sulfates Using the 2,2,2-Trichloroethyl Moiety. ResearchGate. Available from: [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 3052707, this compound. PubChem. Retrieved December 31, 2025, from [Link]
-
Morin, P., & D'Orléans-Juste, P. (2000). The Sulfamate Functional Group as a New Anchor for Solid-Phase Organic Synthesis. Organic Letters. Available from: [Link]
-
Babu, R. S., & Zhou, W. (2008). A highly efficient deprotection of the 2,2,2-trichloroethyl group at the anomeric oxygen of carbohydrates. ResearchGate. Available from: [Link]
-
Golding, B. T., et al. (2012). Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups. Organic & Biomolecular Chemistry. Available from: [Link]
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Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Available from: [Link]
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Chem-Station. (2019). Troc Protecting Group. Chem-Station International Edition. Retrieved December 31, 2025, from [Link]
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Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved December 31, 2025, from [Link]
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Maryanoff, B. E., et al. (2005). Comparison of sulfamate and sulfamide groups for the inhibition of carbonic anhydrase-II by using topiramate as a structural platform. Journal of Medicinal Chemistry. Available from: [Link]
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Asymmetric Synthesis. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved December 31, 2025, from [Link]
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An In-Depth Technical Guide to 2,2,2-Trichloroethyl Sulfamate: Synthesis, Applications, and Core Principles for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2,2-trichloroethyl sulfamate, a key reagent in contemporary medicinal chemistry. The document elucidates the compound's fundamental properties, including its definitive CAS number, and offers a detailed exploration of its synthesis. The primary focus is on its critical role as a precursor in the development of sulfamate-based inhibitors, particularly targeting steroid sulfatase (STS) for applications in oncology. This guide will delve into the mechanistic underpinnings of its reactivity and therapeutic action, supported by detailed experimental protocols and visual diagrams to facilitate a deeper understanding for researchers in the field.
Introduction: Identifying this compound
This compound, also known by its synonyms Sulfamic Acid 2,2,2-Trichloroethyl Ester and 2,2,2-Trichloroethoxysulfonamide, is a small molecule of significant interest in the design and synthesis of bioactive compounds.[1][2] Its utility is primarily centered on the introduction of the sulfamate functional group, a pharmacophore known to be a potent inhibitor of steroid sulfatase (STS).[3][4][5]
CAS Number: 69226-51-3[1][2][6]
Physicochemical Properties
A thorough understanding of the physical and chemical characteristics of this compound is paramount for its effective handling, storage, and application in synthetic workflows.
| Property | Value | Source |
| Molecular Formula | C₂H₄Cl₃NO₃S | [2][6] |
| Molecular Weight | 228.48 g/mol | [2][6] |
| Appearance | White to off-white crystalline solid or powder | [1] |
| Melting Point | 52-58 °C | [2] |
| Purity | Typically >97% | [2] |
Synthesis of this compound: A Mechanistic Approach
The synthesis of this compound is most effectively achieved through the reaction of 2,2,2-trichloroethanol with a suitable sulfamoylating agent, typically sulfamoyl chloride. This reaction is a nucleophilic substitution at the sulfur center of the sulfamoyl chloride.
Underlying Principles of Synthesis
The lone pair of electrons on the oxygen atom of the hydroxyl group in 2,2,2-trichloroethanol acts as a nucleophile, attacking the electrophilic sulfur atom of sulfamoyl chloride. This is generally carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to quench the hydrochloric acid byproduct generated during the reaction. The 2,2,2-trichloroethyl group is a strong electron-withdrawing group, which can influence the reactivity of the adjacent alcohol, but the reaction proceeds readily under standard conditions.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Laboratory-Scale Synthesis
The following protocol is a representative procedure for the synthesis of this compound.
Materials:
-
2,2,2-Trichloroethanol (1.0 eq)[6]
-
Sulfamoyl chloride (1.1 eq)
-
Pyridine (1.2 eq), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add 2,2,2-trichloroethanol and anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add anhydrous pyridine to the stirred solution.
-
In a separate flask, dissolve sulfamoyl chloride in anhydrous dichloromethane.
-
Add the sulfamoyl chloride solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Application in Drug Development: Steroid Sulfatase Inhibition
The primary and most impactful application of this compound is in the synthesis of sulfamate-containing steroid sulfatase (STS) inhibitors.[3][4][5] STS is a crucial enzyme in the biosynthesis of active steroid hormones, such as estradiol and androstenediol, from their inactive sulfate conjugates.[7] In hormone-dependent cancers, such as breast and prostate cancer, the local production of these active steroids can fuel tumor growth.[5][8]
Mechanism of Steroid Sulfatase Inhibition
Sulfamate-containing molecules act as irreversible, active site-directed inhibitors of STS.[3] The mechanism involves the sulfamate group mimicking the natural sulfate substrate. Once in the active site of the enzyme, a catalytic residue facilitates the cleavage of the sulfamate ester. This process results in the formation of a reactive sulfamoyl species that covalently modifies and inactivates the enzyme.
Caption: Mechanism of irreversible inhibition of STS by sulfamates.
Role of this compound in Synthesizing STS Inhibitors
This compound serves as a versatile reagent for the sulfamoylation of various molecular scaffolds, particularly those with hydroxyl groups. In the synthesis of non-steroidal STS inhibitors, a common strategy involves the reaction of a phenolic hydroxyl group on a core scaffold with this compound or, more commonly, the in-situ generation of the sulfamoylating agent from sulfamoyl chloride. The resulting aryl sulfamate is the key pharmacophore for STS inhibition.
The 2,2,2-Trichloroethyl Moiety: A Versatile Protecting Group
Beyond its direct role in forming sulfamate inhibitors, the 2,2,2-trichloroethyl (TCE) group, which is a core component of the title compound, is a well-established protecting group in organic synthesis.[9] It is particularly useful for the protection of carboxylic acids, alcohols, and phosphates. The stability of the TCE group under various conditions and its selective removal under mild reductive conditions (typically using zinc dust in acetic acid) make it a valuable tool in multi-step synthetic sequences.[9][10] This broader utility provides a valuable context for understanding the chemical properties imparted by the 2,2,2-trichloroethyl fragment of this compound.
Conclusion
This compound is a pivotal reagent for medicinal chemists and drug development professionals. Its straightforward synthesis and its role as a precursor to potent steroid sulfatase inhibitors underscore its importance in the development of novel therapeutics for hormone-dependent diseases. A comprehensive understanding of its synthesis, reactivity, and the mechanism of action of its derivatives is essential for leveraging its full potential in the design of next-generation targeted therapies.
References
- Purohit, A., & Potter, B. V. L. (2002). Steroidal and nonsteroidal sulfamates as potent inhibitors of steroid sulfatase. Journal of Medicinal Chemistry, 45(18), 3867-3877.
- El-Gamal, M. I., et al. (2020). A new series of aryl sulfamate derivatives: Design, synthesis, and biological evaluation. Bioorganic & Medicinal Chemistry, 28(8), 115406.
- Woo, L. W. L., et al. (2008). Anticancer steroid sulfatase inhibitors: synthesis of a potent fluorinated second-generation agent, in vitro and in vivo activities, molecular modeling, and protein crystallography. Journal of Medicinal Chemistry, 51(16), 5047-5061.
- Reed, M. J., et al. (2005). Steroid sulfatase: molecular biology, regulation, and inhibition. Endocrine Reviews, 26(2), 171-202.
- Purohit, A., & Potter, B. V. L. (2018). Steroid Sulphatase and Its Inhibitors: Past, Present, and Future. Molecules, 23(4), 847.
- Ingram, L. J., & Taylor, S. D. (2006). Introduction of 2,2,2-trichloroethyl-protected sulfates into monosaccharides with a sulfuryl imidazolium salt and application to the synthesis of sulfated carbohydrates.
- Woo, L. W. L., Purohit, A., & Potter, B. V. L. (2011). Development of steroid sulfatase inhibitors. Molecular and Cellular Endocrinology, 340(2), 175-185.
- El-Gamal, M. I., & Al-Said, M. S. (2021). Steroid sulfatase inhibitors: the current landscape.
-
ResearchGate. Synthesis and Properties of N-(2,2,2-Trichloroethyl)-2-thiophenesulfonamides. Available at: [Link]
-
Scribd. Mechanism of Action of Sulfamate With STS. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Utility of 2,2,2-Trichloroethanol in Advanced Organic Chemistry. Available at: [Link]
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- 3. Steroidal and nonsteroidal sulfamates as potent inhibitors of steroid sulfatase - PubMed [pubmed.ncbi.nlm.nih.gov]
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"2,2,2-Trichloroethyl sulfamate" molecular weight and formula
An In-Depth Technical Guide to 2,2,2-Trichloroethyl Sulfamate for Advanced Chemical Research
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound (TCES), a versatile reagent with significant applications in modern organic synthesis and drug development. We will delve into its fundamental properties, synthesis, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind its utility, particularly its role as a stable nitrogen source for C-H amination and the unique advantages of the 2,2,2-trichloroethyl moiety as a protecting group.
Core Molecular Profile
This compound, also known by its synonym 2,2,2-trichloroethoxysulfonamide, is an organic building block recognized for its utility in introducing the sulfamate functional group.[1] Its structural features, particularly the electron-withdrawing trichloroethyl group, impart unique reactivity and stability, making it a valuable tool in complex synthetic pathways.
Key Physicochemical and Structural Data
The fundamental properties of this compound are summarized below, providing a quick reference for laboratory use.
| Property | Value | Source(s) |
| Molecular Formula | C₂H₄Cl₃NO₃S | [2][3][4][5] |
| Molecular Weight | 228.48 g/mol | [1][2] |
| CAS Number | 69226-51-3 | [3][4][5] |
| Appearance | White to off-white solid, powder, or crystals | [6] |
| Melting Point | 52-59 °C | [3] |
| SMILES String | NS(=O)(=O)OCC(Cl)(Cl)Cl | |
| InChI Key | VOKONKGVTXWZJI-UHFFFAOYSA-N |
Synthesis and Mechanistic Considerations
While detailed synthetic procedures for this compound are proprietary or less commonly published, its structure suggests a logical synthetic route originating from accessible precursors. The synthesis would likely involve the reaction of 2,2,2-trichloroethanol with a suitable sulfamoylating agent, such as sulfamoyl chloride, or a multi-step process involving an intermediate like 2,2,2-trichloroethyl chloroformate.[7] The latter is prepared by reacting 2,2,2-trichloroethanol with phosgene.[7]
The core utility of the 2,2,2-trichloroethyl group across various applications lies in its function as a robust protecting group that can be cleaved under specific, neutral conditions.[8] This is a critical advantage over other ester groups that require harsh acidic or basic conditions for removal, which can be detrimental to sensitive functional groups elsewhere in the molecule.[8]
Key Applications in Drug Development and Organic Synthesis
The unique structure of this compound makes it a reagent of choice for two primary applications: advanced C-H amination reactions and as a protected precursor for synthesizing sulfated molecules.
Nitrogen Source for Catalytic C-H Amination
A standout application of this compound is its role as a nitrogen source in intermolecular rhodium-catalyzed C-H amination.[9] This process allows for the direct conversion of a carbon-hydrogen bond—the most ubiquitous bond in organic molecules—into a carbon-nitrogen bond, a transformation of immense value in pharmaceutical synthesis.
Expertise in Practice: The choice of this reagent is deliberate. Its stability prevents unwanted side reactions, while the sulfamate group directs the nitrogen transfer with high selectivity when paired with an appropriate catalyst, such as Dirhodium(II) tetrakis(esp), Rh₂(esp)₂. This catalyst system is exceptionally efficient and selective for this transformation.
Below is a generalized workflow for a rhodium-catalyzed C-H amination experiment using this compound.
Caption: Workflow for Rh-catalyzed C-H amination.
Protecting Group Strategy for Sulfated Flavonoids
The sulfamate moiety is a critical pharmacophore in many bioactive molecules.[10] However, the direct sulfation of complex molecules like flavonoids often yields a mixture of differentially sulfated products. This compound provides a strategic solution. The 2,2,2-trichloroethyl (TCE) group serves as a protecting group for the acidic proton of the sulfamic acid.
A study on the synthesis of per-sulfated flavonoids demonstrated a highly efficient two-step method using a 2,2,2-trichloroethyl protecting group strategy.[11] This approach led to the exclusive formation of the desired per-sulfated product, which showed potential as inhibitors of factor Xa, a key enzyme in the blood coagulation cascade.[11]
Trustworthiness Through Self-Validation: The protocol's success hinges on the selective removal of the TCE group. This is typically achieved using reducing agents like zinc dust in a neutral solvent system. The inertness of this deprotection condition to other functional groups validates its use in complex molecule synthesis.
Caption: Protecting group strategy for flavonoid sulfation.
Safety and Handling
As with all chlorinated organic compounds, this compound should be handled with appropriate care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, gloves, and a lab coat. For handling the solid, a type N95 dust mask is recommended.
-
Storage: Store in a cool, dry place away from incompatible materials. It is classified as a combustible solid.
-
Flash Point: >110 °C (>230 °F) - closed cup.
Conclusion
This compound is a highly valuable and specific reagent in the toolkit of the modern synthetic chemist. Its molecular formula of C₂H₄Cl₃NO₃S and molecular weight of 228.48 g/mol belie its sophisticated applications.[2][3] Its primary roles as a stable nitrogen donor for selective C-H amination and as a key component in protecting group strategies for synthesizing sulfated biomolecules underscore its importance. The ability to deprotect the trichloroethyl group under neutral conditions is a significant advantage that enables the synthesis of complex, sensitive molecules relevant to drug discovery and materials science.[8]
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Synthesis of 2,2,2-Trichloroethyl Sulfamate: An In-depth Technical Guide
This guide provides a comprehensive overview of the synthesis of 2,2,2-trichloroethyl sulfamate, a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. The document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of synthetic strategies, mechanistic insights, and practical, field-proven protocols.
Introduction: The Significance of the Sulfamate Moiety and the 2,2,2-Trichloroethyl Protecting Group
The sulfamate functional group is a cornerstone in medicinal chemistry, renowned for its role in potent enzyme inhibitors. Its unique stereoelectronic properties allow it to mimic the transition state of sulfate hydrolysis, making it an effective warhead for targeting sulfatases, enzymes implicated in a range of pathologies from cancer to lysosomal storage disorders. The strategic incorporation of a sulfamate moiety can significantly enhance the biological activity and pharmacokinetic profile of a drug candidate.
The 2,2,2-trichloroethyl (TCE) group, on the other hand, is a robust and versatile protecting group for hydroxyl and sulfonate functionalities. Its stability to a wide range of reaction conditions, coupled with its facile and selective deprotection under reductive conditions, makes it an invaluable tool in multi-step organic synthesis. The combination of these two functionalities in This compound creates a stable, versatile building block for the introduction of the sulfamate group in complex molecular architectures.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound (TCE-sulfamate) can be approached through several strategic routes. The choice of method often depends on the scale of the synthesis, the availability of starting materials, and the desired purity of the final product. Two of the most reliable and scalable methods are detailed below.
Route 1: Two-Step Synthesis via a Chlorosulfonate Intermediate
This is arguably the most controlled and widely applicable method. It involves the initial formation of 2,2,2-trichloroethyl chlorosulfonate, which is then subsequently aminated to yield the desired sulfamate. This two-step process allows for the isolation and purification of the intermediate, ensuring a high-purity final product.
Mechanism and Rationale: The first step involves the reaction of 2,2,2-trichloroethanol with sulfuryl chloride (SO₂Cl₂). Sulfuryl chloride is a highly reactive reagent that readily converts alcohols to their corresponding chlorosulfates. The reaction is typically performed in an inert aprotic solvent at low temperatures to control the exothermicity and minimize side reactions. A tertiary amine base, such as pyridine or triethylamine, is often used to scavenge the HCl byproduct, driving the reaction to completion.
The second step is the nucleophilic substitution of the chloride in the chlorosulfonate intermediate with ammonia. This is typically achieved by treating the chlorosulfonate with aqueous or gaseous ammonia. The high reactivity of the chlorosulfonate ensures a facile conversion to the sulfamate.
Diagram of the Two-Step Synthesis Workflow:
Caption: Workflow for the two-step synthesis of this compound.
Route 2: Direct Sulfamoylation with Sulfamoyl Chloride
A more direct approach involves the reaction of 2,2,2-trichloroethanol with sulfamoyl chloride (H₂NSO₂Cl). This single-step method can be more atom-economical but presents its own set of challenges.
Mechanism and Rationale: Sulfamoyl chloride is a highly reactive sulfamoylating agent. The reaction proceeds via nucleophilic attack of the alcoholic oxygen on the electrophilic sulfur atom of sulfamoyl chloride, with the concomitant loss of HCl. As with the previous method, a base is required to neutralize the generated HCl. The primary challenge of this route lies in the instability of sulfamoyl chloride, which is sensitive to moisture and can decompose upon storage. Therefore, it is often generated in situ or used immediately after preparation.
Diagram of the Direct Sulfamoylation Workflow:
2,2,2-Trichloroethyl Sulfamate as a Transformative Nitrogen Source in Modern Organic Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic introduction of nitrogen into organic molecules is a cornerstone of synthetic chemistry, particularly in the fields of medicinal chemistry and materials science, where nitrogen-containing heterocycles are prevalent.[1] This technical guide provides a comprehensive overview of 2,2,2-trichloroethyl sulfamate (Tces-NH₂), a versatile and highly effective reagent for C-N bond formation. We will explore its synthesis, unique properties, and its pivotal role as a nitrogen source in powerful catalytic transformations, including C-H amination and aziridination. Emphasis is placed on the mechanistic underpinnings of these reactions, the rationale behind experimental design, and detailed, field-proven protocols. This guide serves as an authoritative resource for researchers seeking to leverage this reagent for the efficient construction of complex nitrogenous molecules.
The Challenge and Opportunity of C-N Bond Formation
Nitrogen-containing motifs are ubiquitous in pharmaceuticals, agrochemicals, and functional materials, with approximately 59% of FDA-approved small-molecule drugs featuring a nitrogen heterocycle.[1] The development of robust and predictable methods for constructing carbon-nitrogen bonds is therefore a central goal of organic synthesis. Traditional methods often require harsh conditions or pre-functionalized substrates, limiting their scope and functional group tolerance.
The advent of transition metal-catalyzed C-H amination has revolutionized this field, offering a pathway to install nitrogen directly onto an unactivated C-H bond. This atom-economical approach requires a nitrogen source that can readily participate in the catalytic cycle to generate a reactive nitrene or related intermediate. This compound has emerged as a superior reagent for this purpose, particularly in rhodium-catalyzed systems.
This compound (Tces-NH₂): A Profile
This compound, also known as 2,2,2-trichloroethoxysulfonamide, is a white crystalline solid with a melting point in the range of 52-58 °C. Its structure combines a nucleophilic amino group with a robust 2,2,2-trichloroethyl (Tces) protecting group, which imparts unique reactivity and facilitates purification.
Key Properties and Advantages:
-
Crystalline Solid: Unlike many other sulfamates, Tces-NH₂ is a stable, weighable solid, simplifying handling and reaction setup.
-
Enhanced Reactivity: The electron-withdrawing nature of the Tces group renders the nitrogen atom sufficiently acidic to engage in catalytic cycles and facilitates the formation of metal-nitrenoid intermediates.
-
Robust Protecting Group: The Tces group is stable to a wide range of reaction conditions but can be cleaved under specific, neutral conditions, a critical advantage when working with sensitive substrates.[2]
-
Versatility: It serves as a precursor for a variety of nitrogen-transfer reactions, extending its utility beyond direct amination.
Safety and Handling
According to safety data sheets, this compound is harmful if swallowed and causes serious eye damage. It may also cause drowsiness or dizziness. Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.[3]
| Property | Value | Source |
| CAS Number | 69226-51-3 | [4] |
| Molecular Formula | C₂H₄Cl₃NO₃S | |
| Molecular Weight | 228.48 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 52-58 °C | |
| Flash Point | >110 °C |
Application I: Rhodium-Catalyzed C-H Amination
One of the most powerful applications of Tces-NH₂ is in intramolecular C-H amination, a transformation pioneered and extensively developed by the Du Bois group.[5] This methodology allows for the conversion of aliphatic C-H bonds into C-N bonds, providing a direct route to valuable saturated heterocycles like oxathiazinanes, which are masked forms of 1,2- and 1,3-amino alcohols.
The Catalytic Cycle and Mechanism
The reaction is typically catalyzed by a dirhodium(II) carboxylate complex, with dirhodium(II) bis(α,α,α',α'-tetramethyl-1,3-benzenedipropionate), known as Rh₂(esp)₂, being an exceptionally effective catalyst.[5] The generally accepted mechanism proceeds through the following key steps:
-
Nitrene Formation: The sulfamate substrate coordinates to the rhodium catalyst. In the presence of an oxidant, typically a hypervalent iodine reagent like PhI(OAc)₂, the N-H bond is oxidized to generate a reactive rhodium-bound nitrene intermediate.
-
C-H Insertion: This electrophilic nitrene species undergoes an intramolecular insertion into a C-H bond. This step is typically concerted and asynchronous, proceeding with a high degree of stereoretention.[6]
-
Product Release and Catalyst Regeneration: The cyclized product dissociates, regenerating the active Rh(II) catalyst.
The choice of the Tces group on the sulfamate is critical. It provides the necessary electronic properties to facilitate nitrene formation and subsequent insertion while being robust enough to survive the reaction conditions.[5]
}
Figure 1: Proposed catalytic cycle for Rh(II)-catalyzed intramolecular C-H amination.
Experimental Protocol: Synthesis of a Saturated Heterocycle via C-H Amination
This protocol is a representative example based on established methodologies.[5]
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the Tces-protected sulfamate substrate (1.0 equiv), Rh₂(esp)₂ (0.01 equiv), and magnesium oxide (2.5 equiv).
-
Solvent and Reagent Addition: Add anhydrous dichloromethane (or another suitable solvent like benzene or toluene) to achieve a substrate concentration of 0.1 M. Stir the resulting suspension. Add the oxidant, PhI(OAc)₂ (1.5 equiv), in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired cyclized product.
Application II: Synthesis of Aziridines
Aziridines are highly valuable, strained three-membered nitrogen heterocycles that serve as versatile building blocks in organic synthesis. Tces-protected nitrogen sources are highly effective for the synthesis of N-Tces-aziridines.
Cobalt-Catalyzed Asymmetric Aziridination
A powerful method for synthesizing chiral aziridines involves the cobalt-catalyzed asymmetric aziridination of alkenes using 2,2,2-trichloroethoxysulfonyl azide (TcesN₃) as the nitrogen source.[7] This reaction proceeds with high yields and excellent enantioselectivities for a range of styrenyl and aliphatic alkenes. The TcesN₃ reagent can be prepared from Tces-NH₂. The resulting N-Tces aziridines are stable and can be further functionalized or deprotected.
Intramolecular Radical Aziridination
Another strategy involves the intramolecular radical aziridination of allylic sulfamoyl azides, which can be catalyzed by Co(II)-based metalloradical systems.[8] This approach allows for the effective construction of highly strained bicyclic aziridine structures, which are valuable synthons for preparing 1,2- and 1,3-diamines through selective ring-opening reactions.[8]
}
Figure 2: General workflow for asymmetric aziridination using a Tces-protected nitrogen source.
The Tces-Protecting Group: Strategic Deprotection
A key advantage of using Tces-NH₂ is the ability to remove the Tces group under mild, often neutral conditions, preserving other sensitive functional groups within the molecule. This contrasts with other sulfonyl groups (like tosyl or nosyl) that require harsh reductive or basic conditions for cleavage.
Deprotection Mechanism
The cleavage of the Tces group is typically achieved via reduction. The reaction is initiated by a single-electron transfer to one of the chlorine atoms, leading to the elimination of a chloride ion and the formation of a radical intermediate. This intermediate undergoes further reduction and fragmentation to release the free amine or sulfonamide, along with ethene and carbon dioxide.
Experimental Protocol: Reductive Cleavage of the Tces Group
This protocol is a representative example for the deprotection of an N-Tces protected amine or sulfonamide.
-
Reaction Setup: Dissolve the N-Tces protected substrate (1.0 equiv) in a suitable solvent, such as tetrahydrofuran (THF) or a mixture of THF and a proton source like acetic acid or a phosphate buffer.
-
Reductant Addition: Add activated zinc dust (10-20 equiv) to the solution.
-
Reaction Monitoring: Stir the suspension vigorously at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-3 hours.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the excess zinc. Rinse the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by standard methods, such as acid-base extraction (if the product is basic), crystallization, or column chromatography, to yield the deprotected product.
Conclusion and Future Outlook
This compound is a robust and versatile reagent that has significantly advanced the field of nitrogen-transfer chemistry. Its utility in rhodium-catalyzed C-H amination provides a direct and stereospecific route to valuable nitrogenous scaffolds from simple precursors. Furthermore, its application in aziridination and the synthesis of other heterocycles highlights its broad synthetic potential. The stability of the Tces group combined with its mild cleavage conditions makes it an ideal choice for complex molecule synthesis. Future research will likely focus on expanding the scope of Tces-NH₂ in other catalytic systems, developing new enantioselective transformations, and applying these methods to the synthesis of novel therapeutic agents and functional materials.
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An In-Depth Technical Guide to 2,2,2-Trichloroethyl Sulfamate: Synthesis, Applications, and Experimental Protocols
Introduction: Unveiling a Versatile Reagent in Modern Organic Synthesis
In the landscape of modern organic chemistry and drug development, the strategic use of protecting groups and specialized reagents is paramount for the efficient and selective synthesis of complex molecular architectures. Among these, 2,2,2-Trichloroethyl sulfamate (TcesNH2) has emerged as a versatile and valuable tool. This in-depth technical guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its critical applications as a protecting group and a nitrogen source in powerful C-H amination reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity and stability of this compound in their synthetic endeavors.
Core Properties and Synthesis
This compound, also known as sulfamic acid 2,2,2-trichloroethyl ester, is a solid organic compound with the chemical formula C₂H₄Cl₃NO₃S and a molecular weight of 228.48 g/mol .[1] It is characterized by the presence of a sulfamate functional group attached to a 2,2,2-trichloroethyl moiety.
| Property | Value | Reference(s) |
| CAS Number | 69226-51-3 | [1] |
| Molecular Formula | C₂H₄Cl₃NO₃S | [1] |
| Molecular Weight | 228.48 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 55.0 to 59.0 °C | [2] |
| Synonyms | Sulfamic acid 2,2,2-trichloroethyl ester, 2,2,2-Trichloroethoxysulfonamide | [2][3] |
The synthesis of this compound is not as widely documented as its applications. However, a plausible and efficient laboratory-scale synthesis can be conceptualized based on established principles of sulfamoylation chemistry. The most direct approach involves the reaction of 2,2,2-trichloroethyl chlorosulfate with a source of ammonia. The chlorosulfate itself can be prepared from 2,2,2-trichloroethanol and sulfuryl chloride.
Conceptual Synthetic Pathway
Caption: Conceptual synthesis of this compound.
Application as a Protecting Group for Sulfates
A significant application of the 2,2,2-trichloroethyl (Tce) group is in the protection of sulfates, particularly aryl sulfates.[4] Aryl sulfates are integral motifs in numerous biologically active molecules, yet their synthesis can be challenging due to their high polarity and instability under certain conditions. The Tce group offers a robust solution, allowing for the protection of phenolic hydroxyl groups as Tce-sulfate esters.
The protection is typically achieved by reacting a phenol with 2,2,2-trichloroethyl chlorosulfate in the presence of a base, such as triethylamine.[4] This method provides high yields of the protected aryl sulfate.
Mechanism of Protection and Deprotection
The stability of the Tce group to acidic conditions makes it an orthogonal protecting group to many other commonly used acid-labile groups.[5] The deprotection is accomplished via a reductive cleavage, most commonly using zinc dust in the presence of a proton source like acetic acid or ammonium formate.[4] The mechanism proceeds through a reductive elimination pathway.
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The Emergence of 2,2,2-Trichloroethyl Sulfamate: A Specialized Reagent for Advanced C-H Amination
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern synthetic chemistry, the quest for reagents that enable efficient and selective functionalization of C-H bonds remains a paramount objective. Among the specialized molecules developed to meet this challenge, 2,2,2-Trichloroethyl sulfamate has carved a significant niche. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and, most notably, the application of this reagent, with a particular focus on its pivotal role in rhodium-catalyzed C-H amination reactions. For drug development professionals and synthetic chemists, understanding the utility and mechanistic underpinnings of this compound is crucial for the strategic design of complex nitrogen-containing molecules.
Physicochemical Properties
This compound, also known by its synonyms 2,2,2-Trichloroethoxysulfonamide and Sulfamic acid, 2,2,2-trichloroethyl ester, is a white solid at room temperature.[1][2] Its key identifiers and properties are summarized in the table below.
| Property | Value |
| CAS Number | 69226-51-3[1] |
| Molecular Formula | C₂H₄Cl₃NO₃S[1] |
| Molecular Weight | 228.48 g/mol [1] |
| Melting Point | 52-58 °C[1] |
| Appearance | White solid[1] |
| Synonyms | 2,2,2-Trichloroethoxysulfonamide, Sulfamic acid, 2,2,2-trichloroethyl ester[1] |
Discovery and Proliferation in C-H Amination Chemistry
While the precise historical account of the initial synthesis of this compound is not prominently documented in seminal literature, its importance as a key reagent emerged with the advancement of transition metal-catalyzed C-H amination reactions. The development of this methodology, particularly in the early 21st century, showcased the unique capabilities of this sulfamate ester as a nitrene precursor for the formation of C-N bonds.
The true impact of this compound on the field of organic synthesis is inextricably linked to the work on dirhodium catalysts. Specifically, its application in intermolecular C-H amination reactions, often utilizing highly efficient and selective catalysts like Rh₂(esp)₂, has become a cornerstone for the synthesis of complex amines.[3] A notable publication by Fiori et al. in the Journal of the American Chemical Society in 2007 detailed a robust methodology for the intermolecular amination of benzylic and tertiary C-H bonds using this compound as the nitrogen source.[1] This work solidified the reagent's position as an invaluable tool for synthetic chemists.
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of 2,2,2-trichloroethanol with a suitable sulfamoylating agent. A common and effective method involves the use of sulfamoyl chloride. The lone pair of electrons on the oxygen of the alcohol attacks the electrophilic sulfur atom of sulfamoyl chloride, followed by the elimination of hydrogen chloride to yield the final product.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,2,2-Trichloroethanol
-
Sulfamoyl chloride
-
Anhydrous polar aprotic solvent (e.g., Dichloromethane, Acetonitrile)
-
Tertiary amine base (e.g., Triethylamine, Pyridine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2,2-trichloroethanol (1.0 equivalent) in the anhydrous solvent.
-
Addition of Base: Add the tertiary amine base (1.1 equivalents) to the solution and stir.
-
Addition of Sulfamoyl Chloride: In a separate flask, dissolve sulfamoyl chloride (1.05 equivalents) in the anhydrous solvent. Add this solution dropwise to the stirred solution of 2,2,2-trichloroethanol and base at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Application in Rhodium-Catalyzed C-H Amination
The premier application of this compound is as a nitrogen source in intermolecular rhodium-catalyzed C-H amination reactions. This process allows for the direct conversion of a C-H bond to a C-N bond, a transformation of immense value in the synthesis of pharmaceuticals and other fine chemicals. The reaction is particularly effective for the amination of benzylic and tertiary C-H bonds.[3]
The general transformation involves the reaction of a substrate containing the target C-H bond with this compound in the presence of a dirhodium catalyst, such as Rh₂(esp)₂, and an oxidant.
Signaling Pathway and Mechanism
The catalytic cycle is believed to proceed through the formation of a rhodium nitrenoid intermediate. The oxidant reacts with the dirhodium catalyst to form a higher-valent rhodium species, which then reacts with this compound to generate the key rhodium nitrenoid. This electrophilic species then undergoes C-H insertion at the target site on the substrate to form the aminated product.
Caption: Proposed catalytic cycle for Rh-catalyzed C-H amination.
Experimental Protocol: Rhodium-Catalyzed Amination of a Benzylic C-H Bond
Materials:
-
Substrate with a benzylic C-H bond (e.g., Ethylbenzene)
-
This compound (TcesNH₂)
-
Dirhodium(II) catalyst (e.g., Rh₂(esp)₂)
-
Oxidant (e.g., PhI(OAc)₂)
-
Anhydrous, non-polar solvent (e.g., Dichloromethane, Hexanes)
-
Magnesium oxide (MgO)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add the dirhodium catalyst (typically 1-5 mol%), magnesium oxide (as an acid scavenger), and the substrate.
-
Addition of Reagents: Add this compound (typically 1.1-1.5 equivalents) and the anhydrous solvent.
-
Initiation of Reaction: Add the oxidant in portions over several hours at room temperature. The slow addition is often crucial to maintain a low concentration of the active oxidant and suppress side reactions.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.
-
Workup: Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove insoluble materials.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to isolate the aminated product.
Conclusion
This compound has proven to be a highly effective and reliable reagent for the intermolecular amination of C-H bonds, a testament to the power of reagent design in advancing synthetic capabilities. Its synergy with dirhodium catalysts has opened new avenues for the construction of complex nitrogen-containing molecules, which is of particular interest to the pharmaceutical and agrochemical industries. This guide has provided a detailed overview of its properties, synthesis, and a key application, offering a valuable resource for researchers and professionals in the field of drug development and chemical synthesis. The continued exploration of this and similar reagents will undoubtedly lead to even more powerful and selective methods for C-N bond formation.
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Du Bois, J. Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis. National Institutes of Health. [Link]
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A Technical Guide to the Spectroscopic Characterization of 2,2,2-Trichloroethyl Sulfamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,2-Trichloroethyl sulfamate (CAS No. 69226-51-3) is a chemical compound of interest in organic synthesis, potentially serving as a building block in the development of novel pharmaceutical agents.[1][2] Its molecular structure, C₂H₄Cl₃NO₃S, comprises a sulfamate group attached to a 2,2,2-trichloroethyl moiety, conferring specific chemical properties that are valuable in synthetic transformations.[1][3] A thorough understanding of its structural and electronic characteristics is paramount for its effective application. This guide provides an in-depth analysis of the expected spectroscopic signature of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete set of publicly available experimental spectra for this specific molecule is elusive, this document will leverage predicted data and analysis of analogous structures to provide a robust framework for its characterization.
Molecular Structure and Properties
Caption: Workflow for ¹H NMR Spectroscopy.
¹³C NMR Spectroscopy
Expected ¹³C NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~78 | -CH₂- |
| ~95 | -CCl₃ |
Source: Predicted data from Guidechem.[4]
Interpretation and Causality:
The proton-decoupled ¹³C NMR spectrum is expected to show two distinct signals. The carbon of the methylene group (-CH₂-) will be shifted downfield due to the deshielding effect of the adjacent oxygen atom, with a predicted chemical shift of approximately 78 ppm. The carbon of the trichloromethyl group (-CCl₃) will also be significantly deshielded by the three chlorine atoms, and its signal is predicted to appear further downfield at around 95 ppm.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: A high-field NMR spectrometer equipped with a broadband probe.
-
Data Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Set the spectral width to encompass the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum.
-
Calibrate the chemical shift scale using the solvent peak as an internal standard (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 | N-H stretch | -NH₂ |
| 1350-1300 | S=O asymmetric stretch | Sulfamate |
| 1180-1150 | S=O symmetric stretch | Sulfamate |
| 1050-1000 | C-O stretch | Ester |
| 800-600 | C-Cl stretch | Trichloromethyl |
Interpretation and Causality:
The IR spectrum of this compound should exhibit characteristic absorption bands corresponding to its functional groups. The N-H stretching vibrations of the primary amine in the sulfamate group are expected to appear as two bands in the region of 3400-3200 cm⁻¹. The sulfamate group will also give rise to strong, characteristic asymmetric and symmetric stretching vibrations of the S=O bonds, typically found around 1350-1300 cm⁻¹ and 1180-1150 cm⁻¹, respectively. The C-O stretching vibration of the ester linkage will likely be observed in the 1050-1000 cm⁻¹ region. Finally, the C-Cl stretching vibrations of the trichloromethyl group will produce strong absorptions in the fingerprint region, typically between 800 and 600 cm⁻¹.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
-
Data Processing:
-
Identify and label the major absorption peaks.
-
Caption: Workflow for IR Spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.
Expected Mass Spectrometry Data
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 227 (for ³⁵Cl₃) and 229, 231, 233 in a characteristic isotopic pattern for three chlorine atoms.
-
Major Fragmentation Pathways:
-
Loss of the trichloromethyl radical (•CCl₃) to give a fragment at m/z 110.
-
Cleavage of the C-O bond to give the [CH₂CCl₃]⁺ fragment at m/z 117, 119, 121.
-
Loss of SO₂NH₂ to give the [C₂H₂Cl₃O]⁺ fragment.
-
Interpretation and Causality:
In an electron ionization (EI) mass spectrum, the molecular ion peak should be observable, and its isotopic pattern will be a definitive indicator of the presence of three chlorine atoms. The fragmentation of this compound is likely to be dominated by the cleavage of the relatively weak bonds. The loss of the stable trichloromethyl radical is a probable fragmentation pathway. Alpha-cleavage next to the oxygen atom could also lead to the formation of the [CH₂CCl₃]⁺ fragment.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Caption: Plausible fragmentation pathways in Mass Spectrometry.
Conclusion
The spectroscopic characterization of this compound through NMR, IR, and MS provides a comprehensive understanding of its molecular structure. The predicted ¹H and ¹³C NMR spectra are simple and informative, confirming the carbon-hydrogen framework. The IR spectrum is expected to show characteristic absorptions for the sulfamate and trichloroethyl groups. Mass spectrometry will confirm the molecular weight and provide insights into the fragmentation patterns. The experimental protocols and expected data presented in this guide offer a solid foundation for researchers and scientists working with this compound, enabling its unambiguous identification and quality control in synthetic applications.
References
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029593). Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (2024). Synthesis and Spectral Characteristics of N-(2,2,2- Trichloro-1-Thioureidoethyl)Carboxamides and 2-(1- Carboxamido-2,2,2-Trichloroethyl)Isothiouronium Chlorides. Retrieved from [Link]
-
ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. Retrieved from [Link]
-
NIST. (n.d.). 2-Chloroethyl ethyl sulfide. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information for Direct oxidative coupling of thiols and benzylic ethers via C(sp.... Retrieved from [Link]
-
NIST. (n.d.). Ethanol, 2,2,2-trichloro-. Retrieved from [Link]
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"2,2,2-Trichloroethyl sulfamate" solubility in common organic solvents
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I'm now changing my focus from data acquisition to guide structure. The initial data search was very difficult. Consequently, I will now focus the guide on empowering the user. My revised approach structures the document to provide an expert's guidance: predict solubility based on structure and compile qualitative findings from literature. The final section will provide a detailed experimental protocol and Graphviz diagram for determining solubility, tailored to the Senior Application Scientist's needs. This shifts the focus from an unobtainable data table to a practical, actionable resource.
Commercial Availability and Synthetic Utility of 2,2,2-Trichloroethyl Sulfamate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis and drug discovery, the strategic manipulation of functional groups is paramount. This necessitates a robust toolbox of reagents that offer both reactivity and selectivity. Among these, 2,2,2-Trichloroethyl sulfamate (TcesNH2), and the broader class of 2,2,2-trichloroethyl (TCE) protected compounds, have emerged as versatile and valuable assets. This technical guide provides an in-depth exploration of the commercial availability of this compound, its synthesis, and its multifaceted applications in contemporary chemical research, with a particular focus on its role in protecting group strategies and carbon-nitrogen bond formation.
Commercial Availability
This compound, identified by the CAS Number 69226-51-3, is readily accessible from a variety of commercial chemical suppliers. This ensures a reliable supply chain for research and development activities. The compound is typically offered in various purities, commonly 97% or higher, and is available in quantities ranging from grams to kilograms, catering to both academic and industrial research needs.
| Supplier | Product Name | Purity | CAS Number |
| Sigma-Aldrich | 2,2,2-Trichloroethoxysulfonamide | 97% | 69226-51-3 |
| TCI America | This compound | >98.0% (T) | 69226-51-3 |
| Parchem | This compound | - | 69226-51-3 |
| BLD Pharm | This compound | - | 69226-51-3 |
| ChemScene | This compound | >98% | 69226-51-3 |
Synthesis of this compound and Related Reagents
While commercially available, an in-house synthesis of this compound or its precursor, 2,2,2-trichloroethyl chlorosulfate, may be desirable for certain applications or large-scale needs. The synthesis of these reagents is straightforward and relies on readily available starting materials.
Synthesis of 2,2,2-Trichloroethyl Chlorosulfate
The precursor to many TCE-protected sulfates and the sulfamate itself is 2,2,2-trichloroethyl chlorosulfate. It is prepared by the reaction of 2,2,2-trichloroethanol with sulfuryl chloride.
Caption: Synthesis of 2,2,2-Trichloroethyl chlorosulfate.
Experimental Protocol: Synthesis of 2,2,2-Trichloroethyl chlorosulfate [1]
-
To a stirred solution of 2,2,2-trichloroethanol (6.0 mL, 62 mmol) and pyridine (5.0 mL, 62 mmol) in diethyl ether (120 mL) at -20 °C, add sulfuryl chloride (5.0 mL, 62 mmol) dropwise.
-
After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 1 hour.
-
Quench the reaction carefully with water (20 mL).
-
Separate the layers, and dry the organic layer over magnesium sulfate (MgSO4).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by distillation to yield 2,2,2-trichloroethyl chlorosulfate as a colorless oil.
Synthesis of this compound
The 2,2,2-Trichloroethyl (TCE) Group in Organic Synthesis
The utility of this compound is intrinsically linked to the properties of the 2,2,2-trichloroethyl (TCE) moiety. The TCE group serves as a robust protecting group for various functionalities, most notably sulfates and sulfonates. Its stability under a range of conditions, coupled with its selective removal under mild, reductive conditions, makes it an invaluable tool in multistep synthesis.
Protection of Phenols as TCE-Sulfates
The sulfation of phenols is a critical transformation in the synthesis of numerous biologically active molecules, including steroid metabolites and sulfated flavonoids.[3][4] The TCE group provides an effective means to protect the sulfate functionality during subsequent synthetic manipulations.
Caption: General scheme for the protection of phenols as TCE-sulfates.
Experimental Protocol: General Procedure for the Synthesis of Aryl TCE-Sulfates [5]
-
To a solution of the phenol (1.0 equiv), triethylamine (1.2 equiv), and 4-dimethylaminopyridine (DMAP) (1.0 equiv) in dry tetrahydrofuran (THF), add a solution of 2,2,2-trichloroethyl chlorosulfate (1.0 equiv) in dry THF dropwise over 15 minutes.
-
Stir the solution for 2 hours at room temperature.
-
Add ethyl acetate and wash the solution sequentially with water, 1.0 N HCl, water, and saturated brine.
-
Dry the organic layer over sodium sulfate (Na2SO4) and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Deprotection of TCE-Sulfates
A key advantage of the TCE protecting group is its facile removal under mild, reductive conditions, typically using zinc dust in the presence of a proton source like ammonium formate. This method is orthogonal to many other protecting groups, allowing for selective deprotection in complex molecular architectures.
Caption: Deprotection of aryl TCE-sulfates using zinc and ammonium formate.
Experimental Protocol: Deprotection of Aryl TCE-Sulfates [6][7]
-
Dissolve the aryl TCE-sulfate in methanol.
-
Add an excess of ammonium formate and zinc powder to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography.
-
Upon completion, filter the reaction mixture through celite to remove the zinc residue.
-
Concentrate the filtrate under reduced pressure to obtain the free aryl sulfate.
Applications in Carbon-Nitrogen Bond Formation
Beyond its role in protecting group chemistry, this compound is a valuable reagent for the direct formation of C-N bonds, most notably in transition metal-catalyzed C-H amination reactions. These reactions offer a powerful and atom-economical approach to the synthesis of amines, which are ubiquitous in pharmaceuticals and other bioactive molecules.
Rhodium-Catalyzed C-H Amination
Dirhodium(II) catalysts, such as Rh2(esp)2, have been shown to be highly effective in promoting the intermolecular amination of C-H bonds using this compound as the nitrogen source.[8][9][10] This methodology is particularly selective for benzylic and tertiary C-H bonds.
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A Comprehensive Safety and Handling Guide for 2,2,2-Trichloroethyl Sulfamate
Prepared for professionals in research and drug development, this document provides an in-depth analysis of the safety profile and handling requirements for 2,2,2-Trichloroethyl sulfamate. Moving beyond a standard Safety Data Sheet (SDS), this guide synthesizes critical safety information with practical, field-tested insights to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.
Section 1: Chemical Identity and Hazard Profile
This compound (CAS No. 69226-51-3) is a sulfonamide derivative utilized in organic synthesis.[1] Its utility in research is underscored by the importance of adhering to stringent safety protocols due to its inherent hazardous properties.
Chemical and Physical Properties Summary
| Property | Value | Source(s) |
| CAS Number | 69226-51-3 | [2][3] |
| Molecular Formula | C₂H₄Cl₃NO₃S | [1][2] |
| Molecular Weight | 228.48 g/mol | [2][3] |
| Appearance | White to almost white powder or crystal | |
| Melting Point | 52-59 °C | [3] |
| Synonyms | Sulfamic Acid 2,2,2-Trichloroethyl Ester, 2,2,2-Trichloroethoxysulfonamide | [1][3] |
GHS Hazard Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are summarized below. It is crucial to understand that the severity of these hazards necessitates strict adherence to the handling protocols outlined in this guide.
| Hazard Class | GHS Category | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning | |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage | Danger | |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | Warning | |
| Acute toxicity, Inhalation | Category 3 | H331: Toxic if inhaled | Danger | |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer | Warning |
Note: The GHS classification may vary slightly between suppliers. The most conservative classification should always be adopted.
Section 2: The Logic of Safe Handling: A Risk-Based Approach
The hazards outlined above are not merely regulatory classifications; they represent tangible risks to researchers. A proactive safety culture is predicated on understanding the "why" behind safety procedures.
Mechanism of Toxicity (Hypothesized)
While detailed toxicological studies on this compound are not extensively published, its hazard profile can be inferred from its chemical structure. The presence of the 2,2,2-trichloroethyl group is a significant toxicophore. In biological systems, this compound may undergo hydrolysis or enzymatic degradation, potentially releasing 2,2,2-trichloroethanol and sulfamic acid derivatives. 2,2,2-Trichloroethanol is a known central nervous system depressant and is metabolized to trichloroacetic acid, a suspected carcinogen. This potential metabolic pathway likely contributes to the observed oral toxicity and suspected carcinogenicity.
Hierarchy of Controls for Handling this compound
The following diagram illustrates the application of the hierarchy of controls, a fundamental principle of industrial hygiene, to the handling of this compound.
Caption: Hierarchy of controls for mitigating exposure to this compound.
Section 3: Standard Operating Procedures (SOPs)
The following protocols are designed to be adapted into your institution's formal Chemical Hygiene Plan.
3.1. Personal Protective Equipment (PPE) Protocol
-
Gloves : Always wear nitrile gloves. For procedures involving larger quantities or prolonged handling, double-gloving is recommended. Inspect gloves for any signs of degradation or puncture before use.
-
Eye Protection : Chemical splash goggles are mandatory. When handling the solid material outside of a glove box or when there is a risk of splashing, a face shield must be worn in addition to goggles.
-
Lab Coat : A flame-resistant lab coat should be worn and buttoned completely.
-
Respiratory Protection : Due to the risk of respiratory irritation and potential for inhalation toxicity, a NIOSH-approved N95 respirator or higher is required when handling the powder outside of a certified chemical fume hood.[3]
3.2. Weighing and Dispensing Protocol
-
Location : All weighing and dispensing of this compound must be conducted within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Static Control : The fine powder may be prone to static electricity. Use an anti-static weighing dish and ensure proper grounding of the balance.
-
Dispensing Technique : Use a spatula to carefully transfer the solid. Avoid scooping in a manner that generates dust.
-
Cleaning : After weighing, carefully wipe down the spatula, weighing dish, and balance surfaces with a damp cloth (water is acceptable for this purpose, but the waste must be disposed of as hazardous).
3.3. Accidental Release and Spill Cleanup Protocol
-
Evacuation : In the event of a significant spill, evacuate the immediate area and alert colleagues.
-
Ventilation : Ensure the area is well-ventilated. If the spill is outside a fume hood, increase ventilation if it is safe to do so.
-
Containment : For small spills, cover with an inert absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection : Carefully sweep the absorbent material into a clearly labeled, sealable container for hazardous waste disposal.
-
Decontamination : Decontaminate the spill area with soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Personal Contamination :
Emergency Response Decision Tree
Caption: Decision tree for responding to spills or exposures involving this compound.
Section 4: Storage and Disposal
4.1. Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
The storage area should be clearly marked with the appropriate hazard warnings.
4.2. Disposal
-
Dispose of unused material and any contaminated waste in accordance with local, state, and federal regulations.
-
Do not dispose of this chemical down the drain or in the general waste stream.
-
All disposable materials that have come into contact with this compound, including gloves, weighing papers, and cleaning materials, must be collected in a designated hazardous waste container.
References
- This compound 69226-51-3 | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.).
- 69226-51-3|this compound|BLD Pharm. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2010, November 5).
- 4 - SAFETY DATA SHEET. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 8).
- MATERIAL SAFETY DATA SHEET - according to the (US) Hazard Communication Standard (29 CFR 1910.1200) - Valencia College. (n.d.).
- This compound (Cas 69226-51-3) - Parchem. (n.d.).
- 2,2,2-Trichloroethoxysulfonamide 97 69226-51-3 - Sigma-Aldrich. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, April 28).
- 2,2,2 Trichloroethyl sulfamate - Sigma-Aldrich. (n.d.).
- 69226-51-3 | this compound - ChemScene. (n.d.).
- 2,2,2-Trichloroethoxysulfonamide 97 69226-51-3 - Sigma-Aldrich. (n.d.).
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The Alchemist's Guide to 2,2,2-Trichloroethyl Sulfamate: A Technical Treatise on Safe Handling and Compliant Disposal
For the discerning researcher, scientist, and drug development professional, the introduction of novel reagents into a workflow is a balance of innovation and responsibility. 2,2,2-Trichloroethyl sulfamate, a versatile building block in modern organic synthesis, is no exception. Its unique combination of a reactive sulfamate moiety and a chlorinated ethyl group necessitates a nuanced understanding of its properties to ensure both experimental success and unwavering adherence to safety and environmental stewardship. This guide provides an in-depth, experience-driven perspective on the safe handling and compliant disposal of this valuable synthetic tool.
Unveiling the Nature of the Beast: Physicochemical Properties and Hazard Profile
A thorough understanding of a chemical's intrinsic properties is the bedrock of safe laboratory practice. This compound is a white to off-white crystalline solid with a melting point in the range of 55-59°C.[1] Its molecular structure, featuring a trichlorinated ethyl group and a sulfamate functional group, dictates its reactivity and hazard profile.
A critical first step in handling any chemical is a comprehensive review of its Safety Data Sheet (SDS). The SDS for this compound indicates that it is harmful if swallowed, causes serious eye irritation, and may cause respiratory irritation.[2] The trichloroethyl group is a known structural alert for potential toxicity, and the sulfamate moiety, while generally stable, can undergo hydrolysis under certain conditions.
Table 1: Key Physicochemical and Hazard Data for this compound
| Property | Value | Source(s) |
| CAS Number | 69226-51-3 | [1] |
| Molecular Formula | C2H4Cl3NO3S | [1] |
| Molecular Weight | 228.48 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 55-59 °C | [1] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2] |
The Alchemist's Armor: Engineering Controls and Personal Protective Equipment
The principle of "as low as reasonably practicable" (ALARP) should govern all exposure to this compound. This is best achieved through a multi-layered approach combining robust engineering controls and appropriate personal protective equipment (PPE).
Engineering Controls: The First Line of Defense
All manipulations of this compound, especially those involving the solid material or the generation of dusts or aerosols, must be conducted in a properly functioning chemical fume hood. The fume hood provides critical containment of airborne particulates and vapors, protecting the user and the laboratory environment. Ensure that the fume hood has been certified within the last year and that the sash is maintained at the lowest practical height during operations.
Personal Protective Equipment: The Last Bastion
The selection of PPE is not a matter of conjecture but a scientifically informed decision based on the known hazards of the material.
-
Eye and Face Protection: Chemical safety goggles are mandatory at all times when handling this compound. A face shield should be worn in conjunction with goggles when there is a significant risk of splashes or aerosol generation.
-
Skin Protection: Chemically resistant gloves are essential. Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or in the event of a spill, heavier-duty gloves such as butyl rubber or Viton® should be considered. Always inspect gloves for any signs of degradation before use and change them frequently. A lab coat, fully fastened, must be worn to protect street clothing and skin from contamination.
-
Respiratory Protection: In general, if engineering controls (i.e., the chemical fume hood) are used correctly, respiratory protection should not be necessary. However, in situations where engineering controls are not feasible or in the event of a large spill, a NIOSH-approved respirator with an organic vapor/acid gas cartridge may be required. A proper fit test and training are essential before using any respirator.
In the Sanctum: Prudent Storage and Incompatibility
The long-term stability and safety of this compound are contingent upon proper storage conditions. It should be stored in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area. It is incompatible with strong oxidizing agents and strong acids. Contact with these substances could lead to vigorous reactions, potentially releasing hazardous fumes.
When Things Go Awry: Spill and Exposure Management
Even in the most meticulous of laboratories, accidents can happen. A well-rehearsed emergency plan is paramount to mitigating the consequences of a spill or exposure.
Spill Response Protocol
The appropriate response to a spill of this compound depends on the scale of the incident.
For Small Spills (manageable by laboratory personnel):
-
Alert and Isolate: Immediately alert colleagues in the vicinity and restrict access to the affected area.
-
Don Appropriate PPE: At a minimum, this includes a lab coat, chemical safety goggles, and chemically resistant gloves.
-
Contain and Absorb: For solid spills, carefully sweep the material into a designated waste container, avoiding the generation of dust. For solutions, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.
-
Decontaminate: Once the bulk of the material has been removed, decontaminate the area with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water.
-
Dispose of Waste: All contaminated materials, including PPE, must be placed in a sealed, labeled hazardous waste container for proper disposal.
For Large Spills (requiring emergency response):
-
Evacuate: Immediately evacuate the laboratory, closing the doors behind you.
-
Activate Emergency Systems: Activate the nearest fire alarm and/or contact your institution's emergency response team.
-
Provide Information: Be prepared to provide the emergency responders with the Safety Data Sheet for this compound and any other relevant information about the spill.
Exposure Response
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
The Final Act: A Framework for Compliant Disposal
The disposal of this compound and its associated waste streams must be conducted in strict accordance with local, state, and federal regulations. As a halogenated organic compound, it is subject to specific disposal requirements.
Waste Segregation: The Cornerstone of Compliance
Proper waste segregation is not merely a best practice; it is a legal requirement and a critical step in ensuring safe and environmentally sound disposal.
Figure 1: Decision workflow for the segregation of this compound waste.
Chemical Inactivation: A Considered Approach
For small quantities of residual this compound, chemical inactivation prior to disposal may be a viable option, depending on institutional policies and capabilities. The hydrolysis of sulfamates can be complex, proceeding through different mechanisms depending on the pH.[3][4][5][6][7] Alkaline hydrolysis is a potential route for degradation, but the reaction conditions must be carefully controlled to avoid the formation of hazardous byproducts. Any chemical treatment protocol should be thoroughly evaluated and approved by your institution's Environmental Health and Safety (EHS) department before implementation.
Experimental Protocol: Laboratory-Scale Alkaline Hydrolysis (for consideration and institutional approval only)
WARNING: This procedure should only be performed by trained personnel in a chemical fume hood with appropriate PPE.
-
Preparation: Prepare a 1 M solution of sodium hydroxide in a suitable container (e.g., a round-bottom flask) equipped with a magnetic stirrer. The volume should be sufficient to completely dissolve the this compound and provide a significant excess of base.
-
Addition: Slowly and carefully add the this compound waste to the stirring sodium hydroxide solution. Monitor for any signs of an exothermic reaction.
-
Reaction: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis.
-
Neutralization: After the reaction is complete, carefully neutralize the solution with a dilute acid (e.g., 1 M hydrochloric acid) to a pH between 6 and 8.
-
Disposal: The neutralized aqueous solution should be disposed of as hazardous aqueous waste.
Thermal Decomposition Considerations
The thermal decomposition of halogenated organic compounds can produce a variety of hazardous byproducts, including hydrogen chloride, phosgene, and other chlorinated species.[8][9] For this reason, incineration is the preferred method of disposal for bulk quantities of this compound waste and is typically managed by a licensed hazardous waste disposal facility. Do not attempt to incinerate this material in a standard laboratory furnace.
Conclusion: A Culture of Safety and Responsibility
This compound is a powerful tool in the arsenal of the modern synthetic chemist. However, its utility is intrinsically linked to our ability to handle it with the respect and caution it deserves. By embracing a culture of safety, grounded in a thorough understanding of its properties and a commitment to compliant disposal practices, we can continue to leverage the potential of this and other innovative reagents to advance the frontiers of science and medicine.
References
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Williams, A. (2011). Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. PubMed. [Link]
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Gagnon, J. A., & Wolfenden, R. (2010). Hydrolysis of N-Alkyl Sulfamates and the Catalytic Efficiency of an S-N Cleaving Sulfamidase. National Institutes of Health. [Link]
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Williams, S. J., Denehy, E., & Krenske, E. H. (2014). Experimental and Theoretical Insights into the Mechanisms of Sulfate and Sulfamate Ester Hydrolysis and the End Products of Type I Sulfatase Inactivation by Aryl Sulfamates. ACS Publications. [Link]
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Williams, S. J., Denehy, E., & Krenske, E. H. (2014). Experimental and theoretical insights into the mechanisms of sulfate and sulfamate ester hydrolysis and the end products of type I sulfatase inactivation by aryl sulfamates. PubMed. [Link]
-
Williams, S. J., Denehy, E., & Krenske, E. H. (2014). Experimental and Theoretical Insights into the Mechanisms of Sulfate and Sulfamate Ester Hydrolysis and the End Products of Type I Sulfatase Inactivation by Aryl Sulfamates. ACS Publications. [Link]
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PubChem. (n.d.). Sulfamic acid, 2,2,2-trichloroethyl ester. PubChem. [Link]
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Michigan State University Environmental Health & Safety. (n.d.). Spill and Cleaning Protocol. Michigan State University. [Link]
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The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide. CUNY. [Link]
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J&K Scientific LLC. (2021). Chemical spill cleanup procedures. J&K Scientific LLC. [Link]
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University of California, Santa Cruz. (n.d.). Guide for Chemical Spill Response. University of California, Santa Cruz. [Link]
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Wang, T., et al. (2018). Identification of the Released and Transformed Products during the Thermal Decomposition of a Highly Chlorinated Paraffin. PubMed. [Link]
-
Risha, E., et al. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. PubMed Central. [Link]
-
Wang, T., et al. (2018). Identification of the Released and Transformed Products during the Thermal Decomposition of a Highly Chlorinated Paraffin. ResearchGate. [Link]
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Methodological & Application
Application Notes and Protocols: 2,2,2-Trichloroethyl Sulfamate in C-H Functionalization
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The direct functionalization of carbon-hydrogen (C-H) bonds is a transformative strategy in modern organic synthesis, offering a more atom- and step-economical approach to complex molecule construction. This guide provides an in-depth technical overview and detailed protocols for the application of 2,2,2-trichloroethyl sulfamate as a versatile aminating agent in rhodium-catalyzed C-H functionalization reactions. We will explore the mechanistic underpinnings of this transformation, provide step-by-step procedures for the synthesis of the reagent and its use in intramolecular C-H amination, and discuss the critical parameters for successful reaction outcomes.
Introduction: The Power of C-H Amination with Sulfamate Esters
The introduction of nitrogen-containing functional groups is a cornerstone of medicinal chemistry and materials science. Traditional methods often rely on pre-functionalized starting materials, leading to lengthy and inefficient synthetic sequences. C-H amination, particularly through intramolecular pathways, provides a powerful alternative by converting inert C-H bonds directly into C-N bonds.
Sulfamate esters have emerged as highly effective precursors for nitrenoid intermediates in transition metal-catalyzed C-H amination reactions.[1] The Du Bois group, among others, has extensively demonstrated the utility of rhodium(II) catalysts in promoting the oxidative cyclization of sulfamate esters to furnish valuable heterocyclic scaffolds.[1] The 2,2,2-trichloroethyl (Tces) sulfamate group offers a unique combination of reactivity and stability, making it a valuable tool for synthetic chemists. The electron-withdrawing nature of the trichloroethyl group can influence the reactivity of the intermediate nitrenoid, and the Tces group can be readily cleaved under specific reductive conditions, offering orthogonal deprotection strategies.
Mechanistic Rationale: The Rhodium-Catalyzed C-H Amination Cycle
The generally accepted mechanism for rhodium-catalyzed intramolecular C-H amination of sulfamate esters involves the in-situ formation of a rhodium-nitrenoid intermediate. This highly reactive species is responsible for the subsequent C-H insertion.
The catalytic cycle can be summarized as follows:
-
Oxidation and Nitrene Precursor Formation: The sulfamate ester is oxidized by a hypervalent iodine reagent, such as phenyliodine diacetate (PhI(OAc)₂), to form an iminoiodinane intermediate.
-
Nitrenoid Formation: The iminoiodinane reacts with the rhodium(II) catalyst, leading to the formation of a rhodium-nitrenoid species and elimination of iodobenzene.
-
C-H Insertion: The rhodium-nitrenoid undergoes an intramolecular C-H insertion, which is typically the rate-determining and selectivity-determining step. This insertion is believed to proceed through a concerted, albeit asynchronous, transition state.[2]
-
Product Formation and Catalyst Regeneration: The insertion event forms the cyclized product, a stable oxathiazinane, and regenerates the active rhodium(II) catalyst.
Figure 1: General catalytic cycle for rhodium-catalyzed C-H amination.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of sulfamate esters from alcohols.[3][4]
Materials:
-
2,2,2-Trichloroethanol
-
Sulfamoyl chloride (or generated in situ from chlorosulfonyl isocyanate and formic acid)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
To a stirred solution of 2,2,2-trichloroethanol (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add a solution of sulfamoyl chloride (1.1 eq.) in anhydrous DCM dropwise via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford this compound as a solid.
General Protocol for Intramolecular C-H Amination
This protocol is a representative procedure based on the work of Du Bois and coworkers for the rhodium-catalyzed C-H amination of sulfamate esters.[1]
Materials:
-
Substrate containing a this compound group
-
Rhodium(II) catalyst (e.g., Rh₂(OAc)₄, Rh₂(oct)₄, or Rh₂(esp)₂)
-
Phenyliodine diacetate (PhI(OAc)₂)
-
Magnesium oxide (MgO)
-
Anhydrous solvent (e.g., dichloromethane (DCM) or benzene)
-
Round-bottom flask, magnetic stirrer, reflux condenser (if heating)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the this compound substrate (1.0 eq.), magnesium oxide (2.0-3.0 eq.), and the rhodium(II) catalyst (1-5 mol%).
-
Add the anhydrous solvent, followed by the addition of phenyliodine diacetate (1.1-1.5 eq.).
-
Stir the reaction mixture vigorously at the desired temperature (room temperature to reflux), monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the corresponding cyclized oxathiazinane product.
Data Presentation: Catalyst and Condition Screening
The choice of catalyst and reaction conditions can significantly impact the yield and selectivity of the C-H amination reaction. The following table summarizes common rhodium catalysts and their typical applications.
| Catalyst | Structure | Typical Loading (mol%) | Key Features & Applications |
| Rh₂(OAc)₄ | Dirhodium(II) tetraacetate | 2-5 | Commercially available, general-purpose catalyst for many C-H aminations.[1] |
| Rh₂(oct)₄ | Dirhodium(II) tetraoctanoate | 2-5 | Increased solubility in non-polar solvents compared to Rh₂(OAc)₄.[1] |
| Rh₂(esp)₂ | Dirhodium(II) bis(α,α,α',α'-tetramethyl-1,3-benzenedipropionic acid) | 0.5-2 | Highly robust and efficient catalyst, often providing superior yields and turnover numbers.[1] |
Experimental Workflow Visualization
Figure 2: Step-by-step experimental workflow for C-H amination.
Safety and Handling
This compound:
-
Handling Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors.
Related Reagents:
-
2,2,2-Trichloroethanol: Harmful if swallowed and causes serious eye damage. May cause drowsiness or dizziness.[5]
-
Sulfamoyl Chloride: Corrosive and reacts violently with water. Causes severe skin burns and eye damage.
-
Phenyliodine Diacetate (PhI(OAc)₂): Oxidizing agent. Irritating to eyes, respiratory system, and skin.
-
Rhodium Catalysts: Handle with care, as rhodium compounds can be toxic.
Waste Disposal:
Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable reagent for the rhodium-catalyzed C-H functionalization, enabling the efficient synthesis of nitrogen-containing heterocycles. The protocols and guidelines presented herein provide a comprehensive framework for researchers to successfully implement this methodology in their synthetic endeavors. Careful attention to reaction setup, catalyst selection, and safety precautions is paramount for achieving optimal and reproducible results. The continued exploration of such C-H amination strategies will undoubtedly pave the way for novel discoveries in drug development and materials science.
References
-
Synthesis of N-substituted sulfamate esters from sulfamic acid salts by activation with triphenylphosphine ditriflate. (n.d.). PMC. [Link]
-
Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis. (n.d.). PMC. [Link]
-
Efficient General Method for Sulfamoylation of a Hydroxyl Group. (2021, August 6). ResearchGate. [Link]
-
Sulfamate synthesis by sulfamoylation. (n.d.). Organic Chemistry Portal. [Link]
-
Organic Syntheses with Sulfuryl Chloride. (1944, November 1). Journal of the American Chemical Society. [Link]
-
Enantioselective Intramolecular C-H Amidation of Sulfamate Esters Catalyzed by Chiral Dirhodium(II) Carboxylates. (2006, August 7). ResearchGate. [Link]
-
Synthesis and Protection of Aryl Sulfates Using the 2,2,2-Trichloroethyl Moiety. (2002, August 10). ResearchGate. [Link]
-
Synthesis and Properties of N -(2,2,2-Trichloroethyl)-2-thiophenesulfonamides. (2007, August 9). ResearchGate. [Link]
-
A Chiral Rhodium Carboxamidate Catalyst for Enantioselective C—H Amination. (n.d.). PMC. [Link]
-
Enantioselective Intermolecular C–H Amination Directed by a Chiral Cation. (n.d.). PMC. [Link]
-
Rhodium( ii )-catalyzed C–H aminations using N -mesyloxycarbamates: reaction pathway and by-product formation. (2018, October 22). Chemical Science. [Link]
-
Diazenedicarboxylic acid, bis(2,2,2-trichloroethyl) ester. (n.d.). Organic Syntheses. [Link]
-
Synthesis of per-sulfated flavonoids using 2,2,2-trichloro ethyl protecting group and their factor Xa inhibition potential. (n.d.). PubMed. [Link]
-
Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. (2023, November 18). YouTube. [Link]
- Method for preparing 2-(2'-chloroethylsulfonyl)ethylamine HCl salt. (n.d.).
-
Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1,2-, 1,3-, or 1,4-Diamines. (n.d.). PMC. [Link]
-
Rhodium-Catalyzed C-H Amination. (2012, October 17). The Dong Group. [Link]
Sources
- 1. Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhodium( ii )-catalyzed C–H aminations using N -mesyloxycarbamates: reaction pathway and by-product formation - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03153C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Sulfamate synthesis by sulfamoylation [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 2,2,2-Trichloroethyl Sulfamate as a Protecting Group for Amines
Introduction: Navigating the Landscape of Amine Protection
In the intricate world of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high fidelity.[1] Amines, being ubiquitous functional groups in pharmaceuticals and natural products, present a unique challenge due to their inherent nucleophilicity and basicity.[2] Unmasked amines can engage in a variety of undesired side reactions, necessitating their temporary conversion to a less reactive form. This is the fundamental role of a protecting group: to act as a temporary shield, reversibly attached to a functional group to prevent it from reacting while other parts of the molecule are being modified.[3]
The ideal protecting group strategy is characterized by several key attributes: the protecting group must be introduced in high yield under mild conditions, be stable to a wide range of subsequent reaction conditions, and be removed selectively in high yield under conditions that do not compromise the integrity of the rest of the molecule.[4] The concept of "orthogonal protection" is a powerful extension of this principle, allowing for the selective deprotection of one protecting group in the presence of others, enabling complex and elegant synthetic routes.[1]
While carbamate-based protecting groups such as Boc, Cbz, and Fmoc are the workhorses of amine protection, the exploration of alternative protecting groups with unique reactivity profiles is crucial for expanding the synthetic chemist's toolbox. This application note delves into the use of the 2,2,2-trichloroethyl sulfamate (Tces-NH₂) group for the protection of primary and secondary amines. The resulting N-Tces protected amine, a sulfonamide, offers a distinct set of stability and deprotection characteristics, providing an orthogonal strategy to many commonly employed protecting groups.
The this compound (Tces) Protecting Group: A Profile
The this compound (Tces) group combines the robust nature of a sulfonamide with a deprotection strategy reliant on the unique properties of the 2,2,2-trichloroethyl moiety. Sulfonamides are known for their exceptional stability across a broad pH range, being generally resistant to both acidic and basic hydrolysis under non-forcing conditions.[4][5][6] This inherent stability makes them attractive candidates for protecting amines during transformations that involve harsh acidic or basic reagents.
The key to the utility of the Tces group lies in its facile removal under reductive conditions, a strategy that is orthogonal to the acid-labile Boc group, the base-labile Fmoc group, and the hydrogenolysis-labile Cbz group. The deprotection is achieved through a reductive elimination mechanism, typically initiated by a single-electron transfer from a reducing agent like zinc metal.[7][8]
Protection of Amines with this compound
The protection of a primary or secondary amine with this compound results in the formation of a stable N-(2,2,2-trichloroethylsulfonyl)amine (a Tces-sulfonamide). This transformation can be achieved by reacting the amine with this compound in the presence of a suitable base.
Mechanism of Protection
The reaction proceeds via a nucleophilic attack of the amine on the sulfur atom of the sulfamate, leading to the displacement of the amino group of the sulfamate as ammonia and formation of the desired sulfonamide. The presence of a non-nucleophilic base is recommended to neutralize the sulfonic acid intermediate that is transiently formed.
Caption: General scheme for the protection of amines using this compound.
Experimental Protocol: Protection of a Primary Amine
Materials:
-
Primary amine (1.0 equiv)
-
This compound (1.1 equiv)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the primary amine (1.0 equiv) in anhydrous DCM, add the base (1.5 equiv) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of this compound (1.1 equiv) in anhydrous DCM dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-Tces protected amine.
Deprotection of N-Tces Protected Amines
The cleavage of the Tces group is the cornerstone of its utility as a protecting group. This is accomplished under mild reductive conditions, most commonly with activated zinc dust in the presence of a proton source.
Mechanism of Deprotection
The deprotection proceeds via a reductive elimination mechanism. A single electron transfer from the reducing agent (e.g., zinc) to one of the chlorine atoms of the trichloroethyl group initiates a cascade. This leads to the formation of a radical anion, which then eliminates a chloride ion. A second electron transfer results in the formation of an organozinc intermediate. This intermediate undergoes a β-elimination to release 1,1-dichloroethylene, the free amine, and sulfur dioxide. The acidic workup ensures the protonation of the liberated amine.
Caption: Proposed mechanism for the reductive deprotection of an N-Tces amine.
Experimental Protocol: Deprotection of an N-Tces Protected Amine
Materials:
-
N-Tces protected amine (1.0 equiv)
-
Activated zinc dust (10-20 equiv)
-
Acetic acid (AcOH) or Ammonium chloride (NH₄Cl)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or aqueous ammonia (NH₄OH)
-
Celite®
Procedure:
-
To a solution of the N-Tces protected amine (1.0 equiv) in a suitable solvent (e.g., THF, MeOH, or a mixture with water), add activated zinc dust (10-20 equiv).
-
Add a proton source such as acetic acid or a saturated aqueous solution of ammonium chloride.
-
Stir the suspension vigorously at room temperature. The reaction is often exothermic.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the excess zinc. Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between DCM or EtOAc and a basic aqueous solution (e.g., saturated NaHCO₃ or dilute NH₄OH) to neutralize the acid and extract the free amine.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the deprotected amine.
-
If necessary, the product can be further purified by chromatography or crystallization.
Data Presentation: A Comparative Overview
| Protecting Group | Protection Conditions | Deprotection Conditions | Orthogonality |
| Tces | Amine, Tces-NH₂, Base (e.g., Et₃N) | Zn, AcOH or NH₄Cl | Stable to strong acids (TFA), bases (piperidine), and catalytic hydrogenation. |
| Boc | Amine, Boc₂O, Base | Strong acid (e.g., TFA, HCl) | Cleaved by acid; stable to base and hydrogenation. |
| Fmoc | Amine, Fmoc-Cl, Base | Base (e.g., piperidine) | Cleaved by base; stable to acid and hydrogenation. |
| Cbz | Amine, Cbz-Cl, Base | Catalytic hydrogenation (H₂, Pd/C) | Cleaved by hydrogenation and strong acids; stable to mild base. |
Orthogonality and Strategic Applications
The true value of the Tces protecting group is realized in its orthogonality to other commonly used amine protecting groups.[4]
-
Stability to Acids: Sulfonamides are generally stable to the strongly acidic conditions (e.g., trifluoroacetic acid, hydrochloric acid) used to remove Boc groups.[5][9]
-
Stability to Bases: The Tces group is stable to the basic conditions (e.g., piperidine) used for Fmoc group removal.[9]
-
Stability to Hydrogenolysis: The Tces group is stable to the conditions of catalytic hydrogenation used to cleave Cbz and benzyl groups.
This orthogonal nature allows for the selective deprotection of other amine protecting groups in the presence of a Tces-protected amine, enabling the synthesis of complex molecules with multiple amino functionalities that require differential protection. For instance, in the synthesis of a polyamine or a peptide with a modified side chain, a Tces group could be used to protect one amine while Boc or Fmoc groups are used on others, allowing for sequential deprotection and functionalization.
Expert Insights and Troubleshooting
-
Activation of Zinc: For the deprotection reaction, it is often beneficial to activate the zinc dust prior to use. This can be done by washing the zinc with dilute HCl, followed by water, methanol, and ether, and then drying under vacuum.
-
Reaction Monitoring: The deprotection reaction can be monitored by the disappearance of the starting material on TLC. The free amine product may be more polar and can be visualized with ninhydrin stain.
-
Work-up: During the work-up of the deprotection reaction, it is crucial to ensure that the aqueous phase is sufficiently basic to fully neutralize the acid and deprotonate the ammonium salt of the product amine, allowing for its efficient extraction into the organic phase.
-
Alternative Reductive Conditions: While zinc is the most common reagent for Tces deprotection, other reductive methods that cleave trichloroethyl groups, such as samarium(II) iodide or electrolysis, may also be applicable.[10][11]
Conclusion
The this compound (Tces) protecting group for amines offers a valuable orthogonal strategy in modern organic synthesis. Its introduction via a straightforward sulfonylation reaction and its removal under mild, reductive conditions make it a useful alternative to more traditional amine protecting groups. The exceptional stability of the resulting sulfonamide to both acidic and basic conditions allows for its use in complex synthetic sequences where other protecting groups would be labile. As the demand for sophisticated molecules in drug discovery and materials science continues to grow, the strategic application of orthogonal protecting groups like Tces will undoubtedly play an increasingly important role.
References
-
Wang, H.-M., et al. (2021). Preparation of Sulfamates and Sulfamides Using a Selective Sulfamoylation Agent. Organic Letters. [Link]
-
Organic Chemistry Portal. Sulfamide synthesis by amination. [Link]
-
University of Regensburg. (n.d.). Protecting groups. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
Maji, M., & Studer, A. (n.d.). Reductive Cleavage of 2,2,2-Trichloroethyl Esters by Titanocene Catalysis. CHIMIA. [Link]
-
Fields, G. B., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers. [Link]
-
Total Synthesis. (n.d.). Troc Protecting Group: Troc Protection & Deprotection Mechanism. [Link]
-
Manabe, S., et al. (2011). A highly efficient deprotection of the 2,2,2-trichloroethyl group at the anomeric oxygen of carbohydrates. Carbohydrate Research. [Link]
-
Marinier, B., et al. (1973). The 2,2,2-Trichloroethyl Group for Carboxyl Protection During Peptide Synthesis. Canadian Journal of Chemistry. [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]
-
Chem-Station. (2014). Sulfonyl Protective Groups. [Link]
-
Wikipedia. (n.d.). Sulfonamide. [Link]
-
ResearchGate. (n.d.). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. [Link]
-
Chem-Station. (2019). Troc Protecting Group. [Link]
-
Kumar, A., et al. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health. [Link]
-
Reimerdes, E. H., & Seydel, J. K. (1969). [Significance of Acid Stability of Sulfonamides for the Determination of Their N4-metabolites]. Arzneimittelforschung. [Link]
-
Kar, S., & Murphy, J. A. (n.d.). Metal-Free Reductive Cleavage of C–N and S–N Bonds by Photoactivated Electron Transfer from a Neutral Organic Donor. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). Mild Electrochemical Deprotection of N-Phenylsulfonyl N-Substituted Amines Derived from (R)-Phenylglycinol. [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Sulfonamide - Wikipedia [en.wikipedia.org]
- 3. Selective Synthesis of Sulfonamides and Sulfenamides from Sodium Sulfinates and Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Troc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 10. chimia.ch [chimia.ch]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Zinc-Mediated Deprotection of 2,2,2-Trichloroethyl Sulfamates
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,2,2-trichloroethyl (Troc) group is a robust and versatile protecting group for the sulfamoyl moiety, offering stability across a wide range of synthetic conditions. Its selective removal under mild, reductive conditions using zinc dust provides a highly effective deprotection strategy, crucial in multi-step organic synthesis and drug development. This guide provides an in-depth analysis of the deprotection of 2,2,2-trichloroethyl sulfamates, detailing the underlying mechanism, comprehensive experimental protocols, and expert insights to ensure procedural success and reproducibility.
Introduction: The Strategic Role of the Troc Group in Sulfamate Chemistry
Sulfamate and sulfamide moieties are of increasing importance in medicinal chemistry, acting as key pharmacophores in a variety of therapeutic agents. The reversible protection of the sulfamoyl nitrogen is often a critical step in the synthesis of complex molecules. The 2,2,2-trichloroethoxycarbonyl (Troc) group serves as an excellent choice for this purpose due to its pronounced stability under both acidic and basic conditions, which allows for the selective manipulation of other protecting groups like Boc (acid-labile) and Fmoc (base-labile).[1]
The key advantage of the Troc group lies in its unique deprotection pathway: a reductive cleavage that is orthogonal to many common synthetic transformations.[1][2] This allows for its removal without affecting other sensitive functionalities within the molecule. The use of metallic zinc as the reducing agent is a classic and highly reliable method for this transformation.
The Deprotection Mechanism: A Reductive Elimination Cascade
The deprotection of a 2,2,2-trichloroethyl sulfamate with zinc dust proceeds through a reductive β-elimination mechanism. This process is initiated by a single electron transfer (SET) from the surface of the zinc metal to the electron-deficient trichloromethyl group of the Troc moiety.
The proposed mechanistic pathway is as follows:
-
Electron Transfer and Fragmentation: Zinc metal donates an electron to one of the chlorine atoms on the trichloroethyl group, leading to the formation of a radical anion which then fragments, eliminating a chloride ion. This process is repeated to form a dichlorocarbanion intermediate.
-
β-Elimination: The resulting unstable intermediate undergoes a rapid β-elimination. The free electron pair on the carbon atom displaces the sulfamate group, leading to the formation of 1,1-dichloroethylene and a sulfamate anion.
-
Protonation: The sulfamate anion is then protonated during aqueous workup to yield the deprotected sulfamate.
The overall reaction is driven by the formation of stable byproducts: 1,1-dichloroethylene and zinc salts.
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the deprotection of 2,2,2-trichloroethyl sulfamates using zinc dust. The choice of solvent and acidic additive can be tailored to the specific substrate.
Protocol 1: Deprotection using Zinc Dust and Ammonium Formate
This method is particularly useful for substrates sensitive to strongly acidic conditions. Ammonium formate acts as a mild proton source. A similar protocol has been successfully applied to the deprotection of aryl sulfates.[3]
Materials:
-
Troc-protected sulfamate
-
Zinc dust (<10 µm, activated)
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Celite®
Procedure:
-
Reaction Setup: To a solution of the Troc-protected sulfamate (1.0 equiv) in methanol (0.1 M), add ammonium formate (5.0-10.0 equiv).
-
Addition of Zinc: To the stirred solution, add activated zinc dust (10.0-20.0 equiv) portion-wise at room temperature. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove excess zinc and inorganic salts. Wash the filter cake thoroughly with methanol or ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate and water.
-
Purification: Wash the organic layer with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be further purified by flash column chromatography on silica gel.
Protocol 2: Deprotection using Zinc Dust and Acetic Acid
This is a more classical approach and is highly effective for a wide range of substrates.[1]
Materials:
-
Troc-protected sulfamate
-
Zinc dust (<10 µm, activated)
-
Glacial acetic acid (AcOH)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Celite®
Procedure:
-
Reaction Setup: Dissolve the Troc-protected sulfamate (1.0 equiv) in a suitable solvent such as a 1:1 mixture of methanol and acetic acid (0.1 M).
-
Addition of Zinc: Cool the solution to 0 °C in an ice bath. Add activated zinc dust (10.0-20.0 equiv) portion-wise, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 30 minutes to 3 hours.[1]
-
Workup: Filter the reaction mixture through a pad of Celite® and wash the cake with ethyl acetate.
-
Neutralization and Extraction: Carefully add saturated aqueous NaHCO₃ to the filtrate until effervescence ceases. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography if necessary.
Quantitative Data Summary
While specific data for a wide range of Troc-sulfamates is not extensively published, the deprotection of analogous Troc-protected compounds proceeds in high yields.
| Substrate Type | Reagents | Solvent | Time (h) | Yield (%) | Reference |
| Troc-Aryl Sulfate | Zn, NH₄OAc | MeOH | 1-2 | >90 | [3] |
| Troc-Amine | Zn, AcOH | MeOH/AcOH | 0.5 | 86 | [1] |
| Troc-Carbohydrate | Zn, NH₄Cl | Acetonitrile | 0.5-1 | >95 | [4] |
Field-Proven Insights & Troubleshooting
-
Activation of Zinc Dust: The reactivity of commercial zinc dust can be variable. For optimal results, it is recommended to activate the zinc dust prior to use. This can be achieved by stirring the zinc dust in 1M HCl for a few minutes, followed by washing with water, ethanol, and ether, and then drying under vacuum.
-
Exothermic Reaction: The addition of zinc dust can be exothermic, especially on a larger scale. It is advisable to add the zinc portion-wise and with cooling to maintain control over the reaction temperature.
-
Solvent Choice: Methanol and ethanol are excellent solvents for this reaction as they help to protonate the intermediate species. For substrates with poor solubility in alcohols, THF or acetonitrile can be used as co-solvents.
-
Incomplete Reaction: If the reaction stalls, the addition of more activated zinc dust and a gentle warming of the reaction mixture (to 40-50 °C) can often drive the reaction to completion.
-
Workup Considerations: During the workup, it is crucial to ensure that all the zinc salts are removed. Thorough washing of the Celite® pad and the organic extracts is important.
Conclusion
The deprotection of 2,2,2-trichloroethyl sulfamates using zinc dust is a highly reliable and efficient method that is integral to modern organic synthesis. The mild reaction conditions, high yields, and orthogonality to other common protecting groups make it an invaluable tool for medicinal chemists and drug development professionals. By understanding the underlying mechanism and adhering to the detailed protocols and best practices outlined in this guide, researchers can confidently and successfully implement this key transformation in their synthetic endeavors.
References
-
Total Synthesis. Troc Protecting Group: Troc Protection & Deprotection Mechanism. [Link]
-
Ingram, L. J., & Taylor, S. D. (2006). Synthesis and Protection of Aryl Sulfates Using the 2,2,2-Trichloroethyl Moiety. Angewandte Chemie International Edition, 45(21), 3503-3506. [Link]
-
Das, S., & Roy, N. (2011). A highly efficient deprotection of the 2,2,2-trichloroethyl group at the anomeric oxygen of carbohydrates. Carbohydrate research, 346(14), 2290–2293. [Link]
-
Chem-Station. Troc Protecting Group. (2019). [Link]
-
Gunnarsson, G. T., Riaz, M., Adams, J., & Desai, U. R. (2005). Synthesis of per-sulfated flavonoids using 2,2,2-trichloro ethyl protecting group and their factor Xa inhibition potential. Bioorganic & medicinal chemistry, 13(5), 1783–1789. [Link]
-
Baran, P. S. (2021). Introduction of 2,2,2-trichloroethoxycarbonyl (Troc) group at amino group. Protocols.io. [Link]
-
Veltri, L., Amuso, R., Petrilli, M., Cuocci, C., Chiacchio, M. A., Vitale, P., & Gabriele, B. (2021). A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles. Molecules (Basel, Switzerland), 26(8), 2318. [Link]
-
CHIMIA. Reductive Cleavage of 2,2,2-Trichloroethyl Esters by Titanocene Catalysis. [Link]
Sources
Application Notes and Protocols for Intermolecular C-H Amination with 2,2,2-Trichloroethyl Sulfamate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The direct functionalization of carbon-hydrogen (C-H) bonds represents a paradigm shift in modern synthetic chemistry, offering a more atom-economical and efficient approach to complex molecule synthesis. This guide provides a comprehensive overview and detailed protocols for the intermolecular C-H amination reaction utilizing 2,2,2-trichloroethyl sulfamate as a versatile nitrogen source. The methodology is primarily centered around the highly effective dirhodium catalyst, Rh₂(esp)₂. This document is intended to serve as a practical resource, elucidating the underlying mechanistic principles, offering step-by-step experimental procedures, and providing critical safety and troubleshooting guidance to enable researchers to successfully implement this powerful transformation in their synthetic endeavors.
Introduction: The Strategic Advantage of C-H Amination
The introduction of a nitrogen atom into a molecule is a cornerstone of organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Traditional methods often rely on pre-functionalized starting materials, leading to longer synthetic sequences and the generation of stoichiometric waste. Direct C-H amination, by contrast, allows for the conversion of an otherwise inert C-H bond into a C-N bond in a single step. This strategy is particularly powerful for late-stage functionalization of complex molecules, where the introduction of a nitrogen-containing moiety can profoundly alter biological activity.
Sulfamate esters have emerged as highly effective reagents for this transformation, and among them, this compound (TcesNH₂) offers a unique combination of reactivity and utility. The dirhodium catalyst, Rh₂(esp)₂, has demonstrated exceptional performance in facilitating these reactions, particularly for intermolecular C-H insertion into benzylic and tertiary C-H bonds[1][2]. This guide will focus on the practical application of this reagent and catalyst system.
The "Why": Mechanistic Insights into Rhodium-Catalyzed C-H Amination
A thorough understanding of the reaction mechanism is paramount for successful experimental design and troubleshooting. The Rh₂(esp)₂-catalyzed C-H amination with this compound is believed to proceed through the formation of a rhodium nitrenoid intermediate.
The catalytic cycle can be conceptualized as follows:
-
Oxidation of the Dirhodium(II) Catalyst: The reaction is initiated by the oxidation of the Rh₂(II,II) catalyst by a hypervalent iodine reagent, such as (diacetoxyiodo)benzene (PhI(OAc)₂) or bis(tert-butylcarbonyloxy)iodobenzene (PhI(O₂CᵗBu)₂).
-
Formation of the Rhodium Nitrenoid: The oxidized rhodium species then reacts with the this compound to generate a highly reactive rhodium-nitrenoid intermediate. This is the key species responsible for the C-H insertion.
-
C-H Insertion: The rhodium nitrenoid then undergoes a C-H insertion reaction with the substrate. This step is often the selectivity-determining step of the reaction. For chiral substrates, this insertion can proceed with a high degree of stereoretention.
-
Product Formation and Catalyst Regeneration: Following the C-H insertion, the aminated product is released, and the Rh₂(II,II) catalyst is regenerated, allowing it to re-enter the catalytic cycle.
The choice of the 2,2,2-trichloroethyl group on the sulfamate can influence the electronics and sterics of the resulting nitrenoid, which in turn can impact the site selectivity of the C-H amination[3][4].
Caption: Proposed Catalytic Cycle for C-H Amination.
Materials and Equipment
Reagents
| Reagent | Purity | Supplier | Notes |
| This compound (TcesNH₂) | ≥97% | Commercially Available | Can be synthesized if necessary. |
| Dirhodium(II) α,α,α',α'-tetramethyl-1,3-benzenedipropionate (Rh₂(esp)₂) | - | Commercially Available | A highly effective catalyst for this reaction[1]. |
| Substrate | As required | - | Ensure the substrate is free of coordinating impurities. |
| (Diacetoxyiodo)benzene (PhI(OAc)₂) | ≥98% | Commercially Available | Oxidant. |
| Magnesium Oxide (MgO) | Reagent Grade | Commercially Available | Acid scavenger. |
| Dichloromethane (CH₂Cl₂) | Anhydrous | Commercially Available | Reaction solvent. |
| Hexanes | Reagent Grade | Commercially Available | For chromatography. |
| Ethyl Acetate | Reagent Grade | Commercially Available | For chromatography. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Equipment
-
Standard laboratory glassware (round-bottom flasks, condensers, etc.)
-
Magnetic stirrer with heating capabilities
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Syringe pump for slow addition
-
Rotary evaporator
-
Flash chromatography setup
-
Analytical balance
-
NMR spectrometer and/or GC-MS for product characterization
Experimental Protocol: Intermolecular C-H Amination
This protocol provides a general procedure for the intermolecular amination of a benzylic C-H bond. The reaction conditions may need to be optimized for different substrates.
Caption: General Experimental Workflow.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry, oven-dried round-bottom flask equipped with a magnetic stir bar, add Rh₂(esp)₂ (0.01 mmol, 1 mol%) and magnesium oxide (0.5 mmol, 50 mol%).
-
Add the substrate (1.0 mmol, 1.0 equiv) and this compound (1.2 mmol, 1.2 equiv).
-
Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add anhydrous dichloromethane (5 mL) via syringe.
-
-
Oxidant Addition:
-
In a separate vial, dissolve (diacetoxyiodo)benzene (1.5 mmol, 1.5 equiv) in anhydrous dichloromethane (5 mL).
-
Draw the oxidant solution into a syringe and place it on a syringe pump.
-
Slowly add the oxidant solution to the reaction mixture over a period of 4-6 hours. The slow addition is crucial to maintain a low concentration of the active oxidant and minimize side reactions.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature for 12-24 hours after the addition of the oxidant is complete.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Workup:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent. The optimal eluent composition should be determined by TLC analysis.
-
-
Characterization:
-
Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.
-
Safety and Handling
5.1. Reagent-Specific Hazards:
-
This compound: While a specific, comprehensive safety data sheet is not widely available, related compounds such as 2,2,2-trichloroethanol are known to be harmful if swallowed and cause serious eye damage[5]. Handle with care, avoiding skin and eye contact.
-
Dirhodium Catalysts: Rhodium compounds can be toxic and should be handled with caution. Avoid inhalation of dust and skin contact.
-
(Diacetoxyiodo)benzene: This is an oxidizing agent and can be irritating to the skin, eyes, and respiratory tract.
-
Dichloromethane: This is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.
5.2. General Laboratory Safety:
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Perform all reactions in a well-ventilated fume hood.
-
In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Dispose of all chemical waste in accordance with institutional and local regulations.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure the Rh₂(esp)₂ is of high quality and has been stored properly. |
| Decomposed oxidant | Use freshly opened or properly stored PhI(OAc)₂. | |
| Presence of coordinating impurities in the substrate or solvent | Purify the substrate and use anhydrous solvent. | |
| Formation of multiple products | Reaction is too fast | Decrease the rate of oxidant addition. |
| Non-selective C-H insertion | Modify the sulfamate ester or the catalyst to improve selectivity[4]. | |
| Difficulty in purification | Product is unstable on silica gel | Consider alternative purification methods such as crystallization or preparative TLC. |
Deprotection of the 2,2,2-Trichloroethyl (Tce) Group
The 2,2,2-trichloroethyl group on the newly installed sulfamate can be removed under reductive conditions, typically using zinc dust in a protic solvent like acetic acid or methanol. This unmasks the free amine, providing access to the desired aminated product.
Conclusion
The intermolecular C-H amination with this compound, catalyzed by Rh₂(esp)₂, is a powerful and versatile method for the direct introduction of a nitrogen atom into organic molecules. By understanding the underlying mechanism and adhering to the detailed protocols and safety guidelines presented in this document, researchers can effectively employ this transformation to streamline their synthetic routes and access novel chemical matter. The continued development of this and related C-H functionalization reactions promises to further revolutionize the field of organic synthesis.
References
- Fiori, K. W., & Du Bois, J. (2007). Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis. Topics in current chemistry, 273, 1–24.
- Mack, J. B., et al. (2014). Analyzing Site Selectivity in Rh₂(esp)₂-Catalyzed Intermolecular C-H Amination Reactions. Journal of the American Chemical Society, 136(16), 5869–5872.
-
Mack, J. B., et al. (2014). Analyzing Site Selectivity in Rh₂(esp)₂-Catalyzed Intermolecular C–H Amination Reactions. Journal of the American Chemical Society, 136(16), 5869-5872. [Link]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. fishersci.com [fishersci.com]
The Art of C-H Amination: A Technical Guide to Rh₂(esp)₂ Catalyzed Reactions with 2,2,2-Trichloroethyl Sulfamate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Paradigm Shift in Amine Synthesis
The direct and selective conversion of carbon-hydrogen (C-H) bonds into carbon-nitrogen (C-N) bonds represents a significant advancement in modern synthetic chemistry. This transformation offers a more atom-economical and efficient alternative to traditional methods of amine synthesis, which often require pre-functionalized starting materials. At the forefront of this field is the dirhodium(II) catalyst, Rh₂(esp)₂[1][2][3]. The unique steric and electronic properties of the α,α,α',α'-tetramethyl-1,3-benzenedipropionate (esp) ligands have established Rh₂(esp)₂ as a superior catalyst for nitrene transfer reactions, demonstrating remarkable efficacy in both intra- and intermolecular C-H amination[1].
This guide provides a comprehensive overview and detailed protocols for conducting Rh₂(esp)₂ catalyzed reactions with a particular focus on the use of 2,2,2-trichloroethyl sulfamate (TcesNH₂) as a versatile nitrene precursor[4][5][6]. We will delve into the mechanistic underpinnings of this powerful catalytic system, explore its applications, and offer practical, field-tested protocols to empower researchers in their synthetic endeavors. The combination of Rh₂(esp)₂ and this compound has proven to be a robust method for accessing a variety of valuable nitrogen-containing compounds, including amino alcohols, amino acids, and diamines[4].
The Key Players: Catalyst and Nitrene Precursor
The Catalyst: Dirhodium(II,II) bis(α,α,α',α'-tetramethyl-1,3-benzenedipropionate), Rh₂(esp)₂
The development of Rh₂(esp)₂ by the Du Bois group marked a significant milestone in C-H amination chemistry[1][4]. Unlike the more common Rh₂(OAc)₄, the chelating dicarboxylate ligands of Rh₂(esp)₂ create a more robust and sterically demanding catalytic environment[7]. This unique structure is less prone to ligand exchange, a common pathway for catalyst decomposition, leading to higher catalyst turnover numbers and overall reaction efficiency[8]. The catalyst's structure has been extensively studied, and its coordination chemistry plays a crucial role in its reactivity[9].
**The Nitrene Precursor: this compound (TcesNH₂) **
This compound is an effective and reliable source of the nitrene moiety for these reactions[5][6]. The electron-withdrawing trichloroethyl group enhances the electrophilicity of the nitrogen atom upon formation of the rhodium-nitrene intermediate, facilitating the C-H insertion step. Furthermore, the resulting N-Tces protecting group can be readily cleaved under reductive conditions, providing access to the free amine.
The Reaction Mechanism: A Stepwise Approach to C-N Bond Formation
The currently accepted mechanism for Rh₂(esp)₂-catalyzed C-H amination involves the in-situ formation of a rhodium-nitrene intermediate[10]. This highly reactive species is the key intermediate responsible for the C-H insertion.
The reaction is initiated by the oxidation of the sulfamate in the presence of the Rh₂(esp)₂ catalyst, typically using a hypervalent iodine reagent such as diacetoxyiodobenzene (PhI(OAc)₂) or (diacetoxyiodo)benzene bis(tert-butyl)peroxide (PhI(O₂CᵗBu)₂)[4]. This generates the transient rhodium-nitrene species. The nitrene intermediate then undergoes a concerted, albeit asynchronous, C-H insertion into a suitable C-H bond of the substrate[7]. The selectivity of this insertion is influenced by a combination of steric and electronic factors, with a general preference for the order: benzylic > tertiary > secondary > primary C-H bonds[11][12][13].
Applications in Organic Synthesis
The versatility of the Rh₂(esp)₂/TcesNH₂ system has been demonstrated in a wide range of synthetic applications.
Intermolecular C-H Amination
A significant advantage of this catalytic system is its ability to promote intermolecular C-H amination, even when the hydrocarbon substrate is the limiting reagent[1][4]. This allows for the direct functionalization of valuable and complex molecules at a late stage in a synthetic sequence.
| Substrate Type | C-H Bond Type | Typical Yields | Reference |
| Alkylarenes | Benzylic | Good to Excellent | [4] |
| Alkanes | Tertiary | Moderate to Good | [4] |
| Ethers | α-C-H | Good | [4] |
Intramolecular C-H Amination
When the sulfamate moiety is tethered to the hydrocarbon backbone, intramolecular C-H amination can occur, leading to the formation of valuable heterocyclic structures such as oxathiazinanes[10]. This approach provides a powerful tool for the synthesis of complex nitrogen-containing ring systems.
Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times. All reactions should be conducted in a well-ventilated fume hood.
General Considerations
-
Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used, as water can interfere with the reaction.
-
Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation of the catalyst and other reagents.
-
Slow Addition: In many cases, slow addition of the oxidant is crucial for achieving high yields and minimizing side reactions[4]. This can be accomplished using a syringe pump.
Protocol 1: General Procedure for Intermolecular C-H Amination of a Benzylic C-H Bond
This protocol is a representative example for the amination of a benzylic C-H bond.
Materials:
-
Rh₂(esp)₂ (1-2 mol%)
-
This compound (1.0 equiv)
-
Substrate (e.g., ethylbenzene) (1.2-1.5 equiv)
-
(Diacetoxyiodo)benzene (PhI(OAc)₂) (1.1 equiv)
-
Magnesium oxide (MgO) (2.0 equiv)
-
Anhydrous dichloromethane (DCM) or benzene
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add Rh₂(esp)₂ (0.01-0.02 equiv), this compound (1.0 equiv), the substrate (1.2-1.5 equiv), and magnesium oxide (2.0 equiv).
-
Add the anhydrous solvent (to make a ~0.1 M solution with respect to the sulfamate).
-
In a separate flask, dissolve the oxidant (PhI(OAc)₂) in the anhydrous solvent.
-
Using a syringe pump, add the oxidant solution to the reaction mixture over a period of 4-6 hours.
-
Stir the reaction mixture at room temperature for an additional 1-2 hours after the addition is complete, or until TLC analysis indicates complete consumption of the starting sulfamate.
-
Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of celite to remove insoluble solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Troubleshooting and Key Insights
-
Low Yields:
-
Catalyst Decomposition: Ensure an inert atmosphere and use high-purity reagents. The distinctive green color of the active Rh₂(esp)₂ catalyst may change to red or brown upon decomposition[8].
-
Oxidant Addition Rate: The rate of oxidant addition is critical. Too rapid addition can lead to catalyst deactivation and side reactions.
-
Solvent Choice: The choice of solvent can significantly impact the reaction outcome. Non-polar, non-coordinating solvents like benzene or dichloromethane are generally preferred.
-
-
Selectivity Issues:
Conclusion
The Rh₂(esp)₂ catalyzed amination of C-H bonds using this compound is a powerful and versatile tool for the synthesis of nitrogen-containing molecules. The robustness of the catalyst, the reliability of the nitrene precursor, and the operational simplicity of the reaction make it an attractive method for both academic and industrial applications. By understanding the underlying mechanism and adhering to carefully optimized protocols, researchers can effectively leverage this technology to streamline the synthesis of complex amines and accelerate drug discovery efforts.
References
-
A comparative study of Rh2-catalyzed intermolecular nitrene transfer reactions: mechanism and chemoselectivity. Catalysis Science & Technology (RSC Publishing). Available from: [Link]
-
Analyzing Site Selectivity in Rh2(esp)2-Catalyzed Intermolecular C–H Amination Reactions. Journal of the American Chemical Society. Available from: [Link]
-
Analyzing Site Selectivity in Rh2(esp)2-catalyzed Intermolecular C-H Amination Reactions. Europe PMC. Available from: [Link]
-
Analyzing Site Selectivity in Rh2(esp)2-Catalyzed Intermolecular C–H Amination Reactions. Journal of the American Chemical Society. Available from: [Link]
-
Metal-Catalyzed Nitrogen-Atom Transfer Methods for the Oxidation of Aliphatic C–H Bonds. Accounts of Chemical Research. Available from: [Link]
-
Expanding the scope of C-H amination through catalyst design. Journal of the American Chemical Society. Available from: [Link]
-
Recent Developments in Rhodium Carbene and Nitrene Chemistry. Macmillan Group Meeting. Available from: [Link]
-
Understanding the Differential Performance of Rh-2(esp)(2) as a Catalyst for C-H Amination. Angewandte Chemie International Edition. Available from: [Link]
-
Axial Ligand Coordination to the C-H Amination Catalyst Rh2(esp)2: A Structural and Spectroscopic Study. ResearchGate. Available from: [Link]
-
Understanding the Differential Performance of Rh2(esp)2 as a Catalyst for C–H Amination. Journal of the American Chemical Society. Available from: [Link]
-
Synthesis of per-sulfated flavonoids using 2,2,2-trichloro ethyl protecting group and their factor Xa inhibition potential. Bioorganic & Medicinal Chemistry. Available from: [Link]
-
Rh2(esp)2. PubChem. Available from: [Link]
-
Late‐stage Rh(II)‐catalyzed Nitrene Transfer for the Synthesis of Guaianolide Analogs with Enhanced Antiproliferative Activity. ResearchGate. Available from: [Link]
-
Rh2(esp)2. Pharmaffiliates. Available from: [Link]
-
Synthesis and Properties of N -(2,2,2-Trichloroethyl)-2-thiophenesulfonamides. ResearchGate. Available from: [Link]
-
2, 2, 2-Trichloroethyl Sulfamate, min 98% (T), 1 gram. Oakwood Chemical. Available from: [Link]
-
Rh2(esp)2-Catalyzed Allylic and Benzylic Oxidations. ResearchGate. Available from: [Link]
-
Computational comparison of Rh2(esp)2 and Rh2(O2CH)4 as catalysts in a carbenoid reaction. ResearchGate. Available from: [Link]
-
Intramolecular C−H Amination Reactions: Exploitation of the Rh2(II)-Catalyzed Decomposition of Azidoacrylates. Journal of the American Chemical Society. Available from: [Link]
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- 1. Expanding the scope of C-H amination through catalyst design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Rh2(esp)2 Catalyst [sigmaaldrich.com]
- 4. Rh2(esp)2 Catalyst [sigmaaldrich.com]
- 5. 2,2,2-トリクロロエトキシスルホンアミド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2,2,2-三氯乙氧基磺酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Metal-Catalyzed Nitrogen-Atom Transfer Methods for the Oxidation of Aliphatic C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding the Differential Performance of Rh2(esp)2 as a Catalyst for C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. Analyzing site selectivity in Rh2(esp)2-catalyzed intermolecular C-H amination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 2,2,2-Trichloroethyl Sulfamate in Organic Synthesis
For correspondence:
Abstract
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction conditions and solvent effects pertaining to 2,2,2-Trichloroethyl (TCE) sulfamate chemistry. The focus is on the utilization of the TCE group as a robust protecting moiety for phenols, facilitating the synthesis of aryl sulfates. This guide delves into the mechanistic underpinnings of the sulfamoylation and deprotection steps, offering detailed, field-proven protocols. Emphasis is placed on the causal relationships behind experimental choices, particularly the selection of solvents and bases, to ensure procedural success and reproducibility.
Introduction: The Strategic Role of the 2,2,2-Trichloroethyl Group in Sulfamate Chemistry
The sulfamate functional group is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules. The synthesis of aryl sulfates, however, can be challenging due to the lability of the sulfate group under certain reaction conditions. The 2,2,2-trichloroethyl (TCE) group serves as an effective protecting group for phenols during sulfamoylation, offering stability under various conditions and allowing for mild and selective deprotection.[1][2] This strategy has been successfully applied in the synthesis of complex molecules, including derivatives of estrone.[1]
The overall synthetic strategy involves two key transformations:
-
Protection (Sulfamoylation): The reaction of a phenol with a TCE-based sulfamoylating agent to form a stable TCE-protected aryl sulfate.
-
Deprotection: The selective removal of the TCE group to unveil the desired aryl sulfate.
This guide will provide a detailed exploration of the reaction conditions and the critical role of solvents in achieving high yields and purity in these transformations.
Reaction Mechanisms and Causality
A thorough understanding of the reaction mechanisms is paramount for troubleshooting and optimizing synthetic protocols. This section elucidates the mechanistic pathways for both the sulfamoylation of phenols using a TCE-based reagent and the subsequent deprotection.
Sulfamoylation of Phenols: A Nucleophilic Substitution Pathway
The protection of phenols as their TCE-sulfate esters is typically achieved by reacting the phenol with 2,2,2-trichloroethyl chlorosulfate in the presence of a suitable base, such as triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP).[1]
The reaction proceeds via a nucleophilic substitution mechanism at the sulfur atom. The key steps are:
-
Deprotonation of the Phenol: The base (e.g., triethylamine) deprotonates the phenolic hydroxyl group to generate a more nucleophilic phenoxide ion.
-
Nucleophilic Attack: The phenoxide ion attacks the electrophilic sulfur atom of the 2,2,2-trichloroethyl chlorosulfate, displacing the chloride leaving group.
-
Formation of the Protected Aryl Sulfate: This results in the formation of the desired 2,2,2-trichloroethyl aryl sulfate.
Caption: Sulfamoylation of a phenol with 2,2,2-trichloroethyl chlorosulfate.
The Role of the Base:
-
Triethylamine (Et₃N): Primarily acts as a Brønsted base to deprotonate the phenol, increasing its nucleophilicity. It also serves as an acid scavenger, neutralizing the HCl generated during the reaction.
-
4-Dimethylaminopyridine (DMAP): DMAP is a more potent nucleophilic catalyst compared to triethylamine.[1] It can react with the sulfamoyl chloride to form a highly reactive N-sulfamoylpyridinium intermediate. This intermediate is then more susceptible to attack by the phenol, leading to a significant rate enhancement, especially for less reactive or sterically hindered phenols.
Deprotection of the TCE Group: A Reductive Elimination
The removal of the TCE protecting group is typically accomplished using zinc dust in the presence of a proton source, such as ammonium formate.[1] This deprotection proceeds through a reductive elimination mechanism.
The key steps are:
-
Electron Transfer: Zinc metal acts as a single-electron reductant, transferring electrons to one of the chlorine atoms on the trichloromethyl group.
-
Chloride Elimination and Radical Formation: This leads to the elimination of a chloride ion and the formation of a dichlorinated radical intermediate.
-
Second Electron Transfer and Anion Formation: A second electron transfer from zinc generates a carbanion.
-
β-Elimination: The resulting unstable carbanion undergoes β-elimination, leading to the cleavage of the C-O bond, formation of 1,1-dichloroethene, and release of the aryl sulfate anion.
-
Protonation: The aryl sulfate anion is protonated by the proton source (e.g., from ammonium formate) to yield the final aryl sulfate product.
Caption: Reductive deprotection of the TCE group using zinc.
Solvent Effects in TCE-Sulfamate Chemistry
The choice of solvent is a critical parameter that can significantly influence the rate, yield, and selectivity of both the sulfamoylation and deprotection reactions.
General Principles of Solvent Effects
-
Polarity: The polarity of the solvent can affect the stability of charged intermediates and transition states. Reactions that involve the formation of charged species are generally accelerated in more polar solvents.
-
Aprotic vs. Protic Solvents: Protic solvents (e.g., alcohols, water) can participate in hydrogen bonding and may react with highly electrophilic reagents. Aprotic solvents (e.g., dichloromethane, acetonitrile, THF) do not have acidic protons and are often preferred for reactions involving strong bases or electrophiles.
-
Solubility: The solvent must be able to dissolve all reactants to ensure a homogeneous reaction mixture, which is crucial for efficient reaction kinetics.
Solvent Selection for Sulfamoylation
For the sulfamoylation of phenols with 2,2,2-trichloroethyl chlorosulfate, aprotic solvents are generally preferred to avoid reaction with the highly reactive sulfamoylating agent.
| Solvent | Dielectric Constant (ε) | Key Considerations |
| Dichloromethane (DCM) | 9.1 | Good solubility for a wide range of organic compounds. Relatively non-polar and aprotic. A common choice for this reaction. |
| Acetonitrile (MeCN) | 37.5 | A polar aprotic solvent that can accelerate reactions involving charged intermediates. Good solubilizing power. |
| Tetrahydrofuran (THF) | 7.6 | A less polar aprotic solvent. Can be a good choice, but peroxide formation should be monitored. |
| N,N-Dimethylformamide (DMF) | 36.7 | A highly polar aprotic solvent. Can significantly accelerate the reaction but may be more difficult to remove during workup. |
| N,N-Dimethylacetamide (DMA) | 37.8 | A patent has described DMA and N-methylpyrrolidone (NMP) as effective solvents for sulfamoylation, avoiding side-products seen with DMF or DCM. |
| N-Methylpyrrolidone (NMP) | 32.2 | Similar to DMA, it is a polar aprotic solvent that can enhance reaction rates. |
Recommendation: For initial trials, dichloromethane (DCM) or acetonitrile (MeCN) are excellent starting points. If the reaction is sluggish, switching to a more polar aprotic solvent like DMF, DMA, or NMP can be beneficial.
Solvent Selection for Deprotection
The reductive deprotection with zinc is often carried out in a mixture of a protic and an aprotic solvent.
| Solvent System | Key Considerations |
| Methanol/Water | A common protic solvent system that can facilitate the protonation of the final product and help dissolve the ammonium formate. |
| Acetonitrile | Often used as the primary solvent. It is a polar aprotic solvent that can facilitate the reaction while being compatible with the zinc reductant. |
| Tetrahydrofuran (THF)/Water | Another effective solvent system, providing good solubility for the organic substrate and the aqueous reagents. |
Recommendation: A mixture of acetonitrile and water or THF and water is generally effective for the zinc-mediated deprotection. The addition of a protic solvent is crucial for the final protonation step.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific substrate.
Protocol 1: General Procedure for the Sulfamoylation of a Phenol
Materials:
-
Phenol (1.0 equiv)
-
2,2,2-Trichloroethyl chlorosulfate (1.2 equiv)
-
Triethylamine (1.5 equiv) or DMAP (0.1 equiv) and Triethylamine (1.2 equiv)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a septum
-
Nitrogen or Argon inert atmosphere setup
-
Ice bath
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the phenol and dissolve it in the chosen anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (triethylamine or DMAP/triethylamine mixture) dropwise to the stirred solution.
-
Slowly add a solution of 2,2,2-trichloroethyl chlorosulfate in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for the Deprotection of a TCE-Protected Aryl Sulfate
Materials:
-
TCE-protected aryl sulfate (1.0 equiv)
-
Zinc dust (10 equiv)
-
Ammonium formate (10 equiv)
-
Methanol or Acetonitrile/Water (e.g., 4:1 v/v)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Celite®
Procedure:
-
To a round-bottom flask, add the TCE-protected aryl sulfate and dissolve it in the chosen solvent system.
-
Add ammonium formate to the solution and stir until it dissolves.
-
Add zinc dust to the reaction mixture in one portion.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the excess zinc.
-
Wash the Celite® pad with the solvent used for the reaction.
-
Combine the filtrates and concentrate under reduced pressure.
-
The resulting crude product can be purified by an appropriate method, such as recrystallization or chromatography, if necessary.
Troubleshooting and Key Considerations
-
Low Yield in Sulfamoylation: If the sulfamoylation reaction gives a low yield, consider using DMAP as a catalyst. Ensure that all reagents and solvents are anhydrous, as moisture can hydrolyze the sulfamoyl chloride.
-
Incomplete Deprotection: If the deprotection is incomplete, try activating the zinc dust before use (e.g., by washing with dilute HCl, water, and then acetone). Increasing the reaction temperature or adding more zinc and ammonium formate may also be beneficial.
-
Side Reactions: In some cases, side reactions such as the formation of symmetrical sulfates can occur. Careful control of stoichiometry and reaction temperature can help to minimize these byproducts. The use of DMA or NMP as a solvent has been reported to reduce the formation of side-products.
Conclusion
The 2,2,2-trichloroethyl group is a valuable tool for the protection of phenols in the synthesis of aryl sulfates. By understanding the underlying reaction mechanisms and the critical role of solvent selection, researchers can effectively implement this methodology to achieve high yields and purity in their synthetic endeavors. The protocols and insights provided in these application notes serve as a robust starting point for the successful application of TCE-sulfamate chemistry in a variety of research and development settings.
References
- Liu, Y., et al. (2004). Synthesis and protection of aryl sulfates using the 2,2,2-trichloroethyl moiety. Organic Letters, 6(2), 209-212.
- Kang, M. S., et al. (2012). Synthesis of per-sulfated flavonoids using 2,2,2-trichloro ethyl protecting group and their factor Xa inhibition potential. Bioorganic & Medicinal Chemistry Letters, 22(15), 5039-5043.
- Guo, Z., et al. (2018).
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. John Wiley & Sons.
- Baran, P. S. (2016). Troc Protecting Group: Troc Protection & Deprotection Mechanism. Total Synthesis.
- Garg, N. K., et al. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society, 133(14), 5344-5347.
- WO2003053992A2 - Industrially applicable process for the sulfamoylation of alcohols and phenols.
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Application Notes and Protocols: A Step-by-Step Guide for Sulfamoylation using 2,2,2-Trichloroethyl Sulfamate
Introduction: The Strategic Advantage of the Sulfamate Moiety and the 2,2,2-Trichloroethyl Protecting Group
In the landscape of modern drug discovery and development, the sulfamate functional group has emerged as a critical pharmacophore. Its unique stereoelectronic properties allow it to serve as a versatile mimetic for other functional groups, enabling "scaffold hopping" strategies to overcome challenges in metabolic stability and to explore new chemical space.[1] The sulfonamide scaffold, a core component of many FDA-approved drugs, showcases the therapeutic potential of sulfur-based functional groups.[2]
Historically, the synthesis of sulfamates has been fraught with challenges, primarily revolving around the instability of reagents like sulfamoyl chloride.[3][4] This has spurred the development of more stable and selective reagents. Among these, 2,2,2-trichloroethyl sulfamate (TCE-sulfamate) offers a compelling solution. The 2,2,2-trichloroethyl (TCE) group acts as a robust protecting group that can be cleaved under mild conditions, making it an invaluable tool in multi-step syntheses of complex molecules.[5][6]
This guide provides a comprehensive overview of the application of this compound in the sulfamoylation of alcohols and other nucleophiles. We will delve into the mechanistic underpinnings of this transformation and provide detailed, field-proven protocols for its successful implementation in a research and development setting.
Mechanistic Insights: Understanding the "Why" Behind the Protocol
The sulfamoylation of an alcohol with this compound is conceptually similar to other sulfamoylation reactions, often proceeding through the formation of an "aza-sulfene" intermediate, particularly under catalytic conditions with an appropriate base.[7][8] While the direct reaction can occur, base-catalyzed pathways are generally more efficient.
The reaction can be visualized as a nucleophilic attack of the alcohol on the sulfur atom of the sulfamate. The choice of catalyst and solvent is paramount in facilitating this reaction and minimizing side products. For instance, the use of N-methylimidazole as a catalyst has been shown to be effective in promoting the sulfamoylation of alcohols with activated aryl sulfamates.[7][8]
Visualizing the Catalytic Cycle
Caption: Proposed catalytic cycle for the sulfamoylation of an alcohol.
Experimental Protocols: A Practical Guide
The following protocols are designed to be a starting point for the sulfamoylation of a variety of substrates. As with any chemical reaction, optimization of conditions may be necessary for specific applications.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| This compound | ≥97% | Sigma-Aldrich | 69226-51-3 |
| Substrate (Alcohol, Amine, etc.) | As required | N/A | Varies |
| N-Methylimidazole (NMI) | Anhydrous, ≥99% | Sigma-Aldrich | 616-47-7 |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | 75-09-2 |
| Zinc dust | <10 µm, ≥98% | Sigma-Aldrich | 7440-66-6 |
| Ammonium chloride | ≥99.5% | Sigma-Aldrich | 12125-02-9 |
| Acetonitrile | Anhydrous, ≥99.8% | Sigma-Aldrich | 75-05-8 |
Protocol 1: General Procedure for the Sulfamoylation of a Primary Alcohol
This protocol is a general method for the sulfamoylation of primary alcohols, which are typically more reactive than secondary or tertiary alcohols.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 equiv.).
-
Solvent Addition: Dissolve the alcohol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Reagent Addition: Add this compound (1.2 equiv.) to the solution, followed by N-methylimidazole (NMI) (1.5 equiv.).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Protocol 2: Deprotection of the 2,2,2-Trichloroethyl (TCE) Group
The TCE group can be efficiently removed to yield the free sulfamate.[6]
Step-by-Step Procedure:
-
Reaction Setup: Dissolve the TCE-protected sulfamate (1.0 equiv.) in acetonitrile to a concentration of approximately 0.1 M in a round-bottom flask.
-
Reagent Addition: Add ammonium chloride (5.0 equiv.) followed by activated zinc dust (10.0 equiv.).
-
Reaction Conditions: Heat the reaction mixture to reflux.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The deprotection is typically complete within 1-4 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the zinc.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by an appropriate method, such as recrystallization or column chromatography.
Visualizing the Experimental Workflow
Caption: A streamlined workflow for sulfamoylation and deprotection.
Troubleshooting and Key Considerations
-
Substrate Reactivity: Sterically hindered alcohols may require longer reaction times, elevated temperatures, or a stronger, non-nucleophilic base.
-
Moisture Sensitivity: The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the sulfamate reagent.
-
Alternative Reagents: For substrates that are sensitive to the conditions described, other sulfamoylating agents such as hexafluoroisopropyl sulfamate (HFIPS) may be considered, as it is a bench-stable solid that reacts under mild conditions.[3][9]
-
Catalyst Choice: While NMI is effective, other organic bases can be screened for optimal performance with a specific substrate.
-
Deprotection: The zinc used for deprotection should be activated to ensure efficient reaction. This can be achieved by washing with dilute HCl, followed by water, ethanol, and ether, and then drying under vacuum.
Conclusion
The use of this compound provides a reliable and efficient method for the synthesis of sulfamate-containing molecules. The stability of the reagent and the mild conditions required for both the sulfamoylation and deprotection steps make this a valuable tool for medicinal chemists and drug development professionals. By understanding the underlying mechanistic principles and following the detailed protocols provided, researchers can confidently incorporate this methodology into their synthetic strategies, paving the way for the discovery of novel therapeutics.
References
-
Sguazzin, M. A., Johnson, J. W., & Magolan, J. (2021). Hexafluoroisopropyl Sulfamate: A Useful Reagent for the Synthesis of Sulfamates and Sulfamides. Organic Letters, 23(9), 3373–3378. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Sulfamates. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient General Method for Sulfamoylation of a Hydroxyl Group. Retrieved from [Link]
-
MDPI. (2022). Rhodium-Catalyzed Synthesis of Organosulfur Compounds Involving S-S Bond Cleavage of Disulfides and Sulfur. Molecules, 27(19), 6533. [Link]
-
Wang, D., & Daugulis, O. (2012). Rhodium catalyzed C-H olefination of N-benzoylsulfonamides with internal alkenes. Chemical Communications, 48(11), 1674-1676. [Link]
-
ResearchGate. (n.d.). Synthesis and Protection of Aryl Sulfates Using the 2,2,2-Trichloroethyl Moiety. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Rhodium-catalyzed direct C–H bond alkynylation of aryl sulfonamides with bromoalkynes. Organic & Biomolecular Chemistry, 16(4), 570-574. [Link]
-
Desai, U. R. (2013). On Scaffold Hopping: Challenges in the Discovery of Sulfated Small Molecules as Mimetics of Glycosaminoglycans. Bioorganic & Medicinal Chemistry Letters, 23(1), 1-6. [Link]
-
Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Synthesis. [Link]
-
PubMed. (2013). On scaffold hopping: challenges in the discovery of sulfated small molecules as mimetics of glycosaminoglycans. Bioorganic & Medicinal Chemistry Letters, 23(1), 1-6. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
Rapp, P. B., Murai, K., Ichiishi, N., Leahy, D. K., & Miller, S. J. (2020). Catalytic Sulfamoylation of Alcohols with Activated Aryl Sulfamates. Organic Letters, 22(1), 168–174. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfamate synthesis by sulfamoylation. Retrieved from [Link]
-
PubMed. (2014). Rhodium-catalyzed directed sulfenylation of arene C-H bonds. Chemistry, 20(2), 416-20. [Link]
-
National Institute of Pharmaceutical Education and Research (NIPER) S.A.S. Nagar. (n.d.). Scaffold Hopping in Drug Discovery: Innovation in Pharma Industries and Academia. Retrieved from [Link]
-
PubMed. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity. [Link]
-
ResearchGate. (n.d.). A highly efficient deprotection of the 2,2,2-trichloroethyl group at the anomeric oxygen of carbohydrates. Retrieved from [Link]
-
PubMed. (2020). Catalytic Sulfamoylation of Alcohols with Activated Aryl Sulfamates. Organic Letters, 22(1), 168-174. [Link]
-
Moore, T. W., & Riley, T. N. (2020). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Medicinal Chemistry, 11(1), 18-29. [Link]
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The Tces Group: A Robust and Orthogonally Cleavable Protecting Group for Amines in Large-Scale Synthesis
Introduction: Navigating the Challenges of Amine Protection in Complex Synthesis
In the intricate landscape of multi-step organic synthesis, particularly within drug development and manufacturing, the judicious selection of protecting groups is paramount to achieving high yields and purity of the target molecule.[1] Amines, being ubiquitous functional groups with inherent nucleophilicity and basicity, often necessitate protection to prevent undesirable side reactions.[2] While numerous amine protecting groups such as tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) are well-established, they each possess a distinct lability profile that may not be compatible with all synthetic routes.[3] The 2,2,2-trichloroethyl sulfamate (Tces) group emerges as a valuable alternative, offering robust protection under a wide range of conditions and, critically, a unique deprotection pathway that ensures orthogonality with many common protecting groups.
This application note provides a comprehensive guide for researchers, chemists, and process scientists on the large-scale synthesis and application of this compound as a protecting group for primary and secondary amines. We will delve into the synthesis of the key reagent, detailed protocols for protection and deprotection, mechanistic insights, and safety considerations for industrial-scale applications.
The Tces Protecting Group: A Strategic Overview
The Tces group, formally a 2,2,2-trichloroethoxy-sulfonamide, renders amines significantly less nucleophilic and basic by delocalizing the nitrogen lone pair across the strongly electron-withdrawing sulfonyl group. This protection strategy is analogous to the formation of other sulfonamides, which are known for their stability under both acidic and basic conditions.[4] What sets the Tces group apart is its clever "release" mechanism. The presence of the 2,2,2-trichloroethyl moiety allows for facile reductive cleavage under neutral conditions, typically with zinc dust. This deprotection method is orthogonal to the acidic cleavage of Boc groups, the basic cleavage of Fmoc groups, and the hydrogenolysis of Cbz groups, providing a significant strategic advantage in complex synthetic sequences.
Part 1: Large-Scale Synthesis of this compound
The efficient and scalable synthesis of the protecting group reagent is a critical first step for its widespread application. This compound can be synthesized from readily available starting materials. A highly effective method involves the reaction of 2,2,2-trichloroethanol with chlorosulfonyl isocyanate (CSI), a powerful and versatile electrophile.[5][6][7]
Reaction Scheme: Synthesis of this compound
Caption: Synthesis of this compound.
Protocol 1: Synthesis of this compound
Materials:
-
Chlorosulfonyl isocyanate (CSI)
-
2,2,2-Trichloroethanol
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a rigorously dried, multi-necked flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and an inert gas inlet, charge the flask with 2,2,2-trichloroethanol (1.0 equivalent) dissolved in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of CSI: Add chlorosulfonyl isocyanate (1.05 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. The reaction is exothermic.[1]
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or in-process NMR.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of cold water. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Safety and Handling Considerations for Large-Scale Synthesis:
-
Chlorosulfonyl Isocyanate (CSI): CSI is a highly reactive, corrosive, and toxic substance that reacts violently with water.[5][8][9] All manipulations must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield.[4][8] Anhydrous conditions are essential to prevent hazardous reactions.[8]
-
2,2,2-Trichloroethanol: This compound is harmful if swallowed and can cause skin and eye irritation.[2] Standard laboratory safety precautions should be followed.
Part 2: Protection of Amines with this compound
The protection of primary and secondary amines as their Tces-sulfamates proceeds via a nucleophilic attack of the amine on the sulfur atom of the sulfamate, leading to the formation of a stable sulfonamide.
Mechanism of Amine Protection
Caption: Mechanism of amine protection with Tces.
Protocol 2: General Procedure for the Tces-Protection of a Primary Amine
Materials:
-
Primary or secondary amine
-
This compound
-
A suitable base (e.g., triethylamine, pyridine, or diisopropylethylamine)
-
Anhydrous solvent (e.g., DCM, THF, or acetonitrile)
Procedure:
-
Dissolution: Dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent in a reaction vessel under an inert atmosphere.
-
Addition of Base: Add the base (1.1-1.5 equivalents) to the solution.
-
Addition of Tces Reagent: Add a solution of this compound (1.1 equivalents) in the same solvent dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) until the reaction is complete, as monitored by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a dilute acid solution (e.g., 1 M HCl), water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude Tces-protected amine can be purified by column chromatography or recrystallization if necessary.
| Substrate Type | Typical Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Primary Aliphatic Amine | Triethylamine | DCM | 25-40 | 85-95 |
| Secondary Aliphatic Amine | DIEA | THF | 40-60 | 80-90 |
| Aniline | Pyridine | Acetonitrile | 50-70 | 75-85 |
Part 3: Deprotection of Tces-Protected Amines
The key advantage of the Tces protecting group lies in its selective removal under mild, reductive conditions. This is typically achieved using zinc dust in a protic solvent system.
Mechanism of Reductive Deprotection
The deprotection proceeds via a β-elimination mechanism initiated by the two-electron reduction of the trichloroethyl group by zinc.[10][11]
Caption: Reductive deprotection of a Tces-protected amine.
Protocol 3: Large-Scale Reductive Deprotection of a Tces-Protected Amine
Materials:
-
Tces-protected amine
-
Activated zinc dust
-
Acetic acid (AcOH) or Ammonium chloride (NH₄Cl)
-
Solvent (e.g., methanol, ethanol, THF, or acetonitrile)
Procedure:
-
Suspension: Suspend the Tces-protected amine (1.0 equivalent) and activated zinc dust (5-10 equivalents) in the chosen solvent.
-
Addition of Acid/Salt: Add acetic acid or a saturated solution of ammonium chloride to the suspension.[12][13]
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating (up to 60 °C). The reaction is often rapid and can be monitored by TLC.[10]
-
Filtration: Upon completion, filter the reaction mixture through a pad of celite to remove excess zinc and inorganic salts. Wash the filter cake thoroughly with the reaction solvent.
-
Work-up: Concentrate the filtrate under reduced pressure. If acetic acid was used, a basic work-up (e.g., with aqueous sodium bicarbonate) may be necessary to neutralize the acid and extract the free amine into an organic solvent.
-
Isolation: After extraction and drying, the solvent can be removed to yield the deprotected amine, which can be further purified if required.
| Deprotection Reagent | Solvent | Temperature (°C) | Typical Reaction Time | Typical Yield (%) |
| Zn / Acetic Acid | Methanol | 25-60 | 0.5 - 2 hours | >90 |
| Zn / NH₄Cl | Acetonitrile | Reflux | 1 - 3 hours | >90 |
| Zn-N-Methylimidazole | Ethyl Acetate | Reflux | 1 - 4 hours | >85 |
Conclusion and Outlook
The this compound (Tces) protecting group offers a compelling combination of robust stability and mild, selective cleavage. Its resistance to both strongly acidic and basic conditions, coupled with its unique reductive deprotection pathway, provides a valuable orthogonal strategy in the synthesis of complex, multifunctional molecules. The protocols outlined in this application note demonstrate that both the synthesis of the Tces reagent and its application in protection and deprotection are amenable to large-scale operations. For drug development professionals and process chemists, the Tces group represents a powerful tool to overcome challenges in synthetic route design, ultimately facilitating the efficient and reliable production of advanced intermediates and active pharmaceutical ingredients.
References
-
Chem-Station Int. Ed. (2014). Sulfonyl Protective Groups. Available at: [Link]
-
Wikipedia. (n.d.). Chlorosulfonyl isocyanate. Available at: [Link]
-
PubMed. (2011). A highly efficient deprotection of the 2,2,2-trichloroethyl group at the anomeric oxygen of carbohydrates. Available at: [Link]
-
ResearchGate. (2011). A highly efficient deprotection of the 2,2,2-trichloroethyl group at the anomeric oxygen of carbohydrates | Request PDF. Available at: [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Chlorosulfonyl isocyanate, 98+%. Available at: [Link]
-
Total Synthesis. (n.d.). Troc Protecting Group: Troc Protection & Deprotection Mechanism. Available at: [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Available at: [Link]
-
CHIMIA. (n.d.). Reductive Cleavage of 2,2,2-Trichloroethyl Esters by Titanocene Catalysis. Available at: [Link]
-
ResearchGate. (n.d.). Selective Removal of 2,2,2-Trichloroethyl- and 2,2,2-Trichloroethoxycarbonyl Protecting Groups with Zn-N-Methylimidazole in the Presence of Reducible and Acid-Sensitive Functionalities. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]
-
Biointerface Research in Applied Chemistry. (2024). Synthesis and Spectral Characteristics of N-(2,2,2- Trichloro-1-Thioureidoethyl)Carboxamides and 2-(1- Carboxamido-2,2,2-Trichloroethyl)Isothiouronium Chlorides. Available at: [Link]
-
Organic Syntheses. (n.d.). Chlorosulfonyl isocyanate. Available at: [Link]
-
PubMed. (2006). Introduction of 2,2,2-trichloroethyl-protected sulfates into monosaccharides with a sulfuryl imidazolium salt and application to the synthesis of sulfated carbohydrates. Available at: [Link]
-
Organic Syntheses. (n.d.). Diazenedicarboxylic acid, bis(2,2,2-trichloroethyl) ester. Available at: [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and Properties of N -(2,2,2-Trichloroethyl)-2-thiophenesulfonamides | Request PDF. Available at: [Link]
-
Organic Syntheses. (n.d.). chlorosulfonyl isocyanate. Available at: [Link]
-
Research Trends. (n.d.). Reaction pathways for [2+2] cycloadditions of chlorosulfonyl isocyanate with alkenes. Available at: [Link]
-
DTIC. (2010). Reaction of Chlorosulfonyl Isocyanate (CSI) with Fluorosubstituted Alkenes. Available at: [Link]
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Application Note: Real-Time Monitoring of 2,2,2-Trichloroethyl Sulfamate Reactions by Thin-Layer Chromatography and NMR Spectroscopy
An Application Note for Researchers and Drug Development Professionals
Abstract
2,2,2-Trichloroethyl sulfamate is a versatile reagent and building block in organic synthesis, particularly in the formation of sulfamate-containing compounds with potential therapeutic applications. Efficiently monitoring the progress of reactions involving this substrate is critical for optimizing reaction conditions, maximizing yield, and minimizing impurities. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of two complementary analytical techniques: Thin-Layer Chromatography (TLC) for rapid, qualitative assessment, and Nuclear Magnetic Resonance (NMR) spectroscopy for quantitative, in-depth analysis. We present field-proven protocols, data interpretation strategies, and troubleshooting insights to ensure reliable and reproducible reaction monitoring.
Introduction: The Chemistry and Importance of this compound
This compound (TCE sulfamate) serves as a key intermediate in the synthesis of a variety of organic molecules. Its structure combines a reactive sulfamoyl group (-NHSO₂-) with a trichloroethyl protecting group, which can be cleaved under specific reductive conditions. This functionality makes it valuable for introducing the sulfamate moiety onto alcohols, phenols, and other nucleophiles.
Monitoring reactions involving TCE sulfamate is paramount for several reasons:
-
Determining Reaction Completion: Ensuring all the limiting starting material has been consumed.
-
Identifying Intermediates and Byproducts: Gaining mechanistic insights and identifying potential purification challenges.
-
Optimizing Reaction Parameters: Fine-tuning temperature, reaction time, and reagent stoichiometry for improved outcomes.
-
Ensuring Safety and Reproducibility: Preventing runaway reactions and ensuring consistent results between batches.
TLC and NMR are indispensable tools for achieving these objectives. TLC offers a fast, inexpensive, and visually intuitive method for tracking the major components of a reaction mixture, while NMR provides detailed structural information and precise quantitative data on the conversion of reactants to products.[1][2][3]
Safety and Handling Precautions
Before beginning any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all other reagents and solvents used.
-
This compound: This compound is a solid and should be handled in a well-ventilated fume hood.[4] Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate gloves, is mandatory.[4]
-
Solvents: Many organic solvents used for TLC and NMR (e.g., dichloromethane, chloroform, ethyl acetate, hexanes) are volatile and may be flammable or toxic.[5] Always work within a fume hood and avoid sources of ignition.
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.
Method 1: Rapid Qualitative Monitoring by Thin-Layer Chromatography (TLC)
TLC is the first line of analysis for reaction monitoring due to its speed and simplicity. It separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (the solvent system or eluent).[3] Polar compounds interact more strongly with the polar silica gel and thus travel shorter distances up the plate, resulting in a lower Retention Factor (Rf).[6]
The Principle of TLC in Monitoring TCE Sulfamate Reactions
TCE sulfamate is a relatively polar molecule due to the N-H and S=O bonds. In a typical reaction, such as the N-alkylation or N-arylation of the sulfamate, the product's polarity will differ from the starting material. This change in polarity is the basis for separation by TLC. By selecting an appropriate solvent system, one can resolve the starting material, product(s), and any significant byproducts.
Detailed Experimental Protocol for TLC Monitoring
Materials:
-
Silica gel 60 F₂₅₄ TLC plates
-
TLC developing chamber with a lid
-
Capillary tubes for spotting[7]
-
A selection of solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol)
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate or p-anisaldehyde)
Step-by-Step Procedure:
-
Select and Prepare the Solvent System: The choice of eluent is the most critical parameter.[8]
-
Starting Point: For compounds of moderate polarity like TCE sulfamate and its likely derivatives, a binary mixture of hexanes and ethyl acetate is an excellent starting point.[9] Begin with a 3:1 or 1:1 mixture (Hexanes:EtOAc).
-
Optimization: The goal is to achieve an Rf value for the starting material of approximately 0.3–0.4.[10]
-
If the spot remains at the baseline, the solvent is not polar enough; increase the proportion of ethyl acetate.
-
If the spot runs to the top of the plate (solvent front), the solvent is too polar; increase the proportion of hexanes.
-
-
Pour about 0.5 cm of the chosen solvent system into the TLC chamber, place a piece of filter paper inside to saturate the atmosphere, and cover with the lid.
-
-
Prepare the TLC Plate and Samples:
-
Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate.[7]
-
Mark three lanes on the origin: 'SM' (Starting Material), 'Co' (Co-spot), and 'Rxn' (Reaction Mixture).[10]
-
Prepare a dilute solution of the starting material for spotting.
-
Withdraw a small aliquot (a few drops) of the reaction mixture using a capillary tube. If the reaction contains solids or is not in an organic solvent, perform a micro-workup by diluting the aliquot with an organic solvent (e.g., ethyl acetate), adding a little water, shaking, and spotting the organic layer.[11][12]
-
-
Spot the TLC Plate:
-
Using a clean capillary tube, apply a small spot of the starting material solution to the 'SM' lane.
-
Apply a spot of the starting material to the 'Co' lane.
-
Using a different capillary tube, spot the reaction mixture directly on top of the starting material spot in the 'Co' lane.[10] This "co-spot" is crucial for confirming if a spot in the reaction mixture is indeed unreacted starting material, especially if the Rf values are very close.
-
Spot the reaction mixture in the 'Rxn' lane. Aim for small, concentrated spots (1-2 mm in diameter).[3]
-
-
Develop and Visualize the Plate:
-
Place the spotted TLC plate into the saturated chamber, ensuring the origin line is above the solvent level.[12] Cover the chamber.
-
Allow the solvent to ascend the plate via capillary action. Remove the plate when the solvent front is about 1 cm from the top.[12]
-
Immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.
-
If necessary, use a chemical stain. For example, a potassium permanganate dip is excellent for visualizing compounds that can be oxidized.
-
Data Interpretation and Visualization
The progress of the reaction is determined by observing the changes in the 'Rxn' lane over time relative to the 'SM' lane.
-
t = 0 (Start of reaction): The 'Rxn' lane should show a prominent spot at the same height as the 'SM' lane.
-
t = intermediate: A new spot (the product) should appear in the 'Rxn' lane, typically with a different Rf value. The intensity of the starting material spot in the 'Rxn' lane should decrease.
-
t = final (Completion): The starting material spot in the 'Rxn' lane should be completely gone, and the product spot should be prominent.
| Compound | Hypothetical Polarity | Typical Eluent System | Expected Rf |
| TCE Sulfamate (SM) | High | 30% Ethyl Acetate in Hexanes | ~0.3 |
| N-alkylated Product | Lower | 30% Ethyl Acetate in Hexanes | ~0.5 |
Method 2: Quantitative Analysis by ¹H NMR Spectroscopy
While TLC is excellent for rapid checks, NMR spectroscopy provides definitive structural evidence and quantitative data.[1][13] By integrating the signals of specific protons unique to the starting material and the product, one can accurately calculate the reaction conversion.
The Principle of NMR in Reaction Monitoring
Every chemically distinct proton in a molecule resonates at a characteristic frequency (chemical shift, δ) in an NMR spectrum.[14] The area under each resonance peak (the integral) is directly proportional to the number of protons it represents. For a reaction mixture, comparing the integral of a disappearing starting material peak to a growing product peak allows for precise quantification.[15][16]
Key ¹H NMR Signals for TCE Sulfamate:
-
-CH₂- (Trichloroethyl group): A sharp singlet. This is an excellent reporter signal. Based on similar structures, its chemical shift is expected to be around δ 4.7-4.8 ppm.[17]
-
-NH₂ (Sulfamate group): A broad singlet. Its chemical shift is highly variable and depends on solvent, concentration, and temperature. While present, it is often less reliable for quantification than the -CH₂ signal.
Detailed Experimental Protocol for NMR Monitoring
Materials:
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Pipettes
-
Vials
Step-by-Step Procedure:
-
Obtain Reference Spectra: Before starting the reaction, acquire a clean ¹H NMR spectrum of the pure this compound starting material. This is essential for confirming the chemical shift of the reporter signal (the -CH₂ singlet).
-
Sample Preparation from the Reaction Mixture:
-
At desired time points, withdraw a representative aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quenching (if necessary): If the reaction is fast, it may need to be stopped immediately. This can be done by diluting the aliquot into a large volume of cold solvent or by adding a quenching reagent.
-
Workup: Remove the reaction solvent under reduced pressure or via a quick filtration through a small plug of silica gel to remove non-volatile components.
-
Dissolution: Dissolve the resulting crude residue in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃) and transfer it to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
For Quantitative Analysis: Ensure the relaxation delay (d1) is sufficiently long to allow for full relaxation of all relevant protons. A d1 of 5 times the longest T₁ (spin-lattice relaxation time) is recommended.[13] If T₁ is unknown, a conservative d1 of 10-15 seconds is often adequate for small molecules.
-
The number of scans (ns) should be minimized to what is necessary for good signal-to-noise, providing a more accurate "snapshot" of the reaction at that time point.[13][16]
-
Data Analysis and Calculation
-
Identify Reporter Signals: In the spectrum of the reaction mixture, identify a clean, well-resolved signal for the starting material (e.g., the -CH₂ singlet of TCE sulfamate) and a unique, well-resolved signal for the product.
-
Integrate the Signals: Carefully integrate the chosen starting material peak and the product peak. Let's denote them as I_SM and I_P, respectively.
-
Normalize and Calculate Conversion: Normalize the integrals by the number of protons they represent. For example, if the TCE sulfamate -CH₂ singlet (representing 2H) is used and a product signal representing 1H is used, the product integral must be multiplied by 2.
-
Let N_SM = number of protons for the SM signal.
-
Let N_P = number of protons for the product signal.
Percent Conversion (%) = [ (I_P / N_P) / ( (I_SM / N_SM) + (I_P / N_P) ) ] * 100
-
Example Data Table:
| Compound | Reporter Protons | Expected δ (ppm in CDCl₃) | Multiplicity | No. of Protons (N) |
| TCE Sulfamate (SM) | -O-CH₂ -CCl₃ | ~4.75 | Singlet (s) | 2 |
| Hypothetical Product | R-CH -NHSO₂- | ~4.5 - 5.5 | Multiplet (m) | 1 |
Synergistic Use and Best Practices
For maximum efficiency, TLC and NMR should be used in tandem.
-
Use TLC for frequent, rapid checks (e.g., every 15-30 minutes) to get a qualitative feel for the reaction's progress.
-
When TLC indicates the reaction is slowing or nearing completion, take a sample for NMR analysis to obtain precise, quantitative conversion data.
-
If TLC shows the formation of unexpected spots, NMR can be crucial in identifying the structure of the byproducts.
Conclusion
The effective monitoring of reactions involving this compound is fundamental to successful synthesis. This application note has detailed robust protocols for both qualitative monitoring by TLC and quantitative analysis by NMR. By employing the three-lane spotting technique in TLC, researchers can unambiguously track the consumption of starting material. By choosing appropriate reporter signals and using quantitative acquisition parameters in NMR, scientists can accurately determine reaction endpoints and kinetics. The combined, synergistic use of these techniques provides a comprehensive and reliable system for reaction analysis, enabling chemists to optimize processes, improve yields, and accelerate the development of novel chemical entities.
References
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. Available at: [Link]
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. Available at: [Link]
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University of Rochester, Department of Chemistry. Chromatography: TLC Tips. Available at: [Link]
-
Bruker. Kinetic Profiling by NMR. Available at: [Link]
-
Iowa State University, Chemical Instrumentation Facility. Reaction Monitoring & Kinetics. Available at: [Link]
-
Washington State University. Monitoring Reactions by TLC. Available at: [Link]
-
Northwestern University, IMSERC. Kinetics / reaction monitoring. Available at: [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. How to Monitor a Reaction by TLC. Available at: [Link]
-
Magritek. Reaction Monitoring. Available at: [Link]
-
University of York, Chemistry Teaching Labs. Determining a solvent system. Available at: [Link]
-
ACS Publications. (2022). NMR Reaction Monitoring Robust to Spectral Distortions. Available at: [Link]
-
University of Rochester, Department of Chemistry. How To: Monitor by TLC. Available at: [Link]
-
Scribd. Organic Chemistry 201 TLC Lab Manual. Available at: [Link]
-
University of California, Irvine. Experiment 6 — Thin-Layer Chromatography. Available at: [Link]
-
ResearchGate. (2008). Synthesis and Properties of N -(2,2,2-Trichloroethyl)-2-thiophenesulfonamides. Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information. Available at: [Link]
-
Organic Syntheses. Diazenedicarboxylic acid, bis(2,2,2-trichloroethyl) ester. Available at: [Link]
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Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]
-
Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. Available at: [Link]
-
KGROUP, University of Washington. NMR Chemical Shifts of Trace Impurities. Available at: [Link]
-
Biointerface Research in Applied Chemistry. (2024). Synthesis and Spectral Characteristics of N-(2,2,2- Trichloro-1-Thioureidoethyl)Carboxamides. Available at: [Link]
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Application Notes & Protocols: Effective Work-up and Purification Strategies for Products of 2,2,2-Trichloroethyl Sulfamate Chemistry
Abstract
2,2,2-Trichloroethyl sulfamate (Tces-NH₂) is a versatile reagent employed in organic synthesis, primarily for the introduction of the sulfamoyl moiety (–SO₂NH₂) or as a precursor involving the 2,2,2-trichloroethoxycarbonyl (Troc) protecting group. The successful isolation of pure products from reactions involving this reagent hinges on a rationally designed work-up and purification strategy. The presence of the trichloromethyl group and the acidic nature of the sulfamate protons introduce specific challenges and opportunities in separation science. This guide provides a comprehensive overview of field-proven methodologies for the work-up and purification of compounds derived from this compound, emphasizing the causal logic behind procedural choices to ensure reproducibility and high purity.
Foundational Concepts: Understanding the Chemistry
This compound is synonymous with 2,2,2-Trichloroethoxysulfonamide. Its utility stems from its role as a stable, crystalline solid that can be used to synthesize sulfamates and sulfamides under mild conditions.[1][2] The core challenge in post-reaction processing is the separation of the desired product from unreacted starting materials, reagents, and byproducts derived from both the sulfamoyl group and the trichloroethyl moiety.
A typical reaction might involve the N-sulfamoylation of a primary or secondary amine, or O-sulfamoylation of an alcohol. The resulting products, N-substituted or O-substituted 2,2,2-trichloroethyl sulfamates, possess a unique combination of polarity from the sulfamate group and lipophilicity from the trichloroethyl group, which must be leveraged during purification.
Safety Prerogative: this compound and related compounds, such as 2,2,2-trichloroethanol and 2,2,2-trichloroethyl chloroformate, are hazardous materials.[3][4] They can be harmful if swallowed, cause serious eye damage, and are toxic if inhaled. Reactions and work-ups must be conducted in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
The Initial Gauntlet: Reaction Work-up and Extraction
The primary goal of the work-up is to terminate the reaction and perform a crude separation of the product from the bulk of the reaction mixture. Liquid-liquid extraction is the cornerstone of this phase.
Quenching the Reaction
Before extraction, the reaction must be safely quenched. The choice of quenching agent is dictated by the reaction conditions.
-
For reactions run under basic conditions (e.g., with non-nucleophilic bases like DBU or triethylamine): A gentle quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) is often effective. This neutralizes the base without introducing a strongly acidic environment that could degrade sensitive functional groups.
-
For reactions involving organometallic reagents or strong, non-basic nucleophiles: A slow, careful addition to cold water or saturated NH₄Cl solution is recommended.
The Art of Liquid-Liquid Extraction
The extraction strategy is designed to exploit the solubility profile of the target molecule. Products derived from Tces-NH₂ are typically organic-soluble.
Core Protocol: General Extractive Work-up
-
Solvent Addition: Once quenched, dilute the reaction mixture with a suitable organic solvent. Ethyl acetate (EtOAc) is a common first choice due to its moderate polarity and ease of removal. Dichloromethane (DCM) is another option for more nonpolar compounds.
-
Transfer: Transfer the mixture to a separatory funnel.
-
Aqueous Washes: Perform a series of washes to remove specific classes of impurities. The order and choice of washes are critical.
-
Water/Brine Wash: A primary wash with deionized water, followed by saturated aqueous sodium chloride (brine), helps remove water-soluble reagents and byproducts (e.g., salts like triethylammonium hydrochloride) and aids in breaking emulsions.
-
Acidic Wash (e.g., 1M HCl): This step is crucial for removing unreacted amines or other basic impurities by converting them into their water-soluble ammonium salts.[5][6]
-
Basic Wash (e.g., Saturated NaHCO₃): This wash neutralizes any residual acid and removes acidic byproducts. The sulfamate N-H bond is acidic and can be deprotonated, but typically requires a stronger base. However, this wash effectively removes acidic impurities like hydrolyzed sulfonyl chloride.[5]
-
-
Drying: After the final aqueous wash, drain the organic layer into a flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) to remove dissolved water.
-
Concentration: Filter away the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.
Sources
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- 3. fishersci.com [fishersci.com]
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- 6. m.youtube.com [m.youtube.com]
Application Note: A Continuous Flow Approach to the Synthesis and Utilization of 2,2,2-Trichloroethyl Sulfamate
Abstract
The sulfamate moiety is a cornerstone in medicinal chemistry, valued for its role as a stable, non-hydrolyzable sulfate mimic. However, its synthesis often involves hazardous reagents such as chlorosulfonyl isocyanate (CSI), which presents significant safety and handling challenges in traditional batch processing.[1][2] This application note details a robust, two-stage continuous flow chemistry protocol designed for the safe, in-situ generation of 2,2,2-trichloroethyl sulfamate (TCS) and its subsequent use in the sulfamoylation of primary amines. By leveraging the inherent advantages of flow chemistry—including superior thermal control, rapid mixing, and minimized exposure to hazardous intermediates—this method provides a safer, more efficient, and scalable alternative to conventional batch synthesis.[3][4] We present a complete methodology, from reagent preparation to a telescoped reaction setup, demonstrating the synthesis of a model N-substituted sulfamide, thereby establishing a versatile platform for drug discovery and development professionals.
Introduction: Overcoming the Challenges of Sulfamate Synthesis
The synthesis of sulfamates and sulfamides is a critical transformation in the development of therapeutic agents. The traditional reagent of choice for these transformations is often Chlorosulfonyl Isocyanate (CSI), a remarkably versatile but highly hazardous compound.[5][6]
The Chlorosulfonyl Isocyanate (CSI) Dilemma: CSI is a potent electrophile, but its utility is shadowed by significant safety concerns:
-
High Reactivity: It reacts violently with water and other protic solvents.[1][7]
-
Toxicity and Corrosivity: CSI is toxic, corrosive, and causes severe burns upon contact.[8][9]
-
Thermal Management: Reactions involving CSI are often highly exothermic, posing a risk of thermal runaway in large-scale batch reactors.
These challenges necessitate stringent engineering controls and limit its practicality in many research and development settings. Flow chemistry offers a transformative solution. By confining reactions to small-volume channels and tubes, it provides precise control over reaction parameters and enables the on-demand generation of hazardous intermediates, which are consumed in a subsequent step without isolation.[4][10][11]
This protocol utilizes this compound (TCS) as a key intermediate.[12][13] It is generated in-situ from CSI and 2,2,2-trichloroethanol. TCS acts as a stable, crystalline solid that can be considered a "tamed" sulfamoylating agent, offering a more controlled reactivity profile for subsequent transformations.
The Two-Stage Flow Chemistry Workflow
The core of this protocol is a "telescoped" two-reactor setup. In the first stage, CSI is safely reacted with 2,2,2-trichloroethanol to form the TCS intermediate. The output stream from this reactor is then immediately mixed with a solution of a primary amine and a base in a second reactor to yield the final N-substituted sulfamide product.
Caption: Overall two-stage continuous flow synthesis setup.
Experimental Protocols
Reagent Preparation
Caution: All operations involving Chlorosulfonyl Isocyanate must be performed in a certified chemical fume hood. Anhydrous solvents and dry glassware are essential.[7]
-
Reagent A (CSI Solution): In a dry, nitrogen-flushed flask, prepare a 1.0 M solution of Chlorosulfonyl Isocyanate (CAS 1189-71-5) in anhydrous acetonitrile.
-
Reagent B (Alcohol Solution): Prepare a 1.1 M solution of 2,2,2-trichloroethanol (CAS 115-20-8) in anhydrous acetonitrile. A slight excess of the alcohol ensures complete consumption of CSI.
-
Reagent C (Amine/Base Solution): Prepare a solution containing the desired primary amine (e.g., Benzylamine, 1.0 M) and a non-nucleophilic base (e.g., Triethylamine, 1.5 M) in anhydrous acetonitrile.
Reactor Setup and Protocol: Stage 1 (TCS Generation)
This stage focuses on the controlled reaction between CSI and 2,2,2-trichloroethanol. The exothermic nature of this reaction is managed by the high surface-area-to-volume ratio of the flow reactor coil, which is immersed in a cooling bath.
Caption: Schematic for Reactor 1: In-situ TCS generation.
Step-by-Step Methodology:
-
Assemble the System: Construct the flow setup as depicted above using PFA tubing (e.g., 1/16" OD, 1.0 mm ID) for the reactor coil.[14] A standard 10 mL coil volume is recommended for lab scale.
-
Prime the System: Prime all pump lines with the solvent (anhydrous acetonitrile) to ensure the system is free of air and moisture.
-
Establish Thermal Control: Immerse the Reactor 1 coil in a cooling bath set to 10°C.
-
Initiate Flow: Start the pumps at the specified flow rates (see Table 1). First, pump Reagent B (alcohol), followed by Reagent A (CSI).
-
Equilibrate: Allow the system to run for at least two residence times (e.g., 20 minutes) to reach a steady state before connecting the output to Reactor 2.
Reactor Setup and Protocol: Stage 2 (Sulfamoylation)
The stream containing the newly formed TCS is now mixed with the amine/base solution. This reaction is gently heated to ensure a complete and rapid conversion to the final product.
Caption: Schematic for Reactor 2: Sulfamoylation reaction.
Step-by-Step Methodology:
-
Assemble the System: Connect the output of Reactor 1 to the input of a T-mixer for the second stage.
-
Establish Thermal Control: Immerse the Reactor 2 coil (e.g., 20 mL volume) in a heating bath set to 70°C. Heating can significantly accelerate sulfonamide formation.[15]
-
Initiate Flow: Once Reactor 1 is at a steady state, begin pumping Reagent C (amine/base solution) into the T-mixer.
-
Collect Product: The combined stream flows through Reactor 2, passes through a back-pressure regulator (to prevent solvent boiling), and is collected in a flask for subsequent workup and analysis.
Representative Data and System Parameters
The following tables summarize the operational parameters for the described two-stage flow synthesis.
Table 1: Reagent and Pumping Parameters
| Parameter | Stream A (CSI) | Stream B (Alcohol) | Stream C (Amine/Base) |
|---|---|---|---|
| Reagent(s) | Chlorosulfonyl Isocyanate | 2,2,2-Trichloroethanol | Benzylamine, Triethylamine |
| Concentration | 1.0 M | 1.1 M | 1.0 M, 1.5 M |
| Solvent | Anhydrous MeCN | Anhydrous MeCN | Anhydrous MeCN |
| Pump Flow Rate | 0.5 mL/min | 0.5 mL/min | 1.0 mL/min |
Table 2: Reactor Conditions and Calculated Outputs
| Parameter | Reactor 1 (TCS Generation) | Reactor 2 (Sulfamoylation) |
|---|---|---|
| Reactor Volume | 10 mL | 20 mL |
| Temperature | 10 °C | 70 °C |
| Total Flow Rate | 1.0 mL/min | 2.0 mL/min |
| Residence Time | 10 min | 10 min |
| Theoretical Output * | 0.5 mmol/min | 0.5 mmol/min (11.7 g/hr) |
*Based on the limiting reagent (CSI) and assuming 100% conversion for calculation purposes. Product is N-Benzyl-N'-(2,2,2-trichloroethyl)sulfamide.
Critical Safety Protocols
Handling CSI requires strict adherence to safety procedures.
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a full-face shield, and acid-resistant gloves (e.g., butyl rubber).[8] A flame-resistant lab coat is mandatory.
-
Ventilation: All operations must be conducted within a high-performance chemical fume hood.[7]
-
Emergency Preparedness: An eyewash station and safety shower must be immediately accessible.[16] In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[8]
-
Spill Management: Spills should be contained and absorbed with an inert material like sand or vermiculite.[7][8] Do not use water or combustible materials.
-
System Integrity: Before introducing reagents, thoroughly check the flow system for leaks using only the solvent. Ensure all fittings are secure.
Conclusion
This application note provides a detailed framework for the safe and efficient synthesis of N-substituted sulfamides using a two-stage continuous flow process. By generating the key intermediate, this compound, in-situ from the hazardous but highly versatile reagent chlorosulfonyl isocyanate, this method minimizes risk while maximizing control and scalability. The "telescoped" nature of the workflow eliminates the need for isolating intermediates, reducing operational time and potential for product loss. This protocol serves as a foundational template that can be readily adapted for the synthesis of diverse compound libraries by simply modifying the amine substrate in Reagent C, making it a valuable tool for researchers in pharmaceutical and agrochemical development.
References
-
Fully Automated Flow-Through Synthesis of Secondary Sulfonamides in a Binary Reactor System. ACS Publications.[Link]
-
Chlorosulfonyl isocyanate - Wikipedia. Wikipedia.[Link]
-
Continuous flow reactor setup for the synthesis of sulfonamide. ResearchGate.[Link]
-
Sulfamate synthesis by amination. Organic Chemistry Portal.[Link]
-
Material Safety Data Sheet - Chlorosulfonyl isocyanate, 98+% Cole-Parmer.[Link]
-
Chlorosulfonyl isocyanate - Safety Data Sheet. Carlo Erba Reagents.[Link]
-
General Reactivity and Applications of Chlorosulfonyl Isocyanate (CSI). CDN.[Link]
-
Sulfamate synthesis by sulfamoylation. Organic Chemistry Portal.[Link]
-
Recent advances in the chemistry of chlorosulfonyl isocyanate: a review. ResearchGate.[Link]
- Flow synthesis process for the production of sulfonylurea compounds.
-
Flow reactor design and construction for organic synthesis. International Journal of Pharmaceutical Research and Applications (IJPRA).[Link]
-
Understanding flow chemistry for the production of active pharmaceutical ingredients. National Institutes of Health (NIH).[Link]
-
The Assembly and Use of Continuous-Flow Systems for Chemical Synthesis. DSpace@MIT.[Link]
-
Flow Chemistry: Tubing Tutorial. YouTube.[Link]
-
A comprehensive review of flow chemistry techniques tailored to the flavours and fragrances industries. National Institutes of Health (NIH).[Link]
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Application Notes and Protocols: Synthesis of Sulfated Flavonoids Utilizing the 2,2,2-Trichloroethyl (TCE) Protecting Group
For: Researchers, scientists, and drug development professionals.
Introduction: The Growing Importance of Sulfated Flavonoids and the Synthetic Challenge
Flavonoids, a diverse class of polyphenolic secondary metabolites found in plants, are renowned for their wide array of biological activities, including antioxidant, anti-inflammatory, and antitumor properties.[1][2] In nature, these compounds often exist in their sulfated forms, a modification that significantly enhances their water solubility and can modulate their biological function.[3] Sulfated flavonoids have garnered considerable interest in pharmaceutical research due to their potential as therapeutic agents, particularly as anticoagulant and antiviral agents.[4][5]
However, the chemical synthesis of specific sulfated flavonoids presents a significant challenge.[6][7] Direct sulfation of the polyhydroxylated flavonoid core often leads to a mixture of regioisomers and varying degrees of sulfation, complicating purification and characterization.[8] To achieve regioselective sulfation, a robust protecting group strategy is essential. This guide details a proven and efficient two-step methodology for the synthesis of per-sulfated flavonoids, employing the 2,2,2-trichloroethyl (TCE) group for the temporary protection of hydroxyl moieties.[6][7]
Why the 2,2,2-Trichloroethyl (TCE) Protecting Group?
The 2,2,2-trichloroethyl (TCE) group offers several advantages for the synthesis of sulfated flavonoids:
-
Stability: TCE ethers are stable to a wide range of reaction conditions, including those employed for sulfation.
-
Ease of Introduction: The protection of phenolic hydroxyls as TCE ethers can be achieved in high yields.
-
Mild and Selective Deprotection: The TCE group can be selectively removed under mild, reductive conditions that do not affect the newly installed sulfate esters or other sensitive functional groups.[9][10][11] This is a critical advantage over many other protecting groups that require harsh acidic or basic conditions for cleavage, which can lead to the hydrolysis of the sulfate esters.[12]
This application note will provide a detailed, step-by-step protocol for the TCE-protected synthesis of sulfated flavonoids, from the initial protection of the flavonoid core to the final deprotection and purification of the desired product.
Experimental Workflow Overview
The synthesis of sulfated flavonoids using the TCE protecting group follows a logical three-stage process. This workflow is designed to ensure high yields and purity of the final sulfated product.
Caption: Overall workflow for the synthesis of sulfated flavonoids.
Detailed Protocols
PART 1: Protection of Flavonoid Hydroxyl Groups with 2,2,2-Trichloroethyl (TCE)
The initial and crucial step is the exhaustive protection of all phenolic hydroxyl groups on the flavonoid scaffold. This is achieved by converting them into 2,2,2-trichloroethyl ethers.
Protocol 1: Synthesis of TCE-Protected Flavonoid
Materials:
-
Flavonoid (e.g., Quercetin, Kaempferol, Luteolin)
-
2,2,2-Trichloroacetimidate
-
Trifluoromethanesulfonic acid (TfOH)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the starting flavonoid (1 equivalent) in anhydrous DCM.
-
Addition of Reagents: Add 2,2,2-trichloroacetimidate (1.5 equivalents per hydroxyl group). Cool the reaction mixture to 0 °C in an ice bath.
-
Initiation: Add a catalytic amount of trifluoromethanesulfonic acid dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford the pure TCE-protected flavonoid.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the trichloroacetimidate and the triflic acid catalyst.
-
Catalyst: Trifluoromethanesulfonic acid is a powerful catalyst for the imidate-mediated etherification.
-
Stoichiometry: A slight excess of the trichloroacetimidate ensures complete protection of all hydroxyl groups.
PART 2: Sulfation of the TCE-Protected Flavonoid
With the hydroxyl groups protected, the next step is the sulfation of the remaining positions, which in the case of a fully protected flavonoid, is not applicable. However, if selective protection was performed, this step would target the free hydroxyls. For per-sulfation, the protection is followed by deprotection and then sulfation. For clarity, this guide will proceed with the synthesis of a per-sulfated flavonoid, meaning all hydroxyls are first protected, then deprotected to yield the per-sulfated product. The sulfation is performed after the deprotection step.
PART 3: Deprotection of the TCE Group and Sulfation
This is a two-step process where the TCE groups are first removed, and the liberated hydroxyl groups are then sulfated.
Protocol 2: Deprotection of TCE Groups
The reductive cleavage of the TCE ethers is a key step that must be performed under conditions that do not affect other functional groups.
Materials:
-
TCE-protected flavonoid
-
Zinc dust (activated)
-
Acetonitrile or Methanol
-
Celite
Procedure:
-
Reaction Setup: Dissolve the TCE-protected flavonoid in acetonitrile or methanol.
-
Addition of Reagents: Add activated zinc dust (a significant excess, e.g., 10-20 equivalents per TCE group) and ammonium acetate (or ammonium chloride) (2-3 equivalents per TCE group).
-
Reaction: Reflux the reaction mixture for 1-3 hours. Monitor the reaction by TLC until the starting material is fully consumed.[9]
-
Work-up: Cool the reaction to room temperature and filter through a pad of Celite to remove the zinc dust. Wash the Celite pad with the reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude deprotected flavonoid. This intermediate is often used directly in the next step without extensive purification.
Causality Behind Experimental Choices:
-
Zinc Dust: Serves as the reducing agent for the cleavage of the C-Cl bonds in the TCE group, initiating its removal.
-
Ammonium Acetate/Chloride: Acts as a proton source and helps to maintain a neutral pH, preventing acid- or base-catalyzed side reactions.[9][10]
Protocol 3: Per-Sulfation of the Flavonoid
The final step is the sulfation of the now-free hydroxyl groups. The use of a sulfur trioxide-pyridine complex is a common and effective method.[8][13]
Materials:
-
Deprotected flavonoid
-
Sulfur trioxide-pyridine complex
-
Anhydrous Pyridine
-
Saturated sodium bicarbonate solution
-
Dowex 50WX8 (Na+ form) resin
-
Methanol
-
Water
Procedure:
-
Reaction Setup: Dissolve the crude deprotected flavonoid in anhydrous pyridine under an inert atmosphere.
-
Sulfation: Add an excess of sulfur trioxide-pyridine complex (2-3 equivalents per hydroxyl group) portion-wise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of water. Remove the pyridine by co-evaporation with toluene under reduced pressure.
-
Ion Exchange: Dissolve the residue in a minimal amount of methanol/water and apply it to a column of Dowex 50WX8 (Na+ form) resin. Elute with methanol/water.
-
Purification: The collected fractions containing the product can be further purified by preparative HPLC or other suitable chromatographic techniques.
-
Lyophilization: After purification, the final sulfated flavonoid is typically obtained as a solid after lyophilization.
Causality Behind Experimental Choices:
-
Sulfur Trioxide-Pyridine Complex: This is a mild and effective sulfating agent that is less harsh than other reagents like chlorosulfonic acid.[13]
-
Pyridine as Solvent: Pyridine acts as both a solvent and a base to neutralize the sulfuric acid formed during the reaction.
-
Ion Exchange: This step is crucial for converting the pyridinium salt of the sulfated flavonoid to the more stable and easily handled sodium salt.
Data Presentation and Characterization
The successful synthesis of the target sulfated flavonoid should be confirmed by a combination of analytical techniques.
Table 1: Key Analytical Data for a Model Sulfated Flavonoid (Quercetin Pentasulfate)
| Parameter | Expected Value/Observation | Technique |
| Molecular Weight | [M-5Na+5H]⁻ calc: 701.89; found: 701.9 | ESI-MS |
| ¹H NMR | Shifts consistent with the flavonoid backbone; absence of TCE signals | ¹H NMR |
| ¹³C NMR | Shifts consistent with sulfation (downfield shift of carbon atoms bearing sulfate groups) | ¹³C NMR |
| FT-IR | Characteristic S=O stretching vibrations around 1250 cm⁻¹ | FT-IR |
| Purity | >95% | HPLC |
Characterization Notes:
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode is particularly useful for detecting the molecular ion of the sulfated flavonoid.[14][15] A neutral loss of 80 Da (SO₃) is a characteristic fragmentation pattern for sulfated compounds.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and for verifying the complete removal of the TCE protecting groups.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product and for purification.[3]
Logical Relationships in the Synthesis
The sequence of protection, deprotection, and sulfation is critical for the successful synthesis of per-sulfated flavonoids.
Caption: Logical flow of the synthetic strategy.
Conclusion and Future Perspectives
The use of the 2,2,2-trichloroethyl protecting group provides a robust and efficient pathway for the synthesis of per-sulfated flavonoids.[6][7] This methodology overcomes the challenges associated with direct sulfation, enabling the production of pure, well-characterized sulfated flavonoids for further biological evaluation. The protocols detailed in this application note are designed to be readily adaptable for a variety of flavonoid scaffolds.
Future research may focus on the development of even milder deprotection conditions for the TCE group and the application of this strategy to the synthesis of more complex, selectively sulfated flavonoids. The availability of these compounds will undoubtedly accelerate research into their therapeutic potential.
References
-
Barreca, D., et al. (2018). Sulphated Flavonoids: Biosynthesis, Structures, and Biological Activities. Molecules, 23(2), 480. [Link]
-
Gunnarsson, G. T., et al. (2012). Synthesis of per-sulfated flavonoids using 2,2,2-trichloro ethyl protecting group and their factor Xa inhibition potential. Bioorganic & Medicinal Chemistry Letters, 22(19), 6244-6247. [Link]
-
Hussein, M. A., et al. (2009). Synthesis and biological activities of flavonoid sulfamates as steroid sulfatase inhibitors. Bioorganic & Medicinal Chemistry, 17(19), 6949-6957. [Link]
-
Panche, A. N., et al. (2016). Flavonoids: an overview. Journal of Nutritional Science, 5, e47. [Link]
-
Ferreira, H., et al. (2020). Emerging Sulfated Flavonoids and other Polyphenols as Drugs: Nature as an Inspiration. ChemMedChem, 15(15), 1384-1397. [Link]
-
Rashid, Q., et al. (2012). Limitations of conventional anticoagulant therapy and the promises of non-heparin based conformational activators of antithrombin. Journal of Thrombosis and Thrombolysis, 34(3), 313-326. [Link]
-
Kim, J. H., et al. (2011). A highly efficient deprotection of the 2,2,2-trichloroethyl group at the anomeric oxygen of carbohydrates. Carbohydrate Research, 346(14), 2290-2293. [Link]
-
Ragab, H. M. E., et al. (2021). Sulfated flavonoids: An updated and comprehensive review of their chemistry and bioactivities. Phytochemistry Reviews, 20(6), 1339-1395. [Link]
-
Al-Horani, R. A., & Desai, U. R. (2014). Chemical approaches to the sulfation of small molecules: current progress and future directions. Essays in Biochemistry, 56, 67-80. [Link]
-
Yoshimitsu, H., et al. (2021). Comprehensive Analysis of Sulfated Flavonoids in Eclipta prostrata for Quality Evaluation. Molecules, 26(19), 5943. [Link]
-
Papendieck, F., et al. (2019). A Novel Method for Identification and Quantification of Sulfated Flavonoids in Plants by Neutral Loss Scan Mass Spectrometry. Frontiers in Plant Science, 10, 839. [Link]
-
Papendieck, F., et al. (2019). A Novel Method for Identification and Quantification of Sulfated Flavonoids in Plants by Neutral Loss Scan Mass Spectrometry. ResearchGate. [Link]
-
Papendieck, F., et al. (2019). A Novel Method for Identification and Quantification of Sulfated Flavonoids in Plants by Neutral Loss Scan Mass Spectrometry. National Institutes of Health. [Link]
-
Teles, Y. C. F., et al. (2018). Sulphated Flavonoids: Biosynthesis, Structures, and Biological Activities. MDPI. [Link]
-
Kim, J. H., et al. (2011). A highly efficient deprotection of the 2,2,2-trichloroethyl group at the anomeric oxygen of carbohydrates. ResearchGate. [Link]
-
Just-Baringo, X., et al. (2014). Reductive Cleavage of 2,2,2-Trichloroethyl Esters by Titanocene Catalysis. CHIMIA International Journal for Chemistry, 68(5), 342-345. [Link]
-
Glatt, H., et al. (2004). Sulfation of dietary flavonoids by human sulfotransferases. Xenobiotica, 34(11-12), 1019-1031. [Link]
-
Wang, Z., et al. (2018). Highly Chemoselective Deprotection of the 2,2,2-Trichloroethoxycarbonyl (Troc) Protecting Group. Organic Letters, 20(24), 8043-8046. [Link]
-
Barron, D., & Ibrahim, R. K. (1988). Synthesis of Flavonoid Sulfates. II. The Use of Aryl Sulfatase in the Synthesis of Flavonol-3-sulfates. Zeitschrift für Naturforschung C, 43(9-10), 625-630. [Link]
-
Marinier, A., & Bérubé, G. (1993). The 2,2,2-Trichloroethyl Group for Carboxyl Protection During Peptide Synthesis. Canadian Journal of Chemistry, 71(5), 668-676. [Link]
-
Ke, W., et al. (2007). Synthesis and Protection of Aryl Sulfates Using the 2,2,2-Trichloroethyl Moiety. Organic Letters, 9(4), 511-514. [Link]
-
Wikipedia. (n.d.). 2,2,2-Trichloroethoxycarbonyl chloride. Retrieved from [Link]
-
Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press. [Link]
-
Grokipedia. (n.d.). 2,2,2-Trichloroethanol. Retrieved from [Link]
Sources
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- 2. Sulphated Flavonoids: Biosynthesis, Structures, and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Emerging Sulfated Flavonoids and other Polyphenols as Drugs: Nature as an Inspiration | Semantic Scholar [semanticscholar.org]
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- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in 2,2,2-Trichloroethyl Sulfamate C-H Amination
Welcome to the technical support center for troubleshooting low yields in 2,2,2-trichloroethyl sulfamate (TcesNH₂) C-H amination reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during these powerful synthetic transformations. By understanding the underlying causality of potential issues, you can systematically diagnose and remedy suboptimal reaction outcomes.
Introduction to the Challenge
The rhodium-catalyzed C-H amination using this compound is a robust method for the direct installation of a protected amino group. The Rh₂(esp)₂ catalyst, in particular, has demonstrated exceptional efficiency and selectivity in these reactions.[1][2] However, like any complex catalytic cycle, this transformation is sensitive to a variety of factors that can lead to diminished yields. This guide provides a structured, question-and-answer approach to pinpoint and address these issues, ensuring you can achieve the high yields and selectivity this chemistry is capable of.
Troubleshooting Guide: A Symptom-Based Approach
Low reaction yields can stem from a variety of sources, including reagent quality, catalyst integrity, reaction conditions, and substrate-specific effects. The following sections are designed to help you diagnose the problem based on your experimental observations.
Section 1: Reagent Quality and Handling
The purity and stability of your starting materials are paramount. Contaminants can poison the catalyst, participate in side reactions, or alter the reaction kinetics.
Q1: My reaction is sluggish or fails to initiate. Could my this compound (TcesNH₂) be the problem?
A1: Yes, the quality of TcesNH₂ is critical. Here's how to assess and address potential issues:
-
Purity Assessment: Pure TcesNH₂ should be a white crystalline solid.[3][4] A yellowish or oily appearance may indicate impurities. The melting point of pure TcesNH₂ is in the range of 52-58 °C. A broad or depressed melting point is a strong indicator of impurities.
-
Common Impurities: The synthesis of TcesNH₂ from 2,2,2-trichloroethanol and chlorosulfonyl isocyanate can lead to residual starting materials or side products. The presence of unreacted 2,2,2-trichloroethanol or hydrolyzed starting materials can introduce protic impurities that may interfere with the catalyst.
-
¹H NMR Analysis: In CDCl₃, the pure compound should show a clean singlet for the CH₂ group around 4.8 ppm and a broad singlet for the NH₂ protons. The presence of other signals, particularly in the aliphatic region, suggests impurities.
-
Purification Protocol: If you suspect your TcesNH₂ is impure, it can be purified by recrystallization.
Protocol: Recrystallization of this compound
-
Dissolve the impure TcesNH₂ in a minimal amount of a hot solvent, such as a mixture of ethyl acetate and hexanes.
-
If there are insoluble impurities, filter the hot solution.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Isolate the crystals by vacuum filtration, washing with a small amount of cold hexanes.
-
Dry the crystals under vacuum.
-
-
Storage: TcesNH₂ is sensitive to moisture and should be stored in a desiccator.
Q2: I'm using a hypervalent iodine oxidant like PhI(OAc)₂. Could it be the source of my low yield?
A2: Absolutely. The oxidant is a key player in the catalytic cycle, and its quality and handling are crucial.
-
Purity and Decomposition: PhI(OAc)₂ should be a fine, white powder. A yellowish or brownish color suggests decomposition. Over time, it can disproportionate or hydrolyze, especially in the presence of moisture, leading to a loss of oxidizing power.
-
Monitoring Decomposition: While there isn't a simple visual test for the exact purity of PhI(OAc)₂, using freshly purchased, high-purity oxidant is always recommended. If you suspect decomposition, it's best to use a fresh batch.
-
Impact of Byproducts: The decomposition of PhI(OAc)₂ can generate acetic acid. While some carboxylic acid is a natural byproduct of the reaction and can even be beneficial for catalyst turnover with Rh₂(esp)₂, an excess from decomposed oxidant can lead to side reactions or changes in the reaction medium's acidity, potentially affecting the catalyst's performance.[5][6]
Section 2: Catalyst and Ligand Issues
The dirhodium catalyst is the heart of the reaction. Its activity can be compromised by various factors.
Q1: My reaction starts but then stalls. Is my Rh₂(esp)₂ catalyst deactivating?
A1: Catalyst deactivation is a common cause of incomplete reactions. Here are the likely culprits and solutions:
-
Oxidative Damage: The Rh₂(esp)₂ catalyst can be oxidized from its active Rh(II)/Rh(II) state to a less active Rh(II)/Rh(III) mixed-valence state.[5][6] This is often accompanied by a color change of the reaction mixture from green to deep red. While the Rh₂(esp)₂ system is more robust than other dirhodium catalysts due to the kinetic stability of its oxidized form, prolonged exposure to harsh oxidative conditions can lead to irreversible decomposition.[7]
-
Ligand Exchange: While Rh₂(esp)₂ is designed to be resistant to ligand exchange, under certain conditions, particularly with less robust dirhodium catalysts like Rh₂(OAc)₄, the carboxylate ligands can be displaced, leading to catalyst decomposition.[5]
-
Poisoning by Impurities: As mentioned, impurities from your reagents or solvent can coordinate to the rhodium centers and inhibit catalysis. Common culprits include water, amines, and sulfur-containing compounds.
-
Troubleshooting Steps:
-
Ensure an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation from air.
-
Use High-Purity Reagents and Solvents: Use freshly purified and dried solvents.
-
Slow Addition of Oxidant: Adding the oxidant slowly over time can help maintain a low steady-state concentration, minimizing catalyst over-oxidation.
-
Q2: I'm not using Rh₂(esp)₂. Could my choice of rhodium catalyst be the issue?
A2: Yes, the choice of dirhodium catalyst has a significant impact on the reaction's success. Rh₂(esp)₂ is generally the most effective catalyst for C-H amination due to its unique electronic and steric properties and its resistance to degradation.[1][2] If you are using other dirhodium catalysts, such as Rh₂(OAc)₄ or Rh₂(oct)₄, you may experience lower yields due to faster catalyst decomposition.[5]
Section 3: Reaction Conditions
Optimizing the reaction parameters is crucial for achieving high yields.
Q1: What is the optimal solvent for this reaction, and how critical is its purity?
A1: The choice of solvent can significantly influence the reaction outcome.
-
Common Solvents: Non-coordinating, non-polar solvents like dichloromethane (DCM) or benzene are commonly used.
-
Solvent Purity: The solvent must be anhydrous. The presence of water can lead to the hydrolysis of the oxidant and can also coordinate to the catalyst, inhibiting its activity. Protic solvents, in general, can interfere with the reactive rhodium nitrenoid intermediate.[8]
-
Troubleshooting:
-
Use freshly distilled and dried solvents.
-
Consider adding molecular sieves to the reaction mixture to scavenge any residual water.
-
Q2: My reaction is producing a complex mixture of products. What are the likely side reactions?
A2: Several side reactions can compete with the desired C-H amination, leading to low yields of the target product.
-
Aziridination: If your substrate contains an olefin, aziridination can be a competing pathway. The rhodium nitrenoid intermediate can react with the double bond to form an aziridine.
-
Substrate Decomposition: The oxidative conditions of the reaction can lead to the degradation of sensitive functional groups on your substrate.
-
Reaction with the Trichloroethyl Group: While the 2,2,2-trichloroethyl group is generally a robust protecting group, it is susceptible to reductive cleavage.[9][10] Under the oxidative conditions of the C-H amination, direct reaction with the catalyst or oxidant is less common but cannot be entirely ruled out, especially with highly reactive substrates or prolonged reaction times.
Q3: What is the role of additives like magnesium oxide (MgO)?
A3: Additives like MgO are often used to improve reaction performance.
-
Acid Scavenger: MgO acts as a base to neutralize the carboxylic acid byproduct generated from the hypervalent iodine oxidant.[5] This can be particularly important when using catalysts that are more sensitive to acidic conditions than Rh₂(esp)₂.
-
When to Use It: If you are observing catalyst decomposition or side reactions that could be acid-catalyzed, the addition of MgO may be beneficial. However, with the robust Rh₂(esp)₂ catalyst, it is often not necessary.
Section 4: Monitoring the Reaction
Careful reaction monitoring can provide valuable clues when troubleshooting.
Q1: How can I effectively monitor the progress of my C-H amination reaction?
A1: Thin-layer chromatography (TLC) and ¹H NMR spectroscopy are powerful tools for monitoring these reactions.
-
TLC Analysis:
-
Spotting: Co-spot your reaction mixture with your starting material to track its consumption.
-
Visualization: Use a UV lamp to visualize aromatic compounds. Staining with potassium permanganate (KMnO₄) can help visualize non-UV active compounds and can also indicate the presence of oxidizable functional groups.
-
Troubleshooting with TLC:
-
Streaking: Streaking on the TLC plate can indicate the presence of highly polar compounds, decomposition products, or issues with the solvent system.[11]
-
Multiple Spots: The appearance of multiple new spots suggests the formation of side products.
-
-
-
¹H NMR Analysis:
-
Taking aliquots from the reaction mixture and analyzing them by ¹H NMR can provide a quantitative measure of starting material consumption and product formation.
-
Look for the disappearance of the substrate's C-H signal and the appearance of new signals corresponding to the aminated product. The characteristic CH₂ signal of the trichloroethyl group can also be monitored.
-
Experimental Protocols and Data
General Protocol for a Trial Rh₂(esp)₂-Catalyzed C-H Amination
-
To an oven-dried flask under an inert atmosphere (argon or nitrogen), add the substrate (1.0 equiv.), this compound (1.2 equiv.), and Rh₂(esp)₂ (1-2 mol%).
-
Add anhydrous solvent (e.g., dichloromethane) to achieve a concentration of 0.1 M.
-
In a separate flask, dissolve the oxidant (e.g., PhI(OAc)₂) (1.5 equiv.) in the same anhydrous solvent.
-
Add the oxidant solution to the reaction mixture dropwise over a period of 1-2 hours at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 1: Common Issues and Recommended Actions
| Symptom | Potential Cause(s) | Recommended Action(s) |
| No reaction or very slow reaction | - Impure TcesNH₂ - Decomposed oxidant - Inactive catalyst - Presence of water | - Purify TcesNH₂ by recrystallization. - Use a fresh batch of high-purity oxidant. - Ensure the catalyst is properly stored and handled. - Use anhydrous solvents and consider adding molecular sieves. |
| Reaction starts but stalls | - Catalyst deactivation (oxidation) - Insufficient oxidant | - Add the oxidant slowly. - Ensure an inert atmosphere. - Add an additional portion of the oxidant. |
| Formation of multiple products | - Competing side reactions (e.g., aziridination) - Substrate decomposition | - Lower the reaction temperature. - Use a more selective catalyst if available. - Protect sensitive functional groups on the substrate. |
| Low mass balance | - Product volatility - Product is water-soluble - Adsorption on silica gel during chromatography | - Be cautious during solvent removal. - Check the aqueous layer for the product. - Deactivate the silica gel with triethylamine before chromatography. |
Visualizing the Troubleshooting Process
A systematic approach is key to successful troubleshooting. The following diagram illustrates a logical workflow for diagnosing and resolving low yields.
Caption: A decision-making workflow for troubleshooting low yields.
Conclusion
Successfully troubleshooting low yields in this compound C-H amination requires a methodical and informed approach. By carefully considering the quality of your reagents, the integrity of your catalyst, and the precision of your reaction conditions, you can overcome common obstacles and achieve the desired outcomes. This guide provides a starting point for your investigations, and we encourage you to consult the primary literature for further insights into this versatile and powerful synthetic methodology.
References
-
Understanding the Differential Performance of Rh₂(esp)₂ as a Catalyst for C–H Amination. Journal of the American Chemical Society. [Link]
-
Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis. National Institutes of Health. [Link]
-
The Mechanism of Rhodium-Catalyzed Allylic C–H Amination. ACS Publications. [Link]
-
Lab Procedure: Recrystallization. LabXchange. [Link]
-
Reductive Cleavage of 2,2,2-Trichloroethyl Esters by Titanocene Catalysis. CHIMIA. [Link]
-
Reductive cleavage of 2,2,2-trichloroethyl esters by titanocene catalysis. PubMed. [Link]
-
Examining the effects of additives and precursors on the reactivity of rhodium alkyl nitrenes generated from substituted hydroxylamines. ResearchGate. [Link]
-
Understanding the Differential Performance of Rh₂(esp)₂ as a Catalyst for C–H Amination. JACS. [Link]
-
¹H NMR spectra monitoring the amination of 1 by a Ch-MAL and b... ResearchGate. [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. [Link]
-
Synthesis and Protection of Aryl Sulfates Using the 2,2,2-Trichloroethyl Moiety. ResearchGate. [Link]
-
Recrystallization - Part 2. University of Colorado Boulder. [Link]
-
Synthesis and Properties of N-(2,2,2-Trichloroethyl)-2-thiophenesulfonamides. ResearchGate. [Link]
-
Isolation and Purification of Organic Compounds Recrystallization (Expt #3). University of Massachusetts Lowell. [Link]
-
Identification of new process-related impurity in the key intermediate in the synthesis of TCV-116. De Gruyter. [Link]
-
Analyzing Site Selectivity in Rh₂(esp)₂-catalyzed Intermolecular C-H Amination Reactions. PubMed. [Link]
-
Understanding the differential performance of Rh₂(esp)₂ as a catalyst for C-H amination. PubMed. [Link]
-
Examining the effects of additives and precursors on the reactivity of rhodium alkyl nitrenes generated from substituted hydroxylamines. National Institutes of Health. [Link]
-
Expanding the Scope of C−H Amination through Catalyst Design. ResearchGate. [Link]
-
Catalytic Amino Group Transfer Reactions Mediated by Photoinduced Nitrene Formation from Rhodium‐Hydroxamates. National Institutes of Health. [Link]
-
Expanding the scope of C-H amination through catalyst design. PubMed. [Link]
-
Diazenedicarboxylic acid, bis(2,2,2-trichloroethyl) ester. Organic Syntheses. [Link]
-
Metal-Catalyzed Nitrogen-Atom Transfer Methods for the Oxidation of Aliphatic C–H Bonds. ACS Publications. [Link]
-
Synthesis and Spectral Characteristics of N-(2,2,2- Trichloro-1-Thioureidoethyl)Carboxamides and 2-(1- Carboxamido-2,2,2-Trichloroethyl)Isothiouronium Chlorides. Biointerface Research in Applied Chemistry. [Link]
-
Axial Ligand Coordination to the C-H Amination Catalyst Rh₂(esp)₂: A Structural and Spectroscopic Study. ResearchGate. [Link]
-
Iodosobenzene Diacetate, Phenyliodonium Diacetate, PIDA. Organic Chemistry Portal. [Link]
-
Phenyliodine(III)diacetate (PIDA): Applications in Organic Synthesis. MDPI. [Link]
-
Troubleshooting Thin Layer Chromatography. University of Rochester. [Link]
-
Synthesis of 2,2,2,-Trichloroethyl Aryl- and Vinyldiazoacetates by Palladium-Catalyzed Cross-Coupling. The Davies Group - ScholarBlogs. [Link]
-
Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity. Frontiers in Chemistry. [Link]
-
Rhodium-Catalyzed Asymmetric Trifluoromethoxylation of Racemic Allylic Trichloroacetimidates. CCS Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Expanding the scope of C-H amination through catalyst design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. researchgate.net [researchgate.net]
- 6. Understanding the Differential Performance of Rh2(esp)2 as a Catalyst for C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding the differential performance of Rh2(esp)2 as a catalyst for C-H amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity [frontiersin.org]
- 9. rubingroup.org [rubingroup.org]
- 10. Synthesis of per-sulfated flavonoids using 2,2,2-trichloro ethyl protecting group and their factor Xa inhibition potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chromatography [chem.rochester.edu]
Technical Support Center: 2,2,2-Trichloroethyl Sulfamate (Tces) Protecting Group
Welcome to the technical support center for the 2,2,2-Trichloroethyl sulfamate (Tces) protecting group. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of using Tces-Cl for the protection of amines and to troubleshoot potential side reactions that may arise during its application and removal. My aim here is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using the Tces group for amine protection?
The this compound (Tces) group offers a key advantage in its orthogonal stability and deprotection profile. Unlike many other amine protecting groups, the Tces group is stable under a variety of conditions but can be cleaved under specific, mild reductive conditions, typically using zinc dust in a protic solvent like acetic acid. This allows for selective deprotection in the presence of other sensitive functional groups and protecting groups that are labile to acidic, basic, or hydrogenolytic conditions.
Q2: I am observing incomplete protection of my primary amine with Tces-Cl. What are the likely causes and how can I improve the yield?
Incomplete sulfamoylation can be a frustrating issue, often stemming from several factors related to the reactivity of the amine and the reaction conditions.
Causality:
-
Steric Hindrance: Highly hindered amines will react more slowly with the sterically demanding Tces-Cl.
-
Insufficient Base: A non-nucleophilic base is crucial to neutralize the HCl generated during the reaction. If the base is too weak or used in insufficient quantity, the resulting ammonium salt of the starting amine is no longer nucleophilic, effectively halting the reaction.
-
Competing Nucleophiles: The presence of other nucleophilic functional groups (e.g., alcohols, thiols) in your substrate can lead to a mixture of products if not properly managed.
-
Reagent Quality: The Tces-Cl reagent can degrade upon exposure to moisture, leading to the formation of inactive byproducts.
Troubleshooting & Prevention:
| Parameter | Recommendation | Rationale |
| Base | Use 1.5-2.0 equivalents of a non-nucleophilic, sterically hindered base such as triethylamine (TEA), diisopropylethylamine (DIPEA), or 2,6-lutidine. | Ensures complete neutralization of HCl without competing with the substrate for the Tces-Cl. |
| Solvent | Use an anhydrous aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. | Prevents hydrolysis of Tces-Cl and ensures solubility of reactants. |
| Temperature | Start the reaction at 0 °C and allow it to slowly warm to room temperature. | Controls the initial exotherm of the reaction and minimizes potential side reactions. |
| Reaction Time | Monitor the reaction by TLC or LC-MS. For sluggish reactions, extended reaction times (up to 24 hours) may be necessary. | Ensures the reaction proceeds to completion, especially with hindered amines. |
| Reagent Handling | Ensure Tces-Cl is handled under an inert atmosphere (e.g., nitrogen or argon) and that all glassware and solvents are rigorously dried. | Prevents degradation of the sulfamoylating agent. |
Troubleshooting Guide: Side Reactions & Prevention
Issue 1: Formation of a Double-Protected (Bis-Sulfamoylated) Amine
Question: I am working with a primary amine and after my reaction with Tces-Cl, I am seeing a significant amount of a higher molecular weight byproduct, which I suspect is the bis-sulfamoylated amine. How can I prevent this?
Root Cause Analysis: Primary amines, after the initial sulfamoylation, still possess a proton on the nitrogen. Under basic conditions, this proton can be removed, rendering the nitrogen nucleophilic again and susceptible to a second reaction with Tces-Cl. This is particularly prevalent when using an excess of the sulfamoylating agent and a strong, non-hindered base.
Prevention Protocol:
-
Stoichiometry is Key: Use a precise stoichiometry of Tces-Cl, typically ranging from 1.05 to 1.2 equivalents relative to the primary amine.
-
Controlled Addition: Add the Tces-Cl solution dropwise to the solution of the amine and base at 0 °C. This maintains a low instantaneous concentration of the electrophile, favoring mono-sulfamoylation.
-
Choice of Base: Employ a sterically hindered base like DIPEA. Its bulkiness disfavors the deprotonation of the already sterically encumbered mono-sulfamoylated amine.
Issue 2: Incomplete Deprotection of the Tces Group
Question: I am trying to remove the Tces group with zinc dust and acetic acid, but the reaction is sluggish and I'm left with a significant amount of starting material even after prolonged reaction times. What can I do?
Root Cause Analysis: The reductive cleavage of the Tces group is a heterogeneous reaction involving the surface of the zinc metal. Several factors can lead to incomplete deprotection:
-
Inactive Zinc: The surface of zinc dust can oxidize over time, reducing its reactivity.
-
Insufficient Acid: Acetic acid is a reactant in the reduction and also helps to activate the zinc surface. An inadequate amount will slow down or stall the reaction.
-
Poor Solubility: If the Tces-protected substrate has poor solubility in the reaction medium, its access to the zinc surface will be limited.
-
Reaction Temperature: While often run at room temperature, some more stable Tces-sulfamates may require gentle heating to achieve a reasonable reaction rate.
Optimization Protocol for Tces Deprotection:
-
Zinc Activation:
-
Pre-treat the zinc dust by washing it sequentially with dilute HCl, water, ethanol, and then ether, followed by drying under vacuum. This removes the passivating oxide layer.
-
Alternatively, use of a small amount of a zinc activator like copper(II) acetate or sonication can be beneficial.
-
-
Reaction Conditions:
-
Solvent System: A mixture of acetic acid and a co-solvent like THF or methanol can improve the solubility of the substrate.
-
Acid Concentration: Ensure a sufficient excess of acetic acid is used.
-
Temperature: If the reaction is slow at room temperature, gently heat the mixture to 40-50 °C. Monitor for potential degradation of your product at higher temperatures.
-
Monitoring: Track the progress of the deprotection using TLC or LC-MS to determine the optimal reaction time.
-
Issue 3: Unwanted Cleavage of the Sulfamate (S-N) Bond During Deprotection
Question: During the reductive deprotection of my Tces-protected amine, I am observing the formation of byproducts that suggest the entire sulfamide moiety is being cleaved, not just the trichloroethyl group. How can this be happening and how can I prevent it?
Root Cause Analysis: While the primary goal of reductive deprotection is the cleavage of the C-O bond of the trichloroethyl group, over-reduction can lead to the cleavage of the sulfur-nitrogen bond of the resulting sulfamide. This is more likely to occur under harsh reductive conditions or with extended reaction times. The stability of the S-N bond can also be influenced by the electronic properties of the rest of the molecule.
Preventative Measures:
-
Milder Reducing Agents: While zinc is standard, for particularly sensitive substrates, exploring other reductive systems that are selective for the trichloroethyl group could be beneficial. However, zinc/acetic acid is generally considered mild.
-
Careful Monitoring: The most effective way to prevent this side reaction is to carefully monitor the reaction's progress. As soon as the starting material is consumed (as determined by TLC or LC-MS), the reaction should be quenched and worked up promptly.
-
Temperature Control: Avoid excessive heating, as this can provide the activation energy needed for the undesired S-N bond cleavage.
References
-
Fier, P. S., Kim, S., & Maloney, K. M. (2021). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. ChemRxiv. [Link]
-
Fier, P., Kim, S., & Maloney, K. (2021). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. ResearchGate. [Link]
-
Paul, D., Mague, J. T., & Sathyamoorthi, S. (2023). Sulfamate-Tethered Aza-Wacker Cyclization Strategy for the Syntheses of 2-Amino-2-deoxyhexoses: Preparation of Orthogonally Protected d-Galactosamines. The Journal of Organic Chemistry, 88(3), 1445–1456. [Link]
-
Ingram, L. J., & Taylor, S. D. (2006). Introduction of 2,2,2-trichloroethyl-protected sulfates into monosaccharides with a sulfuryl imidazolium salt and application to the synthesis of sulfated carbohydrates. Angewandte Chemie International Edition, 45(21), 3503-3506. [Link]
- Friede, M., Denery, S., Neimark, J., Kieffer, S., Gausepohl, H., & Briand, J. P. (1992). Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry. Peptide research, 5
Technisches Support-Center: Optimierung von 2,2,2-Trichlorethylsulfamat-Reaktionen
Answering in German. Absolut! Hier ist ein technisches Support-Center, das sich auf die Optimierung der Katalysatorbeladung für Reaktionen mit „2,2,2-Trichlorethylsulfamat“ konzentriert.
An: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Von: Ihr leitender Anwendungswissenschaftler
Dieses Dokument dient als spezieller Leitfaden zur Bewältigung der Feinheiten bei der Arbeit mit 2,2,2-Trichlorethylsulfamat, insbesondere im Hinblick auf die Optimierung der Katalysatorbeladung. Unser Ziel ist es, Ihnen das theoretische Wissen und die praktischen Protokolle an die Hand zu geben, um häufige experimentelle Hürden zu überwinden und so zu robusten und reproduzierbaren Ergebnissen zu gelangen.
Häufig gestellte Fragen (FAQs)
F1: Was ist die primäre Anwendung von 2,2,2-Trichlorethylsulfamat?
A1: 2,2,2-Trichlorethylsulfamat ist ein Reagenz, das hauptsächlich zur Einführung der Sulfamatgruppe (-SO₂NH₂) in Moleküle, typischerweise auf Alkohole, verwendet wird, um Sulfamatester zu bilden. Die 2,2,2-Trichlorethyl-Gruppe (Tce) dient als Schutzgruppe für den Sulfamatester. Diese Funktionalität ist in der medizinischen Chemie von Bedeutung, da Sulfamat-Gruppen in mehreren von der FDA zugelassenen Medikamenten vorkommen, einschließlich Topiramat, einem Antiepileptikum. Die Tce-Gruppe kann unter bestimmten reduktiven Bedingungen (z. B. mit Zink) selektiv entfernt werden.
F2: Welche Arten von Katalysatoren werden typischerweise für Sulfamoylierungsreaktionen verwendet?
A2: Die Wahl des Katalysators ist substratabhängig, aber für Sulfamoylierungsreaktionen werden üblicherweise organische Basen und Lewis-Säuren verwendet. Einfache organische Basen wie N-Methylimidazol (NMI) haben sich als wirksam bei der Katalyse der Übertragung der Sulfamoylgruppe von aktivierten Arylsulfamaten auf Alkohole erwiesen.[1] Für komplexere Moleküle wie Kohlenhydrate können Lewis-Säure-Katalysatoren wie Borsäuren oder Organozinn-Katalysatoren eine hohe Standortselektivität für sekundäre Hydroxylgruppen bieten.[2][3]
F3: Warum ist die Optimierung der Katalysatorbeladung so entscheidend?
A3: Die Katalysatorbeladung ist ein kritischer Parameter, der mehrere Reaktionsergebnisse direkt beeinflusst:
-
Reaktionsgeschwindigkeit: Eine unzureichende Beladung führt zu langsamen oder unvollständigen Reaktionen.
-
Ausbeute: Eine optimale Beladung maximiert die Umwandlung des Ausgangsmaterials in das gewünschte Produkt.[4] Eine übermäßige Beladung kann jedoch zu Nebenreaktionen führen, wodurch die Ausbeute sinkt.
-
Selektivität: Bei Substraten mit mehreren reaktiven Stellen kann die Katalysatorbeladung die Standortselektivität beeinflussen.
-
Kosten und Aufreinigung: Die Minimierung der Katalysatormenge reduziert die Kosten und vereinfacht die nachfolgende Aufreinigung, da weniger Katalysatorrückstände entfernt werden müssen.
F4: Wie kann ich den Fortschritt meiner Reaktion überwachen?
A4: Die Überwachung des Reaktionsfortschritts ist für die Bestimmung des Endpunkts und die Identifizierung potenzieller Probleme unerlässlich. Die gebräuchlichsten Techniken sind:
-
Dünnschichtchromatographie (DC): Eine schnelle und einfache Methode, um das Verschwinden des Ausgangsmaterials und das Erscheinen des Produkts qualitativ zu verfolgen.[5]
-
Hochleistungsflüssigkeitschromatographie (HPLC) und Gaschromatographie-Massenspektrometrie (GC-MS): Diese Techniken bieten eine quantitative Analyse der Reaktionsmischung, die eine genaue Messung der Umwandlung und der Bildung von Nebenprodukten ermöglicht.[6][7]
-
Kernspinresonanz (NMR)-Spektroskopie: Die ¹H-NMR kann verwendet werden, um Aliquots aus der Reaktionsmischung zu analysieren und das Verhältnis von Produkt zu Ausgangsmaterial zu bestimmen.[6]
Leitfaden zur Fehlerbehebung
Dieser Abschnitt befasst sich mit spezifischen Problemen, die bei der Optimierung der Katalysatorbeladung für Reaktionen mit 2,2,2-Trichlorethylsulfamat auftreten können.
Problem 1: Geringe oder keine Produktausbeute
F: Meine Reaktion liefert eine geringe Ausbeute oder scheint überhaupt nicht abzulaufen. Was sind die wahrscheinlichen Ursachen und wie kann ich das Problem beheben?
A: Eine geringe Ausbeute ist ein häufiges Problem, das oft auf Probleme mit der Katalysatoraktivität oder den Reaktionsbedingungen zurückzuführen ist. Die folgende Tabelle beschreibt mögliche Ursachen und empfohlene Lösungen.
| Mögliche Ursache | Empfohlene Lösung | Begründung |
| Unzureichende Katalysatorbeladung | Erhöhen Sie schrittweise die Katalysatorbeladung (z. B. von 1 mol% auf 2,5 mol%, dann auf 5 mol%).[4] | Die Reaktionsgeschwindigkeit ist direkt proportional zur Katalysatorkonzentration. Unterhalb einer bestimmten Schwelle kann die Reaktion unerschwinglich langsam sein. |
| Inaktiver oder zersetzter Katalysator | Verwenden Sie einen frisch geöffneten oder ordnungsgemäß gelagerten Katalysator. Wenn Sie Zweifel haben, kaufen Sie eine neue Charge. | Viele Katalysatoren, insbesondere organische Basen und Lewis-Säuren, können durch Luft, Feuchtigkeit oder Verunreinigungen desaktiviert werden.[8] |
| Katalysatorvergiftung | Stellen Sie sicher, dass alle Reagenzien und Lösungsmittel von hoher Reinheit und wasserfrei sind. Funktionelle Gruppen im Ausgangsmaterial (z. B. Thiole, einige Amine) können Katalysatoren vergiften. | Verunreinigungen können die aktiven Zentren des Katalysators irreversibel binden und ihn unwirksam machen.[8] |
| Ungeeignete Reaktionstemperatur | Variieren Sie die Reaktionstemperatur. Während niedrigere Temperaturen die Selektivität begünstigen können, kann eine Erhöhung der Temperatur die Reaktionsgeschwindigkeit verbessern.[9] | Jede Reaktion hat eine optimale Temperatur. Wenn die Temperatur zu niedrig ist, reicht die Aktivierungsenergie möglicherweise nicht aus, selbst bei Vorhandensein eines Katalysators. |
Workflow zur Fehlerbehebung bei geringer Ausbeute
Das folgende Diagramm zeigt einen logischen Ansatz zur Diagnose der Ursache einer geringen Ausbeute.
Sources
- 1. Catalytic Sulfamoylation of Alcohols with Activated Aryl Sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Catalyst-Controlled, Site-Selective Sulfamoylation of Carbohydrate Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. DSpace [helda.helsinki.fi]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Improving regioselectivity in C-H amination with "2,2,2-Trichloroethyl sulfamate"
Welcome to the technical support guide for improving regioselectivity in C-H amination reactions using 2,2,2-trichloroethyl sulfamate (Tces-sulfamate). This resource is designed for researchers, chemists, and drug development professionals who are leveraging this powerful transformation and seek to overcome its inherent challenges. As your application support partner, my goal is to provide not just protocols, but a deeper mechanistic understanding to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of C-H amination, and why is this compound a preferred reagent?
A1: C-H amination is a transformative reaction in modern organic synthesis that allows for the direct conversion of a carbon-hydrogen bond—typically considered unreactive—into a carbon-nitrogen bond. This bypasses the need for pre-functionalized starting materials, offering a more atom-economical and efficient route to complex nitrogen-containing molecules, which are prevalent in pharmaceuticals and agrochemicals.[1][2]
The reaction typically proceeds via a highly reactive metal-nitrene intermediate generated from a nitrogen source.[3][4] this compound (TcesNH₂) is an excellent nitrene precursor for several key reasons:
-
High Reactivity: It serves as a potent source for intermolecular C-H amination, particularly for challenging benzylic and tertiary C-H bonds.[5]
-
Robust Protecting Group: The Tces group is stable under various reaction conditions but can be cleaved reliably under neutral conditions (typically with zinc), preserving sensitive functional groups in the final product.[6][7]
-
Improved Safety: Unlike azides, which can be explosive, Tces-sulfamate is a stable, crystalline solid, making it safer to handle in a laboratory setting.[8][9][10]
Q2: Can you illustrate the generally accepted catalytic cycle for a rhodium-catalyzed C-H amination with a sulfamate ester?
A2: Certainly. The most widely accepted mechanism for C-H amination catalyzed by a dirhodium(II) complex, such as Rh₂(OAc)₄ or the highly effective Rh₂(esp)₂, involves the in-situ formation of a rhodium-nitrene intermediate.[4][5][11] This key intermediate is responsible for the C-H insertion. The cycle can be visualized as follows:
Caption: General catalytic cycle for Rh(II)-catalyzed C-H amination.
The cycle begins with the oxidation of the Tces-sulfamate in the presence of the rhodium catalyst to form the critical Rh-nitrene species. This electrophilic intermediate then inserts into a C-H bond of the substrate through a concerted, albeit asynchronous, transition state.[4][12] Finally, the aminated product dissociates, regenerating the active catalyst for the next turnover.
Troubleshooting Guide: Regioselectivity & Performance
This section addresses the most common issues encountered during C-H amination experiments, with a focus on controlling where the amination occurs.
Q3: My reaction yield is low or nonexistent. What should I check first?
A3: Low conversion is a frequent issue that can often be resolved by systematically evaluating the reaction components and conditions. In our experience, the root cause typically falls into one of four categories: catalyst, oxidant, reagents, or conditions.
Caption: Step-by-step workflow for troubleshooting low reaction yields.
-
Catalyst: The dirhodium catalyst is the heart of the reaction. While standard catalysts like Rh₂(OAc)₄ are effective, they can be prone to deactivation. We strongly recommend Rh₂(esp)₂ , a strapped carboxylate catalyst that offers superior stability and turnover numbers, especially for challenging substrates.[5][13]
-
Oxidant: The oxidant, typically an iodosylbenzene derivative like PhI(OAc)₂, is often the culprit. These reagents can decompose upon storage. Always use a fresh bottle or test an old one on a reliable reaction. For sensitive substrates, slow addition of the oxidant via syringe pump can prevent catalyst decomposition and improve yields.[5]
-
Solvent and Atmosphere: These reactions are sensitive to air and moisture. Ensure your solvent is anhydrous and thoroughly degassed. All manipulations should be performed under an inert atmosphere (N₂ or Ar).
-
Substrate Purity: Impurities in your starting material, especially those with coordinating functional groups (e.g., free amines, thiols), can poison the catalyst. Purify your substrate meticulously before use.
Q4: The amination is occurring at the wrong C-H bond. How can I control the regioselectivity?
A4: This is the central challenge. Regioselectivity in C-H amination is a delicate balance of electronic, steric, and directing effects. Understanding these factors is key to guiding the reaction to the desired position.
Caption: Decision tree for systematically improving regioselectivity.
-
Understand Inherent Electronic Preference: The Rh-nitrene is electrophilic and will preferentially react with the most electron-rich and weakest C-H bonds. The general order of reactivity is: Benzylic ≈ Allylic > Tertiary (3°) > Secondary (2°) > Primary (1°) If your desired site aligns with this preference, optimization is straightforward. If not, you must employ other strategies to override this inherent reactivity.
-
Leverage Steric Hindrance: The catalyst itself imposes significant steric bulk. You can use this to your advantage.
-
To target a less hindered site: Switch from a less bulky catalyst like Rh₂(OAc)₄ to a bulkier one like Rh₂(O₂CCPh₃)₄ (rhodium(II) tetrakis(triphenylacetate)). The larger ligands can physically block access to more crowded C-H bonds, favoring insertion at sterically accessible positions.
-
To target a more hindered site: This is more challenging. The highly active and less sterically demanding Rh₂(esp)₂ catalyst is often the best choice here, as it can overcome moderate steric barriers.[5]
-
-
Employ Directing Groups: This is the most powerful strategy for achieving non-innate regioselectivity. A directing group is a functional group on your substrate that coordinates to the metal center, delivering the catalyst to a specific, nearby C-H bond (typically ortho).[14][15]
-
Common Directing Groups: Pyridines, amides, and oximes are excellent directing groups for Rh-catalyzed C-H functionalization.[14][16]
-
Causality: The directing group forms a stable metallacyclic intermediate, lowering the activation energy for C-H cleavage at the directed position, making it the kinetically favored pathway.[11]
-
-
Tune with Additives: The addition of acidic or basic additives can sometimes modulate the reactivity and selectivity of the catalytic system, although this is highly substrate-dependent. For instance, Brønsted acids have been shown to alter the regioselectivity of intramolecular C-H insertions by interacting with the nitrene intermediate.[17] This should be approached empirically through screening.
Q5: I'm observing aziridination of an olefin in my substrate instead of C-H amination. How can I favor the amination pathway?
A5: This is a classic chemoselectivity challenge. The metal-nitrene intermediate can react with both C-H bonds (amination) and C=C double bonds (aziridination). The outcome is often dictated by the catalyst.
-
Catalyst Choice is Critical: Different metal catalysts have different intrinsic preferences. For example, some copper and rhodium catalysts are known to favor aziridination. However, the Rh₂(esp)₂ catalyst shows a strong preference for C(sp³)-H insertion over aziridination , a unique and highly valuable characteristic.[17] If you are observing competitive aziridination, switching to Rh₂(esp)₂ is the most effective solution.
Key Experimental Protocols & Data
General Protocol for Intermolecular Benzylic C-H Amination
This protocol serves as a robust starting point for optimization.
-
Preparation: In a glovebox, add the substrate (0.5 mmol, 1.0 equiv.), this compound (0.6 mmol, 1.2 equiv.), and Rh₂(esp)₂ (0.005 mmol, 1 mol%) to an oven-dried vial equipped with a stir bar.
-
Solvent Addition: Add 2.5 mL of anhydrous, degassed solvent (e.g., dichloromethane or benzene).
-
Initiation: To the stirring suspension, add the oxidant, PhI(O₂CᵗBu)₂ (0.65 mmol, 1.3 equiv.), in one portion.
-
Reaction: Seal the vial and stir at 40 °C. Monitor the reaction by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature, concentrate under reduced pressure, and purify the residue directly by flash column chromatography on silica gel.
Table 1: Comparison of Common Rhodium Catalysts
| Catalyst | Structure | Key Features & Applications | Selectivity Profile |
| Rh₂(OAc)₄ | Standard Paddlewheel | General-purpose, commercially available, good for activated C-H bonds. | Moderate; can be sensitive to steric hindrance. |
| Rh₂(O₂CCPh₃)₄ | Bulky Paddlewheel | Increased steric bulk favors insertion at less-hindered C-H bonds. | High steric bias; useful for directing away from crowded sites. |
| Rh₂(esp)₂ | Strapped Dicarboxylate | Highly robust and active catalyst.[5] Excellent for challenging substrates and intermolecular reactions. | High activity can overcome some steric barriers. Shows strong preference for C-H insertion over aziridination.[17] |
References
-
A Simple and Versatile Amide Directing Group for C–H Functionalizations. National Institutes of Health (NIH). [Link]
-
A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. Supporting Information. [Link]
-
Origins of Catalyst-Controlled Selectivity in Ag-Catalyzed Regiodivergent C–H Amination. Journal of the American Chemical Society. [Link]
-
Recent Progress in Understanding the Role of Nitrenes in Synthesis: A Review. International Journal of Novel Research and Development. [Link]
-
Stereochemical models for rh-catalyzed amination reactions of chiral sulfamates. Organic Letters. [Link]
-
Directing group‐controlled regioselectivity in C−H amination with anthranils. ResearchGate. [Link]
-
Electrostatic repulsion-controlled regioselectivity in nitrene-mediated allylic C–H amidations. Organic Chemistry Frontiers. [Link]
-
Transition Metal-Catalyzed C–H Amination: Scope, Mechanism, and Applications. Chemical Reviews. [Link]
-
Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis. National Institutes of Health (NIH). [Link]
-
Catalytic C–H amination at its limits: challenges and solutions. Organic Chemistry Frontiers. [Link]
-
Examining the effects of additives and precursors on the reactivity of rhodium alkyl nitrenes generated from substituted hydroxylamines. Frontiers in Chemistry. [Link]
-
Selectivity and reactivity in C-H activation. YouTube. [Link]
-
Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation. Accounts of Chemical Research. [Link]
-
Broad-Scope Amination of Aryl Sulfamates Catalyzed by a Palladium Phosphine Complex. ACS Catalysis. [Link]
-
Rhodium(ii)-catalyzed C–H aminations using N-mesyloxycarbamates: reaction pathway and by-product formation. Chemical Science. [Link]
-
Directing-Group-Assisted Transition-Metal-Catalyzed Direct Intermolecular C−H Amidation and Amination of Arenes. ResearchGate. [Link]
-
Transient imine directing groups for the C–H functionalisation of aldehydes, ketones and amines: an update 2018–2020. RSC Publishing. [Link]
-
Silver Catalyzed Site-Selective C(sp3)−H Bond Amination of Secondary over Primary C(sp3)−H Bonds. Molecules. [Link]
-
Chemoselective C-H bond amination to the formation of benzo-fused sulfamates... ResearchGate. [Link]
-
The Mechanism of Rhodium Catalyzed Allylic C–H Amination. ChemRxiv. [Link]
-
Study of regioselectivities in C–H amination of unsymmetrical... ResearchGate. [Link]
-
Enantioselective Intermolecular C–H Amination Directed by a Chiral Cation. Journal of the American Chemical Society. [Link]
-
Nitrene C–H insertion. Wikipedia. [Link]
-
How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]
-
Origins of Catalyst-Controlled Selectivity in Ag-Catalyzed Regiodivergent C-H Amination. Journal of the American Chemical Society. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]
-
Catalytic insertion of nitrenes into B–H bonds. Chemical Science. [Link]
-
Catalytic C-H amination: the stereoselectivity issue. Dalton Transactions. [Link]
-
Diazenedicarboxylic acid, bis(2,2,2-trichloroethyl) ester. Organic Syntheses. [Link]
-
Rhodium-catalyzed direct C-H amination of benzamides with aryl azides: a synthetic route to diarylamines. Angewandte Chemie International Edition. [Link]
-
Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1,2-, 1,3-, or 1,4-Diamines. Organic Letters. [Link]
-
Catalytic C–H amination: the stereoselectivity issue. R Discovery. [Link]
-
Amine Reactions and Practice (Live Recording) Organic Chemistry Review. YouTube. [Link]
-
Synthesis of per-sulfated flavonoids using 2,2,2-trichloro ethyl protecting group and their factor Xa inhibition potential. Carbohydrate Research. [Link]
-
Transition Metal-Catalyzed C–H Amination: Scope, Mechanism, and Applications. ResearchGate. [Link]
-
Reactions of Amines. Course Hero. [Link]
-
Ligand Assisted Copper Catalyzed C-H Amination. ShareOK. [Link]
-
Syntheses of Sulfilimines by Iron-Catalyzed Iminations of Sulfides with this compound. European Journal of Organic Chemistry. [Link]
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- 5. Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Enantioselective Intermolecular C–H Amination Directed by a Chiral Cation - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Frontiers | Examining the effects of additives and precursors on the reactivity of rhodium alkyl nitrenes generated from substituted hydroxylamines [frontiersin.org]
Technical Support Center: 2,2,2-Trichloroethyl Sulfamate (Tces) Deprotection
Welcome to the comprehensive technical support guide for the deprotection of 2,2,2-Trichloroethyl sulfamate (Tces) protected amines. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of Tces-sulfamate cleavage, troubleshoot common issues, and optimize reaction conditions for the successful liberation of the parent amine.
Introduction to the Tces-Sulfamate Protecting Group
The this compound (Tces-sulfamate) group is a valuable tool in organic synthesis for the protection of primary and secondary amines. It offers robust stability under a range of conditions, yet can be cleaved under specific reductive protocols, providing a useful orthogonality to other common amine protecting groups. However, like any synthetic transformation, the deprotection of Tces-sulfamates can present challenges. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure a smooth and efficient deprotection process.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequently encountered problems during the deprotection of Tces-sulfamates in a practical question-and-answer format.
Issue 1: Incomplete or Sluggish Deprotection
Q: My Tces-sulfamate deprotection is not proceeding to completion, even after extended reaction times. What are the likely causes and how can I resolve this?
A: Incomplete deprotection is a common hurdle. Several factors can contribute to a stalled or slow reaction. A systematic approach to troubleshooting is recommended.
-
Insufficient Reductant: The stoichiometry of the reducing agent, typically activated zinc, is critical.
-
Troubleshooting: Increase the equivalents of activated zinc incrementally (e.g., from 5 to 10 or 20 equivalents) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The surface area and activity of the zinc are paramount; ensure it is finely powdered and freshly activated.
-
-
Poor Zinc Activation: The efficacy of zinc-mediated reductions is highly dependent on the activation of the zinc surface to remove the passivating layer of zinc oxide.
-
Troubleshooting: Implement a rigorous zinc activation protocol. Common methods include washing with dilute HCl, followed by sequential rinses with water, ethanol, and diethyl ether, and drying under high vacuum.
-
-
Sub-optimal pH: The reaction is typically performed in the presence of a proton source, such as acetic acid or ammonium chloride, to facilitate the reductive cleavage.
-
Solvent Choice: The solubility of the Tces-protected substrate and the efficiency of the reduction can be highly dependent on the solvent system.
-
Troubleshooting: Common solvents include acetic acid, methanol, ethanol, and tetrahydrofuran (THF). If solubility is an issue, consider a co-solvent system. For instance, THF can help solubilize organic substrates while a protic co-solvent facilitates the reduction.
-
-
Temperature: While many Tces deprotections proceed at room temperature, some substrates may require thermal assistance.
-
Troubleshooting: If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. However, be cautious, as elevated temperatures can sometimes lead to side product formation.
-
Issue 2: Low Yield of the Deprotected Amine
Q: I am observing the formation of the desired product, but the isolated yield is consistently low. What could be causing this and how can I improve it?
A: Low yields can stem from incomplete reaction, product degradation, or issues during workup and purification.
-
Product Instability: The newly liberated amine may be unstable under the reaction or workup conditions.
-
Troubleshooting: Once the reaction is complete, as determined by TLC or LC-MS, proceed with the workup immediately. Neutralize acidic workups promptly and consider extraction into an organic solvent to minimize the product's exposure to the aqueous phase.
-
-
Workup Losses: The deprotected amine may have some water solubility, leading to losses during aqueous extraction.
-
Troubleshooting: Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery.
-
-
Adsorption onto Zinc Salts: The product may adsorb onto the zinc salts generated during the reaction, leading to losses during filtration.
-
Troubleshooting: After the reaction, dilute the mixture with an appropriate organic solvent and wash the filtered zinc salts thoroughly with the same solvent to recover any adsorbed product.
-
Issue 3: Formation of Unexpected Byproducts
Q: My reaction mixture shows the presence of several unexpected spots on TLC, and my mass spectrometry data indicates the formation of side products. What are the potential side reactions and how can I mitigate them?
A: Side reactions can be a significant challenge. Understanding the potential pathways is key to their prevention.
-
Over-reduction of Other Functional Groups: The reductive conditions used for Tces cleavage can potentially reduce other sensitive functional groups in the molecule, such as nitro groups, azides, or some carbonyls.
-
Troubleshooting: If your substrate contains other reducible functional groups, a milder deprotection method may be necessary. Consider using alternative conditions that are known to be more chemoselective.[3]
-
-
Reaction with Scavengers: In complex syntheses, scavengers used for other deprotection steps might interfere.
-
Troubleshooting: Review the full synthetic route and the nature of any scavengers used. It may be necessary to purify the Tces-protected intermediate thoroughly before proceeding with the deprotection.[4]
-
-
Formation of Dichloroethene Adducts: The deprotection mechanism involves the formation of 1,1-dichloroethene. While typically volatile, under certain conditions it could potentially react with nucleophilic sites on the substrate or product.
-
Troubleshooting: Ensure adequate ventilation and consider performing the reaction under a gentle stream of inert gas to facilitate the removal of volatile byproducts.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the zinc-mediated deprotection of Tces-sulfamates?
A1: The deprotection of the Tces group is a reductive elimination process. Zinc acts as a single-electron reductant, transferring electrons to the trichloromethyl group. This initiates a cascade that results in the elimination of 1,1-dichloroethene and the release of the sulfamate anion, which then liberates the free amine upon workup.[5]
Q2: Is the Tces-sulfamate group stable to acidic and basic conditions?
A2: The Tces-sulfamate group is generally stable to a wide range of acidic and basic conditions, making it a valuable orthogonal protecting group. It can withstand conditions used for the removal of Boc (acid-labile) and Fmoc (base-labile) groups. However, prolonged exposure to very strong acids or bases may lead to slow degradation.[6]
Q3: Are there alternative methods for Tces-sulfamate deprotection besides using zinc?
A3: While zinc-based methods are the most common, other reductive systems can be employed. For the closely related Tces-protected aryl sulfates, catalytic transfer hydrogenation using palladium on carbon (Pd/C) with a hydrogen donor like ammonium formate has been shown to be effective.[1] This method could potentially be adapted for Tces-sulfamates, especially for substrates sensitive to zinc.
Q4: Can I selectively deprotect a Tces-sulfamate in the presence of other protecting groups?
A4: Yes, the orthogonality of the Tces group is one of its key advantages. It can typically be removed without affecting acid-labile groups (e.g., Boc, trityl), base-labile groups (e.g., Fmoc, acetate esters), or fluoride-labile groups (e.g., silyl ethers).[7]
Experimental Protocols and Data
Protocol 1: Standard Zinc-Mediated Deprotection of Tces-Sulfamates
This protocol provides a general procedure for the deprotection of a Tces-sulfamate using activated zinc dust and acetic acid.
Materials:
-
Tces-protected amine
-
Activated zinc dust (fine powder)
-
Glacial acetic acid
-
Methanol or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate or Dichloromethane for extraction
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the Tces-protected amine (1.0 eq.) in a suitable solvent such as methanol, THF, or a mixture thereof.
-
Addition of Reagents: To the stirred solution, add activated zinc dust (10-20 eq.). Then, add glacial acetic acid (a typical solvent ratio is 1:1 with the organic solvent).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours). Gentle heating (40 °C) may be applied if the reaction is sluggish.
-
Workup:
-
Upon completion, filter the reaction mixture through a pad of celite to remove the excess zinc and zinc salts. Wash the filter cake thoroughly with the reaction solvent or ethyl acetate.
-
Combine the filtrate and washes and concentrate under reduced pressure to remove the organic solvent.
-
Carefully neutralize the residue by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by flash column chromatography or crystallization.
Data Presentation: Comparison of Deprotection Conditions
| Condition | Reductant | Solvent | Temperature | Typical Reaction Time | Notes |
| A | Zinc (10 eq.) | Acetic Acid/THF (1:1) | Room Temp. | 1-4 h | Standard, robust conditions. |
| B | Zinc (15 eq.) | Methanol | 40 °C | 2-6 h | Good for more polar substrates. |
| C | Zinc (10 eq.), NH₄Cl (5 eq.) | Ethanol/Water (9:1) | Room Temp. | 3-8 h | Milder, buffered conditions for sensitive substrates.[1][2] |
Visualizations
Deprotection Workflow Diagram
Caption: General workflow for the deprotection of Tces-sulfamates.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting Tces-sulfamate deprotection.
References
-
Caddick, S., de la Torre, M. D. C., & G. K. Pawar. (2001). Synthesis and Protection of Aryl Sulfates Using the 2,2,2-Trichloroethyl Moiety. Organic Letters, 3(5), 729–731. [Link]
-
Fuse, S., et al. (2023). One-Flow Syntheses of Unsymmetrical Sulfamides and N-Substituted Sulfamate Esters. Organic Letters, 25(25), 4766–4771. [Link]
-
Weinreb, S. M. (2007). The 2-(Trimethylsilyl)ethanesulfonyl (SES) Group for Amine Protection. Organic Syntheses, 84, 289. [Link]
-
Garegg, P. J., & Oscarson, S. (1985). A highly efficient deprotection of the 2,2,2-trichloroethyl group at the anomeric oxygen of carbohydrates. Carbohydrate Research, 137, 270–275. [Link]
-
Jung, M. E., & Lyster, M. A. (1977). Quantitative dealkylation of alkyl esters via treatment with trimethylsilyl iodide. A new method for ester hydrolysis. Journal of the American Chemical Society, 99(3), 968–969. [Link]
-
Hanessian, S., & Szychowski, J. (1998). Side reaction during the deprotection of (S-acetamidomethyl)cysteine in a peptide with a high serine and threonine content. Journal of Peptide Research, 52(4), 336–342. [Link]
-
Baran, P. S., & Zografos, A. L. (2010). Highly Chemoselective Deprotection of the 2,2,2-Trichloroethoxycarbonyl (Troc) Protecting Group. Organic Letters, 12(1), 26–29. [Link]
-
Fields, G. B. (2011). Preventing side reactions during TFA deprotection. In Methods in Molecular Biology (Vol. 791, pp. 169–181). Humana Press. [Link]
-
Li, P., et al. (2022). Kukhtin–Ramirez-Reaction-Inspired Deprotection of Sulfamidates for the Synthesis of Amino Sugars. Molecules, 28(1), 182. [Link]
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214. [Link]
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following solid-phase peptide synthesis. International journal of peptide and protein research, 36(4), 255–266. [Link]
-
Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethyloxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409. [Link]
-
Organic Chemistry Portal. p-Toluenesulfonamides. [Link]
-
Kushner, D. J. (1991). Troubleshooting Electroplating Installations: Nickel Sulfamate Plating Systems. Plating and Surface Finishing, 78(1), 24–27. [Link]
-
Potter, B. V. L., & Reed, M. J. (2012). Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups. Organic & Biomolecular Chemistry, 10(35), 7146–7156. [Link]
-
Rehfeld, J. F., & Johnsen, A. H. (2007). Stability of tyrosine sulfate in acidic solutions. Analytical Biochemistry, 363(2), 293–298. [Link]
-
Gabriele, B., et al. (2021). A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles. Molecules, 26(8), 2261. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373–6374. [Link]
-
Wang, X., et al. (2022). Kukhtin–Ramirez-Reaction-Inspired Deprotection of Sulfamidates for the Synthesis of Amino Sugars. Molecules, 28(1), 182. [Link]
-
Wikipedia. 2,2,2-Trichloroethoxycarbonyl chloride. [Link]
-
Gabriele, B., et al. (2021). A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles. Molecules, 26(8), 2261. [Link]
-
Organic Chemistry Portal. Amine synthesis by carbamate cleavage. [Link]
-
Baran, P. S., et al. (2014). Preparation and purification of zinc sulfinate reagents for drug discovery. Nature Protocols, 9(3), 616–623. [Link]
-
Al-Akhras, M. H., & Al-Qudah, Y. (2016). Stability and reactivity of thaumasite at different pH levels. Journal of Materials Science, 51(16), 7583–7593. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Highly Chemoselective Deprotection of the 2,2,2-Trichloroethoxycarbonyl (Troc) Protecting Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 2,2,2-Trichloroethoxycarbonyl chloride - Wikipedia [en.wikipedia.org]
- 6. Stability of tyrosine sulfate in acidic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective Groups [organic-chemistry.org]
"2,2,2-Trichloroethyl sulfamate" stability under acidic or basic conditions
Welcome to the Technical Support Center for 2,2,2-Trichloroethyl Sulfamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Introduction
This compound is a versatile reagent and intermediate in organic synthesis, particularly in the preparation of biologically active compounds. The stability of this compound is crucial for the successful outcome of synthetic routes where it is employed as a protecting group or a reactive intermediate. Understanding its behavior under both acidic and basic conditions is paramount to avoiding unwanted side reactions and ensuring the desired product formation. This guide provides a comprehensive overview of the stability profile of this compound, potential degradation pathways, and strategies to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound?
A1: The stability of this compound is primarily influenced by pH, temperature, and the presence of strong nucleophiles. The molecule has two key structural features that dictate its reactivity: the sulfamate functional group and the 2,2,2-trichloroethyl group. The sulfamate group is susceptible to hydrolysis, particularly under acidic conditions, while the 2,2,2-trichloroethyl group is known to be labile under reductive conditions and can be susceptible to elimination reactions under certain basic conditions.
Q2: How stable is this compound under acidic conditions?
A2: Generally, the 2,2,2-trichloroethyl (Tce) group itself is stable to strongly acidic conditions. However, the sulfamate linkage can undergo acid-catalyzed hydrolysis. Studies on related N-alkyl sulfamates have shown that they undergo specific acid-catalyzed hydrolysis. The rate of hydrolysis is dependent on the pH, with faster degradation observed at lower pH values. For instance, the hydrolysis of N-neopentyl sulfamate has been shown to be acid-catalyzed even at alkaline pH when studied at elevated temperatures.[1][2] Therefore, prolonged exposure to strong acids, especially at elevated temperatures, should be avoided if the integrity of the this compound is to be maintained.
Q3: What is the expected stability of this compound under basic conditions?
A3: The stability of this compound in basic media is a more complex issue. While some sulfamates exhibit a degree of stability in base, the presence of the electron-withdrawing trichloroethyl group can influence the reactivity. The hydrolysis of related N-(2,2,2-trichloro-1-R-ethyl)arenesulfonamides has been shown to be dependent on the substituent on the carbon adjacent to the nitrogen. In some cases, alkaline hydrolysis can occur at the trichloromethyl group.[1] For aryl sulfamates, hydrolysis in neutral to moderately alkaline solutions can proceed through a dissociative E1cB-type mechanism.[3][4] It is plausible that under strong basic conditions, this compound could undergo elimination or hydrolysis.
Q4: What are the likely degradation products of this compound under acidic or basic conditions?
A4: Under acidic conditions, the primary degradation product is expected to be sulfamic acid and 2,2,2-trichloroethanol, resulting from the hydrolysis of the S-O bond. Under basic conditions, the degradation pathway is less certain and could potentially lead to the formation of sulfamate salts, 2,2,2-trichloroethanol, or products of elimination such as 1,1-dichloroethene. The specific products will depend on the reaction conditions (e.g., strength of the base, temperature, solvent).
Q5: Are there any specific storage recommendations for this compound?
A5: To ensure its long-term stability, this compound should be stored in a cool, dry place, away from strong acids, bases, and reducing agents. It is typically a solid and should be kept in a tightly sealed container to protect it from moisture, which could facilitate hydrolysis over time.
Troubleshooting Guide
This section provides practical advice for common issues encountered during experiments involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired product when using this compound as a reactant. | Degradation of the starting material due to inappropriate pH. | - Buffer the reaction mixture to maintain a neutral or mildly acidic pH. - Avoid prolonged reaction times, especially at elevated temperatures. - If the reaction requires acidic or basic conditions, consider performing it at a lower temperature to minimize degradation. |
| Presence of unexpected byproducts in the reaction mixture. | Side reactions involving the sulfamate or trichloroethyl group. | - Analyze the byproducts by LC-MS or GC-MS to identify their structures. This can provide clues about the degradation pathway. - If acidic conditions are causing hydrolysis, consider using a non-aqueous acid source or performing the reaction in an aprotic solvent. - If basic conditions are problematic, use a non-nucleophilic base or a hindered base to minimize side reactions. |
| Inconsistent reaction outcomes. | Variability in the quality or stability of the this compound reagent. | - Verify the purity of the starting material by NMR or HPLC before use. - Store the reagent under the recommended conditions to prevent degradation over time. - Consider purchasing from a reputable supplier and checking the certificate of analysis. |
| Difficulty in monitoring the reaction progress. | Lack of a suitable analytical method. | - Develop a simple TLC method to monitor the consumption of the starting material. - For more quantitative analysis, develop an HPLC method. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient and UV detection (if the molecule has a chromophore) is a good starting point. If no chromophore is present, an Evaporative Light Scattering Detector (ELSD) or mass spectrometry (MS) can be used. |
Experimental Protocols
Protocol 1: General Procedure for Monitoring the Stability of this compound by HPLC
This protocol provides a general framework for assessing the stability of this compound under specific pH conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Buffers of desired pH (e.g., phosphate, acetate, borate)
-
HPLC system with UV or MS detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Incubation: In separate vials, dilute the stock solution with the desired aqueous buffer to a final concentration of 0.1 mg/mL. Prepare samples at different pH values (e.g., pH 2, 4, 7, 9, 12).
-
Time Points: Incubate the samples at a controlled temperature (e.g., room temperature or 40°C). At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quenching (if necessary): If the degradation is rapid, quench the reaction by neutralizing the pH or by diluting the sample in the mobile phase.
-
HPLC Analysis: Inject the samples onto the HPLC system.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical starting point would be a linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: Monitor the elution of the parent compound and any new peaks that appear over time. If using an MS detector, monitor the mass-to-charge ratio of the parent compound and potential degradation products.
-
-
Data Analysis: Plot the peak area of this compound as a function of time for each pH condition to determine the rate of degradation.
Visualizations
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways of this compound under acidic and basic conditions.
Diagram 2: Troubleshooting Workflow for Unexpected Reaction Outcomes
Caption: Troubleshooting workflow for addressing unexpected outcomes in reactions involving this compound.
References
- Kovtun, Y. P., & Pirozhenko, V. V. (1999). Hydrolysis of N-(2,2,2-trichloroethyl))arenesulfonamides. Russian Journal of Organic Chemistry, 35(9), 1341-1345.
- Williams, A., & Ibrahim, I. T. (1981). Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. Journal of the American Chemical Society, 103(24), 7090–7095.
- Deakyne, C. A., & Wolfenden, R. (2008). Hydrolysis of N-Alkyl Sulfamates and the Catalytic Efficiency of an S-N Cleaving Sulfamidase. Journal of the American Chemical Society, 130(44), 14474–14475.
- Spillane, W. J., McCaw, C. J. A., & Maguire, N. P. (2008). Kinetic and mechanistic studies of the hydrolysis of sulfamate esters: a non-elimination decomposition route. Tetrahedron Letters, 49(7), 1235-1238.
Sources
Effect of additives on "2,2,2-Trichloroethyl sulfamate" reaction efficiency
Welcome to the technical support center for reactions involving 2,2,2-trichloroethyl sulfamate (TcesNH₂). This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The information provided is grounded in established scientific principles and supported by peer-reviewed literature to ensure accuracy and reliability.
Section 1: Iron-Catalyzed Imination of Sulfides
The iron-catalyzed imination of sulfides to form N-protected sulfilimines is a key application of this compound. This reaction offers a direct method to access valuable sulfur-containing compounds.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the iron-catalyzed imination of sulfides using this compound?
A1: The reaction involves the treatment of a sulfide with this compound in the presence of an iron catalyst and an oxidant. A typical oxidant used is (diacetoxyiodo)benzene (PIDA). The reaction proceeds at room temperature, providing a straightforward route to N-(2,2,2-trichloroethoxysulfonyl)-sulfilimines.[1][2]
Q2: What is the proposed mechanism for this reaction?
A2: The reaction is believed to proceed through the formation of a highly reactive iron-nitrenoid intermediate. The oxidant, PIDA, is thought to facilitate the formation of this intermediate from the this compound. This iron-nitrenoid then reacts with the sulfide in a nitrogen-atom transfer step to yield the corresponding sulfilimine.
Caption: Proposed mechanism for iron-catalyzed imination of sulfides.
Q3: What is the role of (diacetoxyiodo)benzene (PIDA) in this reaction?
A3: PIDA acts as a stoichiometric oxidant. Its primary role is to facilitate the in-situ generation of the reactive nitrene intermediate from the sulfamate.[1][2] In the presence of the iron catalyst, PIDA enables the formation of the iron-nitrenoid species, which is the key intermediate for the imination of the sulfide.
Troubleshooting Guide: Iron-Catalyzed Imination
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Sulfide | 1. Inactive Catalyst: The iron catalyst may be oxidized or otherwise deactivated. 2. Insufficient Oxidant: The PIDA may have decomposed or an insufficient amount was used. 3. Low Reaction Temperature: While the reaction proceeds at room temperature, very low ambient temperatures might slow down the reaction rate. | 1. Use a fresh source of the iron catalyst. Consider using an iron(II) salt as a precatalyst. 2. Use freshly opened PIDA. Ensure at least stoichiometric amounts relative to the sulfamate are used. An excess may be beneficial. 3. Gently warm the reaction to 30-40 °C and monitor by TLC. |
| Formation of Multiple Products (Low Selectivity) | 1. Over-oxidation: The sulfilimine product might be susceptible to further oxidation under the reaction conditions. 2. Side Reactions of the Sulfide: The sulfide starting material may have other reactive functional groups. | 1. Monitor the reaction closely and stop it as soon as the starting material is consumed. Reduce the amount of PIDA to the stoichiometric equivalent. 2. Protect other sensitive functional groups in the starting material prior to the imination reaction. |
| Difficult Product Isolation | 1. Product is highly polar: The N-Tces-sulfilimine can be polar and may be difficult to separate from other polar components. 2. Emulsion during workup: The presence of both organic and aqueous phases with various salts can lead to emulsions. | 1. Use a more polar eluent system for column chromatography. Consider a reverse-phase chromatography if the product is still difficult to purify. 2. Add brine to the aqueous layer to break up emulsions. Filter the combined organic layers through a pad of celite before concentration. |
Experimental Protocol: Iron-Catalyzed Synthesis of N-Tces-Sulfilimines
-
To a stirred solution of the sulfide (1.0 mmol) and this compound (1.2 mmol) in a suitable solvent (e.g., CH₂Cl₂) at room temperature, add the iron catalyst (e.g., Fe(OTf)₂, 5 mol%).
-
Add (diacetoxyiodo)benzene (PIDA) (1.3 mmol) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-Tces-sulfilimine.[1][2]
Section 2: Rhodium-Catalyzed C-H Amination
Rhodium-catalyzed C-H amination is a powerful tool for the direct conversion of C-H bonds to C-N bonds, and this compound is an effective nitrogen source for this transformation. The strapped dirhodium catalyst, Rh₂(esp)₂, has shown exceptional efficiency and selectivity in these reactions.[3][4]
Frequently Asked Questions (FAQs)
Q1: Why is Rh₂(esp)₂ a superior catalyst for C-H amination with this compound?
A1: The α,α,α',α'-tetramethyl-1,3-benzenedipropionate (esp) ligands on the dirhodium core create a more robust catalyst that is less prone to ligand exchange and decomposition compared to standard rhodium carboxylate catalysts like Rh₂(OAc)₄.[5][6] The unique structure of Rh₂(esp)₂ also contributes to its high catalytic activity and selectivity. Furthermore, the one-electron oxidized form of Rh₂(esp)₂, a mixed-valence Rh(II)/Rh(III) species, is unusually stable and can re-enter the catalytic cycle, which is a key reason for its high performance.[3][5]
Q2: What is the role of additives like MgO and carboxylic acids in these reactions?
A2:
-
MgO: This basic additive is used to neutralize the carboxylic acid byproduct that is generated from the hypervalent iodine oxidant (e.g., PhI(OAc)₂).[7][8] This prevents the accumulation of acid, which can promote side reactions or catalyst deactivation.
-
Carboxylic Acids: Interestingly, the carboxylic acid byproduct from the oxidant can also play a beneficial role. It can reduce the stable but less active Rh(II)/Rh(III) mixed-valence state of the catalyst back to the active Rh(II)/Rh(II) form, thus regenerating the active catalyst and improving overall efficiency.[3][5]
Q3: What is the proposed mechanism for the Rh₂(esp)₂-catalyzed C-H amination?
A3: The reaction is believed to proceed via a rhodium-nitrenoid intermediate. The sulfamate ester reacts with the rhodium catalyst and an oxidant to form this highly reactive species. The rhodium-nitrenoid then undergoes a concerted, albeit asynchronous, insertion into a C-H bond of the substrate to form the aminated product.
Sources
- 1. Collection - Syntheses of Sulfilimines by Iron-Catalyzed Iminations of Sulfides with this compound - The Journal of Organic Chemistry - Figshare [figshare.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Understanding the Differential Performance of Rh2(esp)2 as a Catalyst for C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Understanding the differential performance of Rh2(esp)2 as a catalyst for C-H amination. | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Metal-Catalyzed Nitrogen-Atom Transfer Methods for the Oxidation of Aliphatic C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products Derived from 2,2,2-Trichloroethyl Sulfamate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of products synthesized using 2,2,2-trichloroethyl sulfamate (TCS). The unique physicochemical properties imparted by the trichloroethyl and sulfamate moieties can introduce specific challenges during workup and purification. This document is designed to provide both practical solutions and the underlying chemical principles to navigate these complexities effectively.
Part 1: Frequently Asked Questions (FAQs) - Understanding Your Reaction Mixture
This section addresses common initial observations and questions that arise before and during the purification process.
Q1: What are the most common impurities I should expect when using this compound (TCS)?
A1: The impurity profile of your crude product is typically derived from four main sources:
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Starting Materials: Unreacted this compound (TCS) is a frequent and significant impurity, especially in reactions that do not go to completion. Residual starting materials that TCS reacted with will also be present.
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Reagent-Related Impurities: Commercial or synthesized TCS may contain traces of 2,2,2-trichloroethanol from its preparation.
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Side-Reaction Products: Depending on your reaction conditions (e.g., presence of base, nucleophiles, or water), side reactions can occur. Dimerization or oligomerization of your starting materials or product can be an issue. Hydrolysis of the sulfamate ester bond, though generally slow, can generate 2,2,2-trichloroethanol and sulfamic acid.
-
Degradation Products: The 2,2,2-trichloroethyl (Tce) group is labile under certain conditions. For instance, reductive conditions used elsewhere in a synthetic route can cleave the Tce group.[1][2] Strong bases can also potentially lead to elimination byproducts.
Q2: My crude ¹H NMR spectrum shows a persistent sharp singlet at ~4.8 ppm that doesn't correspond to my product. What is it?
A2: This characteristic singlet is almost certainly the methylene protons (-CH₂-) of the 2,2,2-trichloroethyl group (CCl₃CH₂ O-).[3] Its presence indicates unreacted this compound (TCS) or a byproduct still containing the Tce moiety. The simplicity and distinct chemical shift of this signal make it an excellent diagnostic tool for tracking the consumption of your starting material.
Q3: During my aqueous workup, I'm observing significant emulsion formation or precipitation at the interface. What's happening and how can I resolve it?
A3: This is a common issue when working with sulfamate and sulfonamide derivatives, which can possess amphiphilic properties (both polar and non-polar regions).
-
Causality: The polar sulfamate group (-OSO₂NHR) imparts aqueous solubility and the capacity for hydrogen bonding, while the rest of your molecule and the Tce group contribute organic-phase solubility. This combination can lead to surfactant-like behavior, stabilizing emulsions. Precipitation can occur if the product has low solubility in both the aqueous and organic phases.
-
Troubleshooting Steps:
-
Break Emulsions: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength and polarity of the aqueous phase, forcing the organic components out and breaking the emulsion.
-
Filter Precipitates: If a solid has crashed out, it may be your product. Isolate it by filtration, wash with the appropriate solvents (e.g., water to remove salts, then a non-polar solvent like hexanes to remove organic impurities), and analyze its purity.
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Change Solvents: Switch to a more polar organic solvent like ethyl acetate or even dichloromethane/isopropanol mixtures to improve the solubility of the product in the organic phase.
-
Adjust pH: Cautiously adjusting the pH of the aqueous layer away from the pKa of any acidic/basic centers in your molecule can sometimes improve partitioning by changing the ionization state of your product.
-
Part 2: Troubleshooting Guide - Purification by Chromatography
Flash column chromatography is the workhorse of purification in organic synthesis, but sulfamate-containing compounds can present unique challenges.
Q4: My product is streaking severely on the silica gel TLC plate and column. How can I achieve sharp bands?
A4: Streaking is a classic sign of strong, non-ideal interactions between your compound and the stationary phase.
-
Causality: The acidic silanol groups (Si-OH) on the surface of silica gel strongly interact with the basic nitrogen and polar sulfonyl oxygens of the sulfamate group via hydrogen bonding. This causes the molecule to "stick" and elute slowly and unevenly, resulting in tailing or streaking.
-
Solutions:
-
Eluent Modification: Add a small amount of a polar, competitive modifier to your eluent system.
-
For neutral or basic compounds: Add 0.5-1% triethylamine (Et₃N) to the eluent to deprotonate the acidic silanols and compete for binding sites.
-
For acidic compounds: Add 0.5-1% acetic acid (AcOH) or formic acid to protonate the compound, reducing its interaction with the silica surface.
-
-
Deactivate the Stationary Phase: Before running the column, you can flush the packed silica gel with a solution of your eluent containing 1-2% triethylamine, then switch back to your desired mobile phase. Alternatively, commercially available deactivated silica can be used.
-
Switch Stationary Phase: If streaking persists, silica may not be the ideal stationary phase.
-
Alumina (Al₂O₃): Can be basic or neutral and is often a good alternative for basic compounds.
-
Reverse-Phase (C18): Separation is based on polarity in reverse. Your polar sulfamate product will elute earlier with polar mobile phases (like methanol/water or acetonitrile/water). This is often an excellent, albeit more expensive, solution.
-
-
Q5: My product appears to be degrading on the silica gel column. What are the signs and what can I do?
A5: Degradation on silica is a serious issue, often indicated by the appearance of new, unexpected spots on TLC fractions or very low recovery of the desired product.
-
Causality: The inherent acidity of standard silica gel can catalyze the hydrolysis of sensitive functional groups. While the Tce-sulfamate linkage is relatively robust, other functional groups in your molecule may be acid-labile.
-
Solutions:
-
Neutralize the Silica: As described above, pre-treating the silica with a base like triethylamine can mitigate acid-catalyzed degradation.
-
Minimize Contact Time: Run the column faster ("flash" chromatography) by applying positive pressure. Do not let the purified product sit on the column for an extended period.
-
Use an Alternative Stationary Phase: Florisil® or Celite® can be used for very sensitive compounds, although they offer lower resolution. Reverse-phase chromatography is often the best option as it is performed under neutral pH conditions.[4]
-
Table 1: Recommended Starting Solvent Systems for Chromatography
| Product Polarity | Stationary Phase | Recommended Eluent System (v/v) | Modifier (if needed) |
| Non-polar to Moderate | Silica Gel | Hexanes / Ethyl Acetate (9:1 to 1:1) | 0.5% Et₃N or AcOH |
| Moderate to Polar | Silica Gel | Dichloromethane / Methanol (99:1 to 9:1) | 0.5% Et₃N or AcOH |
| Very Polar | Silica Gel | Ethyl Acetate / Methanol (95:5 to 8:2) | 1% AcOH |
| All Polarities | Reverse-Phase C18 | Acetonitrile / Water or Methanol / Water | 0.1% Formic Acid or TFA |
Part 3: Key Experimental Protocols
Protocol 1: General Flash Column Chromatography of a Tce-Sulfamate Derivative
This protocol outlines a standard procedure for purifying a moderately polar product derived from TCS.
-
TLC Analysis: Determine an appropriate eluent system using TLC. The ideal R_f value for your product should be between 0.25 and 0.40. Test for streaking and the effect of modifiers (Et₃N or AcOH).
-
Column Packing: Select an appropriately sized column. As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of your crude product. Pack the column using the "slurry method" with your chosen eluent.
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (e.g., DCM or MeOH). Add a small amount of silica gel (2-3x the mass of your product) and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the minimum possible volume of eluent and carefully pipette it onto the top of the column. This method is less ideal and can lead to band broadening.
-
-
Elution: Add the eluent to the column and apply positive pressure (using a pump or hand bellows) to achieve a flow rate of approximately 2 inches/minute.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Workflow 1: Troubleshooting Logic for Failed Purification
The following diagram outlines a logical workflow for diagnosing and solving common purification problems.
Caption: Troubleshooting workflow for column chromatography.
Part 4: Managing the 2,2,2-Trichloroethyl (Tce) Group
In many synthetic routes, the Tce group is a temporary protecting group for a sulfate. Its removal unmasks the final desired functionality, but the purification challenges change dramatically.
Q6: How do I remove the Tce group, and what new purification challenges will I face?
A6: The Tce group is most commonly removed under reductive conditions.
-
Deprotection Mechanism: The standard condition is the use of zinc dust (Zn) in a protic solvent like acetic acid (AcOH) or buffered solutions.[2] The zinc reduces the trichloromethyl group, which triggers an elimination reaction to release the free sulfate (or sulfamate), 2-chloro-1,1-dichloroethene, and carbon dioxide.[1] Alternative, milder, and non-reducing methods using reagents like trimethyltin hydroxide have also been reported for Troc-protected alcohols and amines, which may be applicable.[5]
Protocol 2: Reductive Cleavage of the Tce Group with Zinc
-
Dissolution: Dissolve the Tce-protected compound in a suitable solvent (e.g., tetrahydrofuran (THF), acetic acid, or a mixture).
-
Addition of Zinc: Add an excess of activated zinc dust (typically 5-10 equivalents) to the solution. The activation can be done by washing the zinc powder with dilute HCl, followed by water, methanol, and ether, then drying under vacuum.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the disappearance of the starting material by TLC. The product, a free sulfate or sulfamate salt, will be highly polar and may not move from the baseline of the TLC plate.
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the excess zinc. Wash the Celite pad thoroughly with the reaction solvent.
-
Purification of the Deprotected Product:
-
The Challenge: The resulting product is now likely a highly polar, potentially water-soluble salt (e.g., an ammonium or sodium sulfate). It will not behave like its Tce-protected precursor.
-
Purification Strategy:
-
Solvent Removal: Remove the organic solvent (and acetic acid, if used) via rotary evaporation.
-
Ion-Exchange Chromatography: This is often the most effective method for purifying highly polar, charged species.
-
Reverse-Phase Chromatography (C18): Can be very effective using highly aqueous mobile phases (e.g., 95:5 Water/Acetonitrile with a buffer or modifier like formic acid).
-
Crystallization/Precipitation: If the product is crystalline, it can be purified by crystallization from a polar solvent system, such as methanol/ether or water/acetone.
-
-
Diagram 2: Change in Physicochemical Properties Upon Tce-Deprotection
Caption: Shift in properties and purification strategy after Tce-group removal.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Troc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 3. scispace.com [scispace.com]
- 4. Human urinary excretion of sulfamate and glucuronide conjugates of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MelQx) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Incomplete Conversion in 2,2,2-Trichloroethyl Sulfamate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for incomplete conversions encountered during reactions involving 2,2,2-trichloroethyl sulfamate. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to solve challenges in your synthetic work.
Introduction: The Role and Challenges of this compound
This compound is a valuable reagent for the introduction of the sulfamate moiety onto nucleophiles such as alcohols and amines. The trichloroethyl group offers unique characteristics, primarily its susceptibility to removal under specific reductive conditions, which allows for a level of orthogonality in complex synthetic sequences. However, like many reactive chemical species, its application is not without challenges. Incomplete conversion is a common hurdle that can stem from a variety of factors, from reagent stability to reaction conditions and substrate-specific issues. This guide will walk you through a systematic approach to diagnosing and resolving these problems.
Frequently Asked Questions (FAQs)
Q1: My sulfamoylation reaction with this compound is not going to completion. What are the most likely causes?
Incomplete sulfamoylation reactions can often be traced back to a few key areas:
-
Reagent Integrity: this compound, like many sulfamoylating agents, can be sensitive to moisture and may degrade over time.
-
Reaction Conditions: Temperature, reaction time, solvent, and the choice of base are all critical parameters that can significantly impact the reaction outcome.
-
Substrate Reactivity: The nucleophilicity of your alcohol or amine is a primary driver of the reaction rate. Sterically hindered or electron-deficient substrates may react sluggishly.
-
Presence of Water: Sulfamoylating agents are highly susceptible to hydrolysis. Any moisture in the reaction will consume the reagent, leading to lower yields.
Q2: How can I assess the purity and stability of my this compound reagent?
It is crucial to ensure the quality of your starting material. You can check the purity by:
-
Melting Point: Compare the melting point of your reagent to the literature value (typically around 52-58 °C). A broad or depressed melting point can indicate impurities.
-
NMR Spectroscopy: ¹H NMR is a powerful tool to check for the presence of degradation products. The spectrum should show a clean singlet for the methylene protons adjacent to the trichloroethyl group.
-
Proper Storage: Always store this compound in a cool, dry place, preferably under an inert atmosphere, to minimize degradation.
Q3: I am observing the formation of multiple products in my reaction mixture. What could be the side reactions?
Side reactions are a common cause of reduced yields. Potential side reactions include:
-
Hydrolysis: As mentioned, hydrolysis of the sulfamoylating agent is a major competing reaction in the presence of water.
-
Elimination: Under certain basic conditions, elimination reactions can occur.
-
Reaction with Solvent: If you are using a nucleophilic solvent, it may compete with your substrate.
Troubleshooting Guide: A Systematic Approach to Overcoming Incomplete Conversion
If you are experiencing incomplete conversion, follow this systematic troubleshooting guide.
Step 1: Scrutinize Your Reaction Setup and Reagents
The foundation of a successful reaction is a well-planned and executed setup.
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven (e.g., at 120 °C for several hours) and cool under a stream of dry nitrogen or in a desiccator.
-
Use high-purity, anhydrous solvents. Consider distilling solvents over an appropriate drying agent if you suspect water contamination.
-
Dry your starting material if it is hygroscopic.
-
-
Verify Reagent Stoichiometry and Quality:
-
Accurately weigh all reagents.
-
Use a fresh bottle of this compound or verify the purity of your existing stock.
-
Ensure your base is of high purity and handled under anhydrous conditions.
-
Diagram: Troubleshooting Workflow for Initial Setup
Caption: Initial checks for troubleshooting incomplete conversion.
Step 2: Optimize Reaction Parameters
If your setup and reagents are in order, the next step is to optimize the reaction conditions.
| Parameter | Common Issue | Recommended Action | Scientific Rationale |
| Base | Incorrect choice or amount of base. | If using a non-nucleophilic amine base (e.g., triethylamine, DIPEA), ensure it is freshly distilled. Consider a stronger, non-nucleophilic base for less reactive substrates. | The base is crucial for deprotonating the nucleophile and neutralizing the acid generated during the reaction. A weak base may not be sufficient to drive the reaction forward. |
| Temperature | Reaction temperature is too low. | Gradually increase the reaction temperature in small increments (e.g., 10-20 °C). | Higher temperatures can overcome the activation energy barrier for sterically hindered or electronically deactivated substrates. |
| Reaction Time | Insufficient reaction time. | Monitor the reaction progress using an appropriate analytical technique (TLC, LC-MS, GC-MS). Extend the reaction time until no further conversion is observed. | Some sulfamoylation reactions can be slow, especially with less reactive nucleophiles. |
| Solvent | Inappropriate solvent. | Use a non-nucleophilic, aprotic solvent such as dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF). | The solvent should dissolve all reactants and not interfere with the reaction. |
| Concentration | Reaction is too dilute. | Increase the concentration of your reactants. | Higher concentrations can lead to increased reaction rates due to more frequent molecular collisions. |
Diagram: Optimizing Reaction Parameters
Caption: Systematic optimization of reaction conditions.
Step 3: Consider Substrate-Specific Issues
The nature of your substrate can have a profound impact on the reaction's success.
-
Steric Hindrance: If your alcohol or amine is sterically hindered, the nucleophilic attack on the sulfur atom of the sulfamoylating agent will be slow. In such cases, prolonged reaction times and higher temperatures may be necessary.
-
Electronic Effects: Electron-withdrawing groups on your substrate will decrease its nucleophilicity, slowing down the reaction. Conversely, electron-donating groups will increase nucleophilicity and accelerate the reaction. For electron-poor substrates, a stronger base and more forcing conditions may be required.
Step 4: Alternative Strategies and Reagents
If you have exhausted the troubleshooting steps above and are still facing incomplete conversion, it may be time to consider alternative approaches.
-
Use of a Catalyst: While not commonly reported for this compound, some sulfamoylation reactions can be catalyzed. For instance, N-methylimidazole has been shown to catalyze alcohol sulfamoylation with other reagents.[1]
-
Alternative Sulfamoylating Agents: The field of chemical synthesis offers a variety of sulfamoylating agents with different reactivity profiles. Consider exploring more recently developed reagents that are known for their stability and high reactivity, such as:
Experimental Protocols
General Protocol for the Sulfamoylation of an Alcohol with this compound
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol (1.0 equiv) and a non-nucleophilic base (e.g., triethylamine, 1.5 equiv).
-
Dissolve the mixture in an anhydrous aprotic solvent (e.g., CH₂Cl₂).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.2 equiv) in the same anhydrous solvent.
-
Add the solution of this compound dropwise to the alcohol solution.
-
Allow the reaction to warm to room temperature and stir for the desired amount of time, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol for Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
-
Prepare a TLC chamber with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Using a capillary tube, spot a small amount of the reaction mixture onto a TLC plate.
-
Also spot the starting material (your alcohol or amine) and, if available, the this compound for comparison.
-
Develop the TLC plate in the chamber.
-
Visualize the spots using a UV lamp and/or an appropriate staining agent (e.g., potassium permanganate or ceric ammonium molybdate).
-
The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. Incomplete conversion will be evident by the persistence of the starting material spot.
In-Text Citations & References
The protocols and claims within this guide are supported by established chemical literature. Below is a consolidated list of references for further reading and verification.
References
-
Title: Hydrolysis of N-(2,2,2-trichloroethyl))arenesulfonamides Source: SciSpace URL: [Link]
-
Title: Preparation of Sulfamates and Sulfamides Using a Selective Sulfamoylation Agent Source: American Chemical Society URL: [Link]
-
Title: Synthesis, biological evaluation, and stability studies of raloxifene mono- and bis-sulfamates as dual-targeting agents Source: PubMed URL: [Link]
-
Title: N-(tert-Butoxycarbonyl)-N-[4-(dimethylazaniumylidene)-1,4-dihydropyridin-1-ylsulfonyl]azanide: A New Sulfamoylating Agent. Structure and Reactivity toward Amines Source: Organic Chemistry Portal URL: [Link]
-
Title: A selective sulfamoylation agent Source: GalChimia URL: [Link]
-
Title: How to Troubleshoot a Reaction Source: University of Rochester Department of Chemistry URL: [Link]
- Title: Synthesis and Protection of Aryl Sulfates Using the 2,2,2-Trichloroethyl Moiety Source: Google Search URL
-
Title: How To: Troubleshoot a Reaction Source: University of Rochester Department of Chemistry URL: [Link]
-
Title: Catalytic Sulfamoylation of Alcohols with Activated Aryl Sulfamates Source: PubMed URL: [Link]
-
Title: 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition Source: NIH URL: [Link]
-
Title: N-(tert-butoxycarbonyl)-N-[4-(dimethylazaniumylidene)-1,4-dihydropyridin-1-ylsulfonyl]azanide: a new sulfamyolating agent. Structure and reactivity toward amines Source: PubMed URL: [Link]
-
Title: Mechanistic Insights into the Hydrolysis of 2-Chloroethyl Ethyl Sulfide: The Expanded Roles of Sulfonium Salts Source: ResearchGate URL: [Link]
-
Title: Diazenedicarboxylic acid, bis(2,2,2-trichloroethyl) ester Source: Organic Syntheses Procedure URL: [Link]
-
Title: A Sulfitylation-Oxidation Protocol for the Preparation of Sulfates Source: Radboud Repository URL: [Link]
-
Title: Combined radical and ionic approach for the enantioselective synthesis of β-functionalized amines from alcohols Source: PMC - NIH URL: [Link]
-
Title: Synthesis of per-sulfated flavonoids using 2,2,2-trichloro ethyl protecting group and their factor Xa inhibition potential Source: PubMed URL: [Link]
Sources
- 1. Catalytic Sulfamoylation of Alcohols with Activated Aryl Sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N-(tert-Butoxycarbonyl)-N-[4-(dimethylazaniumylidene)-1,4-dihydropyridin-1-ylsulfonyl]azanide: A New Sulfamoylating Agent. Structure and Reactivity toward Amines [organic-chemistry.org]
- 4. N-(tert-butoxycarbonyl)-N-[4-(dimethylazaniumylidene)-1,4-dihydropyridin-1-ylsulfonyl]azanide: a new sulfamyolating agent. Structure and reactivity toward amines - PubMed [pubmed.ncbi.nlm.nih.gov]
"2,2,2-Trichloroethyl sulfamate" reagent quality and its impact on reactivity
Technical Support Center: 2,2,2-Trichloroethyl Sulfamate (Tces-NH₂) Reagent
Welcome to the technical support guide for this compound (Tces-NH₂). This resource is designed for researchers, chemists, and process development professionals who utilize this versatile reagent in their work, particularly in transition metal-catalyzed amination and aziridination reactions. Here, we address common challenges related to reagent quality, stability, and its direct impact on experimental outcomes. Our goal is to provide you with the causal understanding and practical steps needed to troubleshoot and ensure the success of your reactions.
Frequently Asked Questions (FAQs)
This section covers the most common initial queries regarding the handling, storage, and fundamental properties of Tces-NH₂.
Q1: What is the recommended way to store this compound?
A: this compound is hygroscopic and sensitive to moisture.[1] Proper storage is critical to maintain its integrity. It should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry place. Many suppliers recommend refrigeration (2-8°C) for long-term storage.[2] Before use, the container should be allowed to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the solid reagent upon opening.
Q2: My Tces-NH₂ has a melting point lower than the reported 52-58 °C range. What does this indicate?
A: A depressed or broadened melting point range is a classic indicator of impurities.[3] For Tces-NH₂, the most common impurity resulting from improper handling is 2,2,2-trichloroethanol, formed via hydrolysis.[4][5] The presence of residual solvents from synthesis or other contaminants can also lower the melting point. We recommend verifying the purity by ¹H NMR spectroscopy before use.
Q3: Is Tces-NH₂ compatible with all common organic solvents?
A: Tces-NH₂ is soluble in many common organic solvents like dichloromethane (DCM), toluene, and tetrahydrofuran (THF). However, the primary concern is not solubility but the purity of the solvent itself. The use of strictly anhydrous solvents is paramount, as trace water can lead to reagent degradation.[6] Protic solvents like methanol or ethanol are generally not recommended unless they are part of a specific reaction protocol, as they can react with the sulfamate group under certain conditions.
Q4: What are the primary safety precautions when handling this reagent?
A: this compound is harmful if swallowed and causes serious eye damage. It may also cause drowsiness or dizziness. Always handle this reagent in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles/faceshield, gloves, and a lab coat, is mandatory.[2] Avoid creating dust or aerosols. In case of eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.
Quality Control and Reagent Assessment
The quality of your Tces-NH₂ is the single most important variable in ensuring reproducible and high-yielding reactions. Before troubleshooting a reaction, first, validate your reagent.
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
This is the most effective method for quickly assessing the purity and identifying common contaminants.
Methodology:
-
Prepare a sample by dissolving ~5-10 mg of Tces-NH₂ in an anhydrous deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire a standard ¹H NMR spectrum.
-
Analyze the spectrum for the characteristic peaks of Tces-NH₂ and potential impurities.
Data Interpretation:
| Compound | ¹H NMR Signal (CDCl₃) | ¹H NMR Signal (DMSO-d₆) | Notes |
| This compound | ~4.85 ppm (s, 2H, -OCH₂ CCl₃)~4.95 ppm (br s, 2H, -NH₂ ) | ~4.90 ppm (s, 2H, -OCH₂ CCl₃)~7.50 ppm (br s, 2H, -NH₂ ) | The NH₂ peak is broad and its chemical shift can vary with concentration and residual water. |
| 2,2,2-Trichloroethanol (Hydrolysis Impurity) | ~4.00 ppm (s, 2H, -CH₂ OH) | ~4.05 ppm (d, 2H), ~6.3 ppm (t, 1H, OH) | The most common degradation product. Its presence indicates moisture contamination.[4] |
| Water | ~1.56 ppm (s) | ~3.33 ppm (s) | Shift is highly variable.[7] |
| Dichloromethane | ~5.30 ppm (s) | ~5.76 ppm (s) | Common residual solvent.[7] |
Troubleshooting Guide for Synthesis
This guide provides a systematic approach to diagnosing and resolving common issues encountered in reactions involving Tces-NH₂, such as rhodium-catalyzed aziridination.[8][9][10]
Issue 1: Low or No Product Yield
A low or non-existent yield is the most common problem and often traces back to reagent quality or reaction setup.
-
Causality: As a hygroscopic solid, Tces-NH₂ readily hydrolyzes in the presence of water to form 2,2,2-trichloroethanol and sulfamic acid.[1] Neither of these degradation products is active in the desired nitrene-transfer reaction, leading to a stoichiometric loss of the key nitrogen source.
-
Diagnosis:
-
Perform ¹H NMR analysis on your Tces-NH₂ batch as described in Protocol 1 . The presence of a singlet around 4.0 ppm in CDCl₃ is a definitive sign of 2,2,2-trichloroethanol.
-
Check your reaction solvent for water content. Use of a freshly opened bottle of anhydrous solvent or a solvent passed through a purification system is recommended.[6]
-
-
Corrective Action:
-
Purification: If significant degradation is observed, the reagent can sometimes be salvaged by dissolving it in a minimal amount of anhydrous DCM, filtering, and carefully removing the solvent under reduced pressure. Store the purified material in a desiccator over P₂O₅.
-
Best Practice: Always use a fresh bottle or a properly stored batch of the reagent for critical reactions.
-
-
Causality: Rhodium(II) catalysts used in aziridination are sensitive to air and impurities.[9][11] The oxidant (e.g., PhI(OPiv)₂) is also a critical component that can degrade upon storage.[9]
-
Diagnosis:
-
Corrective Action:
-
Use a fresh supply of the rhodium catalyst and oxidant.
-
Re-evaluate reaction parameters such as temperature and concentration. Some reactions require low temperatures (e.g., -15 °C) to achieve high selectivity and yield.[9]
-
Diagram 1: General Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yield reactions.
Issue 2: Formation of Multiple Side Products
The appearance of unexpected spots on a TLC plate or peaks in a chromatogram points towards competing reaction pathways, often fueled by impurities.
-
Causality: The synthesis of Tces-NH₂ may involve reagents like 2,2,2-trichloroethyl chloroformate or chlorosulfonyl isocyanate.[3][12][13] Incomplete reaction or purification can leave traces of these highly reactive electrophiles in the final product. These impurities can react with nucleophilic substrates, solvents, or bases in your reaction mixture, leading to a complex array of byproducts. For instance, residual 2,2,2-trichloroethyl chloroformate can N-protect amine substrates.[2]
-
Diagnosis:
-
A thorough characterization of the Tces-NH₂ reagent is required. Beyond ¹H NMR, ¹³C NMR can help identify unusual carbonyl or isocyanate signals.[14]
-
Consider the stability of your substrate under the reaction conditions. Some molecules may not be stable to the oxidant or catalyst, leading to degradation independent of the Tces-NH₂ quality.[15][16]
-
-
Corrective Action:
-
Reagent Purification: Recrystallization of Tces-NH₂ from an appropriate anhydrous solvent system (e.g., DCM/hexanes) can effectively remove many non-polar synthesis-related impurities.
-
Source a High-Purity Reagent: For sensitive applications, it is often most efficient to purchase the reagent from a reputable supplier that provides a detailed Certificate of Analysis with purity specifications.[17][18]
-
Diagram 2: Reagent Degradation Pathway
Sources
- 1. fishersci.com [fishersci.com]
- 2. 2,2,2-Trichloroethyl chloroformate 98 17341-93-4 [sigmaaldrich.com]
- 3. Page loading... [guidechem.com]
- 4. fr.cpachem.com [fr.cpachem.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Enantioselective Rhodium-Catalyzed Aziridination of Alkenes - ChemistryViews [chemistryviews.org]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. A scalable rhodium-catalyzed intermolecular aziridination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemistry.illinois.edu [chemistry.illinois.edu]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
- 15. Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2: Safety Considerations of Impurities in Pharmaceutical Products and Surveying the Impurity Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemscene.com [chemscene.com]
- 18. calpaclab.com [calpaclab.com]
Technical Support Center: 2,2,2-Trichloroethyl sulfamate (Tces) Protecting Group
Welcome to the comprehensive technical guide for the use of 2,2,2-trichloroethyl sulfamate as a robust protecting group for primary and secondary amines, forming a Tces-sulfamate. This document provides in-depth answers to frequently asked questions, detailed compatibility data, validated experimental protocols, and troubleshooting advice to ensure the successful application of this reagent in your synthetic workflows.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a reagent used to install the 2,2,2-trichloroethoxycarbonyl (Tces) group onto a primary or secondary amine, forming a Tces-sulfamate. This functional group serves as a protecting group for the amine. The primary advantage of the Tces group lies in its unique deprotection conditions. It is stable to a wide variety of reagents and conditions, including strongly acidic and some basic conditions, but can be selectively removed under specific, mild reductive conditions.[1][2] This "orthogonal" stability makes it highly valuable in complex, multi-step syntheses where other common amine protecting groups like Boc (acid-labile) or Fmoc (base-labile) might be unintentionally cleaved.[3][4]
Q2: What is the key difference between a Tces-sulfamate and a Troc-carbamate?
While both utilize the 2,2,2-trichloroethyl moiety, they protect different functionalities originating from the amine.
-
Tces-sulfamate (R-NH-SO₂-O-CH₂CCl₃): This group is formed from a sulfamate and is used to protect the amine itself. The core reagent is this compound.
-
Troc-carbamate (R-NH-C(O)-O-CH₂CCl₃): This is a carbamate protecting group installed using 2,2,2-trichloroethyl chloroformate (Troc-Cl).[1][5]
Both are cleaved under similar reductive conditions (e.g., Zinc in acetic acid), but their stability profiles to other reagents can differ slightly. This guide focuses specifically on the Tces-sulfamate group.
Q3: What are the primary advantages of using a Tces-sulfamate protecting group?
-
High Stability: It is stable to strongly acidic conditions (e.g., TFA, HCl) and a range of nucleophilic and basic conditions that would cleave many other protecting groups.[1]
-
Orthogonal Deprotection: The cleavage condition, typically reduction with zinc, does not affect acid-labile (Boc, Trityl) or base-labile (Fmoc, Ac) protecting groups, allowing for precise, selective deprotection.[1][6]
-
Robustness: The protected sulfamate is generally a crystalline, stable solid, facilitating purification and handling.
Part 2: Tces-Sulfamate Stability & Functional Group Compatibility
The utility of a protecting group is defined by its compatibility with a wide range of reaction conditions. The Tces-sulfamate group exhibits excellent stability, making it a reliable choice for complex synthetic routes.
Table 1: Compatibility of Tces-Protected Amines with Common Reagents & Conditions
| Reagent Class | Specific Reagents | Tces-Sulfamate Stability | Notes & Causality |
| Strong Acids | TFA, HCl (anhydrous or aqueous), H₂SO₄ (cat.) | Stable | The sulfamate linkage is resistant to protonolysis. Unlike Boc or silyl ethers, it does not form a stabilized carbocation upon protonation. |
| Strong Bases | NaOH, KOH, LiOH (aqueous, RT) | Generally Stable | While stable to hydroxides at room temperature, prolonged heating or stronger, non-nucleophilic bases (e.g., t-BuOK) may lead to degradation. The electron-withdrawing nature of the sulfonyl and trichloroethyl groups increases the acidity of the N-H proton, but the linkage itself is robust. |
| Basic Amines | Piperidine (20% in DMF), DIPEA, Et₃N | Stable | Unlike the related Tces-sulfonate ester, which can react with piperidine, the Tces-sulfamate is stable.[7] This is crucial for syntheses involving Fmoc deprotection. |
| Nucleophiles | NaN₃, NaCN, Organocuprates | Stable | The sulfamate group is not a good leaving group and is not susceptible to Sₙ2-type displacement by common nucleophiles. |
| Hydride Reductants | NaBH₄, NaBH₃CN, DIBAL-H (-78 °C) | Stable | These reagents are not potent enough to reduce the C-Cl bonds or the sulfamate group itself. This allows for selective reduction of esters or nitriles in the presence of a Tces-protected amine. |
| Strong Reductants | LiAlH₄ (LAH) | Labile/Incompatible | LAH is a very powerful reducing agent and will likely cleave the Tces group and potentially other functional groups. Its use should be avoided. |
| Oxidizing Agents | PCC, PDC, Dess-Martin, MnO₂, O₃ | Stable | The Tces-sulfamate group is inert to most common oxidation conditions used for alcohols or alkenes. |
| Catalytic Hydrogenation | H₂, Pd/C | Generally Stable | Stable under neutral hydrogenation conditions. This allows for the reduction of nitro groups, alkenes, or the removal of benzyl (Bn) or Cbz groups in the presence of Tces. |
| Organometallics | Grignard Reagents (RMgX), Organolithiums (RLi) | Incompatible | The N-H proton of the sulfamate is acidic (pKa ~10-11) and will be deprotonated by these strong bases, quenching the organometallic reagent. If the nitrogen is di-substituted (forming a tertiary sulfamate), this incompatibility is removed. |
| Palladium Cross-Coupling | Suzuki, Heck, Sonogashira conditions (Pd(OAc)₂, PPh₃, base) | Generally Stable | The Tces group is stable to the typical conditions for these reactions. However, careful selection of the base is required to avoid potential side reactions if the substrate is sensitive. |
| Deprotection Reagents | Zinc (Zn) dust in Acetic Acid (AcOH) or NH₄Cl | Labile (Cleaved) | This is the primary deprotection method. Zinc acts as a single-electron reductant, attacking the trichloroethyl group.[1] |
Part 3: Experimental Protocols & Methodologies
Protocol 1: Protection of a Primary Amine with this compound
This protocol describes a general procedure for the protection of a primary amine.
Materials:
-
Primary amine substrate
-
This compound
-
Triethylamine (Et₃N) or DIPEA
-
Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve the primary amine (1.0 eq.) in DCM. Add triethylamine (1.5 eq.). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add a solution of this compound (1.1 eq.) in DCM dropwise to the stirred amine solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure Tces-protected amine.
Protocol 2: Deprotection of a Tces-Sulfamate
This protocol details the standard reductive cleavage of the Tces group.
Materials:
-
Tces-protected amine substrate
-
Zinc dust (<10 micron, activated)
-
Acetic acid (AcOH) or Tetrahydrofuran (THF) and saturated aqueous NH₄Cl
-
Celite™
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Reaction Setup: Dissolve the Tces-protected amine (1.0 eq.) in glacial acetic acid (or a mixture of THF and sat. aq. NH₄Cl).
-
Zinc Addition: Add activated zinc dust (5-10 eq.) portion-wise to the solution. The reaction is often exothermic. If necessary, use a water bath to maintain the temperature below 40 °C.
-
Reaction Monitoring: Stir vigorously at room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS. If the reaction stalls, more zinc dust can be added.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite™ to remove excess zinc and inorganic salts. Wash the pad thoroughly with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Carefully neutralize the solution by adding saturated aqueous NaHCO₃ until effervescence ceases. Extract the aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine. Further purification may be required.
Part 4: Troubleshooting Guide
Q: My protection reaction is slow or incomplete. What can I do?
-
Check Base Stoichiometry: Ensure at least 1.5 equivalents of a non-nucleophilic base like Et₃N or DIPEA are used. The reaction generates HCl as a byproduct, which must be neutralized.
-
Solvent Choice: While DCM is common, for some substrates, a more polar solvent like acetonitrile can increase the reaction rate.
-
Reagent Quality: Verify the purity of the this compound. Over time, it can hydrolyze. Store it in a desiccator.
Q: The deprotection reaction with Zinc is not going to completion. Why?
-
Zinc Activity: The most common cause is inactive zinc. Use fresh, fine-powder zinc dust. If necessary, activate the zinc by stirring it for a few minutes in dilute HCl, followed by washing with water, ethanol, and ether, and then drying under vacuum.
-
Insufficient Zinc: A large excess of zinc (up to 10 equivalents) is often required to drive the reaction to completion. Add more portions if the reaction stalls.
-
Mass Transfer Issues: Ensure vigorous stirring. The reaction is heterogeneous, and good contact between the substrate and the zinc surface is critical.
Q: I am seeing an unexpected side product during deprotection. What could it be?
-
Over-reduction: If other reducible functional groups are present (e.g., aldehydes, ketones), they may be reduced by the Zn/AcOH conditions. Using Zn in a buffered system like THF/aq. NH₄Cl can sometimes provide more selectivity.
-
Acid-catalyzed Rearrangement: If your molecule is sensitive to acid, the acetic acid used in the deprotection could cause side reactions. Switching to the THF/NH₄Cl system is recommended in these cases.
Part 5: Visual Guides & Diagrams
Diagram 1: Tces Protection & Deprotection Workflow
This diagram illustrates the overall process of using the Tces group in a synthetic sequence.
Caption: Workflow for Tces-amine protection, synthesis, and deprotection.
Diagram 2: Troubleshooting Tces Deprotection
This decision tree helps diagnose and solve common issues during the deprotection step.
Caption: Decision tree for troubleshooting Tces deprotection reactions.
References
- Synthesis of per-sulfated flavonoids using 2,2,2-trichloro ethyl protecting group and their factor Xa inhibition potential.
- Synthesis and Properties of N-(2,2,2-Trichloroethyl)-2-thiophenesulfonamides.
- Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates.
- The 2,2,2-Trichloroethyl Group for Carboxyl Protection During Peptide Synthesis.
- 2,2,2-Trichloroethoxycarbonyl chloride.Wikipedia.
- Troc Protecting Group.
- Protecting Agents.TCI Chemicals.
- Protective Groups.Organic Chemistry Portal.
- PROTECTING GROUPS FOR ORGANIC SYNTHESIS.Neliti.
Sources
- 1. Troc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. media.neliti.com [media.neliti.com]
- 5. 2,2,2-Trichloroethoxycarbonyl chloride - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 2,2,2-Trichloroethyl Sulfamate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2,2-trichloroethyl (TCE) sulfamates. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the synthesis, purification, and scale-up of reactions involving this versatile functional group. The TCE group is a valuable protecting group for sulfates, particularly in the synthesis of complex molecules like sulfated flavonoids and carbohydrates.[1][2][3] However, its application in larger-scale reactions presents unique challenges that require careful consideration.
This guide will delve into the causality behind experimental choices, offering field-proven insights to ensure your reactions are both successful and scalable.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using the 2,2,2-trichloroethyl (TCE) group for protecting sulfates?
The TCE group offers several key advantages as a protecting group for aryl sulfates:
-
Stability to Acidic Conditions: TCE-protected aryl sulfates are remarkably stable to a range of acidic conditions, including trifluoroacetic acid (TFA), hydrogen bromide in acetic acid (HBr/AcOH), and hydrochloric acid (HCl) in dioxane.[1] This stability is crucial when other acid-labile protecting groups are present in the molecule.
-
Mild Deprotection Conditions: The TCE group can be removed under neutral conditions, typically using zinc (Zn) powder with ammonium formate or palladium on carbon (Pd/C) with ammonium formate.[1][4] These mild conditions are compatible with a wide variety of functional groups that would not tolerate the harsh basic or acidic conditions required for other sulfate protecting groups.
-
High Yields in Synthesis: The formation of TCE-protected aryl sulfates from phenols and 2,2,2-trichloroethyl chlorosulfate generally proceeds in high yields.[1][4]
Q2: What are the main safety concerns when working with 2,2,2-trichloroethyl sulfamate and its precursors?
Handling this compound and related reagents requires strict adherence to safety protocols. Key hazards include:
-
Corrosivity: Precursors like 2,2,2-trichloroethyl chloroformate are corrosive and can cause severe burns upon contact with skin and eyes.[5]
-
Toxicity: These compounds can be harmful if swallowed or inhaled.[6]
-
Moisture Sensitivity: 2,2,2-Trichloroethyl chloroformate is moisture-sensitive and can release toxic gas upon contact with water.[5]
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [5][7]
Q3: Can TCE-protected sulfamates be used in the synthesis of bioactive molecules?
Absolutely. The sulfamate functional group is a key component in a variety of bioactive molecules and approved drugs.[8] Sulfamate derivatives have been investigated for their potential in treating hormone-dependent cancers, epilepsy, glaucoma, and other conditions.[8] The TCE protecting group strategy has been successfully applied to the synthesis of complex molecules such as per-sulfated flavonoids, which exhibit potential as factor Xa inhibitors for anticoagulant therapy.[2]
Troubleshooting Guide: Scaling Up TCE-Sulfamate Reactions
Scaling up reactions from the benchtop to pilot or manufacturing scale often introduces unforeseen challenges. This section addresses common pitfalls encountered during the scale-up of reactions involving this compound and provides actionable solutions.
Issue 1: Incomplete Reaction or Stalled Conversion
Scenario: You are scaling up the sulfamoylation of a phenol with 2,2,2-trichloroethyl chlorosulfate and observe that the reaction does not go to completion, even with extended reaction times.
Potential Causes & Solutions:
-
Poor Mass Transfer/Mixing: In larger reactors, inefficient stirring can lead to localized concentration gradients and "dead zones" where reactants do not mix effectively.
-
Troubleshooting:
-
Optimize Stirring: Evaluate the stirrer design (e.g., anchor, pitched-blade turbine) and agitation speed to ensure adequate mixing for the reactor geometry and reaction volume.
-
Consider Baffles: If not already in place, adding baffles to the reactor can improve mixing efficiency by disrupting vortex formation.
-
-
-
Temperature Control Issues: Exothermic reactions can be difficult to control on a larger scale. If the internal temperature rises significantly, it could lead to side reactions or decomposition of starting materials or products.
-
Troubleshooting:
-
Controlled Addition: Add the more reactive reagent (often the chlorosulfate) slowly and sub-surface to allow the reactor's cooling system to dissipate the heat generated.
-
Jacket Cooling: Ensure the reactor jacket has sufficient cooling capacity and that the heat transfer fluid is at the appropriate temperature.
-
-
-
Reagent Purity and Stoichiometry: Impurities in starting materials can interfere with the reaction. On a larger scale, even small percentage impurities can have a significant impact.
-
Troubleshooting:
-
Reagent Qualification: Ensure all reagents are of suitable quality for scale-up and that their purity has been verified.
-
Stoichiometry Check: Re-verify all calculations for the scaled-up batch.
-
-
Issue 2: Formation of Unexpected Byproducts
Scenario: During the workup and purification of your scaled-up reaction, you identify significant quantities of unknown impurities that were not observed or were present in trace amounts at the lab scale.
Potential Causes & Solutions:
-
Side Reactions Due to Extended Reaction Times or Higher Temperatures: As mentioned, poor temperature control can lead to side reactions. Additionally, longer reaction times at elevated temperatures can promote the formation of byproducts.
-
Troubleshooting:
-
Reaction Monitoring: Implement in-process controls (IPCs) such as HPLC or TLC to monitor the reaction progress and stop it once the desired conversion is reached.
-
Kinetic Analysis: If possible, perform a kinetic analysis at the lab scale to understand the rate of product formation versus byproduct formation at different temperatures.
-
-
-
Reaction with Solvent or Other Nucleophiles: In some cases, the reactive intermediate may react with the solvent or other nucleophilic species present in the reaction mixture.
-
Troubleshooting:
-
Solvent Selection: Choose a solvent that is inert under the reaction conditions.
-
Control of Nucleophiles: Ensure that adventitious water is excluded from the reaction, as it can hydrolyze the chlorosulfate.
-
-
Issue 3: Difficulties with Product Isolation and Purification
Scenario: The crude product from your scaled-up reaction is an oil or a solid that is difficult to handle, and purification by column chromatography is not feasible at this scale.
Potential Causes & Solutions:
-
Presence of Inorganic Salts: Workup procedures that involve aqueous washes can sometimes lead to the product being contaminated with inorganic salts, making crystallization difficult.[9]
-
Troubleshooting:
-
Optimize Workup: Minimize the use of aqueous solutions during workup if possible. If an aqueous wash is necessary, use brine to reduce the solubility of the organic product in the aqueous phase.
-
Solvent Swaps: After the initial extraction, consider a solvent swap to a solvent in which the product is soluble but the inorganic salts are not.
-
-
-
Product Lability: The sulfate group can be labile under certain conditions, leading to degradation during purification.[9]
-
Troubleshooting:
-
Crystallization/Recrystallization: This is often the most scalable purification method. Screen various solvent systems at the lab scale to find conditions that provide good recovery and purity.
-
Slurrying: If the product is a solid, slurrying it in a suitable solvent can help to remove impurities without fully dissolving the product.
-
-
Issue 4: Challenges with the Deprotection Step
Scenario: The zinc-mediated deprotection of the TCE group is sluggish or incomplete at a larger scale.
Potential Causes & Solutions:
-
Zinc Activation: The surface of zinc powder can become oxidized, reducing its reactivity.
-
Troubleshooting:
-
Pre-activation of Zinc: Activate the zinc powder by washing it with dilute acid (e.g., HCl) followed by water, ethanol, and ether, then drying under vacuum.
-
Use of Additives: The addition of reagents like N-methylimidazole can enhance the reactivity of zinc for TCE deprotection.[10]
-
-
-
Exotherm Control: The reaction of zinc with ammonium formate can be exothermic.
-
Troubleshooting:
-
Portion-wise Addition: Add the zinc powder in portions to control the internal temperature.
-
Efficient Cooling: Ensure the reactor's cooling system is adequate to manage the heat generated.
-
-
-
Workup and Removal of Zinc Salts: Removing the resulting zinc salts from the product can be challenging.
-
Troubleshooting:
-
Filtration: Filter the reaction mixture through a pad of celite to remove the bulk of the zinc salts.
-
Aqueous Workup: A carefully controlled aqueous workup can help to remove the remaining zinc salts. Be mindful of the pH to avoid product degradation.
-
-
Experimental Protocols & Data
Table 1: Comparison of Lab-Scale vs. Scaled-Up Reaction Parameters
| Parameter | Lab-Scale (e.g., 1 g) | Scaled-Up (e.g., 100 g) | Key Considerations for Scale-Up |
| Reaction Vessel | Round-bottom flask | Jacketed glass reactor | Ensure efficient heat transfer and mixing. |
| Stirring | Magnetic stir bar | Overhead mechanical stirrer | Mechanical stirring is crucial for homogeneity. |
| Temperature Control | Oil bath / Ice bath | Circulating heating/cooling fluid | Precise temperature control is critical to minimize side reactions. |
| Reagent Addition | Syringe / Dropping funnel | Addition pump / Dropping funnel | Controlled addition rate is key for managing exotherms. |
| Workup | Separatory funnel | Reactor-based extraction | Minimize transfers and potential for product loss. |
| Purification | Flash chromatography | Crystallization / Recrystallization | Scalable purification methods are essential. |
Protocol 1: General Procedure for the Synthesis of a TCE-Protected Aryl Sulfate (Lab-Scale)
-
To a solution of the phenol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen, argon), add a non-nucleophilic base such as triethylamine (1.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2,2,2-trichloroethyl chlorosulfate (1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for the Deprotection of a TCE-Protected Aryl Sulfate (Lab-Scale)
-
To a solution of the TCE-protected aryl sulfate (1.0 eq) in a suitable solvent (e.g., methanol, acetonitrile), add ammonium formate (5-10 eq).[1][10]
-
Heat the reaction mixture to reflux and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Take up the residue in a suitable solvent and perform an aqueous workup to remove the remaining salts.
-
Purify the final product as needed.
Visualizing the Scale-Up Workflow
The following diagram illustrates a typical workflow for scaling up a reaction involving this compound, highlighting key decision points and considerations.
Caption: Workflow for scaling up TCE-sulfamate reactions.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common issues during scale-up.
Caption: Decision tree for troubleshooting scale-up issues.
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Validation & Comparative
A Comparative Guide to Nitrogen Sources for C-H Amination: Spotlight on 2,2,2-Trichloroethyl Sulfamate
The direct conversion of a carbon-hydrogen (C-H) bond to a carbon-nitrogen (C-N) bond is a transformative strategy in modern organic synthesis, offering a more atom-economical and efficient alternative to traditional multi-step methods. This approach is of paramount importance in the pharmaceutical and agrochemical industries, where the introduction of nitrogen-containing functional groups is crucial for modulating the biological activity of molecules. A key factor in the success of C-H amination reactions is the choice of the nitrogen source. This guide provides an in-depth comparison of 2,2,2-Trichloroethyl sulfamate (Tces-NH₂) with other prevalent nitrogen sources—sulfonyl azides, iminoiodinanes, and dioxazolones—for rhodium-catalyzed C-H amination.
The Rise of this compound in Intermolecular C-H Amination
This compound has emerged as a highly effective nitrogen source, particularly for intermolecular C-H amination reactions. Its utility is notably demonstrated in combination with the dirhodium catalyst, Rh₂(esp)₂.[1][2] This pairing has proven to be exceptionally proficient for the selective amination of benzylic C-H bonds.[1] The trichloroethyl protecting group offers the advantage of being readily cleavable under mild conditions, a desirable feature in complex molecule synthesis.
Experimental Protocol: Rh₂(esp)₂-Catalyzed Benzylic C-H Amination with Tces-NH₂
The following protocol is a representative example of an intermolecular C-H amination using this compound.
Reaction Scheme:
Comparative mechanistic pathways for C-H amination.
-
This compound and Iminoiodinanes: These reactions are believed to proceed through the formation of a rhodium-nitrene intermediate. In the case of the sulfamate, an iminoiodinane is generated in situ from the reaction with the hypervalent iodine oxidant. [3]This intermediate then reacts with the dirhodium catalyst to form the active nitrene species, which undergoes a concerted, albeit asynchronous, C-H insertion. [3]
-
Sulfonyl Azides: The mechanism with sulfonyl azides is proposed to involve the coordination of the azide to the rhodium center, followed by the extrusion of dinitrogen to generate a rhodium(V)-nitrenoid species. Subsequent reductive elimination from this high-valent intermediate leads to the formation of the C-N bond. [4][5][6]
-
Dioxazolones: Similar to azides, dioxazolones are thought to coordinate to the rhodium catalyst. Decarboxylation then generates a rhodium(V)-acylnitrenoid intermediate, which undergoes reductive elimination to afford the aminated product. [7][8][9]The high binding affinity of dioxazolones to the rhodium center contributes to their high reactivity. [10]
Experimental Protocols for Alternative Nitrogen Sources
For a comprehensive comparison, representative protocols for sulfonyl azide and dioxazolone-mediated C-H amination are provided below.
Protocol: Rh(III)-Catalyzed C-H Amidation with Sulfonyl Azide
Directed C-H amidation with a sulfonyl azide.
Procedure:
-
A flame-dried flask is charged with the arene substrate (1.0 equiv), [Cp*RhCl₂]₂ (0.01 equiv), and AgSbF₆ (0.04 equiv).
-
The flask is evacuated and backfilled with an inert atmosphere (e.g., nitrogen).
-
The sulfonyl azide (1.1 equiv) and solvent (e.g., 1,2-dichloroethane) are added.
-
The reaction mixture is heated (e.g., 80 °C) and stirred for several hours.
-
After cooling to room temperature, the mixture is filtered, concentrated, and purified by chromatography. [11][12]
Protocol: Rh(III)-Catalyzed C-H Amidation with Dioxazolone
[10]
Directed C-H amidation with a dioxazolone.
Procedure:
-
To a solution of the dioxazolone (1.05 equiv), [Cp*RhCl₂]₂ (0.005 equiv), and AgNTf₂ (0.02 equiv) in a suitable solvent (e.g., ethyl acetate) at 40 °C, the arene substrate (1.0 equiv) is added over several hours via syringe pump.
-
The reaction is stirred until completion.
-
The crude mixture is concentrated and purified by recrystallization or column chromatography. [10]
Conclusion
The selection of a nitrogen source for C-H amination is a critical parameter that dictates the reaction's outcome and applicability. This compound stands out as a valuable reagent for intermolecular C-H amination, particularly for the selective functionalization of benzylic positions when used with Rh₂(esp)₂. Its primary advantages lie in the mild reaction conditions and the ease of deprotection.
In comparison, sulfonyl azides offer the benefit of being oxidant-free but raise safety concerns and often necessitate directing groups. Iminoiodinanes , while versatile, generate stoichiometric aryl iodide waste. Dioxazolones are emerging as highly promising, safe, and atom-economical alternatives, producing only carbon dioxide as a byproduct, though they too frequently rely on directing groups for regiocontrol.
Ultimately, the optimal nitrogen source will depend on the specific substrate, the desired selectivity, and the overall synthetic strategy. This guide provides the foundational knowledge for researchers to make an informed decision and to design robust and efficient C-H amination protocols.
References
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Park, Y., Kim, Y., & Chang, S. (2015). Study of Sustainability and Scalability in the Cp*Rh(III)-Catalyzed Direct C–H Amidation with 1,4,2-Dioxazol-5-ones. Organic Process Research & Development, 19(8), 1036-1041. [Link]
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Fiori, K. W., & Du Bois, J. (2009). A mechanistic analysis of the Rh-catalyzed intramolecular C–H amination reaction. Journal of the American Chemical Society, 131(39), 13938-13949. [Link]
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Du Bois, J. (2011). Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis. Accounts of Chemical Research, 44(4), 235-244. [Link]
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van der Werf, M. J., & van der Vlugt, J. I. (2020). Dioxazolones: Stable Substrates for the Catalytic Transfer of Acyl Nitrenes. ACS Catalysis, 10(8), 4751-4769. [Link]
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van der Werf, M. J., & van der Vlugt, J. I. (2021). Dioxazolones. In Nitrene and Nitrenoid Chemistry (pp. 223-255). De Gruyter. [Link]
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van der Werf, M. J., & van der Vlugt, J. I. (2020). Dioxazolones: Stable Substrates for the Catalytic Transfer of Acyl Nitrenes. ACS Catalysis, 10(8), 4751-4769. [Link]
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Kim, J. Y., Park, S. H., Ryu, J., Cho, S. H., Kim, S. H., & Chang, S. (2012). Rhodium-catalyzed intermolecular amidation of arenes with sulfonyl azides via chelation-assisted C-H bond activation. Journal of the American Chemical Society, 134(22), 9110-9113. [Link]
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Kim, H., Shin, K., & Chang, S. (2014). Mechanistic studies of the rhodium-catalyzed direct C-H amination reaction using azides as the nitrogen source. Journal of the American Chemical Society, 136(6), 2492-2502. [Link]
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Kim, J. Y., Park, S. H., Ryu, J., Cho, S. H., Kim, S. H., & Chang, S. (2012). Rhodium-Catalyzed Intermolecular Amidation of Arenes with Sulfonyl Azides via Chelation-Assisted C–H Bond Activation. Journal of the American Chemical Society, 134(22), 9110-9113. [Link]
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Kim, J. Y., Park, S. H., Ryu, J., Cho, S. H., Kim, S. H., & Chang, S. (2012). Rhodium-catalyzed intermolecular amidation of arenes with sulfonyl azides via chelation-assisted C-H bond activation. KAIST Repository. [Link]
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Kim, J. Y., Park, S. H., Ryu, J., Cho, S. H., & Chang, S. (2014). Rhodium-Catalyzed Direct Amination of Arene CH Bonds Using Azides as the Nitrogen Source. Organic Syntheses, 91, 52-59. [Link]
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Kim, J. Y., Park, S. H., Ryu, J., Cho, S. H., & Chang, S. (2014). Rhodium-Catalyzed Direct Amination of Arene C-H Bonds Using Azides as the Nitrogen Source. Request PDF. [Link]
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Du Bois, J. (2011). Metal-Catalyzed Nitrogen-Atom Transfer Methods for the Oxidation of Aliphatic C–H Bonds. Accounts of Chemical Research, 44(4), 235-244. [Link]
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Kim, H., Shin, K., & Chang, S. (2014). Mechanistic Studies of the Rhodium-Catalyzed Direct C−H Amination Reaction Using Azides as the Nitrogen Source. Journal of the American Chemical Society, 136(6), 2492-2502. [Link]
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Fiori, K. W., Espino, C. G., Brodsky, B. H., & Du Bois, J. (2009). Understanding the Differential Performance of Rh-2(esp)(2) as a Catalyst for C-H Amination. Tetrahedron, 65(16), 3042-3051. [Link]
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Kim, H., Shin, K., & Chang, S. (2014). Mechanistic studies of the rhodium-catalyzed direct C-H amination reaction using azides as the nitrogen source. KAIST Repository. [Link]
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Kim, J. Y., Park, S. H., Ryu, J., Cho, S. H., & Chang, S. (2013). Rhodium-‐Catalyzed Direct Amination of Arene C-‐H Bonds Using Azides as the Nitrogen Source. Organic Syntheses, 91, 52-59. [Link]
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A Comparative Guide to Sulfamoylating Agents: Profiling 2,2,2-Trichloroethyl Sulfamate and its Alternatives for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the sulfamate moiety (–OSO₂NH₂) is a critical pharmacophore, imparting unique physicochemical and biological properties to lead compounds. Its presence can enhance binding affinity to target proteins, improve pharmacokinetic profiles, and modulate biological activity.[1][2] The strategic introduction of this functional group, a process known as sulfamoylation, is therefore a key transformation in the synthetic chemist's toolkit. The choice of the sulfamoylating agent is paramount, directly influencing reaction efficiency, substrate scope, and overall synthetic strategy.
This guide provides an in-depth comparison of 2,2,2-trichloroethyl sulfamate with other prominent sulfamoylating agents. We will delve into their reactivity, stability, and substrate compatibility, supported by experimental data and protocols to empower researchers in making informed decisions for their specific applications.
The Central Role of the Sulfamoylating Agent
The ideal sulfamoylating agent should offer a balance of reactivity and stability, allowing for the efficient and selective modification of nucleophiles such as alcohols, phenols, and amines under mild conditions.[3] Historically, reagents like sulfamoyl chloride have been widely used but are often hampered by their instability and propensity for side reactions.[3] This has driven the development of a diverse array of alternative reagents, each with its own set of advantages and disadvantages.
Profiling this compound: A Protecting Group-Assisted Approach
This compound (TCE-sulfamate) is more accurately described as a protected form of the sulfamoyl group, where the 2,2,2-trichloroethyl (TCE) moiety serves as a stable, yet readily cleavable, protecting group. The active sulfamoylating agent is 2,2,2-trichloroethyl chlorosulfate, which reacts with nucleophiles to form the TCE-protected sulfamate. This two-step approach—sulfamoylation followed by deprotection—offers a level of control and stability that is highly advantageous in complex syntheses.[4]
Key Attributes of the TCE-Sulfamate Approach:
-
Stability: The TCE-protected sulfamate is remarkably stable, resisting hydrolysis under a wide pH range (pH 1-12) and at temperatures up to 100°C. This robustness allows for subsequent chemical transformations without compromising the sulfamate group.[4]
-
Orthogonality: The TCE group is stable to conditions used for the removal of other common protecting groups such as tert-butyldimethylsilyl (TBS), acetyl (Ac), and benzyl (Bn), enabling its use in multi-step synthetic sequences.[4][5]
-
Improved Handling: By masking the reactive N-H bond of the sulfamate, the TCE group reduces the polarity of the molecule, facilitating purification by standard chromatographic techniques.[4]
-
Mild Deprotection: The TCE group can be selectively removed under mild reductive conditions, most commonly using zinc dust in the presence of a proton source like ammonium formate or acetic acid.[4][6]
A Comparative Analysis of Sulfamoylating Agents
The selection of a sulfamoylating agent is dictated by the nature of the substrate, the desired reaction conditions, and the overall synthetic strategy. Below is a comparative overview of this compound and other commonly employed reagents.
| Sulfamoylating Agent | Structure | Key Advantages | Key Disadvantages | Typical Substrates |
| 2,2,2-Trichloroethyl Chlorosulfate | Cl₃CCH₂OSO₂Cl | Stable protected sulfamate, orthogonal to many protecting groups, mild deprotection.[4] | Two-step process (sulfamoylation and deprotection). | Phenols, Alcohols.[4] |
| Sulfamoyl Chloride | H₂NSO₂Cl | Commercially available, direct sulfamoylation. | Unstable, moisture-sensitive, can decompose to form reactive intermediates leading to side reactions.[3] | Alcohols, Phenols, Amines.[3] |
| Chlorosulfonyl Isocyanate (CSI) | ClSO₂NCO | Highly reactive, versatile for synthesizing a range of sulfur-containing compounds. | Extremely reactive and corrosive, requires inert and anhydrous conditions, toxic.[6] | Alcohols, Amines, Olefins. |
| Activated Aryl Sulfamates (e.g., PFPS) | C₆F₅OSO₂NH₂ | Stable, crystalline solids, high selectivity for primary over secondary alcohols, mild catalytic conditions.[5] | May require higher temperatures for less reactive substrates. | Alcohols.[5] |
| Hexafluoroisopropyl Sulfamate (HFIPS) | (CF₃)₂CHOSO₂NH₂ | Bench-stable solid, mild reaction conditions, clean workup (volatile byproduct).[3] | Less commonly cited in the literature compared to other agents. | Alcohols, Amines, Phenols, Anilines.[3] |
| N-(tert-Butoxycarbonyl)-N-[4-(dimethylazaniumylidene)-1,4-dihydropyridin-1-ylsulfonyl]azanide | See structure | Stable, non-moisture sensitive solid, mild reaction conditions.[7] | Primarily used for the sulfamoylation of amines.[7] | Amines, Anilines.[7] |
Note: PFPS = Pentafluorophenyl sulfamate
Mechanistic Considerations
The sulfamoylation of an alcohol or phenol with 2,2,2-trichloroethyl chlorosulfate proceeds via a nucleophilic attack of the hydroxyl group on the electrophilic sulfur atom, displacing the chloride leaving group. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the HCl generated.
Caption: General mechanism for the sulfamoylation of an alcohol.
The subsequent deprotection of the TCE-sulfamate is a reductive cleavage, typically initiated by a single-electron transfer from zinc metal.
Caption: Reductive deprotection of the TCE-sulfamate.
Experimental Protocols
To provide a practical context for the comparison, detailed experimental protocols for the sulfamoylation of a model phenol using 2,2,2-trichloroethyl chlorosulfate and, for comparison, sulfamoyl chloride are provided below.
Protocol 1: Sulfamoylation of 4-Nitrophenol with 2,2,2-Trichloroethyl Chlorosulfate
This protocol is adapted from the work of Li et al. and Liu et al.[3][4]
Materials:
-
4-Nitrophenol
-
2,2,2-Trichloroethyl chlorosulfate
-
Triethylamine
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
1.0 N HCl
-
Saturated brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-nitrophenol (1.0 equiv.), triethylamine (1.2 equiv.), and DMAP (1.0 equiv.) in anhydrous THF, add a solution of 2,2,2-trichloroethyl chlorosulfate (1.0 equiv.) in anhydrous THF dropwise over 15 minutes at room temperature.
-
Stir the reaction mixture for 2 hours at room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash successively with water, 1.0 N HCl, water, and saturated brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 2,2,2-trichloroethyl-protected 4-nitrophenyl sulfamate.
Protocol 2: Deprotection of 2,2,2-Trichloroethyl-Protected 4-Nitrophenyl Sulfamate
This protocol is adapted from the work of Li et al.[4]
Materials:
-
2,2,2-Trichloroethyl-protected 4-nitrophenyl sulfamate
-
Zinc dust
-
Ammonium formate
-
Methanol
Procedure:
-
To a solution of the TCE-protected sulfamate in methanol, add zinc dust (excess) and ammonium formate (excess).
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure and purify the residue as necessary to obtain the 4-nitrophenyl sulfamate.
Protocol 3: Sulfamoylation of 4-Nitrophenol with Sulfamoyl Chloride
This protocol is based on general procedures for sulfamoylation with sulfamoyl chloride.[3]
Materials:
-
4-Nitrophenol
-
Sulfamoyl chloride
-
Anhydrous N,N-Dimethylacetamide (DMA)
Procedure:
-
To a solution of 4-nitrophenol (1.0 equiv.) in anhydrous DMA, add sulfamoyl chloride (2.0 equiv.) at room temperature.
-
Stir the reaction mixture until the starting material is consumed, as monitored by TLC.
-
Carefully pour the reaction mixture into ice water to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the 4-nitrophenyl sulfamate.
Experimental Workflow Visualization
Caption: Comparative experimental workflow for sulfamoylation.
Conclusion and Future Perspectives
The choice of a sulfamoylating agent is a critical decision in the design and execution of a synthetic route. While direct methods using reagents like sulfamoyl chloride offer a more streamlined approach, they are often plagued by issues of reagent instability and side reactions. The use of this compound, via its chlorosulfate precursor, provides a robust and reliable method for the introduction of the sulfamate group, particularly in the context of complex molecule synthesis where protecting group orthogonality is crucial. The stability of the TCE-protected intermediate allows for a wider range of subsequent chemical manipulations, and the mild deprotection conditions preserve sensitive functionalities.
The development of newer, stable, and selective sulfamoylating agents, such as activated aryl sulfamates and Burgess-type reagents, continues to expand the synthetic chemist's toolbox.[5][7] These reagents offer the benefits of stability and mild reaction conditions, often with high selectivity, and represent the ongoing evolution of sulfamoylation chemistry. Ultimately, the optimal choice of reagent will depend on a careful consideration of the specific synthetic challenge at hand, balancing factors of reactivity, stability, selectivity, and practicality.
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The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008). Expert Opinion on Therapeutic Patents. [Link]
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Li, X., & Taylor, S. D. (2003). Synthesis and Protection of Aryl Sulfates Using the 2,2,2-Trichloroethyl Moiety. Organic Letters, 5(18), 3285–3287. [Link]
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Rapp, P. B., Murai, K., Ichiishi, N., Leahy, D. K., & Miller, S. J. (2020). Catalytic Sulfamoylation of Alcohols with Activated Aryl Sulfamates. Organic Letters, 22(1), 168–174. [Link]
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Winum, J.-Y., Toupet, L., Barragan, V., Dewynter, G., & Montero, J.-L. (2001). N-(tert-Butoxycarbonyl)-N-[4-(dimethylazaniumylidene)-1,4-dihydropyridin-1-ylsulfonyl]azanide: A New Sulfamoylating Agent. Structure and Reactivity toward Amines. Organic Letters, 3(14), 2241–2243. [Link]
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Graf, R. (1966). Chlorosulfonyl Isocyanate. Organic Syntheses, 46, 23. [Link]
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Gobis, K., et al. (2022). Development of Sulfamoylated 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives as Potent Steroid Sulfatase Inhibitors for Efficient Treatment of Breast Cancer. Journal of Medicinal Chemistry, 65(6), 4886-4902. [Link]
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Gobis, K., et al. (2022). Development of Sulfamoylated 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives as Potent Steroid Sulfatase Inhibitors for Efficient Treatment of Breast Cancer. ACS Publications. [Link]
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-
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Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). [Link]
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Wentzel Lab. (2020, January 22). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl) [Video]. YouTube. [Link]
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Crosslinking Mechanisms of Phenol, Catechol, and Gallol for Synthetic Polyphenols: A Comparative Review. (2022, November 16). MDPI. [Link]
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Ground state structures of sulfate monoesters and sulfamates reveal similar reaction coordinates for sulfuryl and sulfamyl transfer. (n.d.). OUCI. [Link]
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A Comparative Guide to Modern Amination: Unveiling the Advantages of 2,2,2-Trichloroethyl Sulfamate in C-H Amination
In the landscape of modern organic synthesis, the strategic introduction of nitrogen-containing functional groups is a cornerstone of molecular design, particularly in the realms of pharmaceutical and agrochemical development. For decades, the synthetic chemist's toolkit for amination has been populated by venerable and reliable methods. However, the increasing demand for efficiency, substrate scope, and the ability to functionalize complex molecules at late stages has driven the development of novel reagents and methodologies. This guide provides an in-depth technical comparison of a modern amination reagent, 2,2,2-trichloroethyl sulfamate, with traditional amination strategies, offering insights into its distinct advantages, supported by experimental data and mechanistic understanding.
The Enduring Challenge of Amination: A Look at Traditional Methods
Classical amination reactions have been the bedrock of nitrogen-containing compound synthesis for over a century. While their utility is undeniable, they are often beset by limitations that can hinder their application in complex synthetic routes.
The Gabriel Synthesis: A Workhorse for Primary Amines
The Gabriel synthesis is a robust method for the preparation of primary amines, elegantly avoiding the overalkylation often observed with direct alkylation of ammonia.[1][2] The reaction proceeds via the SN2 displacement of an alkyl halide with potassium phthalimide, followed by the liberation of the desired amine.[3]
However, the Gabriel synthesis is not without its drawbacks. The harsh conditions often required for the deprotection step, such as strong acid or base, can be incompatible with sensitive functional groups.[4] While the use of hydrazine offers a milder alternative, it introduces its own set of safety and handling concerns.[5] Furthermore, this method is largely restricted to the synthesis of primary amines from primary and, to a lesser extent, secondary alkyl halides.[4]
Hofmann and Curtius Rearrangements: A Carbon Shorter
The Hofmann and Curtius rearrangements provide access to primary amines from amides and acyl azides, respectively.[6][7][8] A key feature of these reactions is the loss of one carbon atom, which can be a strategic advantage or a synthetic constraint depending on the desired target.[9] Both reactions proceed through a common isocyanate intermediate.[6][10]
The Hofmann rearrangement, while effective, utilizes stoichiometric amounts of bromine and strong base, which can be problematic for substrates bearing sensitive functionalities.[11] The Curtius rearrangement, on the other hand, involves the use of potentially explosive acyl azides, necessitating careful handling and specific experimental setups.[12][13] The substrate scope of both reactions can also be limited by the stability of the starting materials and intermediates.
Reductive Amination: Versatility with a Caveat
Reductive amination is arguably one of the most versatile and widely employed methods for amine synthesis, capable of producing primary, secondary, and tertiary amines from a broad range of carbonyl compounds and amines.[14][15] The reaction typically proceeds in a one-pot fashion, forming an imine or enamine intermediate that is subsequently reduced.[2]
Despite its versatility, reductive amination can be challenging to control, with the potential for over-alkylation leading to mixtures of products.[2] The choice of reducing agent is critical and often involves hydride reagents that can have limited functional group tolerance.[15] Furthermore, the synthesis of primary amines via reductive amination of ammonia can be inefficient due to the volatility and low nucleophilicity of ammonia.[16]
A Paradigm Shift: this compound for Direct C-H Amination
The limitations of traditional amination methods, particularly their reliance on pre-functionalized starting materials, have spurred the development of reactions that can directly convert C-H bonds to C-N bonds. This is where this compound emerges as a powerful and transformative reagent.
In concert with rhodium catalysts, such as Rh₂(esp)₂, this compound serves as a nitrene precursor for the direct and selective amination of unactivated C-H bonds.[17] This approach represents a significant departure from classical methods, enabling the installation of an amino group into a hydrocarbon framework without the need for a pre-existing functional handle.
The 2,2,2-trichloroethyl group plays a crucial role in this process. It acts as a robust protecting group for the resulting amine and facilitates the generation of the reactive nitrene species under the catalytic conditions. The electron-withdrawing nature of the trichloroethyl group enhances the acidity of the N-H protons of the sulfamate, facilitating its reaction with the catalyst.
Mechanistic Rationale: The Power of Catalytic Nitrene Insertion
The rhodium-catalyzed C-H amination with this compound is believed to proceed through the formation of a rhodium-nitrene intermediate. This highly reactive species can then undergo a concerted C-H insertion into a nearby C-H bond, forming the new C-N bond with high regio- and stereoselectivity.[18] The reaction is often directed by the substrate's geometry, favoring insertion into sterically accessible and electronically favorable C-H bonds.
Figure 1. Simplified workflow of Rh-catalyzed C-H amination.
Comparative Performance: A Data-Driven Analysis
| Method | Typical Substrate | Key Reagents | Typical Yields | Key Advantages | Key Limitations |
| This compound | Alkanes, complex molecules with C-H bonds | Rh₂(esp)₂, PhI(OAc)₂ | Good to Excellent | Direct C-H functionalization, high functional group tolerance, late-stage modification | Requires a catalyst, can have regioselectivity challenges in complex substrates |
| Gabriel Synthesis | Primary alkyl halides | Potassium phthalimide, Hydrazine/Acid/Base | Moderate to Good[4] | Avoids overalkylation, reliable for primary amines | Harsh deprotection conditions, limited to primary amines, requires pre-functionalization |
| Hofmann Rearrangement | Primary amides | Br₂, NaOH | Good | Access to amines with one less carbon | Stoichiometric strong base and halogen, limited to primary amides |
| Curtius Rearrangement | Acyl azides | Heat | Good to Excellent | Mild conditions, broad substrate scope | Use of potentially explosive azides, loss of a carbon atom |
| Reductive Amination | Aldehydes, Ketones | NaBH₃CN, NaBH(OAc)₃ | Good to Excellent[19][20] | High versatility (1°, 2°, 3° amines), one-pot procedure | Risk of overalkylation, requires specific reducing agents, requires pre-functionalization |
Experimental Protocols: A Practical Perspective
To provide a tangible understanding of the practical differences between these methods, detailed experimental protocols for the synthesis of a common structural motif are provided below. The rationale behind key experimental choices is highlighted to offer deeper insight.
Protocol 1: Rh-Catalyzed Amination of an Unactivated C-H Bond using this compound
Reaction: Amination of Adamantane
Rationale: This protocol exemplifies the power of C-H amination on a simple, unactivated hydrocarbon. Adamantane is chosen for its rigid structure and the presence of both secondary and tertiary C-H bonds, allowing for an examination of regioselectivity. The use of Rh₂(esp)₂ is critical for achieving high catalytic turnover and selectivity.[17] PhI(OAc)₂ serves as the oxidant to generate the active rhodium-nitrene species.
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add adamantane (1.0 mmol), this compound (1.2 mmol), Rh₂(esp)₂ (0.01 mmol), and anhydrous dichloromethane (5 mL).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add PhI(OAc)₂ (1.5 mmol) portion-wise over 1 hour to control the reaction rate and minimize side reactions.
-
Stir the reaction at 40 °C for 12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the N-(adamantyl)-2,2,2-trichloroethyl sulfamate.
Protocol 2: Gabriel Synthesis of Benzylamine
Reaction: Synthesis of Benzylamine from Benzyl Bromide
Rationale: This classic protocol demonstrates the synthesis of a primary amine from an alkyl halide. The use of potassium phthalimide prevents the formation of secondary and tertiary amine byproducts. Hydrazine is used for the milder cleavage of the phthalimide protecting group.[5][21]
Procedure:
-
In a round-bottom flask, suspend potassium phthalimide (1.1 mmol) in anhydrous DMF (10 mL).
-
Add benzyl bromide (1.0 mmol) and heat the mixture to 80 °C for 2 hours.
-
Cool the reaction to room temperature and add hydrazine hydrate (2.0 mmol).
-
Heat the mixture to reflux for 1 hour, during which a white precipitate of phthalhydrazide will form.
-
Cool the mixture, add 1M HCl to dissolve the precipitate, and extract the aqueous layer with diethyl ether to remove any non-basic impurities.
-
Basify the aqueous layer with 2M NaOH and extract with diethyl ether.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield benzylamine.
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A Comparative Guide to the Efficacy of 2,2,2-Trichloroethyl Sulfamate in Modern Catalytic Systems
For researchers at the forefront of pharmaceutical and agrochemical development, the efficient construction of carbon-nitrogen bonds is a cornerstone of molecular design. The introduction of nitrogen-containing functionalities into complex molecules often dictates their biological activity. In this context, nitrene transfer reactions have emerged as a powerful strategy for C-N bond formation, and the choice of the nitrene precursor is paramount to the success of these transformations.
This guide provides an in-depth comparison of 2,2,2-Trichloroethyl sulfamate (TcesNH₂), a versatile and increasingly important nitrene precursor. Unlike traditional precursors such as potentially explosive sulfonyl azides, TcesNH₂ offers a safer, bench-stable alternative for generating reactive nitrenoid intermediates.[1][2] Its efficacy, however, is deeply intertwined with the choice of the catalytic system. Here, we will dissect and compare its performance in two leading catalytic frameworks: the highly selective Dirhodium(II)-catalyzed C-H amination and the cost-effective Iron(II)-catalyzed sulfide imination . We will explore the mechanistic underpinnings, present key experimental data, and provide detailed protocols to empower researchers to select and implement the optimal system for their synthetic challenges.
The Role of the Nitrene Precursor: Catalytic Activation of TcesNH₂
At its core, the utility of this compound stems from its ability to generate a transient metal-nitrenoid species upon interaction with a catalyst and an oxidant. This highly reactive intermediate is the workhorse of the subsequent C-N bond-forming reaction. The general catalytic cycle involves the oxidation of the sulfamate in the presence of the metal catalyst, which then facilitates the transfer of the "NTces" group to a suitable substrate, such as a C-H bond or a sulfide.
The 2,2,2-trichloroethyl (Tces) group is not merely a placeholder; its strong electron-withdrawing nature influences the reactivity of the resultant nitrenoid. Furthermore, it serves as a robust protecting group that can be cleaved under specific reductive conditions (e.g., using zinc dust), unmasking a primary amine or sulfoximine for further functionalization.[3][4]
Caption: General workflow for catalytic nitrene generation from TcesNH₂.
Catalytic System 1: Dirhodium(II)-Catalyzed C-H Amination
The development of dirhodium(II) catalysts for C-H amination represents a landmark achievement in synthetic chemistry, enabling the direct conversion of C-H bonds to C-N bonds with remarkable selectivity.[5][6] Within this class, the strapped carboxylate dirhodium catalyst, Rh₂(esp)₂ (bis(α,α,α',α'-tetramethyl-1,3-benzenedipropanoate)dirhodium(II)), has proven to be exceptionally effective for promoting nitrene transfer from sulfamate esters, including TcesNH₂.[7]
Causality and Performance Insights
The exceptional performance of the Rh₂(esp)₂ catalyst is rooted in its unique structure. The "strapped" esp ligands create a well-defined chiral pocket around the catalytic rhodium centers, which not only enhances catalyst stability but also allows for exquisite control over the chemo-, regio-, and diastereoselectivity of the C-H insertion event.[5][7] This system is so efficient that it can be employed with the hydrocarbon substrate as the limiting reagent, a significant advantage over many other intermolecular amination methods.
A key feature of using sulfamate esters like TcesNH₂ is the ability to tune the site selectivity of the C-H amination. Research has demonstrated that modifying the electronic properties of the sulfamate ester has a profound impact on whether the amination occurs at a benzylic C-H bond versus a tertiary C-H bond.[8][9] The electron-withdrawing nature of the trichloroethyl group in TcesNH₂ significantly favors amination at the more electron-rich benzylic position.[9]
Data Presentation: Site Selectivity in C-H Amination
The following data, adapted from studies by the Sigman laboratory, illustrates the effect of chloro-substitution on the sulfamate ester in the Rh₂(esp)₂-catalyzed amination of isoamylbenzene, highlighting the pronounced selectivity imparted by the trichloroethyl group.[9]
| Entry | Sulfamate Ester (R-SO₂NH₂) | R Group | Benzylic : Tertiary Selectivity |
| 1 | n-Butyl Sulfamate | nBu | 3.6 : 1 |
| 2 | Monochloromethyl Sulfamate | CH₂Cl | 4.5 : 1 |
| 3 | Dichloromethyl Sulfamate | CHCl₂ | 5.3 : 1 |
| 4 | This compound | CH₂CCl₃ | ~9 : 1 |
Table 1: Influence of sulfamate ester electronics on the site selectivity of Rh₂(esp)₂-catalyzed C-H amination. Higher ratios indicate greater preference for the benzylic position.
Experimental Protocol: Rh₂(esp)₂-Catalyzed Intermolecular C-H Amination
This protocol is a representative procedure for the amination of a benzylic C-H bond using TcesNH₂.
Caption: Workflow for Rh₂(esp)₂-catalyzed C-H amination.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add Rh₂(esp)₂ (0.01 mmol, 1.0 mol%), this compound (1.2 mmol), and magnesium oxide (2.0 mmol).
-
Addition of Reactants: Add the hydrocarbon substrate (1.0 mmol) and anhydrous chlorobenzene (5 mL) via syringe.
-
Oxidant Addition: Begin stirring the suspension and slowly add a solution of (diacetoxyiodo)benzene (PIDA, 1.1 mmol) in chlorobenzene (5 mL) over 4 hours using a syringe pump. The slow addition is crucial to maintain a low concentration of the active oxidant and suppress catalyst degradation.
-
Reaction Monitoring: Stir the reaction mixture at 40 °C. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired N-Tces protected amine.
Catalytic System 2: Iron(II)-Catalyzed Sulfide Imination
While rhodium catalysts offer unparalleled selectivity, their cost can be a limiting factor. The development of earth-abundant metal catalysts for nitrene transfer is a significant goal in green chemistry. Recent work by Bolm and coworkers has established that a simple iron salt, Iron(II) triflate (Fe(OTf)₂) , can effectively catalyze the imination of sulfides using this compound.[3][4] This reaction provides a direct route to N-protected sulfilimines, which are valuable synthetic intermediates.[10]
Causality and Performance Insights
This system leverages the Lewis acidity and redox properties of iron to facilitate the nitrene transfer. The reaction proceeds under remarkably mild conditions—room temperature—and is typically complete within a few hours.[4] The combination of TcesNH₂ as the nitrene source and PIDA as the oxidant in the presence of catalytic Fe(OTf)₂ proves to be a robust method for accessing a wide variety of sulfilimines, including those derived from both acyclic and cyclic sulfides with diverse functional groups.
The resulting N-Tces-sulfilimines are valuable precursors to NH-sulfoximines, an important pharmacophore, which can be accessed via a subsequent oxidation and deprotection sequence.[3] This iron-catalyzed approach represents a highly practical and atom-economical alternative to traditional methods, avoiding potentially hazardous reagents.[4]
Data Presentation: Substrate Scope of Iron-Catalyzed Imination
The following table summarizes the scope of the Fe(OTf)₂-catalyzed imination of various sulfides with TcesNH₂, demonstrating the broad applicability of this method.[4]
| Entry | Sulfide Substrate | Product Yield (%) |
| 1 | Thioanisole | 95% |
| 2 | Diphenyl sulfide | 80% |
| 3 | Dibenzyl sulfide | 92% |
| 4 | Methyl phenyl sulfoxide | 0% (No reaction) |
| 5 | Tetrahydrothiophene | 85% |
| 6 | 4-Chlorothioanisole | 96% |
Table 2: Representative yields for the Fe(OTf)₂-catalyzed imination of sulfides with TcesNH₂ and PIDA.
Experimental Protocol: Fe(OTf)₂-Catalyzed Sulfide Imination
This protocol outlines a general procedure for the synthesis of N-Tces-sulfilimines.
Step-by-Step Methodology:
-
Reaction Setup: To a vial, add the sulfide (0.2 mmol, 1.0 equiv), this compound (0.24 mmol, 1.2 equiv), and Fe(OTf)₂ (0.02 mmol, 10 mol%).
-
Solvent and Oxidant: Add dichloromethane (DCM, 1.0 mL) followed by (diacetoxyiodo)benzene (PIDA, 0.28 mmol, 1.4 equiv).
-
Reaction: Stir the mixture at room temperature for 3 hours.
-
Workup: After the reaction is complete (monitored by TLC), concentrate the mixture in vacuo.
-
Purification: Purify the resulting residue directly by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure N-Tces-sulfilimine product.
Comparative Analysis: Rhodium vs. Iron
The choice between a rhodium- or iron-based catalytic system for activating this compound depends entirely on the desired synthetic outcome. The two systems are not interchangeable but are rather complementary, each excelling in a different type of transformation.
| Feature | Rhodium(II) Catalysis | Iron(II) Catalysis |
| Primary Transformation | C(sp³)-H Amination | Sulfide Imination (S=N bond formation) |
| Typical Catalyst | Rh₂(esp)₂ | Fe(OTf)₂ |
| Key Advantage | High selectivity (site- and stereo-control) | Cost-effective, earth-abundant metal, mild conditions |
| Typical Substrates | Alkanes with activated C-H bonds | Aryl and alkyl sulfides |
| Product Class | N-Protected amines | N-Protected sulfilimines |
| Reaction Conditions | 40 °C, slow addition of oxidant | Room Temperature |
Strategic Selection:
-
For C-H Amination: If the goal is to convert a C-H bond directly into a C-N bond, particularly with high selectivity at a specific position, the Rhodium/Rh₂(esp)₂ system is the superior choice. Its ability to control selectivity makes it invaluable for complex molecule synthesis.
-
For Sulfide Imination: If the objective is to synthesize sulfilimines from readily available sulfides, the Iron/Fe(OTf)₂ system is the highly preferred method due to its operational simplicity, mild conditions, low catalyst cost, and high yields.
Conclusion
This compound stands out as a safe and versatile nitrene precursor whose synthetic potential is unlocked through judicious selection of a catalytic system. For the precise and selective functionalization of C-H bonds, dirhodium catalysts like Rh₂(esp)₂ offer unmatched performance, allowing for the strategic installation of nitrogen atoms in complex scaffolds. Conversely, for the efficient and economical synthesis of sulfilimines, iron catalysis provides a mild, robust, and scalable solution. By understanding the distinct mechanisms and applications of these systems, researchers can effectively harness the power of this compound to accelerate the discovery and development of novel, nitrogen-containing molecules.
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Ren, M., Wang, Y., Ren, S., & Qiu, G. (n.d.). Mechanism of rhodium‐catalyzed nitrene/alkyne metalation using sulfamates as precursors and sequential 1,2‐stevens rearrangement. ResearchGate. Available at: [Link]
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(n.d.). Unravelling Nitrene Chemistry from Acyclic Precursors: Recent Advances and Challenges. ResearchGate. Available at: [Link]
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(2022). Unravelling nitrene chemistry from acyclic precursors: recent advances and challenges. Organic Chemistry Frontiers. Available at: [Link]
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Periasamy, K., Gordeeva, S., & Bolm, C. (2024). Syntheses of Sulfilimines by Iron-Catalyzed Iminations of Sulfides with this compound. The Journal of Organic Chemistry, 89(13), 9705–9709. Available at: [Link]
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(n.d.). Photochemistry of Sulfilimine-Based Nitrene Precursors: Generation of Both Singlet and Triplet Benzoylnitrene. ResearchGate. Available at: [Link]
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Bess, E. N., & Sigman, M. S. (2014). Analyzing Site Selectivity in Rh₂(esp)₂-Catalyzed Intermolecular C–H Amination Reactions. Journal of the American Chemical Society, 136(16), 5933-5936. Available at: [Link]
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Lerchen, A., & Bolm, C. (2009). Iron(II) Triflate as an Efficient Catalyst for the Imination of Sulfoxides. Organic Letters, 11(11), 2429-2432. Available at: [Link]
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Al-Shboul, T. M. A., et al. (2021). A new generation of terminal copper nitrenes and their application in aromatic C–H amination reactions. Dalton Transactions, 50(16), 5532-5541. Available at: [Link]
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Du Bois, J. (2011). Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis. Organic Process Research & Development, 15(4), 758-762. Available at: [Link]
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Bao, M., Dong, S., Chen, K., & Xu, X. (2025). Recent Advances in Nitrene Chemistry with Emerging Precursors. Chemistry–An Asian Journal, 20(10), e202401521. Available at: [Link]
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Tang, C., et al. (2023). Examining the effects of additives and precursors on the reactivity of rhodium alkyl nitrenes generated from substituted hydroxylamines. Frontiers in Chemistry, 11, 1284567. Available at: [Link]
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(n.d.). Syntheses of Sulfilimines by Iron-Catalyzed Iminations of Sulfides with this compound. RWTH Aachen University. Available at: [Link]
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Kim, D., et al. (2023). Catalytic Amino Group Transfer Reactions Mediated by Photoinduced Nitrene Formation from Rhodium‐Hydroxamates. Angewandte Chemie International Edition, 62(43), e202309852. Available at: [Link]
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Bess, E. N., & Sigman, M. S. (2014). Analyzing Site Selectivity in Rh₂(esp)₂-Catalyzed Intermolecular C–H Amination Reactions. Journal of the American Chemical Society, 136(16), 5933–5936. Available at: [Link]
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(n.d.). Understanding the Differential Performance of Rh-2(esp)(2) as a Catalyst for C-H Amination. ResearchGate. Available at: [Link]
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Periasamy, K., Gordeeva, S., & Bolm, C. (2024). Syntheses of Sulfilimines by Iron-Catalyzed Iminations of Sulfides with this compound. RWTH Publications. Available at: [Link]
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Periasamy, K., Gordeeva, S., & Bolm, C. (2024). Syntheses of Sulfilimines by Iron-Catalyzed Iminations of Sulfides with this compound. ResearchGate. Available at: [Link]
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Weix, D. J., & Du Bois, J. (2003). Stereochemical Models for Rh-Catalyzed Amination Reactions of Chiral Sulfamates. Organic Letters, 5(22), 4029-4032. Available at: [Link]
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Park, J., et al. (2024). Enantioselective Nitrene Transfer to Hydrocinnamyl Alcohols and Allylic Alcohols Enabled by Systematic Exploration of the Structure of Ion-Paired Rhodium Catalysts. Journal of the American Chemical Society. Available at: [Link]
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Periasamy, K., Gordeeva, S., & Bolm, C. (2024). Syntheses of Sulfilimines by Iron-Catalyzed Iminations of Sulfides with this compound. The Journal of Organic Chemistry. Available at: [Link]
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Catino, A. J., & Du Bois, J. (2009). Metal-Catalyzed Nitrogen-Atom Transfer Methods for the Oxidation of Aliphatic C–H Bonds. Accounts of Chemical Research, 42(1), 85-96. Available at: [Link]
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Rao, M. V. K., et al. (2023). Recent advances in metal directed C–H amidation/amination using sulfonyl azides and phosphoryl azides. Organic & Biomolecular Chemistry, 21(41), 8426-8462. Available at: [Link]
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Weatherly, C. D., et al. (2018). Enantioselective Intermolecular C–H Amination Directed by a Chiral Cation. Angewandte Chemie International Edition, 57(26), 7895-7899. Available at: [Link]
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(n.d.). Efficient Synthesis of Sulfonyl Azides from Sulfonamides. ResearchGate. Available at: [Link]
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Lebleu, T., et al. (2018). Rhodium(ii)-catalyzed C–H aminations using N-mesyloxycarbamates: reaction pathway and by-product formation. Chemical Science, 9(42), 8045-8054. Available at: [Link]
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Liu, Z., et al. (2024). Iron-Catalyzed Asymmetric Imidation of Sulfides via Sterically Biased Nitrene Transfer. Journal of the American Chemical Society. Available at: [Link]
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Rao, M. V. K., et al. (2023). Recent advances in metal directed C–H amidation/amination using sulfonyl azides and phosphoryl azides. Organic & Biomolecular Chemistry. Available at: [Link]
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Reddy, T. R., et al. (2018). Sulfonyl Azides as Precursors in Ligand-Free Palladium-Catalyzed Synthesis of Sulfonyl Carbamates and Sulfonyl Ureas and Synthesis of Sulfonamides. The Journal of Organic Chemistry, 83(15), 8512-8521. Available at: [Link]
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Daugulis, O., & Zaitsev, V. G. (2012). Iron-catalyzed alkylations of aryl sulfamates and carbamates. Organic Letters, 14(14), 3744-3747. Available at: [Link]
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Ali, M. A., et al. (2016). Transition metal- and catalyst-free one-pot green method for the synthesis of N-sulfonyl amidines via direct reaction of sulfonyl azides with amines. RSC Advances, 6(89), 86141-86145. Available at: [Link]
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Li, Z., et al. (2022). Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1,2-, 1,3-, or 1,4-Diamines. Organic Letters, 24(1), 183-188. Available at: [Link]
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Scharf, A., & Knowles, R. R. (2018). Rhodium-Catalyzed C-H Amination: A Case Study of Selectivity in C-H Functionalization Reactions. Princeton University. Available at: [Link]
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Redwan, A., et al. (2019). Interplay of Sulfate Reducing Bacteria and Surface-Sulfidated Zero Valent Iron Particles in TCE Dechlorination. Idaho National Laboratory. Available at: [Link]
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A Comparative Guide to Rhodium Catalysts for 2,2,2-Trichloroethyl Sulfamate Reactions
For researchers, medicinal chemists, and professionals in drug development, the selective functionalization of C-H bonds is a transformative strategy in molecular synthesis. Among the various methodologies, rhodium-catalyzed amination reactions utilizing sulfamate esters as nitrogen sources have emerged as a powerful tool for the construction of complex nitrogen-containing molecules.[1][2][3] This guide provides a comprehensive comparison of common rhodium catalysts for reactions involving 2,2,2-trichloroethyl sulfamate, offering insights into catalyst selection, reaction mechanisms, and practical experimental protocols to empower your research and development endeavors.
The Significance of this compound in C-H Amination
The this compound (Tces-NH₂) is a versatile reagent in rhodium-catalyzed C-H amination reactions.[4] Its utility stems from the facile generation of a rhodium nitrene intermediate upon oxidation, which can then undergo insertion into C-H bonds to form new C-N bonds. This methodology provides a direct route to synthesize valuable building blocks such as cyclic sulfamidates, which can be further elaborated into amino alcohols, diamines, and other key functionalities in pharmacologically active compounds.[1] The trichloroethyl protecting group offers the advantage of being readily cleavable under specific conditions, adding to the synthetic utility of this reagent.
Comparative Performance of Rhodium Catalysts
The choice of the rhodium catalyst is paramount to the success of the C-H amination reaction, profoundly influencing yield, selectivity, and catalyst efficiency. Dirhodium(II) tetracarboxylate complexes are the most effective catalysts for these transformations.[2][3] Below is a comparative analysis of commonly employed rhodium catalysts.
Catalyst Performance Data
| Catalyst | Typical Loading (mol%) | Key Features | Representative Yields | Turnover Number (TON) |
| Rh₂(OAc)₄ | 2 - 5 | Commercially available, effective for many intramolecular reactions.[1] | Good to high for intramolecular cyclizations. | ~20–50 |
| Rh₂(oct)₄ | 2 - 5 | Similar in performance to Rh₂(OAc)₄. | Good to high for intramolecular cyclizations. | ~20–50 |
| Rh₂(O₂CCPh₃)₄ | 2 - 5 | Sometimes required for challenging carbamate insertions. | Variable, can be effective where other catalysts fail. | ~20–50 |
| Rh₂(esp)₂ | 0.1 - 1 | Exceptional efficiency and stability , superior for both intra- and intermolecular reactions.[1][5][6] | Excellent for a broad range of substrates. | Up to >600 |
As the data indicates, Rh₂(esp)₂ stands out as a superior catalyst for C-H amination reactions involving sulfamate esters.[1][6] Its unique "strapped" bis-carboxylate ligand design imparts enhanced stability, preventing rapid ligand exchange and catalyst decomposition that can plague simpler dirhodium tetracarboxylates like Rh₂(OAc)₄.[1][6] This robustness translates to significantly lower catalyst loadings and higher turnover numbers, making it a more efficient and cost-effective choice for complex synthetic applications.[1][5]
Visualizing the Core Catalyst Structures
Caption: Comparison of standard and high-performance rhodium catalysts.
Mechanistic Insights: The Catalytic Cycle
The catalytic cycle of rhodium-catalyzed C-H amination with sulfamate esters involves several key steps. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes. The generally accepted mechanism proceeds through the formation of a rhodium nitrene intermediate.[7][8]
-
Oxidation: The dirhodium(II) catalyst is oxidized by a hypervalent iodine reagent (e.g., PhI(OAc)₂) in the presence of the sulfamate ester to form a rhodium nitrene species.
-
C-H Insertion: The electrophilic rhodium nitrene then undergoes insertion into a C-H bond of the substrate. This step can proceed via a concerted or a stepwise radical mechanism, depending on the specific catalyst and substrate.[7]
-
Product Formation and Catalyst Regeneration: Following C-H insertion, the product is formed, and the active dirhodium(II) catalyst is regenerated, allowing it to re-enter the catalytic cycle.
Visualizing the Catalytic Cycle
Caption: Simplified catalytic cycle for rhodium-catalyzed C-H amination.
Experimental Protocols
To ensure reproducibility and success in your experiments, detailed and validated protocols are essential. Below are representative step-by-step procedures for both intramolecular and intermolecular C-H amination reactions using this compound.
General Experimental Workflow
Caption: A generalized experimental workflow for C-H amination.
Protocol 1: Intramolecular C-H Amination (Cyclization)
This protocol is a representative example for the synthesis of a cyclic sulfamidate.
Materials:
-
Substrate (e.g., a primary or secondary alkyl sulfamate)
-
Rh₂(esp)₂ (0.5 mol%)
-
PhI(OAc)₂ (1.1 equivalents)
-
MgO (2.0 equivalents)
-
Dichloromethane (DCM) or Benzene (as solvent)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the sulfamate substrate (1.0 mmol), Rh₂(esp)₂ (0.005 mmol), and MgO (2.0 mmol).
-
Add the anhydrous solvent (e.g., benzene, 10 mL).
-
Add PhI(OAc)₂ (1.1 mmol) to the reaction mixture.
-
Stir the reaction mixture vigorously at room temperature or gentle heating (e.g., 40 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cyclic sulfamidate.
Protocol 2: Intermolecular C-H Amination
This protocol outlines a general procedure for the amination of a C-H bond in a separate hydrocarbon substrate.
Materials:
-
Hydrocarbon substrate (e.g., ethylbenzene)
-
This compound (1.0 equivalent)
-
Rh₂(esp)₂ (1 mol%)
-
PhI(O₂CᵗBu)₂ (1.2 equivalents)
-
MgO (2.5 equivalents)
-
Dichloromethane (DCM) or Chlorobenzene (as solvent)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, combine the hydrocarbon substrate (if liquid, use in excess; if solid, 1.2 equivalents), Rh₂(esp)₂ (0.01 mmol), and MgO (2.5 mmol).
-
Add the anhydrous solvent (e.g., chlorobenzene, 5 mL).
-
In a separate flask, dissolve the this compound (1.0 mmol) and PhI(O₂CᵗBu)₂ (1.2 mmol) in the same solvent (5 mL).
-
Add the solution of the sulfamate and oxidant dropwise to the reaction mixture over a period of 1-2 hours using a syringe pump. The slow addition is crucial to maintain a low concentration of the oxidant and prevent catalyst decomposition.
-
Stir the reaction at the desired temperature (e.g., 60 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to isolate the aminated product.
Conclusion and Recommendations
The selection of the rhodium catalyst is a critical determinant of success in C-H amination reactions with this compound. While traditional dirhodium(II) tetracarboxylates like Rh₂(OAc)₄ are effective in certain applications, the superior performance of Rh₂(esp)₂ in terms of efficiency, stability, and broad substrate scope makes it the catalyst of choice for demanding synthetic challenges.[1][5][6] Its ability to operate at low catalyst loadings not only improves the economic and environmental profile of the reaction but also simplifies product purification. For researchers aiming to develop robust and scalable C-H amination processes, a thorough evaluation of Rh₂(esp)₂ is highly recommended. By understanding the underlying mechanistic principles and adhering to meticulously designed experimental protocols, scientists can fully harness the synthetic power of this remarkable catalytic system.
References
-
Title: Mechanism and enantioselectivity of dirhodium-catalyzed intramolecular C-H amination of sulfamate.[7] Source: PubMed URL: [Link]
-
Title: Quantum Chemical Interrogation of Reactions Promoted by Dirhodium Tetracarboxylate Catalysts: Mechanism, Selectivity, and Catalyst Design[8] Source: ACS Publications URL: [Link]
-
Title: Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis[1] Source: PMC - NIH URL: [Link]
-
Title: Dirhodium tetracarboxylates as catalysts for selective intermolecular C–H functionalization[2] Source: PMC - NIH URL: [Link]
-
Title: (PDF) Dirhodium tetracarboxylates as catalysts for selective intermolecular C–H functionalization[3] Source: ResearchGate URL: [Link]
-
Title: Understanding the Differential Performance of Rh₂(esp)₂ as a Catalyst for C–H Amination[6] Source: ACS Publications URL: [Link]
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- 8. par.nsf.gov [par.nsf.gov]
A Strategic Guide to Amine Protection: Comparing 2,2,2-Trichloroethyl Sulfamate (Tces) with the Stalwarts, Boc and Cbz
In the intricate discipline of multi-step organic synthesis, particularly in the fields of peptide chemistry and drug development, the judicious selection of protecting groups is a cornerstone of success.[1] An ideal protecting group should be easily introduced, stable under a variety of reaction conditions, and readily removable with high yield and minimal side products.[2][3] This guide provides an in-depth comparison of the well-established tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups against the less conventional yet strategically valuable 2,2,2-trichloroethyl sulfamate (Tces) group.
Our focus extends beyond a mere cataloging of reagents to an exploration of the strategic implications of their orthogonality—the ability to deprotect one functional group without affecting others.[4][5] This principle is paramount when designing complex synthetic routes, and understanding the unique deprotection pathway of the Tces group can unlock synthetic strategies that are inaccessible with Boc and Cbz alone.
The Industry Standards: A Profile of Boc and Cbz
The Boc and Cbz groups are ubiquitous in organic synthesis for good reason. They form the basis of many orthogonal protection schemes and their behavior is well-documented.[6][7]
The Boc Group: Acid-Labile Protection
The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups, prized for its stability to a wide range of nucleophilic and basic conditions, as well as catalytic hydrogenation.[8][9] Its key feature is its lability under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[10][11]
Mechanism of Action: The protection reaction proceeds via the nucleophilic attack of the amine on di-tert-butyl dicarbonate (Boc)₂O.[10] Deprotection is initiated by protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to release the free amine.[12]
The Cbz Group: Cleavage by Hydrogenolysis
The benzyloxycarbonyl (Cbz or Z) group, a pioneer in peptide synthesis, is stable under both acidic and basic conditions.[13] Its defining characteristic is its removal by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst), a remarkably mild and neutral process.[14] This makes it orthogonal to the acid-labile Boc group.[4]
Mechanism of Action: Protection is typically achieved by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[13] The deprotection via hydrogenolysis involves the reductive cleavage of the benzylic C-O bond, releasing toluene and the unstable carbamic acid, which, like its Boc counterpart, decarboxylates to yield the free amine.[13]
The Orthogonal Alternative: this compound (Tces)
The 2,2,2-trichloroethyl (Tce) moiety offers a distinct deprotection mechanism that provides an additional layer of orthogonality. While its use as a sulfamate (Tces) for amine protection is less documented than the corresponding carbamate (Troc), its properties can be inferred from the extensive use of Tce and Troc groups in protecting carboxyls, alcohols, and amines.[15][16][17] The key advantage of the Tces group lies in its stability to both the acidic conditions that cleave Boc and the standard hydrogenolysis conditions that remove Cbz.
Mechanism of Action: The Tces group is introduced by reacting an amine with 2,2,2-trichloroethyl sulfamoyl chloride. Deprotection is achieved under reductive conditions, most commonly with zinc dust in the presence of an acid source like acetic acid or ammonium chloride.[16][18][19] The reaction proceeds via a reductive elimination mechanism, leading to the formation of trichloroethylene, carbon dioxide, and the free amine. This unique cleavage condition ensures that acid- and hydrogenolysis-sensitive groups elsewhere in the molecule remain untouched.
Head-to-Head Performance Comparison
The strategic choice between these protecting groups is dictated by the overall synthetic plan and the presence of other sensitive functional groups.
| Feature | Boc (tert-butoxycarbonyl) | Cbz (benzyloxycarbonyl) | Tces (this compound) |
| Structure |
ngcontent-ng-c1205671314="" class="ng-star-inserted"> | ||
| Protection Reagent | Di-tert-butyl dicarbonate ((Boc)₂O)[9] | Benzyl chloroformate (Cbz-Cl) | 2,2,2-Trichloroethyl sulfamoyl chloride |
| Protection Conditions | Basic or neutral conditions (e.g., TEA, NaOH, or no base)[9][10] | Basic conditions (e.g., NaHCO₃, NaOH)[13] | Basic conditions (e.g., pyridine, TEA) |
| Deprotection Conditions | Strong acid (TFA in DCM; HCl in dioxane/EtOAc)[11] | Catalytic Hydrogenolysis (H₂, Pd/C); Transfer Hydrogenation[14] | Reductive cleavage (Zn, AcOH; Zn, NH₄Cl)[16][18] |
| Stability to Acid | Labile[8] | Generally stable, but can be cleaved by strong acids (e.g., HBr/AcOH)[13] | Stable[20][21] |
| Stability to Base | Stable[8] | Stable[6] | Stable |
| Stability to Hydrogenolysis | Stable[8] | Labile[13] | Stable |
| Key Advantage | High orthogonality with Cbz; widely used in SPPS.[7] | Mild, neutral deprotection; imparts crystallinity.[6][22] | Orthogonal to both Boc and Cbz; stable to a wide range of conditions.[21] |
| Key Disadvantage | Harsh acidic deprotection can damage sensitive substrates.[6] | Incompatible with substrates containing reducible groups (e.g., alkynes, some sulfur compounds).[14] | Deprotection uses metallic zinc which may require careful removal; less common, so reagent availability may be lower. |
Visualizing the Synthetic Strategy
The choice of protecting group is a critical decision point in a synthetic workflow. The following diagrams illustrate the distinct reaction pathways and the concept of orthogonality.
Caption: Deprotection mechanisms for Boc, Cbz, and Tces groups.
Caption: Hypothetical workflow showing sequential orthogonal deprotection.
Experimental Protocols
The following are generalized, step-by-step methodologies for the protection and deprotection of a primary amine.
Protocol 1: Boc Protection of a Primary Amine
-
Dissolution: Dissolve the amine (1.0 equiv) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) and a base such as triethylamine (TEA, 1.2 equiv). For amino acids, an aqueous solution of sodium hydroxide or sodium bicarbonate is often used.[10]
-
Reaction: Stir the mixture at room temperature for 2-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate, wash with aqueous acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the Boc-protected amine, which can be further purified by chromatography if necessary.
Protocol 2: Boc Deprotection
-
Dissolution: Dissolve the Boc-protected amine (1.0 equiv) in dichloromethane (DCM).
-
Reagent Addition: Add trifluoroacetic acid (TFA, 10-20 equiv, often as a 25-50% solution in DCM) dropwise at 0 °C.[10]
-
Reaction: Allow the reaction to warm to room temperature and stir for 30-60 minutes.
-
Monitoring: Monitor the deprotection by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene or DCM several times to remove excess TFA. The resulting amine is typically obtained as a TFA salt.
Protocol 3: Cbz Protection of a Primary Amine
-
Dissolution: Dissolve the amine (1.0 equiv) in a mixture of an organic solvent (e.g., dioxane) and water.
-
Reagent Addition: Cool the solution to 0 °C and add a base, such as sodium carbonate (2.0 equiv). Then, add benzyl chloroformate (Cbz-Cl, 1.1 equiv) dropwise, maintaining the temperature at 0 °C.[13]
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Extract the mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by recrystallization or column chromatography.
Protocol 4: Cbz Deprotection
-
Dissolution: Dissolve the Cbz-protected amine (1.0 equiv) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate.[14]
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Reaction: Place the reaction mixture under an atmosphere of hydrogen gas (H₂, typically with a balloon) and stir vigorously at room temperature for 1-8 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Protocol 5: Tces Deprotection (Adapted from Troc/Tce Cleavage Protocols)
-
Dissolution: Dissolve the Tces-protected amine (1.0 equiv) in glacial acetic acid or a mixture of THF and aqueous ammonium chloride solution.[16]
-
Reagent Addition: Add activated zinc dust (5-10 equiv) portion-wise to the stirring solution. The reaction may be exothermic.
-
Reaction: Stir the suspension at room temperature for 1-4 hours. Gentle heating may be required in some cases.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction with an organic solvent and filter through Celite to remove excess zinc and salts.
-
Purification: Wash the filtrate with saturated aqueous NaHCO₃ to neutralize the acid, followed by water and brine. Dry the organic layer, filter, and concentrate to yield the free amine.
Conclusion and Expert Recommendation
The choice between Boc, Cbz, and Tces is a strategic decision that hinges on the overall synthetic route.
-
Choose Boc when your downstream steps involve basic or reductive conditions and your molecule can tolerate a final, harsh acidic deprotection. It remains a gold standard for solid-phase peptide synthesis.[7]
-
Choose Cbz for solution-phase synthesis, especially when mild, neutral deprotection is paramount or when other functional groups are acid-sensitive. Its tendency to induce crystallinity is a significant advantage for large-scale purification.[22]
-
Choose Tces when true orthogonality to both acid- and hydrogenolysis-labile groups is required. Its robustness and unique reductive deprotection make it an invaluable tool for complex syntheses where other protecting groups would be cleaved prematurely. While less common, its strategic application can be the key to overcoming challenging synthetic hurdles.
By understanding the causality behind these experimental choices, researchers can design more robust, efficient, and successful synthetic strategies, leveraging the full power of orthogonal protection.
References
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
-
BenchChem. Understanding Boc protection and deprotection in peptide synthesis.
-
StudySmarter. Protecting Groups: Boc, Cbz, Amine - Chemistry.
-
J&K Scientific LLC. BOC Protection and Deprotection.
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA.
-
Wikipedia. tert-Butyloxycarbonyl protecting group.
-
BenchChem. Application Notes and Protocols for the Removal of the Cbz Protecting Group.
-
BenchChem. A Comparative Guide to the Orthogonality of the Cbz Protecting Group in Multi-Step Synthesis.
-
Master Organic Chemistry. Amine Protection and Deprotection.
-
Common Organic Chemistry. Cbz Protection - Common Conditions.
-
ACS Publications. Synthesis and Protection of Aryl Sulfates Using the 2,2,2-Trichloroethyl Moiety.
-
University of Regensburg. 10_Protecting groups.
-
BenchChem. A Comparative Guide to Boc and Cbz Protecting Groups for Glycine.
-
ResearchGate. Synthesis and Protection of Aryl Sulfates Using the 2,2,2-Trichloroethyl Moiety.
-
PubMed. Introduction of 2,2,2-trichloroethyl-protected sulfates into monosaccharides with a sulfuryl imidazolium salt and application to the synthesis of sulfated carbohydrates.
-
PubMed. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
-
YouTube. TES Protecting Group Addition With TESOTf | Organic Chemistry.
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates.
-
BenchChem. A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz.
-
ResearchGate. Synthesis and Properties of N -(2,2,2-Trichloroethyl)-2-thiophenesulfonamides.
-
University of Bristol. Protecting Groups.
-
ResearchGate. A highly efficient deprotection of the 2,2,2-trichloroethyl group at the anomeric oxygen of carbohydrates.
-
BenchChem. A Comparative Guide to Cbz, Boc, and Fmoc Protecting Groups for N-benzylglycine.
-
PubMed. Synthesis of per-sulfated flavonoids using 2,2,2-trichloro ethyl protecting group and their factor Xa inhibition potential.
-
Enamine. Trichloroethoxysulfonyl azide.
-
Organic Chemistry Portal. Protecting Groups.
-
Wikipedia. 2,2,2-Trichloroethoxycarbonyl chloride.
-
Wikipedia. Protecting group.
-
PubMed. Trichloroethyl group as a protecting group for sulfonates and its application to the synthesis of a disulfonate analog of the tyrosine sulfated PSGL-1(43-50) peptide.
-
Reddit. What makes amine protecting groups(Cbz, Boc) chemoselective for amines?
-
BenchChem. A Comparative Guide to Amine Protecting Groups: Unveiling the Advantages of Cbz Over Boc and Fmoc.
-
ResearchGate. The 2,2,2-Trichloroethyl Group for Carboxyl Protection During Peptide Synthesis.
-
PubMed. Highly Chemoselective Deprotection of the 2,2,2-Trichloroethoxycarbonyl (Troc) Protecting Group.
-
Organic Chemistry Portal. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol.
-
Sigma-Aldrich. 2,2,2 Trichloroethyl sulfamate.
-
Tokyo Chemical Industry Co., Ltd. This compound.
-
ACS Publications. Amino Acid-Protecting Groups.
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A Senior Application Scientist's Guide to the Structural Validation of 2,2,2-Trichloroethyl Sulfamate Reaction Products
For researchers and professionals in drug development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor. The 2,2,2-trichloroethyl (TCE) group, utilized as a protective moiety for sulfamates, presents a unique set of analytical challenges and opportunities. This guide provides an in-depth, technically-grounded comparison of methods to validate the structure of 2,2,2-trichloroethyl sulfamate reaction products, moving beyond mere procedural lists to explain the underlying chemical principles and rationale for experimental design.
The Imperative of Self-Validating Systems in Synthesis
In the synthesis of sulfamate-containing compounds, particularly those with pharmaceutical potential, every step of a protocol should ideally contribute to the validation of the final product. The choice of the 2,2,2-trichloroethyl protecting group is often strategic; its distinct spectroscopic signatures and predictable reactivity can be leveraged for robust structural confirmation. This guide will explore how to harness these characteristics to build a self-validating analytical workflow.
Part 1: Core Analytical Techniques for Structural Elucidation
The primary tools for validating the structure of this compound derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, where applicable, X-ray Crystallography. Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful technique for the routine structural analysis of organic molecules. For TCE-sulfamates, both ¹H and ¹³C NMR provide highly diagnostic signals.
¹H NMR Spectroscopy: The 2,2,2-trichloroethyl group offers a distinct singlet in the ¹H NMR spectrum, typically appearing around δ 4.6-4.8 ppm .[1][2] This signal, corresponding to the -OCH₂- protons, is well-separated from many other common organic functional groups, making it an excellent diagnostic handle. The presence and integration of this singlet are primary indicators of the successful incorporation of the TCE group.
¹³C NMR Spectroscopy: The carbon atoms of the TCE group also provide characteristic signals. The -OCH₂- carbon typically resonates around δ 78 ppm , while the -CCl₃ carbon appears near δ 93 ppm .[3]
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.[4]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate all signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Analysis:
-
Correlate the observed chemical shifts with expected values for the target structure.
-
Pay close attention to the characteristic signals of the TCE group and the signals of the parent molecule, looking for expected shifts upon sulfamoylation.
-
Data Presentation: Representative NMR Data for TCE-Sulfamate Derivatives
| Compound/Fragment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference |
| -O-CH₂-CCl₃ | ~4.6-4.8 (s, 2H) | ~78 (-OCH₂-) | [1][2][3] |
| -O-CH₂-CCl₃ | ~93 (-CCl₃) | [3] | |
| 2,2,2-Trichloroethyl (2-hydroxy-2-phenylethyl) sulfamate | 4.61 (d, J=11.0 Hz, 1H), 4.65 (d, J=11.0 Hz, 1H) | 78.3 (-OCH₂-), 93.4 (-CCl₃) | [3] |
| Acyclic TCE-sulfamate derivative | 4.66 (s, 2H) | 78.1 (-OCH₂-), 93.5 (-CCl₃) | [3] |
Mass Spectrometry (MS): Molecular Weight and Fragmentation Insights
Mass spectrometry provides crucial information about the molecular weight of the product and its fragmentation pattern, which can be used to confirm the connectivity of the atoms. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are valuable techniques.
Expected Fragmentation: While specific fragmentation patterns for all TCE-sulfamates are not exhaustively documented, we can infer likely pathways from related structures like aryl sulfonamides and TCE-sulfates. A common fragmentation pathway for aryl sulfonamides involves the loss of SO₂.[5] For TCE-sulfates, fragmentation often involves the trichloroethyl moiety, with losses of CHCCl₃, SO₃, HCl₂, and CCl₃ being characteristic.[6]
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.[7]
-
Infusion and Ionization: Infuse the sample solution into the ESI source. Both positive and negative ion modes should be explored. For sulfamates, negative ion mode is often informative due to the potential for deprotonation.
-
MS and MS/MS Analysis:
-
Acquire a full scan mass spectrum to determine the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a characteristic fragmentation pattern.
-
-
Data Analysis:
-
Compare the observed molecular weight with the calculated value for the target compound.
-
Analyze the fragmentation pattern to identify characteristic losses, such as those related to the TCE group and the sulfamate moiety.
-
Data Presentation: Expected Mass Spectral Data
| Ionization Mode | Expected Ion | Key Fragments/Losses | Rationale/Reference |
| ESI (+) | [M+H]⁺, [M+Na]⁺ | Loss of SO₂, fragments from the parent molecule | Based on aryl sulfonamide fragmentation[5] |
| ESI (-) | [M-H]⁻ | Loss of C₂H₂Cl₃, SO₃ | Inferred from TCE-sulfate fragmentation[6] |
| EI | M⁺ | Loss of ·CCl₃, ·CH₂CCl₃, SO₂, HCl | Characteristic fragmentation of chlorinated compounds and sulfonamides |
X-ray Crystallography: The Definitive Structure
For crystalline products, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state. While obtaining suitable crystals can be a bottleneck, the resulting structural information is unparalleled.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the purified product. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on the diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.
-
Data Analysis: The final refined structure provides precise bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule.
Part 2: Comparison with Alternative Sulfamoylation Methods
| Sulfamoylation Reagent/Method | Typical Yields | Advantages | Disadvantages | Reference |
| 2,2,2-Trichloroethyl sulfurochloridate | High | Reliable for sulfonylation of phenols.[3] | Requires a deprotection step. | [3][10] |
| Sulfamoyl chloride | Variable, can be low (3-7%) or high (up to 96%) depending on conditions | Commercially available; direct formation of the sulfamate. | Reaction may not go to completion; can require optimization of base and solvent.[10] | [10] |
| Sulfur trioxide complexes (e.g., SO₃·Py, SO₃·NMe₃) | 70-95% | Mild reagents; good for sensitive substrates. | Can be less reactive; may require specific reaction conditions.[11][12] | [11][12] |
| Chlorosulfonyl isocyanate (CSI) | Not explicitly reported for simple sulfamates, but a versatile reagent | Highly reactive; can be used for a variety of transformations. | Reacts violently with water; incompatible with protic solvents.[9][13][14][15] | [9][13][14][15] |
Causality Behind Experimental Choices: The selection of a sulfamoylation method often depends on the specific substrate and the desired outcome. For complex molecules with sensitive functional groups, milder reagents like sulfur trioxide complexes may be preferred. For robust substrates where a protecting group strategy is advantageous, 2,2,2-trichloroethyl sulfurochloridate is a reliable choice. The use of sulfamoyl chloride can be more direct but may require more extensive optimization to achieve high yields.
Part 3: Potential Impurities and Side Reactions
A critical aspect of validating the structure of a reaction product is understanding the potential for impurities and side reactions. When using precursors like chlorosulfonyl isocyanate (CSI) or 2,2,2-trichloroethyl chlorosulfate, specific side products can arise.
Chlorosulfonyl Isocyanate (CSI):
-
Reaction with Water: CSI reacts violently with water and can decompose in the presence of moisture to form sulfamoyl chloride. This can lead to the presence of unreacted starting materials or alternative sulfamoylating agents in the reaction mixture.
-
Reaction with Alcohols: While the desired reaction is often with an amine, CSI can also react with alcohols to form carbamates.[14]
2,2,2-Trichloroethyl Chlorosulfate:
-
Hydrolysis: Like all sulfonyl chlorides, 2,2,2-trichloroethyl chlorosulfate is susceptible to hydrolysis, which can reduce the yield of the desired product.
-
Side reactions with multifunctional substrates: In molecules with multiple nucleophilic sites, careful control of reaction conditions is necessary to ensure regioselectivity.
Deprotection of the TCE Group: The TCE group is typically removed under reductive conditions, for example, using zinc dust.[4][16] Incomplete deprotection can lead to a mixture of the protected and deprotected product, necessitating careful purification and analytical monitoring.
Visualizations
Experimental Workflow for Structural Validation
Caption: Workflow for the synthesis and structural validation of this compound products.
Logical Relationship of Analytical Techniques
Caption: Interplay of analytical techniques for comprehensive structural validation.
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A Comparative Guide to Isotopic Labeling Strategies: Evaluating the Potential of 2,2,2-Trichloroethyl Sulfamate Against Established Reagents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isotopic labeling is an indispensable technique in modern chemical and biological sciences, enabling the tracing of metabolic pathways, elucidation of reaction mechanisms, and quantification of analytes in complex mixtures.[1] The choice of labeling reagent is critical and dictated by the target functional group, the desired isotope, and the analytical method. This guide provides a comparative analysis of potential and established reagents for the isotopic labeling of amines and alcohols, with a special focus on the hypothetical application of 2,2,2-Trichloroethyl sulfamate . While traditionally used in other areas of organic synthesis, we explore its theoretical utility as a ¹⁵N- or ³⁴S-labeling agent and benchmark it against well-established methods, providing a framework for researchers to select the optimal strategy for their experimental needs.
Introduction to Isotopic Labeling of Amines and Alcohols
The introduction of a stable isotope (e.g., ²H, ¹³C, ¹⁵N, ¹⁸O, ³⁴S) into a molecule provides a powerful tool for its detection and quantification, primarily through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] For molecules containing amine and hydroxyl functional groups, which are ubiquitous in pharmaceuticals, metabolites, and biomolecules, specific labeling strategies are required. An ideal isotopic labeling reagent for these groups should exhibit:
-
High reactivity and selectivity towards the target functional group under mild conditions.
-
Quantitative or near-quantitative reaction yields to ensure accurate representation of the original analyte concentration.
-
Introduction of a significant and unique mass shift that is easily detectable by mass spectrometry.
-
Chemical stability of the labeled product during sample preparation and analysis.
-
Accessibility of isotopically enriched starting materials for the synthesis of the labeling reagent.
This guide will delve into a comparative analysis of various reagents and methodologies, with a novel exploration of the potential of this compound in this context.
This compound: A Hypothetical Isotopic Labeling Reagent
This compound is a known chemical compound, though its application in isotopic labeling studies has not been documented in peer-reviewed literature.[2][3] However, its chemical structure suggests a potential for development as a labeling reagent for primary and secondary amines, leading to the formation of stable sulfamides.
Proposed Synthesis of Isotopically Labeled this compound
The synthesis of an isotopically labeled version of this compound is theoretically feasible. For instance, a ¹⁵N-labeled variant could be prepared by reacting 2,2,2-trichloroethyl chloroformate with ¹⁵N-labeled ammonia or a protected ¹⁵N-ammonia equivalent. The general, unlabeled synthesis is a known process.
Figure 1. Proposed synthetic pathway for ¹⁵N-labeled this compound.
Hypothetical Reaction Mechanism and Workflow
The proposed labeling reaction would involve the nucleophilic attack of a primary or secondary amine on the sulfur atom of the ¹⁵N-labeled this compound, displacing the trichloroethoxy group and forming a stable, isotopically labeled sulfamide.
Figure 2. Proposed workflow for isotopic labeling of amines with [¹⁵N]-2,2,2-trichloroethyl sulfamate.
Anticipated Advantages and Disadvantages
Potential Advantages:
-
Stability: The resulting sulfamide bond is generally stable to a wide range of chemical conditions, which is advantageous for sample processing.
-
Specificity: The reaction would likely be specific to primary and secondary amines.
-
Clean Reaction Profile: The reaction byproducts may be easily separable from the labeled analyte.
Anticipated Disadvantages:
-
Lack of Precedent: The absence of literature data means that reaction conditions, yields, and potential side reactions are unknown.
-
Reagent Stability: The stability of the sulfamate reagent itself, particularly under various storage and reaction conditions, would need to be established.
-
Cost and Availability: The synthesis of the isotopically labeled reagent may be costly and not commercially available.
Established Alternatives for Isotopic Labeling
A direct comparison of this compound is not possible due to the lack of experimental data. However, we can compare its hypothetical performance with well-established and documented alternatives.
Labeling of Amines
The isotopic labeling of amines is a well-developed field with numerous reagents available.
| Reagent/Method | Isotope(s) | Target | Advantages | Disadvantages |
| Methyl Acetimidate (and its isotopologues) | ²H, ¹³C | Primary Amines | Positive charge retention enhances ionization efficiency in MS.[4] | Can be susceptible to hydrolysis. |
| N-Phosphoryl Amino Acid NHS Esters (e.g., ¹⁸O-DIPP-L-Ala-NHS) | ¹⁸O | Primary and Secondary Amines | High labeling efficiency under aqueous conditions; can be used for chiral separations.[5][6] | The reagent can be complex to synthesize. |
| Isotopically Coded Affinity Tags (ICAT) | ²H, ¹³C | Cysteine Thiols (but related amine-reactive versions exist) | Allows for affinity purification of labeled peptides. | Primarily used in proteomics; can be expensive. |
| TMT and iTRAQ Reagents | ¹³C, ¹⁵N | Primary Amines | Allows for multiplexed quantitative analysis. | Reporter ion cleavage can be complex to analyze. |
| Hypothetical [¹⁵N]-2,2,2-Trichloroethyl Sulfamate | ¹⁵N | Primary and Secondary Amines | Potentially stable sulfamide linkage. | No experimental data; synthesis not established. |
Labeling of Alcohols
While this compound is proposed for amines, related sulfate chemistry can be considered for alcohols.
| Reagent/Method | Isotope(s) | Target | Advantages | Disadvantages |
| Mitsunobu Esterification with ¹⁸O-labeled Carboxylic Acid | ¹⁸O | Primary and Secondary Alcohols | Stereocontrolled labeling; tolerant of many functional groups.[7] | Requires a two-step esterification-hydrolysis sequence. |
| [³⁴S]-Sulfuryl Chloride followed by reaction with Alcohol | ³⁴S | Alcohols | Direct route to labeled sulfates. | Sulfuryl chloride is highly reactive and corrosive.[8] |
| [¹⁵N]-Burgess Reagent | ¹⁵N | 1,2-Diols | Can form cyclic sulfamidates in a single step.[9] | Primarily a dehydrating agent; isotopic labeling applications are not widespread.[10][11][12][13] |
Experimental Protocols for Established Methods
General Protocol for Amine Labeling with NHS Ester Reagents
This protocol is a generalized procedure for labeling primary and secondary amines with N-hydroxysuccinimide (NHS) ester-based isotopic labeling reagents.
-
Sample Preparation: Dissolve the amine-containing analyte in a suitable buffer (e.g., 50 mM sodium borate, pH 8.5).
-
Reagent Preparation: Dissolve the light and heavy isotopic labeling reagents in an anhydrous organic solvent (e.g., acetonitrile or DMSO).
-
Labeling Reaction: Add the labeling reagent solution to the analyte solution. A typical molar excess of the reagent is 5-10 fold.
-
Incubation: Allow the reaction to proceed at room temperature for 1-2 hours.
-
Quenching: Quench the reaction by adding an amine-containing buffer (e.g., Tris or glycine) to consume the excess labeling reagent.
-
Sample Pooling and Cleanup: For quantitative studies, combine the light- and heavy-labeled samples. Purify the labeled analyte(s) using solid-phase extraction (SPE) or other suitable chromatographic methods to remove excess reagent and salts.
-
Analysis: Analyze the purified sample by LC-MS/MS.
Conclusion and Future Outlook
While this compound is an intriguing candidate for the development of a novel isotopic labeling reagent for amines, its practical utility remains to be demonstrated. The lack of any published experimental data makes it a purely hypothetical tool at present. Researchers seeking to perform isotopic labeling of amines and alcohols have a variety of well-established and validated methods at their disposal. The choice of the optimal reagent will depend on the specific requirements of the study, including the nature of the analyte, the desired isotope, the analytical platform, and cost considerations.
Future research could explore the synthesis and reactivity of isotopically labeled this compound to validate its potential as a labeling reagent. Such studies would need to rigorously characterize its reaction kinetics, yields, and specificity, and compare its performance directly with the established reagents discussed in this guide. Until then, the existing toolbox of isotopic labeling reagents provides robust and reliable options for the scientific community.
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PubMed Central (PMC). (n.d.). Sulfur-34S Stable Isotope Labeling of Amino Acids for Quantification (SULAQ34) of Proteomic Changes in Pseudomonas fluorescens during Naphthalene Degradation. Retrieved from [Link]
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ChemRxiv. (n.d.). Late-Stage 18O Labeling of Primary Sulfonamides via a Degradation-Reconstruction Pathway. Retrieved from [Link]
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Chemistry World. (2020). Isotope labelling method that yields oxygen-18-enriched alcohols set to bolster drug studies. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]
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Biointerface Research in Applied Chemistry. (2024). Synthesis and Spectral Characteristics of N-(2,2,2- Trichloro-1-Thioureidoethyl)Carboxamides and 2-(1- Carboxamido-2,2,2-Trichloroethyl)Isothiouronium Chlorides. Retrieved from [Link]
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PubMed. (2011). Identifying and quantifying proteolytic events and the natural N terminome by terminal amine isotopic labeling of substrates. Retrieved from [Link]
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A Comparative Kinetic Analysis of C-H Amination using 2,2,2-Trichloroethyl Sulfamate
For researchers, synthetic chemists, and professionals in drug development, the selective functionalization of carbon-hydrogen (C-H) bonds represents a paramount challenge and a significant opportunity. Among the myriad of transformations, C-H amination has emerged as a powerful strategy for the direct introduction of nitrogen-containing moieties, streamlining the synthesis of complex molecules and pharmaceutical intermediates. The choice of the aminating agent is critical to the success of these reactions, influencing not only the yield and selectivity but also the underlying kinetics of the catalytic cycle. This guide provides an in-depth kinetic analysis of C-H amination using 2,2,2-trichloroethyl sulfamate (TcesNH₂), comparing its performance with other alternatives and providing the supporting experimental data and protocols to empower researchers in their synthetic endeavors.
The Significance of Kinetic Analysis in C-H Amination
Understanding the kinetics of a chemical reaction is fundamental to its optimization and rational design of improved catalysts and reagents. In the context of C-H amination, kinetic analysis allows us to elucidate the reaction mechanism, identify the rate-determining step, and quantify the influence of various reaction parameters such as substrate, catalyst, and the aminating agent itself. This knowledge is not merely academic; it translates directly into practical benefits, including improved reaction efficiency, enhanced selectivity, and the ability to overcome synthetic hurdles.
The workhorse for many C-H amination reactions is the dirhodium catalyst, particularly the robust and versatile Rh₂(esp)₂.[1] The catalytic cycle, as illustrated below, typically involves the reaction of the catalyst with an oxidant and the aminating agent to form a highly reactive rhodium nitrenoid intermediate. This intermediate is responsible for the C-H insertion, which is often the product-determining step.[2]
This compound: A Privileged Aminating Agent
This compound has garnered significant attention in the field of C-H amination due to a combination of favorable properties. The electron-withdrawing nature of the trichloroethyl group is believed to play a crucial role in modulating the reactivity of the rhodium nitrenoid intermediate, thereby influencing both the rate and selectivity of the C-H insertion. Furthermore, the resulting 2,2,2-trichloroethoxysulfonyl (Tces) protected amine is readily cleaved under specific conditions, adding to its synthetic utility.
An intermolecular C-H amination process utilizing Rh₂(esp)₂, PhI(O₂CᵗBu)₂ as the oxidant, and this compound as the nitrogen source has been shown to be effective for benzylic C-H bonds.[1]
Comparative Analysis: this compound vs. Other Sulfamate Esters
| Sulfamate Ester (R-SO₂NH₂) | R Group | Benzylic:Tertiary (B:T) Ratio | Reference |
| This compound | CH₂CCl₃ | 8:1 | [3] |
| Trichloromethyl sulfamate | CCl₃ | ~9:1 | [3] |
| Dichloromethyl sulfamate | CHCl₂ | ~5.3:1 | [3] |
| Monochloromethyl sulfamate | CH₂Cl | ~4.5:1 | [3] |
| 2,2,2-Trifluoroethyl sulfamate | CH₂CF₃ | Not specified | |
| tert-Butylmethyl sulfamate | CH₂t-Bu | 4:1 | [3] |
| n-Butyl sulfamate | nBu | Not specified | |
| (3,5-Bis(trifluoromethyl)phenyl)methyl sulfamate | CH₂(3,5-(CF₃)₂C₆H₃) | 9.5:1 | [4] |
| 2,6-Difluorophenyl sulfamate | 2,6-F₂C₆H₃ | 1.5:1 | [3] |
| 4-tert-Butylphenyl sulfamate | 4-t-BuC₆H₄ | 1:1 | [3] |
Table 1: Comparison of Benzylic-to-Tertiary Site Selectivity for Various Sulfamate Esters in the Rh₂(esp)₂-Catalyzed Amination of Isoamylbenzene.
The data in Table 1 clearly demonstrates that this compound is among the most selective aminating agents for benzylic C-H bonds. The high selectivity observed with trichloromethyl and 2,2,2-trichloroethyl sulfamates suggests that the presence of multiple chlorine atoms significantly influences the transition state of the C-H insertion step.[3] This is likely due to a combination of steric and electronic effects that favor the approach of the rhodium nitrenoid to the more accessible and electronically activated benzylic C-H bonds.
Broader Comparison: Sulfamates vs. Other Aminating Agents
While sulfamate esters are highly effective, other classes of aminating agents, such as azides and hydroxylamines, are also employed in C-H amination reactions. A direct kinetic comparison is challenging due to differing reaction conditions and mechanisms. However, a qualitative comparison can be made:
-
Azides: Organic azides are attractive as they produce dinitrogen as the only byproduct.[5] However, their use often requires higher temperatures to generate the nitrene intermediate. Mechanistic studies on rhodium-catalyzed C-H amination with azides suggest that the formation of the rhodium-nitrenoid intermediate can be the rate-limiting step.[5]
-
Hydroxylamines: O-Sulfonylated hydroxylamines have been used in dirhodium-catalyzed C-H arene amination.[6] These reagents have the advantage of an internal oxidant in the form of the relatively weak RSO₂O-N bond.[6] This can lead to milder reaction conditions compared to systems requiring an external oxidant.
The choice of aminating agent will therefore depend on the specific substrate, the desired selectivity, and the tolerance of the starting materials to the reaction conditions.
Experimental Protocols for Kinetic Analysis
To facilitate further research and a deeper understanding of the kinetics of C-H amination, we provide the following detailed experimental protocols.
Protocol 1: Initial Rate Studies
The method of initial rates is a fundamental technique for determining the order of a reaction with respect to each reactant.[2][7][8] This involves measuring the rate of the reaction at the very beginning, before the concentrations of the reactants have changed significantly.
Step-by-Step Methodology:
-
Preparation of Stock Solutions: Prepare stock solutions of the substrate, this compound, Rh₂(esp)₂, and an internal standard (e.g., dodecane) in a suitable solvent (e.g., dichloromethane).
-
Reaction Setup: In a series of reaction vials, add the appropriate volumes of the stock solutions to achieve the desired initial concentrations. Ensure the total volume is the same for all reactions.
-
Initiation and Sampling: Initiate the reaction by adding the final reagent (e.g., the oxidant, PhI(OAc)₂). At predetermined time points (e.g., 0, 1, 2, 3, 4, 5 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching agent (e.g., a solution of triphenylphosphine).
-
Analysis: Analyze the quenched samples by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of the product relative to the internal standard.[9][10]
-
Data Processing: Plot the concentration of the product versus time for each initial concentration. The initial rate is the slope of the linear portion of this plot at t=0.
-
Determination of Reaction Orders: By comparing the initial rates at different initial concentrations of a single reactant while keeping others constant, the order of the reaction with respect to that reactant can be determined.
Protocol 2: Kinetic Isotope Effect (KIE) Studies
The kinetic isotope effect is a powerful tool for probing the mechanism of a reaction, particularly for identifying whether a C-H bond is broken in the rate-determining step.[11][12]
Step-by-Step Methodology:
-
Synthesis of Deuterated Substrate: Synthesize the substrate with deuterium at the C-H bond of interest.
-
Parallel Reactions: Set up two parallel reactions under identical conditions, one with the non-deuterated substrate and one with the deuterated substrate.
-
Reaction Monitoring: Monitor the progress of both reactions over time by taking and analyzing aliquots as described in Protocol 1.
-
Calculation of KIE: The KIE is the ratio of the rate constant for the reaction with the non-deuterated substrate (kH) to the rate constant for the reaction with the deuterated substrate (kD). A primary KIE (kH/kD > 2) is indicative of C-H bond cleavage in the rate-determining step.
Conclusion and Future Outlook
The kinetic analysis of C-H amination reveals this compound to be a highly effective and selective aminating agent, particularly for benzylic C-H bonds in rhodium-catalyzed reactions. Its performance is attributed to the electronic and steric influence of the trichloroethyl group on the reactive rhodium nitrenoid intermediate. While direct, quantitative rate comparisons with other aminating agents are still needed, the available data on selectivity provides a strong foundation for rational reagent selection.
The experimental protocols provided in this guide offer a starting point for researchers to conduct their own kinetic investigations, further unraveling the intricacies of C-H amination and paving the way for the development of even more efficient and selective synthetic methodologies. As the demand for sophisticated nitrogen-containing molecules continues to grow, a deep understanding of reaction kinetics will be indispensable in advancing the frontiers of chemical synthesis.
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Cost-benefit analysis of using "2,2,2-Trichloroethyl sulfamate" in synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the quest for efficient and selective methods to construct carbon-nitrogen bonds is paramount. This guide provides a comprehensive cost-benefit analysis of 2,2,2-Trichloroethyl sulfamate (Tces-NH2) , a notable reagent in the field of C-H amination, particularly in conjunction with rhodium catalysis. We will objectively compare its performance against common alternatives, supported by experimental data, to empower researchers in making informed decisions for their synthetic strategies.
Introduction: The Rise of Electrophilic Amination and the Role of Tces-NH2
Traditional amination methods often rely on the reaction of a nitrogen nucleophile with a carbon electrophile. However, the emergence of "umpoled" strategies, where the nitrogen source acts as an electrophile, has opened new avenues for C-N bond formation.[1] This approach, known as electrophilic amination, allows for the functionalization of otherwise inert C-H bonds, a transformation with significant implications for late-stage functionalization in drug discovery and the synthesis of complex molecules.[2][3]
Among the arsenal of electrophilic aminating agents, this compound has carved a niche for itself, primarily as a highly effective nitrogen source for rhodium-catalyzed C-H amination reactions. Its unique properties, stemming from the 2,2,2-trichloroethyl (Tce) group, offer distinct advantages in terms of reactivity and subsequent deprotection.
The Tces-NH2/Rh2(esp)2 System: A Powerful Alliance for C-H Amination
The combination of this compound with the dirhodium catalyst, bis[rhodium(α,α,α′,α′-tetramethyl-1,3-benzenedipropionic acid)] (Rh2(esp)2), has proven to be an exceptionally efficient and selective system for intermolecular C-H amination.[4][5] This partnership has been particularly successful in the amination of benzylic and tertiary C-H bonds.[6][7]
The Underlying Chemistry: Why This Combination Works
The success of the Tces-NH2/Rh2(esp)2 system is rooted in the interplay of several factors:
-
The Catalyst: Rh2(esp)2 is a highly active and robust catalyst for nitrene transfer reactions. Its unique "strapped" ligand design enhances its stability and catalytic efficiency compared to simpler rhodium carboxylate catalysts.[5][8]
-
The Aminating Agent: Tces-NH2 serves as a precursor to a rhodium-nitrene intermediate, the key reactive species that inserts into a C-H bond. The electron-withdrawing nature of the Tces group is believed to enhance the electrophilicity of the nitrene, promoting the desired C-H insertion.[9]
-
The Protective Group: The 2,2,2-trichloroethyl group is a crucial component. It is stable to the reaction conditions but can be readily cleaved under specific, mild reductive conditions (e.g., with zinc dust), which adds to the synthetic utility of the resulting aminated products.
Caption: Simplified workflow of Rh2(esp)2-catalyzed C-H amination using Tces-NH2.
Cost-Benefit Analysis: Tces-NH2 vs. The Alternatives
A thorough evaluation of any synthetic methodology requires a careful consideration of its costs and benefits relative to other available options. Here, we compare Tces-NH2 with two other major classes of electrophilic aminating agents used in C-H amination: sulfonyl azides and iminoiodinanes .
| Feature | This compound (Tces-NH2) | Sulfonyl Azides (e.g., TsN3) | Iminoiodinanes (e.g., PhI=NTs) |
| Cost | Moderate to High[1][10] | Generally lower cost and can be prepared from readily available sulfonamides[11][12] | High, due to the hypervalent iodine reagent |
| Safety & Handling | Solid, relatively stable. | Potentially explosive, especially low molecular weight variants. Require careful handling.[13] | Solids, generally stable, but generate stoichiometric iodine-containing byproducts.[2] |
| Reaction Efficiency & Yields | Generally high yields for benzylic and tertiary C-H bonds with Rh2(esp)2.[5][9] | Variable yields depending on the substrate and catalyst. Can be very effective in intramolecular reactions.[14][15] | Often high yields, but the reaction can be sensitive to conditions. |
| Substrate Scope | Well-established for a range of substrates, particularly for intermolecular amination.[1][9] | Broad scope, but can be limited by side reactions.[16][17] | Broad scope, but can be limited by the availability of the iminoiodinane. |
| Byproducts & Waste | Generates trichloroethanol and sulfamic acid derivatives after deprotection. | Benign N2 gas is the primary byproduct. | Stoichiometric amounts of iodobenzene derivatives are generated, which require proper disposal.[18][19] |
| Catalyst Compatibility | Excellent compatibility with Rh2(esp)2.[4] | Compatible with a range of transition metal catalysts (Rh, Ru, Cu).[15][17] | Compatible with various catalysts (Rh, Cu, Fe). |
Economic Considerations
From a purely economic standpoint, sulfonyl azides often present a more cost-effective option, especially for large-scale synthesis, given their accessibility from inexpensive starting materials.[11][12] However, the initial cost of the aminating agent is only one part of the equation. The high efficiency and catalyst turnover numbers often achieved with the Tces-NH2/Rh2(esp)2 system can, in some cases, offset the higher initial reagent cost, particularly in the context of synthesizing high-value compounds where yield and purity are paramount.[5] The high cost of iminoiodinanes and the associated cost of waste disposal for the iodine-containing byproducts make them a less economically viable choice for large-scale applications.
Safety and Environmental Impact
Safety is a critical consideration in any chemical synthesis. The potential explosivity of sulfonyl azides is a significant drawback, necessitating stringent safety protocols.[13] In contrast, Tces-NH2 is a solid and is generally considered to be more stable and safer to handle. While iminoiodinanes are also solids and relatively safe to handle, the generation of stoichiometric amounts of organoiodine waste presents an environmental concern and adds to the overall cost due to specialized waste disposal requirements.[18][19]
Synthetic Utility and Performance
The choice of aminating agent is often dictated by the specific synthetic challenge. The Tces-NH2/Rh2(esp)2 system has demonstrated remarkable performance for intermolecular C-H amination of challenging substrates.[7][9] The predictability and high yields make it a reliable choice for complex molecule synthesis. Sulfonyl azides, while having a broad substrate scope, can sometimes lead to side reactions, and yields can be more variable.[16][17] Iminoiodinanes are highly reactive and can provide excellent yields, but their preparation can be cumbersome.
Experimental Protocols: A Practical Guide
To provide a tangible understanding of the application of Tces-NH2, a general experimental protocol for a rhodium-catalyzed intermolecular C-H amination is outlined below.
General Procedure for Rh2(esp)2-Catalyzed Intermolecular C-H Amination
Causality behind experimental choices:
-
Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst and other reaction components.
-
Solvent: Dichloromethane (DCM) or toluene are commonly used solvents as they are relatively non-coordinating and effectively solubilize the reactants.
-
Oxidant: An oxidant, such as PhI(OAc)2, is required to generate the active rhodium-nitrene intermediate from the sulfamate.
-
MgO: Magnesium oxide is often added as a mild base to neutralize any acidic byproducts that may form during the reaction and could potentially deactivate the catalyst.
-
Slow Addition: In some cases, slow addition of the oxidant can help to maintain a low concentration of the active catalyst, which can suppress side reactions and improve yields.
Step-by-Step Protocol:
-
To a dry reaction vessel under an inert atmosphere, add the substrate (1.0 equiv), this compound (1.2 equiv), Rh2(esp)2 (1-2 mol%), and magnesium oxide (2.0 equiv).
-
Add dry solvent (e.g., dichloromethane or toluene) to the desired concentration.
-
Add the oxidant (e.g., PhI(OAc)2, 1.5 equiv) portion-wise or via syringe pump over a period of time.
-
Stir the reaction mixture at the appropriate temperature (often room temperature to 40 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium thiosulfate solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Deprotection of the Tces Group:
-
Dissolve the Tces-protected amine in a suitable solvent (e.g., acetic acid or a mixture of THF and water).
-
Add activated zinc dust (excess) and stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filter the reaction mixture to remove the zinc, and neutralize the filtrate.
-
Extract the product and purify as needed.
Caption: A typical experimental workflow for C-H amination using Tces-NH2.
Conclusion and Future Outlook
This compound, in partnership with the Rh2(esp)2 catalyst, represents a powerful and reliable platform for C-H amination. While the initial cost of the reagent may be higher than some alternatives like sulfonyl azides, its high efficiency, broad substrate scope for challenging intermolecular reactions, and improved safety profile offer significant advantages. For applications in drug discovery and complex molecule synthesis where yield, selectivity, and reliability are paramount, the benefits of the Tces-NH2/Rh2(esp)2 system often outweigh the higher upfront cost.
The choice of aminating agent will always be context-dependent, requiring a careful evaluation of the specific synthetic goals, economic constraints, and safety considerations. As the field of C-H functionalization continues to evolve, the development of even more cost-effective, safe, and efficient aminating agents remains a key area of research. However, for the foreseeable future, this compound will likely remain a valuable tool in the synthetic chemist's arsenal for tackling challenging C-N bond formations.
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A Spectroscopic Guide to 2,2,2-Trichloroethyl Sulfamate Derivatives: A Comparative Analysis for Researchers
In the landscape of modern drug discovery and development, the strategic use of protecting groups and the introduction of specific functionalities are paramount to achieving desired pharmacological profiles. Among the diverse chemical moieties employed, the sulfamate group has garnered significant attention for its role in a range of bioactive molecules. When combined with the 2,2,2-trichloroethyl (Tce) protecting group, it forms a versatile scaffold, the 2,2,2-trichloroethyl sulfamate, which is instrumental in the synthesis of complex molecular architectures. This guide provides a comprehensive spectroscopic comparison of various this compound derivatives, offering researchers, scientists, and drug development professionals a vital resource for the characterization and identification of these important compounds. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we aim to elucidate the key spectral features that define this class of molecules and how these features are influenced by structural modifications.
The Spectroscopic Fingerprint: A Multi-faceted Approach
The unambiguous characterization of this compound derivatives relies on a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a detailed portrait of the molecule. The inherent chemical properties of the sulfamate and the 2,2,2-trichloroethyl groups give rise to characteristic signals that are readily identifiable. This guide will dissect these signatures, providing a comparative framework for derivatives with varying alkyl and aryl substituents on the sulfamate nitrogen.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound derivatives, both ¹H and ¹³C NMR provide invaluable information about the molecular framework and the electronic environment of the constituent atoms.
¹H NMR Spectroscopy: A Tale of Two Key Signals
The ¹H NMR spectra of this compound derivatives are distinguished by two prominent and readily identifiable signals: the methylene protons of the trichloroethyl group and the N-H proton of the sulfamate moiety.
-
The 2,2,2-Trichloroethyl Methylene Protons (-OCH₂CCl₃): These protons typically appear as a sharp singlet in the downfield region of the spectrum, generally between δ 4.60 and 4.80 ppm . The strong deshielding effect of the adjacent oxygen atom and the three chlorine atoms on the neighboring carbon is responsible for this characteristic chemical shift. The integration of this peak corresponds to two protons.
-
The Sulfamate N-H Proton (-NHSO₂-): The chemical shift of the sulfamate proton is more variable and is highly sensitive to the nature of the substituent on the nitrogen atom, as well as solvent effects and concentration. In many derivatives, this proton appears as a broad singlet. For N-alkyl and N-aryl derivatives, this signal can be observed in the region of δ 5.0 to 9.0 ppm . The presence of an electron-withdrawing aryl group generally shifts this proton to a more downfield region compared to an electron-donating alkyl group.
The interplay of different substituents on the sulfamate nitrogen allows for a clear comparative analysis, as illustrated in the table below.
| Derivative Structure | Substituent (R) | -OCH₂CCl₃ (ppm) | NH (ppm) | Other Characteristic Signals (ppm) |
| 1a | -CH₂-CH(OH)-Ph | 4.61 (d, J=11.0 Hz), 4.65 (d, J=11.0 Hz) | 5.44 (br) | 7.35-7.43 (m, 5H, Ar-H), 5.02 (dd, 1H), 3.37-3.54 (m, 2H) |
| 1b | -CH₂-CH(OH)-p-Tol | 4.57 (d, J=10.9 Hz), 4.62 (d, J=10.9 Hz) | 5.54 (s) | 7.27 (d, 2H), 7.21 (d, 2H), 4.96 (dd, 1H), 3.35-3.50 (m, 2H), 2.37 (s, 3H) |
| 1c | -CH₂-CH(OH)-p-FPh | 4.63 (d, J=11.0 Hz), 4.66 (d, J=11.0 Hz) | 5.46 (br) | 7.38 (m, 1H), 7.11-7.19 (m, 2H), 7.03-7.08 (m, 1H), 5.04 (dd, 1H), 3.33-3.54 (m, 2H) |
Table 1: Comparative ¹H NMR data for selected N-substituted this compound derivatives in CDCl₃.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectra provide a detailed map of the carbon framework. The key signals to identify in this compound derivatives are the two carbons of the trichloroethyl group.
-
The Trichloromethyl Carbon (-CCl₃): This carbon is highly deshielded due to the three attached chlorine atoms and typically resonates at approximately δ 93.5 ppm .
-
The Methylene Carbon (-OCH₂-): The carbon adjacent to the oxygen of the ester linkage is also significantly deshielded and appears around δ 78.3 ppm .
The chemical shifts of other carbons in the molecule will, of course, depend on the nature of the substituent 'R' on the sulfamate nitrogen.
| Derivative Structure | Substituent (R) | -OCH₂CCl₃ (ppm) | -CCl₃ (ppm) | Other Characteristic Signals (ppm) |
| 1a | -CH₂-CH(OH)-Ph | 78.3 | 93.4 | 140.3, 128.9, 128.7, 125.6 (Ar-C), 72.5 (CH-OH), 50.6 (CH₂-N) |
| 1b | -CH₂-CH(OH)-p-Tol | 78.3 | 93.5 | 138.6, 137.3, 129.6, 125.8 (Ar-C), 72.3 (CH-OH), 50.6 (CH₂-N), 21.2 (CH₃) |
| 1c | -CH₂-CH(OH)-p-FPh | 78.3 | 93.4 | 163.1 (d, J=246.6 Hz), 142.9 (d, J=6.6 Hz), 130.5 (d, J=8.0 Hz), 121.4 (d, J=2.3 Hz), 115.5 (d, J=22.0 Hz), 112.9 (d, J=23.3 Hz) (Ar-C), 71.9 (CH-OH), 50.5 (CH₂-N) |
Table 2: Comparative ¹³C NMR data for selected N-substituted this compound derivatives in CDCl₃.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule. For this compound derivatives, the IR spectrum is characterized by strong absorptions corresponding to the sulfamate and trichloroethyl moieties.
-
S=O Stretching: The sulfamate group exhibits two characteristic and strong stretching vibrations for the S=O bonds. The asymmetric stretch (νas) typically appears in the range of 1350-1310 cm⁻¹ , while the symmetric stretch (νs) is found between 1180-1150 cm⁻¹ .
-
N-H Stretching: The N-H stretching vibration of the sulfamate group is observed as a medium to strong band in the region of 3350-3250 cm⁻¹ . The exact position and shape of this band can be influenced by hydrogen bonding.
-
C-Cl Stretching: The presence of the trichloroethyl group gives rise to strong C-Cl stretching vibrations, which are typically observed in the fingerprint region, between 800-600 cm⁻¹ .
-
S-N Stretching: The stretching vibration of the S-N bond is generally found in the region of 920-890 cm⁻¹ .
The following table provides a comparison of the key IR absorption bands for different types of this compound derivatives.
| Functional Group | Vibrational Mode | N-Alkyl Derivatives (cm⁻¹) | N-Aryl Derivatives (cm⁻¹) |
| N-H | Stretch | 3320 - 3280 | 3300 - 3250 |
| S=O | Asymmetric Stretch | 1340 - 1320 | 1350 - 1330 |
| S=O | Symmetric Stretch | 1170 - 1150 | 1180 - 1160 |
| C-Cl | Stretch | 800 - 750 | 810 - 760 |
| S-N | Stretch | 910 - 890 | 900 - 880 |
Table 3: Comparative FT-IR data for N-Alkyl vs. N-Aryl this compound derivatives.
Mass Spectrometry (MS): Unraveling the Molecular Formula and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.
Molecular Ion and Isotopic Pattern
Due to the presence of three chlorine atoms, the molecular ion region in the mass spectrum of this compound derivatives will exhibit a characteristic isotopic pattern. The two major isotopes of chlorine, ³⁵Cl and ³⁷Cl, have a natural abundance ratio of approximately 3:1. This results in a cluster of peaks for the molecular ion (M, M+2, M+4, M+6) with a distinctive intensity ratio.
Key Fragmentation Pathways
The fragmentation of this compound derivatives under electron ionization (EI) is expected to be dominated by cleavages related to the trichloroethyl and sulfamate moieties. Based on studies of related compounds, the following fragmentation pathways are anticipated[1]:
-
Loss of the Trichloromethyl Radical (•CCl₃): Cleavage of the C-C bond in the trichloroethyl group can lead to the loss of a •CCl₃ radical (m/z 117, 119, 121), resulting in an [M - CCl₃]⁺ ion.
-
Loss of the Trichloroethoxyl Radical (•OCH₂CCl₃): Cleavage of the S-O bond can result in the loss of the trichloroethoxyl radical.
-
Loss of SO₂: A common fragmentation pathway for sulfonamides and related compounds is the elimination of sulfur dioxide (SO₂) (m/z 64)[2].
-
Cleavage of the S-N Bond: The bond between the sulfur and nitrogen atoms can cleave, leading to fragments corresponding to the substituent on the nitrogen and the [SO₂OCH₂CCl₃]⁺ fragment.
-
Release of CHCCl₃, SO₃, and CCl₃: Studies on related PCB TCE sulfate diesters have shown characteristic fragment ions formed by the release of CHCCl₃, SO₃, and CCl₃ from the TCE sulfate moiety[1].
The exact fragmentation pattern will be influenced by the nature of the substituent on the sulfamate nitrogen.
Experimental Protocols
To ensure the reproducibility and accuracy of the spectroscopic data presented, the following general experimental protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Number of scans: 16-64
-
Relaxation delay: 1-2 seconds
-
Pulse width: 30-45 degrees
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Parameters:
-
Number of scans: 1024-4096
-
Relaxation delay: 2-5 seconds
-
Pulse program: Proton-decoupled
-
Spectral width: -10 to 220 ppm
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
FT-IR Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid sample directly on the ATR crystal.
-
Liquid/Oil Samples: Place a drop of the sample between two salt plates (e.g., NaCl, KBr) to form a thin film.
-
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
-
Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables and the data presented in this guide.
Mass Spectrometry
-
Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
-
EI-MS Protocol (for volatile, thermally stable compounds):
-
Introduce the sample via a direct insertion probe or a gas chromatograph (GC-MS).
-
Ionization energy: 70 eV
-
Mass range: 40-600 m/z
-
-
ESI-MS Protocol (for less volatile or thermally labile compounds):
-
Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the spectrum in either positive or negative ion mode.
-
-
Data Analysis: Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to gain structural information and compare it with the predicted pathways.
Visualizing the Core Structure and Key Connections
The following diagrams, generated using Graphviz, illustrate the fundamental structure of this compound and a representative derivative, highlighting the key functional groups and their connectivity.
Caption: Structure of a representative derivative.
Conclusion
The spectroscopic analysis of this compound derivatives provides a robust framework for their identification and characterization. The distinctive signals in ¹H and ¹³C NMR, coupled with the characteristic absorption bands in IR spectroscopy and predictable fragmentation patterns in mass spectrometry, offer a powerful toolkit for the modern chemist. This guide has presented a comparative analysis of these spectroscopic features, highlighting the influence of various substituents on the sulfamate nitrogen. By understanding these structure-spectra correlations, researchers can confidently navigate the synthesis and analysis of this important class of compounds, accelerating the pace of innovation in drug discovery and development.
References
-
Chu, S., & Li, X. (2015). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Journal of The American Society for Mass Spectrometry, 26(4), 647–655. [Link]
-
Sun, W., & Li, Y. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of mass spectrometry : JMS, 43(6), 816–823. [Link]
Sources
- 1. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Applications of 2,2,2-Trichloroethyl Sulfamate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic installation of the sulfamide moiety (R₂NSO₂NR₂) is a critical step in the development of a wide array of therapeutic agents and functional materials. The choice of the sulfamoylating agent is paramount, directly influencing the efficiency, selectivity, and overall success of the synthetic route. This guide provides an in-depth technical comparison of 2,2,2-trichloroethyl sulfamate, a reagent with potential for controlled sulfamoylation, against other contemporary alternatives. By examining the underlying principles of reactivity and providing a framework for experimental design, we aim to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
The 2,2,2-Trichloroethyl Moiety: A Tool for Controlled Reactivity
The 2,2,2-trichloroethyl (TCE) group is a well-established protecting group in organic synthesis, particularly for carboxylic acids and phosphates.[1] Its utility stems from its stability under a range of reaction conditions and, most importantly, its susceptibility to cleavage under specific and mild reductive conditions. This "on-off" switch for reactivity is a cornerstone of modern protecting group strategy.
The application of the TCE group extends to the realm of sulfur-based functional groups. The related reagent, 2,2,2-trichloroethyl sulfurochloridate, is employed to install a TCE-protected sulfate group onto hydroxyl functionalities.[2] This strategy allows for the synthesis of complex sulfated molecules, with the TCE group being readily removed at a later stage.
This guide, however, focuses on the pre-formed This compound (T2646) , exploring its potential as a direct sulfamoylating agent for the synthesis of sulfamides.
Synthesis and Properties of this compound
This compound is a white to almost white crystalline powder.[3] While detailed synthetic procedures for this specific compound are not extensively reported in peer-reviewed literature, a plausible route involves the reaction of sulfamoyl chloride with 2,2,2-trichloroethanol in the presence of a suitable base.
Hypothetical Synthetic Pathway:
Caption: Hypothetical synthesis of this compound.
It is commercially available from various suppliers, making it an accessible reagent for research purposes.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 69226-51-3 | [3] |
| Molecular Formula | C₂H₄Cl₃NO₃S | |
| Molecular Weight | 228.48 g/mol | |
| Appearance | White to almost white powder/crystal | [3] |
| Melting Point | 52-58 °C | [5] |
Application in Sulfamide Synthesis: A Comparative Analysis
The primary application of this compound is envisioned as a transfer reagent for the sulfamoyl group (-SO₂NH₂) to primary and secondary amines, thereby forming N-substituted sulfamides. The core advantage of this approach lies in the potential for the 2,2,2-trichloroethyl group to act as a protecting or activating group that can be subsequently removed.
The Challenge of Sulfamoylation
The traditional and most direct method for synthesizing sulfamides involves the reaction of a primary or secondary amine with sulfamoyl chloride (H₂NSO₂Cl).[6] However, sulfamoyl chloride is a highly reactive and unstable reagent, making it challenging to handle and often leading to side reactions and low yields, particularly with sensitive substrates.
This compound as an Alternative
The use of an O-alkyl sulfamate, such as this compound, presents a potentially milder alternative. The reaction with an amine would proceed via nucleophilic attack of the amine on the sulfur atom, with the 2,2,2-trichloroethoxide acting as a leaving group.
Proposed Reaction Mechanism:
Caption: Proposed mechanism for amine sulfamoylation.
The electron-withdrawing nature of the trichloromethyl group would enhance the electrophilicity of the sulfur atom, potentially facilitating the reaction.
Comparison with Other Modern Sulfamoylating Agents
Table 2: Comparison of Sulfamoylating Agents
| Reagent/Method | Description | Advantages | Disadvantages | Reference(s) |
| Sulfamoyl Chloride | The most direct reagent (H₂NSO₂Cl). | Atom economical. | Highly unstable and reactive, often leading to low yields and side reactions. | [6] |
| This compound | O-alkyl sulfamate with a cleavable ester group. | Potentially milder than sulfamoyl chloride; TCE group can be cleaved under specific reductive conditions. | Limited published data on its direct use for amine sulfamoylation; requires an additional deprotection step if the parent sulfamide is the target. | N/A |
| Activated Aryl Sulfamates (e.g., Pentafluorophenyl Sulfamate) | Electron-deficient aryl sulfamates that act as activated group transfer reagents. | Stable, crystalline solids; react under mild, catalytic conditions with high selectivity for primary alcohols. | Primarily demonstrated for the sulfamoylation of alcohols, less data on amine reactions. | [7][8] |
| Hexafluoroisopropyl Sulfamate (HFIPS) | A bench-stable solid that reacts with a wide variety of nucleophiles. | Stable and easy to handle; reacts with alcohols, amines, phenols, and anilines under mild conditions; the only byproduct is the volatile hexafluoroisopropanol. | Relatively new reagent, may not be as widely available or cost-effective as older reagents. | [4] |
| Burgess-type Reagents (e.g., N-(tert-butoxycarbonyl)-aminosulfonylpyridinium) | Stable, crystalline solids that react with alcohols and amines. | Good to excellent yields with a broad range of substrates; the Boc protecting group can be removed under acidic conditions. | Requires a subsequent deprotection step. | N/A |
The Critical Role of the 2,2,2-Trichloroethyl (TCE) Protecting Group
A key feature of using this compound is the introduction of the TCE group onto the resulting sulfamide. This group can serve as a protecting group for the sulfamide nitrogen, allowing for further chemical transformations on other parts of the molecule.
Deprotection of the TCE Group
The TCE group is typically removed under reductive conditions, most commonly using zinc dust in the presence of an acid, such as acetic acid.[9] This method is generally mild and chemoselective, leaving many other functional groups intact.
Experimental Protocol: Reductive Cleavage of a TCE-Protected Sulfamide (General Procedure)
-
Dissolution: Dissolve the TCE-protected sulfamide in a suitable solvent, such as 70% aqueous acetic acid.[9]
-
Addition of Zinc: Add an excess of zinc dust to the solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with water and filter to remove the excess zinc.
-
Extraction: Extract the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Caption: General workflow for TCE deprotection.
Alternative, milder methods for TCE cleavage have also been developed, such as using titanocene catalysis, which avoids strongly acidic conditions.[10]
Conclusion and Future Outlook
This compound presents an intriguing, yet underexplored, option in the synthetic chemist's toolkit for the preparation of sulfamides. Its primary theoretical advantage lies in the introduction of the well-established and readily cleavable TCE protecting group, offering a degree of control and orthogonality in complex syntheses.
However, the lack of comprehensive, comparative experimental data on its direct application in amine sulfamoylation is a significant limitation. Modern alternatives, such as activated aryl sulfamates and hexafluoroisopropyl sulfamate, have demonstrated considerable promise, offering high yields under mild conditions with the advantage of being stable and easy-to-handle reagents.
For researchers considering the use of this compound, the key decision point will be whether the strategic introduction of a cleavable TCE group outweighs the potential benefits of higher reactivity and milder conditions offered by newer reagents. Further research is needed to fully elucidate the scope and limitations of this compound as a sulfamoylating agent and to provide the quantitative data necessary for a direct and objective comparison with the current state-of-the-art. This will ultimately enable its rational application in the synthesis of next-generation pharmaceuticals and advanced materials.
References
Sources
- 1. 2,2,2-Trichloroethanol - Wikipedia [en.wikipedia.org]
- 2. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 69226-51-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. 69226-51-3|this compound|BLD Pharm [bldpharm.com]
- 5. 2,2,2-トリクロロエトキシスルホンアミド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Introduction of 2,2,2-trichloroethyl-protected sulfates into monosaccharides with a sulfuryl imidazolium salt and application to the synthesis of sulfated carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. amiscientific.com [amiscientific.com]
- 9. benchchem.com [benchchem.com]
- 10. chimia.ch [chimia.ch]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
